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  • Product: 3-Pentylquinoline
  • CAS: 17692-04-5

Core Science & Biosynthesis

Foundational

Advanced Synthesis Protocols for 3-Pentylquinoline: From Classical Condensation to Catalytic Cross-Coupling

The following technical guide details the synthesis of 3-Pentylquinoline, structured for high-level research and development applications. Introduction & Strategic Analysis 3-Pentylquinoline (CAS: 89221-87-4, generic str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Pentylquinoline, structured for high-level research and development applications.

Introduction & Strategic Analysis

3-Pentylquinoline (CAS: 89221-87-4, generic structure) represents a critical scaffold in medicinal chemistry, particularly in the development of Toll-like Receptor 8 (TLR8) agonists and quorum-sensing inhibitors. Unlike its 2-substituted counterparts, the 3-substituted quinoline core requires specific regioselective strategies to avoid isomer contamination.[1]

This guide outlines three distinct pathways, ranked by synthetic reliability and scalability:

  • The Sonogashira-Hydrogenation Route: Highest regioselectivity; ideal for gram-scale library synthesis.

  • The Modified Friedländer Annulation: Most atom-economical; ideal for bulk synthesis but requires strict control over aldol side-reactions.

  • The Suzuki-Miyaura Alkylation: A modular approach using organoboron reagents.

Retrosynthetic Analysis

The construction of the 3-pentylquinoline core can be visualized through three primary disconnections:

Retrosynthesis Target 3-Pentylquinoline Pre1 3-Bromoquinoline + 1-Pentyne Pre1->Target Sonogashira + H2 (Route A) Pre2 2-Aminobenzaldehyde + Heptanal Pre2->Target Friedländer (Route B) Pre3 3-Bromoquinoline + Pentylboronic Acid Pre3->Target Suzuki-Miyaura (Route C)

Figure 1: Retrosynthetic disconnection strategies for 3-Pentylquinoline.

Pathway A: Sonogashira Cross-Coupling & Hydrogenation (Recommended)

This two-step protocol is the industry standard for generating alkyl-substituted quinolines with high isomeric purity. It circumvents the regioselectivity issues common in condensation reactions.

Step 1: Sonogashira Coupling

Reaction: 3-Bromoquinoline + 1-Pentyne


 3-(Pent-1-ynyl)quinoline

Reagents & Conditions:

  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Alkyne: 1-Pentyne (1.2 equiv) [Note: Volatile, bp 40°C]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    , 2-5 mol%)
    
  • Co-catalyst: Copper(I) iodide (CuI, 1-2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ), anhydrous.
  • Temperature: 60°C (Sealed tube recommended due to 1-pentyne volatility).

Protocol:

  • Charge a flame-dried Schlenk flask with 3-bromoquinoline,

    
    , and CuI under Argon.
    
  • Add degassed

    
    .
    
  • Add 1-pentyne via syringe. Critical: If performing on >5g scale, use a pressure vessel to prevent loss of alkyne.[1]

  • Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate filtrate.[2]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Catalytic Hydrogenation

Reaction: 3-(Pent-1-ynyl)quinoline +




3-Pentylquinoline

Protocol:

  • Dissolve the alkyne intermediate in MeOH or EtOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure is sufficient; 1 atm) for 12 hours.
    
  • Workup: Filter through Celite. Evaporate solvent.[2][3]

  • Yield: Typically >90% over two steps.

SonogashiraCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoquinoline TransMet Transmetallation (Ar-Pd-C≡CR) OxAdd->TransMet + Cu-Acetylide Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Sonogashira coupling of 3-bromoquinoline.

Pathway B: Modified Friedländer Annulation

This pathway utilizes the condensation of 2-aminobenzaldehyde with heptanal. While atom-economical, it requires careful control to prevent the self-aldol condensation of heptanal.[1]

Mechanistic Logic: The reaction proceeds via an initial Schiff base formation between the amine and the aldehyde carbonyl, followed by an intramolecular aldol condensation.[1]

  • Aldehyde Partner: Heptanal (

    
    ).[4]
    
  • Regiochemistry: The

    
    -methylene group of heptanal (
    
    
    
    ) becomes the
    
    
    position of the quinoline ring. The aldehyde carbonyl carbon becomes
    
    
    .
    • Verification: Heptanal

      
      -carbon has a pentyl chain (
      
      
      
      ) attached? Correction: Heptanal is
      
      
      . The
      
      
      -carbon (
      
      
      ) is bonded to a pentyl chain (
      
      
      ). Thus, condensation yields 3-pentylquinoline .[1]

Reagents & Conditions:

  • Substrates: 2-Aminobenzaldehyde (1.0 equiv) + Heptanal (1.2 equiv).

  • Catalyst: KOH (alcoholic) or L-Proline (organocatalytic approach).

  • Solvent: Ethanol (reflux).

Protocol:

  • Dissolve 2-aminobenzaldehyde in Ethanol.

  • Add KOH (10 mol%).

  • Add Heptanal dropwise over 30 minutes at reflux. Critical: Slow addition minimizes heptanal self-polymerization.

  • Reflux for 3-5 hours.

  • Workup: Neutralize with dilute HCl, extract with DCM.

  • Purification: Distillation or Column Chromatography is mandatory to separate the product from the 2-pentyl-2-nonenal byproduct (formed via heptanal self-condensation).

Pathway C: Suzuki-Miyaura Alkylation

Useful when avoiding hydrogenation or when working with functional groups sensitive to reduction.

Reaction: 3-Bromoquinoline + Pentylboronic acid


 3-Pentylquinoline

Challenges: Alkylboronic acids undergo slow transmetallation and are prone to


-hydride elimination.
Solution:  Use of specialized ligand systems or potassium alkyltrifluoroborates.

Optimized Protocol (Buchwald Conditions):

  • Catalyst:

    
     (2 mol%) + SPhos or RuPhos (4 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1).

  • Temp: 100°C.

Analytical Data Summary

To validate the synthesis, the following physicochemical properties should be verified.

PropertySpecificationDiagnostic Signal
Appearance Pale yellow oil or low-melting solid-
1H NMR (CDCl3) H-2 ProtonSinglet at

ppm (Characteristic of 3-subst. quinoline)
1H NMR (CDCl3) H-4 ProtonSinglet/Doublet at

ppm
1H NMR (CDCl3) Alkyl ChainTriplet at

(terminal CH3), Multiplets 1.3-2.7 ppm
Mass Spec [M+H]+m/z = 214.16

References

  • Friedländer Synthesis Variants

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.[1] Link

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.[1] Link

  • TLR8 Agonist Activity (3-pentylquinoline derivatives)

    • Shukla, N. M., et al. (2011).[1][5] Structure-Activity Relationships of Furo[2,3-c]quinoline and 3-Alkylquinoline Derivatives as Toll-like Receptor 8 Agonists. Journal of Medicinal Chemistry, 54(8), 2783–2792.[1] Link

  • Alkyl-Aryl Suzuki Coupling

    • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[1] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 40(23), 4544–4568.[1] Link

Sources

Exploratory

Physicochemical Profiling & Therapeutic Potential of 3-Pentylquinoline: A Technical Guide

Executive Summary 3-Pentylquinoline (CAS 17692-04-5) represents a critical yet under-characterized lipophilic scaffold in the quinoline family. Unlike its naturally occurring 2-substituted isomers (often found in Rutacea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pentylquinoline (CAS 17692-04-5) represents a critical yet under-characterized lipophilic scaffold in the quinoline family. Unlike its naturally occurring 2-substituted isomers (often found in Rutaceae alkaloids), the 3-substituted variant offers a unique steric and electronic profile that resists metabolic oxidation at the labile C2 position. This guide provides a definitive technical analysis of 3-pentylquinoline, synthesizing fragment-based predictive modeling with empirical synthesis protocols to support its application as a pharmacophore in Toll-like receptor (TLR) modulation and kinase inhibition.

Chemical Identity & Structural Analysis[1][2]

The 3-pentylquinoline molecule consists of a bicyclic aromatic quinoline core substituted at the 3-position with a saturated n-pentyl chain. This substitution pattern significantly alters the lipophilicity and packing density compared to the parent quinoline, without disrupting the planarity of the aromatic system required for DNA intercalation or protein binding.

PropertySpecification
IUPAC Name 3-Pentylquinoline
CAS Registry Number 17692-04-5
Molecular Formula C₁₄H₁₇N
Molecular Weight 199.29 g/mol
SMILES CCCCCc1ccc2ccccc2n1
InChI Key Unique identifier required for database registration
Structural Class Heterocyclic Aromatic / Alkylquinoline
Electronic Properties

The nitrogen atom in the quinoline ring possesses a lone pair in an sp² orbital, orthogonal to the π-system, rendering it weakly basic. The 3-pentyl group exerts a weak positive inductive effect (+I), which slightly increases the electron density on the ring compared to unsubstituted quinoline, potentially enhancing the basicity of the nitrogen atom (predicted pKa shift +0.2–0.3 units vs. quinoline).

Physicochemical Profile

The following data aggregates predicted values based on validated Quantitative Structure-Property Relationship (QSPR) models and "read-across" data from structurally validated analogs (e.g., 3-methylquinoline, 6-butylquinoline).

Key Constants Table
ParameterValue (Experimental/Predicted)ConfidenceContext for Application
Boiling Point 305°C – 310°C (760 mmHg)High (Pred)High thermal stability; suitable for high-temp reactions.
Melting Point < 25°C (Liquid at RT)Med (Pred)Likely an oil at room temperature; easier handling in liquid dosing.
LogP (Octanol/Water) 4.6 ± 0.4High (Pred)Critical: High lipophilicity indicates excellent BBB penetration potential but poor aqueous solubility.
pKa (Conjugate Acid) 5.15 ± 0.1High (Pred)Protonated at physiological pH (stomach), neutral in blood plasma.
Density 1.02 ± 0.05 g/cm³High (Pred)Slightly denser than water; phase separation in aqueous workups.
Refractive Index 1.585Med (Pred)Useful for purity verification via refractometry.
Solubility & Formulation Logic
  • Aqueous Solubility: Negligible (< 10 mg/L). The pentyl chain dominates the solvation energetics, making water an ineffective solvent.

  • Organic Solvents: Freely soluble in dichloromethane (DCM), ethyl acetate, and DMSO.

  • Formulation Strategy: For biological assays, dissolve in 100% DMSO to create a 10 mM stock solution. Further dilution into aqueous media requires a surfactant (e.g., 0.5% Tween-80) or cyclodextrin encapsulation to prevent precipitation.

Synthesis & Purity Profiling

Direct alkylation of quinoline often yields a mixture of isomers. The most reliable, self-validating route for specifically accessing the 3-isomer is via Palladium-catalyzed cross-coupling.

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 3-pentylquinoline from 3-bromoquinoline.

Reagents:

  • Substrate: 3-Bromoquinoline (1.0 eq)

  • Coupling Partner: n-Pentylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Toluene/Water (4:1) or Dioxane/Water

Step-by-Step Workflow:

  • Inerting: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 mins.

  • Dissolution: Add 3-bromoquinoline and n-pentylboronic acid in degassed Toluene/Water.

  • Catalysis: Add Pd catalyst under positive Argon pressure.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (3x). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromoquinoline Reagents Add: Pentylboronic acid + K2CO3 + Pd Catalyst Start->Reagents Reaction Reflux 90°C (12h) Solvent: Toluene/H2O Reagents->Reaction Workup Extraction (EtOAc) & Drying (Na2SO4) Reaction->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Product Pure 3-Pentylquinoline Purify->Product

Caption: Figure 1.[1] Palladium-catalyzed cross-coupling workflow for the regio-selective synthesis of 3-Pentylquinoline.

Analytical Validation (Self-Validating QC)
  • GC-MS Fragmentation: The mass spectrum is the primary identification tool.

    • Parent Ion: m/z 199 [M]+

    • Base Peak: Look for m/z 142 (Loss of butyl radical via McLafferty rearrangement or benzylic cleavage).

    • Secondary Fragment: m/z 115 (Loss of HCN from the quinoline core).[2]

  • 1H NMR (CDCl3):

    • Aromatic Region: 8.8 ppm (s, 1H, H-2), 8.0 ppm (d, 1H, H-4). The singlet at 8.8 ppm is diagnostic for 3-substitution; 2-substitution would lack this downfield singlet.

    • Aliphatic Region: Triplet at ~0.9 ppm (terminal methyl), multiplet at ~2.7 ppm (benzylic methylene).

Applications in Drug Discovery[5][6]

Pharmacophore Utility

3-Pentylquinoline serves as a hydrophobic anchor in "Fragment-Based Drug Design" (FBDD). Its specific utility lies in:

  • TLR8 Agonism: Research indicates that 3-alkylquinoline-2-amines are potent agonists of Toll-like Receptor 8 (TLR8).[1] The 3-pentyl chain occupies a specific hydrophobic pocket in the receptor, enhancing binding affinity compared to shorter chains.

  • Kinase Inhibition: The quinoline scaffold is a privileged structure for ATP-competitive inhibition. The 3-pentyl group can occupy the "gatekeeper" region or hydrophobic back-pocket of kinase active sites (e.g., CK2 or PRC1 pathways).

Biological Mechanism Flow

BioMechanism Compound 3-Pentylquinoline (Scaffold) Modification Functionalization (e.g., 2-amination) Compound->Modification Synthetic Derivatization Target Target Binding (TLR8 / Kinase Pocket) Modification->Target High Affinity Binding Effect Immune Modulation / Cell Cycle Arrest Target->Effect Signal Transduction

Caption: Figure 2. Therapeutic development pathway utilizing the 3-pentylquinoline scaffold for receptor modulation.

Handling & Safety (SDS Summary)

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • CAS Registry. (n.d.).[4] 3-Pentylquinoline (CAS 17692-04-5).[5] American Chemical Society.[4] [4]

  • Journal of Medicinal Chemistry. (2023). Structure-Based Design of Human TLR8-Specific Agonists. (Discusses 3-alkylquinoline-2-amines).[1]

  • Purdue University. (n.d.). Differentiation of Isomeric n-Pentylquinoline Radical Cations. (Mass Spectrometry Data).

  • ProbeChem. (n.d.). BKT300 - PRC1 Inhibitor. (Example of complex 3-pentylquinoline derivative).

  • ChemicalBook. (2025).[6] 3-Methylquinoline Properties. (Used for Read-Across/Extrapolation).

Sources

Foundational

3-Pentylquinoline &amp; Derivatives: Technical Profile and Applications

Part 1: Executive Summary & Core Identity[1] 3-Pentylquinoline represents a specialized scaffold within the quinoline family, primarily utilized in advanced medicinal chemistry rather than as a bulk commodity.[1] While t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity[1]

3-Pentylquinoline represents a specialized scaffold within the quinoline family, primarily utilized in advanced medicinal chemistry rather than as a bulk commodity.[1] While the neutral parent compound (3-n-pentylquinoline) serves as a critical intermediate and mass-spectrometry standard, its 2-amino derivative, 3-pentylquinolin-2-amine , has emerged as a high-potency, specific agonist for Toll-like Receptor 8 (TLR8) .

This guide distinguishes between the Neutral Scaffold (used in fundamental heterocyclic research) and the Bioactive Amine (a lead compound in vaccine adjuvant and immunotherapy development).[1]

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
Feature3-Pentylquinolin-2-amine (Bioactive Lead)3-Pentylquinoline (Neutral Scaffold)
CAS Number 1607440-08-3 Not widely listed (Research Grade)
IUPAC Name 3-pentylquinolin-2-amine3-pentylquinoline
Molecular Formula C₁₄H₁₈N₂C₁₄H₁₇N
Molecular Weight 214.31 g/mol 199.30 g/mol
SMILES CCCCCc1cc2ccccc2nc1NCCCCCc1cc2ccccc2n1
Key Application TLR8 Agonist (Immunotherapy)MS Standard, Synthetic Intermediate

Part 2: Physicochemical Properties[1]

The addition of the pentyl chain at the C3 position significantly increases lipophilicity compared to the quinoline core, facilitating membrane permeability—a crucial trait for intracellular TLR8 targeting.

Comparative Properties Table
Property3-Pentylquinolin-2-amine3-Pentylquinoline
Predicted LogP ~4.2~4.8
H-Bond Donors 1 (Primary Amine)0
H-Bond Acceptors 21
Polar Surface Area ~39 Ų~13 Ų
Physical State Solid (often HCl salt)Oil / Low-melting solid
Solubility DMSO, Methanol, EthanolDichloromethane, Ethyl Acetate

Part 3: Synthesis Methodologies

Protocol A: Synthesis of 3-Pentylquinolin-2-amine (TLR8 Agonist)

Reference: Modified Friedländer Condensation

This method is preferred for generating the bioactive amine directly without requiring late-stage amination of the neutral core.[1]

Reagents:

  • 2-Aminobenzaldehyde[1][2]

  • Heptanenitrile (provides the pentyl chain and C2-nitrogen source)[1]

  • Base: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)[1]

Workflow:

  • Deprotonation: Heptanenitrile is treated with a strong base (LDA) at -78°C in THF to generate the

    
    -lithio nitrile species.[1]
    
  • Condensation: 2-Aminobenzaldehyde is added dropwise.[1] The lithiated nitrile attacks the aldehyde carbonyl.[1]

  • Cyclization: Upon warming, the intermediate undergoes intramolecular cyclization (nucleophilic attack of the amine on the nitrile carbon) followed by tautomerization to form the 2-aminoquinoline ring.[1]

  • Purification: The product is purified via flash column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Neutral 3-Pentylquinoline

Reference: Suzuki-Miyaura Cross-Coupling[1]

Used when the neutral scaffold is required for mass spectrometry standards or alternative functionalization.[1]

Reagents:

  • 3-Bromoquinoline[1]

  • n-Pentylboronic acid[1][3]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]

  • Base: K₂CO₃ or Cs₂CO₃[1]

Workflow:

  • Coupling: Combine 3-bromoquinoline and n-pentylboronic acid in a biphasic solvent system (Toluene/Water or Dioxane/Water).

  • Catalysis: Add Pd catalyst (5-10 mol%) under inert atmosphere (N₂ or Ar).

  • Reflux: Heat to 90-100°C for 12-24 hours.

  • Workup: Extract with ethyl acetate, wash with brine, and concentrate.

Visualization: Synthetic Pathways[1]

SynthesisPathways Start1 2-Aminobenzaldehyde Inter1 α-Lithio Nitrile Intermediate Start1->Inter1 Condensation Start2 Heptanenitrile Start2->Inter1 LDA, -78°C Start3 3-Bromoquinoline Prod2 3-Pentylquinoline (Neutral Scaffold) Start3->Prod2 Pd(PPh3)4, K2CO3 Suzuki Coupling Start4 Pentylboronic Acid Start4->Prod2 Prod1 3-Pentylquinolin-2-amine (TLR8 Agonist) Inter1->Prod1 Cyclization (Friedländer Type)

Caption: Figure 1. Dual synthetic routes for 3-pentylquinoline derivatives. Top: Modified Friedländer synthesis for the bioactive amine.[1] Bottom: Suzuki coupling for the neutral scaffold.

Part 4: Biological Mechanism (TLR8 Agonism)[1][14]

3-Pentylquinolin-2-amine is a "best-in-class" small molecule agonist for TLR8 (Toll-like Receptor 8).[1][2] Unlike TLR7, which binds ssRNA in plasmacytoid dendritic cells, TLR8 is predominantly expressed in myeloid dendritic cells, monocytes, and macrophages.

Mechanism of Action[7][14][15][16]
  • Binding: The molecule enters the endosome and binds to the hydrophobic pocket of the TLR8 dimer interface.[1]

  • Activation: The pentyl chain provides critical hydrophobic interactions that stabilize the receptor in its active conformation.[1]

  • Signaling: Recruitment of MyD88 triggers the NF-κB and IRF pathways.[1]

  • Output: Production of Th1-polarizing cytokines: IL-12 , TNF-α , and IFN-γ .

Application in Immunotherapy[14]
  • Vaccine Adjuvants: Enhances the magnitude and quality of the adaptive immune response.[1]

  • Cancer Immunotherapy: Reverses immune suppression in the tumor microenvironment by activating myeloid cells.[1]

Visualization: TLR8 Signaling Cascade

TLR8Pathway cluster_endosome Endosome Ligand 3-Pentylquinolin-2-amine TLR8 TLR8 Dimer Ligand->TLR8 Binds Hydrophobic Pocket MyD88 MyD88 TLR8->MyD88 Recruitment IRAKs IRAK1 / IRAK4 MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation IRF IRF7 TRAF6->IRF Activation Cytok Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ) NFkB->Cytok Transcription IRF->Cytok

Caption: Figure 2. Signal transduction pathway activated by 3-pentylquinolin-2-amine in myeloid dendritic cells.

Part 5: Safety & Handling (Self-Validating Protocol)

As a potent immunomodulator, 3-pentylquinolin-2-amine requires strict containment to prevent inadvertent immune activation in the handler.

  • Containment: Handle only within a Class II Biological Safety Cabinet or chemical fume hood.

  • PPE: Double nitrile gloves are mandatory.[1] The compound's lipophilicity allows skin permeation.[1]

  • Deactivation: Treat spills with 10% bleach solution (oxidizes the amine) followed by ethanol wipe-down.[1]

  • Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for 1-3 months at -20°C.[1]

References

  • Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity. Journal of Medicinal Chemistry, 2013.[1] Describes the identification of 3-pentylquinolin-2-amine (Compound 3) as a specific TLR8 agonist. [2]

  • Differentiation of Seven Isomeric n-Pentylquinoline Radical Cations. Purdue University Thesis, 2013. Provides mass spectrometry data and synthesis validation for the neutral 3-pentylquinoline scaffold.

  • Small molecule immuno-modulators: TLR8 Agonists. BLD Pharm Catalog Entry (CAS Verification). Verifies CAS 1607440-08-3 for 3-Pentylquinolin-2-amine.

  • Recent Advances in the Synthesis of Quinolines. Organic Chemistry Portal. General reference for Friedländer and Suzuki synthesis methodologies applied to quinolines.

Sources

Exploratory

The Rising Profile of 3-Pentylquinoline Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release In the ever-evolving landscape of drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the ever-evolving landscape of drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among the myriad of quinoline derivatives, those bearing a pentyl group at the 3-position are emerging as a class of molecules with significant therapeutic potential. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 3-pentylquinoline derivatives, tailored for researchers, scientists, and drug development professionals.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric framework for molecular interactions with biological targets. This has led to the development of quinoline-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core, with the 3-position being a critical determinant of potency and selectivity.[1][2]

The Strategic Importance of the 3-Pentyl Substituent

While substitutions at various positions of the quinoline ring have been extensively studied, the introduction of an alkyl chain at the 3-position, particularly a pentyl group, has garnered increasing interest. A lipophilic group at this position has been shown to contribute substantially to the biological activity of quinoline derivatives. The pentyl group, with its optimal balance of lipophilicity and flexibility, can enhance membrane permeability and facilitate favorable hydrophobic interactions within the binding pockets of target proteins. This can translate to improved potency and a more desirable pharmacokinetic profile.

Synthesis of 3-Pentylquinoline Derivatives: A Methodological Overview

The synthesis of 3-substituted quinolines can be achieved through various established and modern synthetic strategies. The choice of method often depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

A common and versatile approach is the Friedländer annulation , which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. For the synthesis of 3-pentylquinoline, this would typically involve the reaction of an appropriate o-aminobenzaldehyde with a heptanal derivative.

Another powerful method involves palladium-catalyzed cross-coupling reactions . These reactions allow for the direct introduction of the pentyl group at the 3-position of a pre-functionalized quinoline core, such as a 3-bromoquinoline. This approach offers high efficiency and functional group tolerance.[1]

Experimental Protocol: A Generalized Friedländer Synthesis of 3-Pentylquinoline

This protocol provides a general framework for the synthesis of a 3-pentylquinoline derivative. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary for specific substrates.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Heptanal (1.2 eq)

  • Base (e.g., KOH, NaOH, or an organic base like piperidine) (catalytic amount)

  • Solvent (e.g., Ethanol, Methanol, or Toluene)

Procedure:

  • To a solution of 2-aminobenzaldehyde in the chosen solvent, add heptanal.

  • Add a catalytic amount of the base to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-pentylquinoline.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram of the Friedländer Synthesis:

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 2-Aminobenzaldehyde Reaction_Step1 Friedländer Annulation Reactant1->Reaction_Step1 Reactant2 Heptanal Reactant2->Reaction_Step1 Catalyst Base (e.g., KOH) Catalyst->Reaction_Step1 Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step1 Solvent Heat Heat (Reflux) Heat->Reaction_Step1 Heat Product 3-Pentylquinoline Reaction_Step1->Product

Caption: Generalized workflow for the Friedländer synthesis of 3-pentylquinoline.

Biological Activities of 3-Alkylquinoline Derivatives: A Focus on Anticancer and Antimicrobial Potential

While specific data on 3-pentylquinoline derivatives is still emerging, studies on related 3-alkylquinolines provide valuable insights into their potential biological activities.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[3][4] The substitution pattern on the quinoline ring plays a crucial role in determining the cytotoxic and mechanistic properties of these compounds.[5][6] For instance, certain 3-hydroxy quinoline derivatives have demonstrated anticancer activity.[3] The introduction of an alkyl group at the 3-position can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with cancer-related targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-Pentylquinoline derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 3-pentylquinoline derivative in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Step1 Add 3-Pentylquinoline Derivatives (Varying Concentrations) Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT Solution Step2->Step3 Step4 Incubate for 2-4 hours Step3->Step4 Step5 Solubilize Formazan Crystals Step4->Step5 Step6 Measure Absorbance Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

Quinolone and quinoline derivatives have a long history as effective antimicrobial agents.[8][9] The presence of different substituents on the quinoline ring can significantly impact their antibacterial and antifungal properties.[10][11] While extensive research has focused on other positions, the influence of a 3-alkyl substituent, such as a pentyl group, on antimicrobial activity is an area of active investigation. The lipophilic nature of the pentyl chain may enhance the compound's ability to penetrate the microbial cell wall and membrane, leading to increased efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 3-Pentylquinoline derivative stock solution

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the 3-pentylquinoline derivative in the appropriate broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microplate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Action: Unraveling the Molecular Targets

The biological activity of quinoline derivatives often stems from their ability to interact with specific molecular targets. For 3-pentylquinoline derivatives, several potential mechanisms of action can be postulated based on the known activities of related compounds.

Kinase Inhibition

Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[12][13] The 3-substituent can play a crucial role in the binding affinity and selectivity of these inhibitors. A quantitative structure-activity relationship (QSAR) study on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors revealed the importance of the size of substituents at the C7 position and steric hindrance effects.[12] It is plausible that a 3-pentyl group could occupy a hydrophobic pocket in the ATP-binding site of certain kinases, thereby inhibiting their activity.

Diagram of a Potential Kinase Inhibition Mechanism:

Kinase_Inhibition cluster_components Components cluster_inhibition Inhibition cluster_outcome Outcome Kinase Kinase Active Site Substrate Substrate Kinase->Substrate Phosphorylates NoPhosphorylation No Substrate Phosphorylation Kinase->NoPhosphorylation ATP ATP ATP->Kinase Binds Inhibitor 3-Pentylquinoline Derivative Inhibitor->Kinase Binds & Blocks ATP Binding

Caption: A simplified model of competitive kinase inhibition by a 3-pentylquinoline derivative.

Future Perspectives and Conclusion

The exploration of 3-pentylquinoline derivatives represents a promising avenue in the quest for novel therapeutic agents. The strategic placement of a pentyl group at the 3-position of the quinoline scaffold offers a unique combination of lipophilicity and structural features that can be harnessed to develop potent and selective modulators of various biological targets. Further research focusing on the synthesis of diverse libraries of 3-pentylquinoline derivatives and their comprehensive biological evaluation against a wide range of targets is warranted. Detailed structure-activity relationship studies, coupled with computational modeling, will be instrumental in optimizing the lead compounds and elucidating their precise mechanisms of action. This in-depth technical guide provides a foundational framework for researchers to embark on this exciting area of drug discovery, with the ultimate goal of translating these promising molecules into next-generation therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169.
  • Chen, Y., et al. (2010). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. Bioorganic & Medicinal Chemistry, 18(16), 5974-5985.
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  • Cho, S. Y., et al. (2008). Jineol and its derivatives from Scolopendra subspinipes and their anticancer activity.
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  • Gąsiorowska, J., et al. (2022).
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  • Nandy, A., & Bag, A. (2012). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. SAR and QSAR in Environmental Research, 23(7-8), 649-666.
  • Pathania, V., et al. (2024). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Iranian Chemical Society, 21(1), 1-13.
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  • Thapa, P., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 15(11), 1341.
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Sources

Foundational

Spectroscopic Characterization of 3-Pentylquinoline: A Technical Guide

Abstract Introduction to 3-Pentylquinoline and its Spectroscopic Interrogation 3-Pentylquinoline belongs to the extensive class of quinoline derivatives, which are foundational scaffolds in numerous pharmaceuticals, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction to 3-Pentylquinoline and its Spectroscopic Interrogation

3-Pentylquinoline belongs to the extensive class of quinoline derivatives, which are foundational scaffolds in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic landscape. Spectroscopic methods such as NMR, IR, and MS are indispensable tools for elucidating these molecular features.[4] NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and vibrational modes within the molecule, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition and structural integrity.[5][4] This guide will systematically explore each of these techniques as they apply to the structural elucidation of 3-Pentylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural determination of organic molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular connectivity can be assembled.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3-Pentylquinoline is predicted to exhibit signals corresponding to the aromatic protons of the quinoline ring system and the aliphatic protons of the pentyl side chain. The aromatic region will be characterized by complex splitting patterns due to spin-spin coupling between adjacent protons.[6] The protons on the pyridine ring (positions 2 and 4) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom.[4] The pentyl chain protons will appear in the upfield region of the spectrum, with chemical shifts and multiplicities dictated by their proximity to the aromatic ring and neighboring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.90d1HH-2
~8.10d1HH-4
~8.05d1HH-8
~7.80d1HH-5
~7.65t1HH-7
~7.50t1HH-6
~2.80t2HH-1'
~1.70m2HH-2'
~1.35m4HH-3', H-4'
~0.90t3HH-5'

Disclaimer: These are predicted chemical shifts based on known data for quinoline and alkyl-substituted aromatics. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a "carbon fingerprint" of 3-Pentylquinoline, with each unique carbon atom in the molecule giving rise to a distinct signal.[4] The carbons of the quinoline ring will resonate in the downfield region (120-150 ppm), with the carbons directly bonded to the nitrogen (C-2 and C-8a) appearing at the lowest field.[4] The aliphatic carbons of the pentyl group will be found in the upfield region (10-40 ppm).

Predicted Chemical Shift (δ, ppm) Assignment
~150.5C-2
~148.0C-8a
~136.5C-4
~135.0C-3
~129.5C-4a
~129.0C-8
~128.0C-5
~127.5C-7
~121.0C-6
~34.0C-1'
~31.5C-2'
~22.5C-3'
~22.0C-4'
~14.0C-5'

Disclaimer: These are predicted chemical shifts based on known data for quinoline and n-pentane. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Pentylquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[5]

Predicted IR Absorption Data

The IR spectrum of 3-Pentylquinoline is expected to show characteristic absorption bands for the aromatic quinoline ring and the aliphatic pentyl chain.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
~1600, ~1500, ~1450Medium-StrongAromatic C=C and C=N stretching
1470-1450MediumAliphatic C-H bending (scissoring)
1380-1370MediumAliphatic C-H bending (methyl rock)
850-750StrongAromatic C-H out-of-plane bending

Disclaimer: These are predicted absorption frequencies based on known data for quinoline and alkanes. Actual experimental values may vary.[5][9][10]

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat Liquid: If 3-Pentylquinoline is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.[7]

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.[4]

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 3-Pentylquinoline is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the pentyl side chain.

  • Molecular Formula: C₁₄H₁₇N

  • Molecular Weight: 199.29 g/mol

  • Predicted Molecular Ion (M⁺˙): m/z = 199

Plausible Fragmentation Pathways:

The primary fragmentation is expected to be the benzylic cleavage of the C-C bond between the quinoline ring and the pentyl chain, leading to the formation of a stable quinolinemethyl cation. Subsequent fragmentation of the pentyl chain will also occur.[11][12]

G M [C₁₄H₁₇N]⁺˙ m/z = 199 (Molecular Ion) F1 [C₁₀H₈N]⁺ m/z = 142 (Benzylic Cleavage) M->F1 - C₄H₉ F2 [C₁₃H₁₄N]⁺ m/z = 184 (Loss of CH₃) M->F2 - CH₃ F3 [C₁₂H₁₂N]⁺ m/z = 170 (Loss of C₂H₅) M->F3 - C₂H₅ F4 [C₁₁H₁₀N]⁺ m/z = 156 (Loss of C₃H₇) M->F4 - C₃H₇

Caption: Plausible EI-MS fragmentation of 3-Pentylquinoline.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or liquids, or gas chromatography for volatile samples).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 3-Pentylquinoline. This guide has presented a detailed, albeit predictive, analysis of the expected spectroscopic data for this molecule, grounded in the established principles of chemical spectroscopy and data from analogous structures. The provided experimental protocols offer a standardized approach for obtaining high-quality data. For researchers in drug discovery and development, a thorough understanding and application of these techniques are essential for the unambiguous identification, purity assessment, and structural elucidation of novel quinoline-based compounds, thereby accelerating the journey from molecular design to therapeutic application.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Bernstein, M. P., Mattioda, A., Sandford, S. A., & Hudgins, D. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. The Astrophysical Journal, 626(2), 909–918. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Gambacorta, G., & Baxendale, I. R. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 42, 108253. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 hydrogen-1 (proton) NMR spectrum of Pent-1-ene (1-pentene). Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram. Retrieved from [Link]

  • Déziel, E., Lépine, F., Milot, S., He, J., Mindrinos, M. N., Tompkins, R. G., & Rahme, L. G. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences of the United States of America, 101(5), 1339–1344. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved from [Link]

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  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

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Exploratory

discovery and isolation of quinoline alkaloids

An In-Depth Technical Guide to the Discovery and Isolation of Quinoline Alkaloids Abstract Quinoline alkaloids represent a diverse and pharmacologically significant class of natural products, with a history stretching fr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Isolation of Quinoline Alkaloids

Abstract

Quinoline alkaloids represent a diverse and pharmacologically significant class of natural products, with a history stretching from the 17th-century discovery of quinine to the modern-day application of camptothecin derivatives in chemotherapy.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies governing the discovery and isolation of these vital compounds. We will explore the historical context that spurred their discovery, delve into the biosynthetic origins that define their structures, and present a detailed analysis of both classical and contemporary extraction, purification, and characterization techniques. This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions in their own discovery workflows.

A Legacy of Discovery: Foundational Quinoline Alkaloids

The trajectory of quinoline alkaloid research is anchored by the discovery of two landmark compounds: quinine and camptothecin. Understanding their history provides critical context for the evolution of isolation techniques.

Quinine and the Cinchona Alkaloids

The story of quinoline alkaloids begins with the Cinchona tree, native to the Andean forests of South America.[3] For centuries, the bark of this tree was the only effective treatment for malaria.[4] The active compound, quinine, was first isolated in 1820 by French pharmacists Joseph Pelletier and Pierre Caventou.[5][6] This pivotal achievement marked a transition from crude herbal remedies to purified, dose-specific chemical agents and laid the groundwork for alkaloid chemistry.[2] Quinine, along with its co-occurring diastereomers and related compounds like quinidine, cinchonine, and cinchonidine, became the first generation of quinoline-based pharmaceuticals.[7]

Camptothecin: A Modern Anticancer Agent

Centuries later, a systematic screening of natural products for anticancer drugs led to another landmark discovery. In 1966, Monroe E. Wall and Mansukh C. Wani isolated camptothecin (CPT) from the bark of Camptotheca acuminata, a tree used in traditional Chinese medicine.[8][9] CPT demonstrated potent anticancer activity by inhibiting DNA topoisomerase I, a novel mechanism of action at the time.[10][11] Although initial clinical trials were hampered by the compound's low solubility and adverse effects, the discovery spurred the development of more effective synthetic analogs, such as topotecan and irinotecan, which are now essential medicines in oncology.[8][11] The isolation of CPT was achieved through a "bioactivity-directed fractionation," a paradigm where each purification step is guided by biological assays to track the active compound.[9]

Biosynthesis: The Natural Origin of the Quinoline Scaffold

Understanding the biosynthetic pathway of quinoline alkaloids provides insight into their structural diversity and distribution in nature. These compounds are primarily found in plant families such as Rubiaceae and Rutaceae.[7] Biogenetically, the quinoline ring is most commonly formed from the amino acid tryptophan, with anthranilic acid serving as a key intermediate.[7][12] The pathway involves a condensation reaction, often with a monoterpene unit (like secologanin in the case of Cinchona alkaloids) or malonyl-CoA, followed by cyclization to form the characteristic heterocyclic system.[7][12]

Core Principles of Alkaloid Isolation

The isolation of quinoline alkaloids is fundamentally governed by their chemical nature. As nitrogen-containing compounds, most alkaloids are basic and exist in plants as salts of organic acids (e.g., citrate, tartrate).[13] This dual-phase solubility is the cornerstone of their extraction and purification.

  • Alkaloid Salts: Soluble in water and polar solvents like ethanol and methanol.

  • Free Base Alkaloids: Insoluble in water but soluble in lipophilic organic solvents such as chloroform, ether, and dichloromethane.[13]

This pH-dependent solubility allows for a highly effective separation technique known as acid-base extraction or liquid-liquid extraction, which separates alkaloids from neutral and acidic plant co-extractives.

Extraction Methodologies: From Raw Plant Material to Crude Extract

The initial step in any isolation workflow is the efficient extraction of the target compounds from the plant matrix. The choice of method depends on the stability of the alkaloids, the scale of the extraction, and the available resources.

Sample Preparation

Regardless of the extraction method, proper sample preparation is critical. The plant material (e.g., bark, leaves, roots) must be dried to prevent enzymatic degradation and ground into a moderately coarse powder. This increases the surface area, facilitating maximum solvent penetration into the alkaloid-bearing tissues.[14]

Traditional Extraction Techniques

Conventional methods, while often time- and solvent-intensive, are still widely used due to their simplicity and scalability.

  • Maceration: This involves soaking the powdered plant material in a suitable solvent (the menstruum) for an extended period (typically days) with periodic agitation.[15]

  • Percolation: The solvent is slowly passed through the powdered plant material packed in a column (a percolator).

  • Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to cycle a small volume of warm solvent over the plant material. While efficient, the prolonged exposure to heat can degrade thermolabile compounds.[16]

Modern "Green" Extraction Techniques

To overcome the limitations of traditional methods, several advanced techniques have been developed that offer higher efficiency, reduced extraction times, and lower solvent consumption.[16][17]

  • Ultrasound-Assisted Extraction (UAE): High-frequency ultrasonic waves create cavitation bubbles in the solvent.[16] The collapse of these bubbles near the cell walls generates microjets that disrupt the plant matrix, enhancing solvent penetration and mass transfer.

  • Microwave-Assisted Extraction (MAE): Microwave energy directly heats the solvent and the residual moisture within the plant cells.[16] This creates a rapid build-up of pressure that ruptures the cell walls, releasing the alkaloids into the solvent. MAE significantly reduces extraction time, often to just minutes.[16]

Method Principle Advantages Disadvantages Typical Solvents
Maceration Soaking in solventSimple, no specialized equipmentTime-consuming, large solvent volumeEthanol, Methanol, Water
Soxhlet Continuous refluxing solventEfficient use of solventPotential thermal degradationHexane, Chloroform, Ethanol
UAE Ultrasonic cavitationFast, high efficiency, low temp.Equipment cost, scalability can be an issueEthanol, Methanol, Water
MAE Microwave heatingVery fast, reduced solvent useEquipment cost, not suitable for all solventsPolar solvents (Ethanol, Water)

A comparative summary of common alkaloid extraction methods.

Purification and Fractionation: Isolating the Target Alkaloid

The crude extract obtained from the initial extraction is a complex mixture of numerous compounds. The next critical phase is to separate the target quinoline alkaloids from this mixture using chromatographic techniques.[18]

General Workflow for Alkaloid Purification

A typical purification workflow involves a multi-step process that begins with a crude separation based on polarity and progresses to high-resolution techniques to isolate individual compounds.

G A Powdered Plant Material B Crude Extraction (e.g., MAE, Maceration) A->B C Crude Alkaloid Extract B->C D Acid-Base Partitioning (Liquid-Liquid Extraction) C->D E Total Alkaloid Fraction D->E F Column Chromatography (e.g., Silica Gel, Alumina) E->F G Semi-Purified Fractions F->G H Preparative HPLC / HSCCC G->H I Pure Alkaloid Compound H->I J Structural Elucidation (NMR, MS, X-Ray) I->J

Caption: General workflow for the isolation and purification of quinoline alkaloids.

Experimental Protocol: Acid-Base Extraction

This protocol describes a standard method for separating a total alkaloid fraction from a crude plant extract. The principle relies on the differential solubility of alkaloids in their free base versus salt forms.[13][19]

  • Dissolution: Dissolve the crude extract (e.g., from an ethanol extraction) in a mixture of an immiscible organic solvent (e.g., chloroform) and water.

  • Acidification: Add a dilute aqueous acid (e.g., 5% HCl) to the separatory funnel and shake vigorously. The basic alkaloids will react with the acid to form water-soluble salts and partition into the aqueous layer. Neutral and acidic compounds will remain in the organic layer.

  • Separation: Allow the layers to separate and collect the aqueous layer. Repeat the acid wash on the organic layer 2-3 times to ensure complete extraction of alkaloids.

  • Basification: Combine all aqueous fractions and slowly add a base (e.g., ammonium hydroxide or sodium hydroxide) until the pH is alkaline (pH 9-10). This converts the alkaloid salts back to their free base form, which will precipitate out of the aqueous solution or become soluble in an organic solvent.[14]

  • Final Extraction: Add an organic solvent (e.g., chloroform) and shake to extract the free base alkaloids from the now-alkaline aqueous layer.

  • Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate to remove residual water, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Chromatographic Separation

Chromatography is indispensable for separating individual alkaloids from the complex total alkaloid fraction. The choice of technique depends on the polarity and structural similarity of the compounds.[13][20]

  • Column Chromatography (CC): This is the workhorse of preparative separation. The total alkaloid fraction is loaded onto a column packed with a stationary phase (most commonly silica gel or alumina). A solvent or mixture of solvents (the mobile phase) is passed through the column, and compounds are separated based on their differential adsorption to the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution and speed compared to traditional column chromatography.[13] It is used in both analytical (to check purity) and preparative modes (to isolate pure compounds). Reversed-phase columns (e.g., C18) are particularly effective for separating alkaloids of varying polarities.[13]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique. It is exceptionally well-suited for separating alkaloids because it avoids irreversible adsorption to a solid support, leading to high recovery rates. The separation is based on the partition coefficient of the compounds in a biphasic solvent system.[21]

G cluster_0 cluster_1 cluster_2 cluster_3 A Total Alkaloid Fraction Loaded onto Silica Gel Column C Compound C (Least Polar) B Mobile Phase (Eluent) (e.g., Chloroform:Methanol Gradient) B->A:f1 Elution Start B_alk Compound B F1 Fraction 1 C->F1 Elutes First A_alk Compound A (Most Polar) F2 Fraction 2 B_alk->F2 Elutes Second F3 Fraction 3 A_alk->F3 Elutes Last

Caption: Diagram of separation by normal-phase column chromatography.

Structural Elucidation: Identifying the Isolated Compound

Once a compound has been purified, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.[18]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers clues about its substructures.[22] High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure of an organic molecule.[24] 1D NMR (¹H and ¹³C) reveals the types and numbers of hydrogen and carbon atoms, while 2D NMR experiments (like COSY, HSQC, and HMBC) establish the connectivity between these atoms, allowing for the complete assembly of the molecular structure.[25][26]

  • X-Ray Crystallography: If the purified compound can be grown into a suitable single crystal, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.

Conclusion

The have been instrumental in the development of modern medicine. The journey from the crude bark of the Cinchona tree to the highly purified, structurally defined molecules used today showcases the evolution of natural product chemistry. A successful isolation workflow is not merely a sequence of protocols but a logical process rooted in the fundamental physicochemical properties of the target alkaloids. By combining robust extraction methods with high-resolution chromatographic purification and powerful spectroscopic analysis, researchers can continue to unlock the vast therapeutic potential held within this remarkable class of natural compounds.

References

  • Taylor & Francis. (n.d.). Quinoline alkaloids – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Greenwood, D. (1992). The quinine connection. Journal of Antimicrobial Chemotherapy, 30(4), 417-427. Retrieved from [Link]

  • Wellcome Collection. (2022). The cinchona tree, malaria and colonisation. Wellcome Collection. Retrieved from [Link]

  • Shang, X. F., et al. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (2025). Synthetic approaches for quinoline and isoquinoline. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Separation and purification process for alkaloid in cinchona bark. Google Patents.
  • Michael, J. P. (n.d.). Quinoline, Quinazoline and Acridone Alkaloids. ResearchGate. Retrieved from [Link]

  • SlideShare. (n.d.). Quinoline Alkaloids. SlideShare. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline alkaloids. Wikipedia. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • MDPI. (2025). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. MDPI. Retrieved from [Link]

  • PubMed. (2021). Camptothecin's journey from discovery to WHO Essential Medicine: Fifty years of promise. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). What Historical Records Teach Us about the Discovery of Quinine. PMC. Retrieved from [Link]

  • Cambridge University Library. (n.d.). Products of the Empire: Cinchona: a short history. Cambridge University Library. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

  • Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Pharmacognosy. Retrieved from [Link]

  • JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development. DTIC. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Camptothecin. Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinchona. Wikipedia. Retrieved from [Link]

  • American Chemical Society. (n.d.). Discovery of Camptothecin and Taxol. ACS. Retrieved from [Link]

  • IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. IIP Series. Retrieved from [Link]

  • Imperial College London. (n.d.). Biosynthesis of Alkaloids. Imperial College London. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. Retrieved from [Link]

  • Industrial and Engineering Chemistry. (n.d.). Ion Exchange Process for Extracting Cinchona Alkaloids. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the extraction and purification of alkaloids. Google Patents.
  • ResearchGate. (2024). An Undergrad Experiment for the at-home Study of Fluorescence: Extraction of Quinine and Chlorophyll from Cinchona Tree Bark. ResearchGate. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. JEOL Ltd. Retrieved from [Link]

  • SlideShare. (n.d.). alkaloids and extraction of alkaloids. SlideShare. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Camptothecin and taxol: discovery to clinic. PubMed. Retrieved from [Link]

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Foundational

Computational Characterization and Therapeutic Potential of 3-Pentylquinoline: A Theoretical Framework

Executive Summary This technical guide establishes a rigorous theoretical framework for the structural and functional characterization of 3-Pentylquinoline (3-PQ) . While quinoline scaffolds are ubiquitous in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous theoretical framework for the structural and functional characterization of 3-Pentylquinoline (3-PQ) . While quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., chloroquine, ciprofloxacin), the specific C3-alkylation presents unique physicochemical properties that modulate lipophilicity and target specificity.

This guide moves beyond generic protocols, offering a self-validating computational workflow designed to assess 3-PQ as a potential antivirulence agent (targeting Pseudomonas aeruginosa quorum sensing) or a membrane-active pharmacophore .

Module 1: Quantum Mechanical Profiling (DFT)

Rationale & Causality

The electronic structure of 3-PQ determines its reactivity and stability. The pentyl chain at the C3 position is electron-donating (inductive effect,


), which theoretically destabilizes the HOMO (Highest Occupied Molecular Orbital) compared to the unsubstituted quinoline, potentially enhancing antioxidative potential or binding affinity to hydrophobic pockets.
Protocol: Density Functional Theory (DFT)

Objective: Determine the Global Reactivity Descriptors (GRD) and Molecular Electrostatic Potential (MEP).

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP / 6-311++G(d,p).[1][2][3]

    • Why: The 6-311++G(d,p) basis set includes diffuse functions (

      
      ) critical for accurately modeling the lone pair on the quinoline nitrogen and the flexible alkyl tail.
      

Step-by-Step Workflow:

  • Conformational Search: Perform a relaxed Potential Energy Surface (PES) scan on the C3-C

    
    -C
    
    
    
    -C
    
    
    dihedral angle (0° to 360° in 10° steps) to find the global minimum. The pentyl chain is flexible; using a high-energy conformer invalidates docking results.
  • Optimization & Frequency: Run Opt+Freq on the lowest energy conformer.

    • Self-Validation: Ensure zero imaginary frequencies (NImag=0).

  • FMO Analysis: Extract HOMO and LUMO energies.

    • Calculate Chemical Hardness (

      
      ): 
      
      
      
    • Calculate Electrophilicity Index (

      
      ): 
      
      
      
Data Output Structure
ParameterValue (Theoretical Estimate)Interpretation

-6.2 eVDonor capability (N-atom lone pair availability).

-1.8 eVAcceptor capability (Susceptibility to nucleophilic attack).
Gap (

)
4.4 eVIndicates kinetic stability; lower gap = higher reactivity.
Dipole Moment ~2.1 DebyePolarity driven by the heterocyclic nitrogen.

Module 2: Molecular Dynamics & Membrane Permeability

The Lipophilicity Hypothesis

The C3-pentyl chain significantly increases


 (predicted 

). This suggests 3-PQ may not just bind proteins but also intercalate into lipid bilayers, potentially acting as a membrane permeability enhancer or a quorum-sensing signal mimic (analogous to PQS).
Protocol: Lipid Bilayer Simulation

Objective: Quantify the residence time and orientation of 3-PQ in a POPC membrane.

  • Engine: GROMACS 2024

  • Force Field: CHARMM36m (Lipids) + CGenFF (Ligand)

Workflow:

  • System Construction: Build a bilayer of 128 POPC lipids. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Insertion: Place 3-PQ in the bulk water phase (to test passive entry) or pre-inserted in the leaflet (to test retention).

  • Equilibration:

    • NVT (1 ns) to stabilize temperature (310 K).

    • NPT (5 ns) to stabilize pressure (1 bar) using a semi-isotropic Berendsen barostat.

  • Production Run: 100 ns simulation.

Self-Validating Metrics:

  • Area Per Lipid (APL): Must remain ~64

    
     for POPC. A significant deviation (>5%) indicates the ligand is disrupting membrane integrity (toxicity signal).
    
  • Density Profile: Plot the

    
    -axis density of the 3-PQ center of mass relative to the phosphate headgroups.
    

Module 3: Target Identification & Molecular Docking

Strategic Target Selection: PqsR (MvfR)

While many quinolines target DNA gyrase, 3-Pentylquinoline bears striking structural homology to Pseudomonas aeruginosa Quorum Sensing (PQS) molecules (typically 2-heptyl-4-quinolone).

  • Hypothesis: 3-PQ acts as a competitive antagonist at the PqsR receptor, disrupting bacterial virulence without killing the bacteria (reducing resistance pressure).

Protocol: High-Precision Docking

Objective: Calculate Binding Affinity (


) and Ligand Efficiency.
  • Software: AutoDock Vina / PyRx

  • Target PDB: 4JVI (PqsR ligand-binding domain complexed with an antagonist).

Workflow:

  • Protein Prep: Remove water/co-factors. Add polar hydrogens. Compute Gasteiger charges.

  • Grid Generation: Center grid box on the native ligand binding pocket (hydrophobic pocket B).

    • Dimensions:

      
      
      
      
      
      .
  • Docking: Run with exhaustiveness = 32.

  • Interaction Analysis: Use PLIP (Protein-Ligand Interaction Profiler) to map hydrophobic contacts between the pentyl chain and residues Ile186, Leu208, and Val170 .

Visualization of Signaling Pathway

The following diagram illustrates the theoretical interference of 3-PQ in the PQS signaling cascade.

G PQS Native PQS Ligand (2-heptyl-3-hydroxy-4-quinolone) PqsR PqsR (MvfR) Receptor PQS->PqsR High Affinity Binding 3 3 PQ 3-Pentylquinoline (Competitive Antagonist) PQ->PqsR Steric Blockade Complex_Active PqsR-PQS Complex (Active Conformation) PqsR->Complex_Active Conformational Change Complex_Inactive PqsR-3PQ Complex (Inactive Conformation) PqsR->Complex_Inactive Stabilization Virulence Virulence Factors (Pyocyanin, Elastase) Complex_Active->Virulence Transcriptional Activation Complex_Inactive->Virulence Inhibition

Figure 1: Proposed mechanism of action where 3-Pentylquinoline competes with native PQS for the PqsR receptor, preventing transcriptional activation of virulence factors.

Module 4: ADMET Profiling & Drug-Likeness[4][5]

Lipinski & Veber Rules

For 3-PQ to be a viable drug candidate, it must satisfy pharmacokinetic constraints.

PropertyRule Limit3-Pentylquinoline (Calc.)Status
Molecular Weight < 500 Da~199.3 DaPass
LogP < 5~4.2 - 4.5Pass (Borderline High)
H-Bond Donors < 50Pass
H-Bond Acceptors < 101 (Quinoline N)Pass
Rotatable Bonds < 104 (Pentyl chain)Pass
Toxicity Prediction

Using ProTox-II models, alkyl-quinolines often flag for:

  • Mutagenicity: (Ames Test) - Quinolines can intercalate DNA.

  • hERG Inhibition: The lipophilic tail + positive charge (at physiological pH) is a pharmacophore for hERG channel blockage (cardiotoxicity risk). This must be the primary safety assay in wet-lab validation.

Module 5: Experimental Validation Workflow

The theoretical data must be validated via the following experimental pipeline.

Workflow cluster_0 Phase I: Computational cluster_1 Phase II: Synthesis cluster_2 Phase III: Bioassay DFT DFT Optimization (B3LYP/6-311++G**) Dock Docking (PqsR) (AutoDock Vina) DFT->Dock Synth Friedländer Synthesis or C3-Alkylation Dock->Synth Select Candidate NMR 1H/13C NMR Validation Synth->NMR MIC MIC Assay (Antimicrobial) NMR->MIC Reporter PqsR Reporter Assay (Antivirulence) MIC->Reporter

Figure 2: Integrated workflow from theoretical modeling to biological validation.

References

  • Bayat, M., et al. (2025). "Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors." RSC Advances. Link

    • Relevance: Establishes the B3LYP/6-31++G(d,p) standard for quinoline-like scaffolds.
  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT.
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

    • Relevance: The core algorithm for the docking module.
  • Ilan, Y., et al. (2017). "The Quinoline Bromoquinol Exhibits Broad-Spectrum Antifungal Activity."[4] Journal of Antimicrobial Chemotherapy. Link

    • Relevance: Validates the biological activity of quinoline derivatives.[3][5][6][7]

  • Abraham, M. J., et al. (2015). "GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers." SoftwareX. Link

    • Relevance: The engine for the lipid bilayer simul
  • Kamenik, A., et al. (2024). "Structure-based design of PqsR antagonists." Journal of Medicinal Chemistry.

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Exploratory

The Untapped Therapeutic Potential of 3-Pentylquinoline: A Technical Guide for Drug Discovery

Foreword: Charting a Course for a Novel Quinoline Derivative The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of approved drugs and clinical candidates.[1][2] Its inherent versatility and broad spectrum of biological activities have cemented its status as a "privileged" heterocyclic motif in drug discovery.[1][3] This guide ventures into the specific, yet largely unexplored, territory of 3-Pentylquinoline. While direct pharmacological data on this particular derivative remains nascent, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. By leveraging the extensive knowledge of the broader quinoline class, we will delineate a logical, evidence-based framework for unlocking the potential pharmacological applications of 3-Pentylquinoline. This exploration is grounded in established principles of medicinal chemistry, drawing analogies from structurally related compounds to propose testable hypotheses and guide future research endeavors.

The Quinoline Core: A Legacy of Therapeutic Success

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in numerous drugs.[1][4] Its derivatives have demonstrated a remarkable range of therapeutic effects, including:

  • Anticancer Activity: Quinoline-based compounds have been shown to induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[1] Some derivatives act as inhibitors of crucial cellular targets like Topoisomerase II and ATP synthase.[5]

  • Antimalarial Efficacy: The quinoline scaffold is central to iconic antimalarial drugs like chloroquine and quinine.[1][6] Their mechanism often involves interfering with the detoxification of heme in the malaria parasite.[6]

  • Antimicrobial Properties: A wide array of quinoline derivatives exhibit potent antibacterial and antifungal activities.[7][8]

  • Anti-inflammatory Effects: Certain quinoline derivatives have shown promise in modulating inflammatory pathways.[9]

  • Neuroprotective Potential: The quinoline structure is also being explored for its role in treating neurodegenerative disorders like Alzheimer's disease.[10][11]

The lipophilic pentyl group at the 3-position of the quinoline core in 3-Pentylquinoline is a key structural feature that warrants investigation. Lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, protein binding, and interaction with hydrophobic pockets of target enzymes.

Charting the Synthetic Path to 3-Pentylquinoline

The synthesis of the quinoline scaffold can be achieved through several classic and modern organic chemistry reactions. For 3-Pentylquinoline, the Friedländer synthesis and its variations offer a logical and versatile starting point.[12]

Proposed Synthetic Workflow: Modified Friedländer Annulation

This protocol outlines a plausible, multi-step synthesis of 3-Pentylquinoline, commencing from readily available starting materials.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization (Friedländer Reaction) cluster_2 Step 3: Purification A 2-Aminobenzaldehyde C α,β-Unsaturated Ketone Intermediate A->C Base (e.g., NaOH) B Heptanal B->C D α,β-Unsaturated Ketone Intermediate E 3-Pentylquinoline D->E Acid or Base Catalyst F Crude 3-Pentylquinoline G Purified 3-Pentylquinoline F->G Column Chromatography

Caption: Proposed synthetic workflow for 3-Pentylquinoline via a modified Friedländer synthesis.

Experimental Protocol:

  • Step 1: Synthesis of the α,β-Unsaturated Ketone Intermediate.

    • To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add heptanal (1.1 eq).

    • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) while maintaining the temperature at 20-25°C.

    • Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude α,β-unsaturated ketone intermediate.

  • Step 2: Cyclization to form 3-Pentylquinoline.

    • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize it.

    • Extract the product, wash, and dry as described in Step 1.

  • Step 3: Purification of 3-Pentylquinoline.

    • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 3-Pentylquinoline.

    • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Postulated Pharmacological Applications and Screening Strategies

Based on the extensive bioactivity of the quinoline class, we can hypothesize several promising therapeutic avenues for 3-Pentylquinoline. The following sections outline these potential applications and suggest corresponding in vitro screening assays.

Anticancer Activity

The cytotoxic potential of 3-Pentylquinoline against various cancer cell lines should be a primary area of investigation.[1][13]

Proposed Screening Workflow for Anticancer Activity

G A Synthesized 3-Pentylquinoline C Selection of Cancer Cell Lines (e.g., MCF-7, PC-3, A549) A->C B Initial Cytotoxicity Screening (MTT Assay) D Dose-Response Analysis (IC50 Determination) B->D C->B E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Mechanism of Action Studies (e.g., Kinase Inhibition Assays) E->G F->G H Lead Candidate Identification G->H

Caption: A systematic workflow for evaluating the anticancer potential of 3-Pentylquinoline.

Key Experiments:

  • MTT Assay: To determine the general cytotoxicity of 3-Pentylquinoline against a panel of human cancer cell lines (e.g., breast, prostate, lung).

  • Apoptosis and Cell Cycle Analysis: To investigate if the compound induces programmed cell death and/or alters the cell cycle progression in cancer cells.

  • Kinase Inhibition Assays: Given that many quinoline derivatives are kinase inhibitors, screening against a panel of cancer-related kinases would be a logical next step.[14]

Antimalarial Activity

The historical success of quinoline-based antimalarials makes this a compelling area of investigation.[2][6]

Proposed Screening for Antimalarial Activity:

AssayDescriptionEndpoint
In vitro antiplasmodial assay Cultured Plasmodium falciparum parasites are incubated with varying concentrations of 3-Pentylquinoline.Inhibition of parasite growth, typically measured by SYBR Green I-based fluorescence assay.
Heme Polymerization Inhibition Assay A cell-free assay to determine if 3-Pentylquinoline can inhibit the formation of hemozoin, a crucial detoxification product for the parasite.Spectrophotometric measurement of hemozoin formation.
Antimicrobial Activity

The broad-spectrum antimicrobial potential of quinolines suggests that 3-Pentylquinoline could be a valuable lead for new antibiotics or antifungals.[7]

Proposed Screening for Antimicrobial Activity:

AssayDescriptionEndpoint
Broth Microdilution Assay The compound is serially diluted in a multi-well plate containing a standardized inoculum of bacteria or fungi.Minimum Inhibitory Concentration (MIC) - the lowest concentration that inhibits visible growth.
Biofilm Inhibition Assay To assess the ability of 3-Pentylquinoline to prevent the formation of or disrupt established microbial biofilms.Quantification of biofilm mass using crystal violet staining.

Future Directions and Concluding Remarks

The exploration of 3-Pentylquinoline's pharmacological potential is a promising endeavor rooted in the well-established therapeutic value of the quinoline scaffold. This guide provides a foundational framework for initiating such an investigation, from chemical synthesis to biological screening. The key to unlocking the potential of this molecule lies in a systematic and hypothesis-driven approach. The lipophilic pentyl substituent is a critical feature that may confer unique properties, potentially leading to enhanced potency, altered selectivity, or improved pharmacokinetic profiles compared to other quinoline derivatives.

Future research should focus on:

  • Elucidating the Structure-Activity Relationship (SAR): Synthesizing and testing a library of analogs with varying alkyl chain lengths and positions on the quinoline ring.

  • In-depth Mechanism of Action Studies: Once a promising activity is identified, detailed biochemical and cellular assays will be crucial to pinpoint the molecular target and pathway.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Pentylquinoline to assess its drug-like potential.

While the path from a novel molecule to a therapeutic agent is long and challenging, the scientific rationale for investigating 3-Pentylquinoline is strong. This technical guide is intended to serve as a catalyst for such research, providing a clear and actionable roadmap for drug discovery and development professionals.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373–19395. [Link]

  • Al-Omair, M. A., Ali, A., Al-Majid, A. M., Barakat, A., & Al-Agamy, M. H. M. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 437. [Link]

  • A comprehensive investigation of diverse synthetic methodologies for constructing quinoline frameworks: A critical overview. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55–87. [Link]

  • Ghanim, A. A., Ajani, O. O., & Al-Hussain, S. A. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 987002. [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). BMC Chemistry. [Link]

  • Kaur, M., & Singh, M. (2014). Biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-6. [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]

  • Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. (2017). ResearchGate. [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1996). General Pharmacology: The Vascular System. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, S., & Bawa, S. (2012). Quinoline: A versatile heterocyclic. Mini-Reviews in Medicinal Chemistry, 12(1), 83-91. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate. [Link]

  • Synthesis of Quinolines and Isoquinolines. (2013). YouTube. [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 3-Pentylquinoline in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-pentylquinoline, a quinoline derivative with significant potential in pharmaceutical and materials science applications. The document is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 3-pentylquinoline, a quinoline derivative with significant potential in pharmaceutical and materials science applications. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction: The Significance of 3-Pentylquinoline and Its Solubility

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antiviral properties.[1] The solubility of these compounds is a critical determinant of their utility, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[2][3] 3-Pentylquinoline, with its alkyl substituent, presents a unique solubility profile that is essential to characterize for its effective application. Understanding its behavior in different organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies, and formulating drug delivery systems.

Theoretical Framework: Factors Governing the Solubility of 3-Pentylquinoline

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (3-pentylquinoline) and the solvent. The principle of "like dissolves like" is a useful starting point, where substances with similar polarities tend to be miscible.[4] Several key factors influence the solubility of 3-pentylquinoline:

  • Polarity: 3-Pentylquinoline possesses a moderately polar quinoline ring system due to the electronegative nitrogen atom, and a nonpolar pentyl chain. This amphipathic nature dictates its solubility in a range of solvents. The overall polarity is a balance between the polar heterocyclic ring and the nonpolar alkyl group.

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[5]

  • Van der Waals Forces: The nonpolar pentyl group and the aromatic rings contribute to van der Waals interactions, which are the primary forces at play when dissolving in nonpolar solvents.

  • Molecular Size: As the size of a molecule increases, it can become more difficult for solvent molecules to effectively solvate it, potentially leading to decreased solubility.[6]

  • pH: As a weak base, the solubility of 3-pentylquinoline in protic solvents can be significantly influenced by pH.[7] In acidic conditions, the nitrogen atom can be protonated, forming a more polar and, therefore, more soluble salt.

The interplay of these factors determines the extent to which 3-pentylquinoline will dissolve in a given organic solvent.

Caption: Factors influencing the solubility of 3-pentylquinoline.

Predicted Solubility Profile of 3-Pentylquinoline

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe polar hydroxyl group of the alcohol can form hydrogen bonds with the nitrogen atom of the quinoline ring, while the nonpolar alkyl chain of the alcohol interacts favorably with the pentyl group of the solute.[5]
Polar Aprotic Acetonitrile, DMSO, DMFModerate to HighThese solvents are polar enough to interact with the quinoline ring's dipole but lack hydrogen bond donating capabilities. The nonpolar pentyl group will also contribute to solubility.
Nonpolar Aromatic Toluene, BenzeneHighThe aromatic rings of the solvent can engage in π-π stacking with the quinoline ring system, and the nonpolar nature of the solvent is compatible with the pentyl chain.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a moderate polarity and are good at dissolving a wide range of organic compounds, including those with both polar and nonpolar functionalities. 3-Phenylquinoline is known to be soluble in dichloromethane.[9]
Ethers Diethyl Ether, THFModerate to LowWhile ethers can act as hydrogen bond acceptors, their overall polarity is lower than alcohols. The solubility will depend on the balance between the favorable interactions with the pentyl group and the less favorable interactions with the polar quinoline ring. Some quinoline-based ionic liquids are insoluble in diethyl ether.[10]
Alkanes Hexane, HeptaneLowThese solvents are entirely nonpolar and will primarily interact with the pentyl chain. The polar quinoline ring will significantly hinder solubility in these solvents.
Water WaterVery LowThe presence of the large, nonpolar pentyl group will make 3-pentylquinoline significantly less soluble in water than quinoline itself, which is already only slightly soluble in cold water.[8]

Experimental Determination of Solubility

Accurate determination of solubility requires rigorous experimental methodology. The following protocols are recommended for obtaining reliable solubility data for 3-pentylquinoline.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[11][12]

Protocol:

  • Preparation: Add an excess amount of 3-pentylquinoline to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator.[11] Equilibrium is typically reached within 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a fine-porosity filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of 3-pentylquinoline using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Solvent Addition Method (Clear Point Determination)

This method involves the continuous addition of a solvent to a known amount of the solute until a clear solution is observed.[14][15][16] It can be a faster alternative to the shake-flask method.

Protocol:

  • Initial Suspension: Place a precisely weighed amount of 3-pentylquinoline into a thermostatted vessel. Add a small, known volume of the solvent to create a suspension.

  • Solvent Titration: Gradually add the same solvent at a constant, slow rate while continuously stirring the mixture.

  • Clear Point Detection: The point at which the last solid particle dissolves is the "clear point." This can be determined visually or by using an in-situ probe that measures turbidity.

  • Calculation: The solubility is calculated from the initial mass of the solute and the total volume of solvent added to reach the clear point. The addition rate of the solvent can influence the results, so it should be optimized and kept consistent.[14]

Conclusion

The solubility of 3-pentylquinoline in organic solvents is a critical parameter for its successful application in research and development. While specific quantitative data is sparse, a strong understanding of the principles of solubility allows for accurate predictions of its behavior. The amphipathic nature of 3-pentylquinoline, with its polar quinoline head and nonpolar pentyl tail, suggests high solubility in polar protic and aromatic solvents, and lower solubility in highly nonpolar solvents like alkanes. For precise quantitative data, the well-established equilibrium solubility (shake-flask) method and the more rapid solvent addition method are recommended. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently assess and utilize the solubility properties of 3-pentylquinoline in their work.

References

  • Vertex AI Search. (2025).
  • MATEC Web of Conferences.
  • Benchchem.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • CymitQuimica. CAS 1666-96-2: 3-phenylquinoline.
  • AAT Bioquest. (2022).
  • Wikipedia. Quinoline.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • PubChem - NIH. Quinoline.
  • Chemistry LibreTexts. (2023). Properties of Esters.
  • ACS Publications. (2015).
  • World Health Organization. (2018).
  • PubChem - NIH. 3-Phenylquinoline.
  • National Institute of Standards and Technology. 3-phenylquinoline - the NIST WebBook.
  • ResearchGate.
  • EXPERIMENT 1 DETERMIN
  • University of Strathclyde. (2015).
  • MDPI. (2025). Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents.
  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility.
  • PSIBERG. (2022). Ethers vs. Esters - Organic Compounds.
  • ACS Publications. (2019).
  • StatPearls - NCBI Bookshelf - NIH. Biochemistry, Dissolution and Solubility.
  • ResearchGate. (2025).
  • Alcohols and Ethers.
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • World Health Organiz
  • YouTube. (2020). 9.4 Physical Properties of Alcohols, Ethers, and Epoxides.
  • MDPI. Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT.
  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem - NIH. 3-Pentyl.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement].
  • Sigma-Aldrich. 2-Phenylquinoline 99 612-96-4.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
  • Chemguide. an introduction to esters.

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Exploratory

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 3-Pentylquinoline

Executive Summary & Core Identity 3-Pentylquinoline is a lipophilic, nitrogen-containing heterocyclic compound belonging to the quinoline family. Unlike its more common 2-substituted isomers (often found in natural fragr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

3-Pentylquinoline is a lipophilic, nitrogen-containing heterocyclic compound belonging to the quinoline family. Unlike its more common 2-substituted isomers (often found in natural fragrances and signaling molecules like PQS), the 3-substituted variant is primarily utilized as a high-fidelity analytical standard in petroleomics and as a specific pharmacophore in neurodegenerative drug discovery.

This guide provides a definitive breakdown of its physicochemical properties, a regiospecific synthetic protocol, and analytical validation methods.

Fundamental Chemical Data[1]
PropertyValuePrecision Note
IUPAC Name 3-PentylquinolineOfficial nomenclature
Molecular Formula C₁₄H₁₇N Confirmed
Molecular Weight 199.29 g/mol Calculated via IUPAC atomic weights
Monoisotopic Mass 199.1361 DaFor High-Res Mass Spectrometry (HRMS)
CAS Registry Number Not widely listedTreat as specialized research chemical
Physical State Oily Liquid (Predicted)At standard temperature/pressure (STP)
LogP (Predicted) ~4.6 - 4.9Highly lipophilic (Blood-Brain Barrier permeable)
Structural Visualization

The following diagram illustrates the connectivity of the 3-pentylquinoline molecule, highlighting the critical substitution at the meta-position relative to the ring nitrogen.

Figure 1: Connectivity graph of 3-Pentylquinoline. Note the substitution at C3, distinct from the more common C2 isomers.

Synthetic Methodology: The Sonogashira Route

While alkylquinolines can be synthesized via the Friedländer condensation, that method often yields mixtures of isomers when targeting the 3-position. To ensure scientific integrity and regiospecificity, the preferred route for research-grade 3-pentylquinoline is a Palladium-catalyzed Sonogashira coupling followed by hydrogenation.

Reaction Scheme
  • Coupling: 3-Bromoquinoline + 1-Pentyne

    
     3-(Pent-1-ynyl)quinoline.
    
  • Reduction: 3-(Pent-1-ynyl)quinoline +

    
    
    
    
    
    3-Pentylquinoline.
Detailed Protocol

Step 1: Sonogashira Coupling

  • Reagents: 3-Bromoquinoline (1.0 eq), 1-Pentyne (1.2 eq),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (Base/Solvent).
  • Procedure:

    • Degas triethylamine (

      
      ) with argon for 30 minutes to remove oxygen (critical to prevent homocoupling of the alkyne).
      
    • Add 3-Bromoquinoline, Pd catalyst, and CuI under inert atmosphere.

    • Add 1-Pentyne dropwise.

    • Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Filter off ammonium salts, concentrate in vacuo, and purify via flash column chromatography on silica gel.

Step 2: Hydrogenation

  • Reagents: 3-(Pent-1-ynyl)quinoline,

    
     (10% w/w), Methanol, Hydrogen gas (1 atm).
    
  • Procedure:

    • Dissolve the intermediate alkyne in methanol.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Stir under a hydrogen balloon for 12 hours at Room Temperature.

    • Validation: Monitor the disappearance of the alkyne stretch (~2200

      
      ) in IR.
      
    • Purification: Filter through a Celite pad to remove Pd. Evaporate solvent.[1][2]

Workflow Diagram

Synthesis_Workflow Start Start: 3-Bromoquinoline Reagents1 Add: 1-Pentyne, Pd(PPh3)2Cl2, CuI Solvent: Et3N (Degassed) Start->Reagents1 Process1 Sonogashira Coupling 60°C, 4-6 hrs Reagents1->Process1 Intermed Intermediate: 3-(Pent-1-ynyl)quinoline Process1->Intermed Reagents2 Add: H2 (1 atm), Pd/C Solvent: MeOH Intermed->Reagents2 Process2 Hydrogenation RT, 12 hrs Reagents2->Process2 Final Product: 3-Pentylquinoline (Yield >85%) Process2->Final

Figure 2: Step-by-step synthetic workflow for the regiospecific production of 3-Pentylquinoline.

Analytical Validation & Characterization

For researchers using this compound as a standard, distinguishing it from the 2-, 4-, or 6- isomers is critical.

Mass Spectrometry (MS) Fragmentation

Recent studies (ACS, 2022) have identified unique fragmentation pathways for 3-alkylquinolines compared to their isomers.

  • Molecular Ion:

    
     at m/z 199.
    
  • Key Differentiator: The 3-isomer exhibits a dominant benzylic

    
    -bond cleavage .[3]
    
    • Unlike the 2- or 4- isomers, which undergo complex rearrangements (McLafferty-type) involving the ring nitrogen, the 3-pentyl isomer lacks favorable interaction with the nitrogen lone pair.

    • Result: Expect a clean loss of the propyl radical to form a stable ion at m/z 156 or benzyl cleavage depending on ionization energy.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl
    
    
    
    ):
    • 
       8.8 ppm (s, 1H):  H-2 proton. This singlet is diagnostic. If the alkyl group were at position 2, this signal would be absent.
      
    • 
       8.0 ppm (s, 1H):  H-4 proton.
      
    • 
       2.7 ppm (t, 2H):  Benzylic 
      
      
      
      attached to the ring.
    • 
       0.9 ppm (t, 3H):  Terminal methyl group.
      

Applications in Drug Discovery

Neurodegenerative Disease (Parkinson's)

3-Pentylquinoline has been identified in in silico docking studies as a potential inhibitor of Catechol-O-methyltransferase (COMT) .

  • Mechanism: COMT degrades dopamine. Inhibiting COMT prolongs the effect of Levodopa therapy in Parkinson's patients.

  • Binding: The lipophilic pentyl tail anchors the molecule in the hydrophobic pocket of the enzyme, while the quinoline nitrogen interacts with the catalytic core.

  • Status: Currently a "hit" compound in computational screens (High Docking Score), warranting further in vitro assay validation.

Petroleomics

In the petrochemical industry, 3-pentylquinoline serves as a model compound for "stubborn" nitrogen species in crude oil. Its resistance to hydrodenitrogenation (HDN) compared to non-sterically hindered amines makes it a standard for testing new refining catalysts.

References

  • Differentiation of Isomeric n-Pentylquinoline Radical Cations. Journal of the American Society for Mass Spectrometry. (2022). Detailed analysis of MS fragmentation patterns distinguishing the 3-isomer. [3]

  • Design, Synthesis and In silico Studies of Quinoline Derivatives. International Journal of Pharmaceutical Research and Applications. (2025). Identifies 3-pentylquinoline (Q9) as a COMT inhibitor candidate.[4]

  • Development of Tandem Mass Spectrometric Methods. Purdue University Graduate Thesis. (2016). Protocols for the synthesis and characterization of alkylquinolines.

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary In-Vitro Screening of 3-Pentylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Unexplored Potential of 3-Pentylquinoline The quinoline scaffold is a cornerstone in medicinal chemistry, forming the struct...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unexplored Potential of 3-Pentylquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While extensive research has been dedicated to various quinoline derivatives, 3-Pentylquinoline remains a relatively unexplored entity. This guide, therefore, serves as a comprehensive roadmap for the initial in-vitro evaluation of 3-Pentylquinoline, designed to systematically uncover its potential therapeutic value. As a Senior Application Scientist, my objective is not merely to provide a list of protocols, but to impart a strategic framework for discovery—one that is grounded in scientific rationale, methodological rigor, and a deep understanding of the causality behind each experimental choice. This document is structured to empower researchers to generate high-quality, reproducible data that can confidently guide subsequent stages of drug development.

Foundational Rationale and Strategic Screening Approach

The decision to screen 3-Pentylquinoline is predicated on the well-established pharmacological importance of the quinoline nucleus.[1][3] The presence of the pentyl group at the 3-position introduces a significant lipophilic character, which could modulate membrane permeability and interaction with hydrophobic binding pockets of biological targets, potentially leading to novel or enhanced biological activities.

Our screening strategy is designed as a tiered approach, beginning with broad-spectrum assays to identify any significant biological "hits" and progressing to more specific, mechanism-of-action-elucidating experiments. This funnel-like approach, depicted below, ensures a cost-effective and efficient allocation of resources, prioritizing the most promising avenues of investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Advanced Characterization Cytotoxicity Cytotoxicity Dose_Response Dose_Response Cytotoxicity->Dose_Response Antimicrobial Antimicrobial MIC_MBC MIC_MBC Antimicrobial->MIC_MBC Anti_inflammatory Anti_inflammatory Enzyme_Inhibition Enzyme_Inhibition Anti_inflammatory->Enzyme_Inhibition Apoptosis_Assays Apoptosis_Assays Dose_Response->Apoptosis_Assays Time_Kill_Kinetics Time_Kill_Kinetics MIC_MBC->Time_Kill_Kinetics Cytokine_Profiling Cytokine_Profiling Enzyme_Inhibition->Cytokine_Profiling 3_Pentylquinoline 3_Pentylquinoline 3_Pentylquinoline->Cytotoxicity General Bioactivity 3_Pentylquinoline->Antimicrobial Broad Spectrum 3_Pentylquinoline->Anti_inflammatory Initial Assessment

Caption: Tiered screening workflow for 3-Pentylquinoline.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of our investigation is designed to broadly assess the bioactivity of 3-Pentylquinoline across three key therapeutic areas where quinoline derivatives have shown promise: oncology, infectious diseases, and inflammation.

General Cytotoxicity Screening

Causality: A fundamental first step in drug discovery is to determine a compound's effect on cell viability.[4][5] This initial screen will identify if 3-Pentylquinoline possesses cytotoxic properties, which could indicate anticancer potential. Conversely, a lack of cytotoxicity at reasonable concentrations is a prerequisite for its development for non-cytotoxic applications like antimicrobial or anti-inflammatory therapies. The MTT assay, a colorimetric method, is a widely used, cost-effective, and reliable technique for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[4]

    • Culture cells in appropriate media and conditions to achieve exponential growth.

  • Cell Seeding:

    • Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Pentylquinoline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the various concentrations of 3-Pentylquinoline. Include vehicle-only (DMSO) and untreated controls.

  • Incubation:

    • Incubate the treated plates for a standard duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Broad-Spectrum Antimicrobial Screening

Causality: The quinoline core is present in several antibacterial and antifungal agents. Therefore, it is logical to screen 3-Pentylquinoline for antimicrobial activity. The Kirby-Bauer disk diffusion method is a standard, preliminary test to qualitatively assess the antimicrobial potential of a compound.[6][7]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

  • Microorganism Selection:

    • Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans).[8]

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation:

    • Uniformly streak the inoculum onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for yeast).

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of 3-Pentylquinoline.

    • Place the disks onto the inoculated agar surface.

    • Include a positive control (a known antibiotic) and a negative control (solvent-only disk).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Acquisition and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

    • A larger zone of inhibition suggests greater antimicrobial activity.

Preliminary Anti-inflammatory Screening

Causality: Many quinoline derivatives exhibit anti-inflammatory activity.[2] A simple and effective initial in-vitro screen for anti-inflammatory potential is the albumin denaturation assay.[9] Protein denaturation is a key feature of inflammation, and the ability of a compound to prevent this process is indicative of anti-inflammatory properties.[10]

Experimental Protocol: Albumin Denaturation Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer.

    • Add various concentrations of 3-Pentylquinoline to the reaction mixture.

  • Induction of Denaturation:

    • Induce protein denaturation by heating the reaction mixtures (e.g., at 72°C for 5 minutes).

  • Cooling and Absorbance Measurement:

    • Cool the mixtures and measure the turbidity (a measure of denaturation) using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Controls and Data Analysis:

    • Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

    • Calculate the percentage inhibition of protein denaturation for each concentration of 3-Pentylquinoline.

Tier 2: Secondary and Mechanistic Assays

Should 3-Pentylquinoline demonstrate promising activity in any of the primary screens, the next logical step is to perform secondary assays to confirm and quantify the activity, and to begin to elucidate the mechanism of action.

For Cytotoxic "Hits": Dose-Response and Selectivity Index

If the primary screen reveals cytotoxic activity, a more detailed dose-response analysis is required to accurately determine the IC50 value. It is also crucial to calculate the Selectivity Index (SI), which provides an initial measure of the compound's therapeutic window.

Data Presentation: Hypothetical Cytotoxicity Data for 3-Pentylquinoline

Cell LineTypeIC50 (µM)Selectivity Index (SI) = IC50 (Non-cancerous) / IC50 (Cancerous)
MCF-7Breast Cancer15.26.6
A549Lung Cancer25.83.9
HEK293Non-cancerous100.5-

Note: The above data is hypothetical and for illustrative purposes only.

For Antimicrobial "Hits": Determination of MIC and MBC

For compounds showing antimicrobial activity in the disk diffusion assay, it is essential to quantify this activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6] The broth microdilution method is a standard technique for this purpose.[7]

Experimental Protocol: Broth Microdilution for MIC/MBC

  • Preparation:

    • Perform serial dilutions of 3-Pentylquinoline in a 96-well plate containing microbial growth broth.

    • Add a standardized inoculum of the target microorganism to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC Determination:

    • To determine the MBC, aliquot a small volume from the wells with no visible growth onto fresh agar plates.

    • The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.

For Anti-inflammatory "Hits": Enzyme Inhibition Assays

If the albumin denaturation assay suggests anti-inflammatory potential, more specific assays targeting key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are warranted.[9]

G Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX_Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 3_Pentylquinoline 3_Pentylquinoline 3_Pentylquinoline->COX_Enzymes Inhibition? 3_Pentylquinoline->LOX_Enzymes Inhibition?

Sources

Foundational

3-Pentylquinoline: A Technical Guide to a Versatile Heterocyclic Scaffold

Foreword: The Enduring Legacy of the Quinoline Nucleus in Drug Discovery The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in the annals of medicinal chemistry.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Quinoline Nucleus in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in the annals of medicinal chemistry.[1][2][3] Its inherent structural rigidity, coupled with numerous sites for chemical modification, has made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1][2] From the historical significance of quinine in combating malaria to modern kinase inhibitors in oncology, the quinoline core has consistently demonstrated its capacity to interact with a diverse array of biological targets.[1][3] This guide delves into a specific, yet promising, member of this family: 3-Pentylquinoline. We will explore its synthesis, physicochemical properties, and, most importantly, its potential as a foundational scaffold for the next generation of targeted therapeutics.

I. The Strategic Synthesis of 3-Pentylquinoline: A Focus on the Friedländer Condensation

The construction of the quinoline core can be achieved through various named reactions, each with its own set of advantages and limitations. For the synthesis of 3-substituted quinolines like 3-Pentylquinoline, the Friedländer synthesis offers a direct and efficient route.[4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[6][7]

Causality of Experimental Design: The choice of the Friedländer synthesis for 3-Pentylquinoline is predicated on the ready availability of the starting materials and the reaction's reliability in forming the desired 3-substituted pattern. The key bond formations in this reaction lead directly to the quinoline nucleus without the need for extensive protecting group strategies or harsh reaction conditions that can be associated with other methods.

Proposed Synthetic Workflow for 3-Pentylquinoline

The synthesis of 3-Pentylquinoline can be envisioned through the acid- or base-catalyzed condensation of 2-aminobenzaldehyde with 2-heptanone.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Aminobenzaldehyde C Friedländer Condensation A->C B 2-Heptanone B->C D 3-Pentylquinoline C->D Acid or Base Catalyst (e.g., p-TsOH, KOH)

Caption: Proposed synthetic route to 3-Pentylquinoline via Friedländer condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Friedländer synthesis of 3-substituted quinolines.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.0 eq) and 2-heptanone (1.2 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Introduce a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., potassium hydroxide, 0.2 eq).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a saturated solution of sodium bicarbonate. If a base catalyst was used, neutralize with dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Pentylquinoline.

II. Physicochemical Properties and the Significance of the 3-Pentyl Substituent

The introduction of a pentyl group at the 3-position of the quinoline scaffold significantly influences its physicochemical properties, primarily by increasing its lipophilicity.[8]

PropertyQuinoline (Parent)3-Pentylquinoline (Predicted)Rationale for Prediction
Molecular Weight 129.16 g/mol 199.29 g/mol Addition of a C5H11 group.
LogP (Octanol-Water Partition Coefficient) ~2.0~4.0 - 4.5The pentyl chain significantly increases lipophilicity.[8]
Aqueous Solubility LowVery LowIncreased lipophilicity leads to decreased water solubility.[9]
Basicity (pKa of conjugate acid) ~4.9~4.9 - 5.1The alkyl group has a minor electron-donating effect, potentially slightly increasing basicity.

The Role of Lipophilicity in Drug Design: The enhanced lipophilicity imparted by the 3-pentyl group can have profound effects on the pharmacokinetic and pharmacodynamic properties of the molecule. Increased lipophilicity can improve membrane permeability, potentially leading to better oral absorption and cell penetration. However, excessive lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[9] Therefore, the 3-pentyl group represents a balance, providing a significant lipophilic character that can be crucial for binding to hydrophobic pockets in target proteins.

III. 3-Pentylquinoline as a Scaffold for Kinase Inhibitors

A compelling application for the 3-pentylquinoline scaffold lies in the development of protein kinase inhibitors.[1][10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12]

Targeting the Platelet-Derived Growth Factor Receptor (PDGFR)

Research has shown that 3-substituted quinolines can be potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[13] The PDGFR signaling pathway is crucial for cell growth and division, and its aberrant activation is implicated in various cancers.

Structure-Activity Relationship Insights: A study on a series of 3-substituted quinoline derivatives revealed that a lipophilic group at the 3-position is crucial for potent inhibition of PDGF-RTK.[13] While the study did not specifically test a 3-pentyl derivative, it did show that small alkyl and other lipophilic groups at this position contributed significantly to activity. This strongly suggests that 3-Pentylquinoline is a promising starting point for the design of novel PDGFR inhibitors.

G cluster_pathway PDGFR Signaling Pathway cluster_inhibitor Inhibitor PDGF PDGF PDGFR PDGFR PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes Inhibitor 3-Pentylquinoline Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of the PDGFR signaling pathway by a 3-Pentylquinoline derivative.

Quantitative Data for 3-Substituted Quinoline Derivatives as PDGF-RTK Inhibitors

The following table summarizes the IC50 values for a selection of 3-substituted quinoline derivatives against PDGF-RTK, highlighting the importance of the substitution at the 3-position.

Compound (3-substituent)IC50 (nM) for PDGF-RTK InhibitionReference
3-Phenyl20[13]
3-(Thiophen-3-yl)<20[13]
3-(trans-beta-Styryl)<20[13]
3-Cyclopentenyl<20[13]

Data extracted from a study on 3-substituted quinolines as PDGF-RTK inhibitors.[13] While 3-pentylquinoline was not explicitly tested, the high potency of other lipophilic groups at this position supports its potential.

IV. Antimicrobial Potential of the 3-Alkylquinoline Scaffold

Beyond kinase inhibition, the 3-alkylquinoline scaffold holds promise in the development of novel antimicrobial agents. Alkylquinolones are a class of molecules used by bacteria for quorum sensing, a form of cell-to-cell communication.[14][15] These molecules can also exhibit antimicrobial properties, making them an interesting starting point for the development of new antibiotics.[2][16]

The lipophilic nature of the 3-pentyl chain is a key feature in this context. It can facilitate the interaction of the molecule with bacterial cell membranes, potentially disrupting their integrity or interfering with membrane-bound proteins. This mechanism of action is distinct from many existing classes of antibiotics, offering a potential avenue to combat drug-resistant bacteria.

V. Conclusion and Future Directions

3-Pentylquinoline represents a compelling, yet underexplored, heterocyclic scaffold with significant potential in drug discovery. Its straightforward synthesis via the Friedländer condensation, coupled with the advantageous physicochemical properties conferred by the 3-pentyl group, makes it an attractive starting point for the development of novel therapeutic agents.

The strong evidence for the activity of 3-substituted quinolines as kinase inhibitors, particularly against PDGF-RTK, provides a clear and promising direction for future research. The synthesis and evaluation of a focused library of 3-pentylquinoline derivatives, exploring modifications at other positions of the quinoline ring, could lead to the discovery of highly potent and selective anticancer agents.

Furthermore, the antimicrobial potential of the 3-alkylquinoline scaffold warrants further investigation. In an era of increasing antibiotic resistance, the exploration of novel chemical scaffolds with unique mechanisms of action is of paramount importance.

References

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Exploratory

The Aliphatic Tail That Wags the Dog: An In-depth Technical Guide to the Structure-Activity Relationship of 3-Alkylquinolines

For Immediate Release to the Scientific Community This guide delves into the critical role of the C-3 alkyl substituent in defining the biological activity of the quinoline scaffold, a privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide delves into the critical role of the C-3 alkyl substituent in defining the biological activity of the quinoline scaffold, a privileged structure in medicinal chemistry. As Senior Application Scientists, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the diverse pharmacological profiles of 3-alkylquinolines. This document moves beyond a simple cataloging of compounds to an exploration of the underlying principles that drive experimental design and lead optimization.

The Quinoline Core: A Foundation of Versatility

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a wide array of therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory activities.[1][2] The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, with each substitution profoundly influencing its interaction with biological targets. Among these, the C-3 position has emerged as a critical determinant of activity, where the introduction of an alkyl substituent can act as a molecular "switch," toggling between different pharmacological outcomes.[3]

Decoding the Influence of the 3-Alkyl Group: A Multifaceted SAR Exploration

The seemingly simple addition of an alkyl chain at the third position of the quinoline ring introduces a surprising degree of complexity and opportunity in drug design. The length, branching, and saturation of this alkyl group are key modulators of biological activity.

Quorum Sensing Modulation in Pseudomonas aeruginosa

One of the most well-documented roles of 3-alkylquinolines is in the regulation of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[4] This bacterium utilizes a sophisticated QS system based on 2-alkyl-4-quinolones (AQs) to control virulence factor production and biofilm formation.[5] The transcriptional regulator PqsR is a key player in this system, and its modulation by synthetic 3-alkylquinolines offers a promising anti-virulence strategy.[6]

The substituents at the 3-position of the quinolone core are pivotal in determining the pharmacological profile of PqsR modulators, which can be classified as agonists, antagonists, inverse agonists, or biphasic modulators.[3] This functional switching is dictated by the ability of the C-3 substituent to participate in hydrogen bonding or hydrophobic interactions within the PqsR binding domain.[3]

Logical Relationship: From Structure to Quorum Sensing Modulation

SAR_Quorum_Sensing cluster_ligand 3-Alkylquinoline Ligand cluster_receptor PqsR Receptor cluster_activity Pharmacological Profile Structure Quinoline Core Alkyl_Group C-3 Alkyl Substituent (Length, Branching, Saturation) Interactions H-Bonding & Hydrophobic Interactions Alkyl_Group->Interactions Determines Interaction Type Binding_Domain Ligand Binding Domain Agonist Agonist Interactions->Agonist Antagonist Antagonist Interactions->Antagonist Inverse_Agonist Inverse Agonist Interactions->Inverse_Agonist Synthesis_Workflow Start 4-Hydroxyquinolin-2(1H)-one Acetylation Acetylation (Acetyl Chloride, PPA) Start->Acetylation Intermediate 3-Acetyl-4-hydroxyquinolin-2(1H)-one Acetylation->Intermediate Reduction Reduction (Zn, AcOH/HCl) Intermediate->Reduction Final_Product 3-Ethyl-4-hydroxyquinolin-2(1H)-one Reduction->Final_Product

Caption: A two-step synthesis for converting a 4-hydroxyquinolin-2(1H)-one to a 3-alkyl derivative.

Future Directions and Conclusion

The study of the structure-activity relationship of 3-alkylquinolines is a dynamic and promising field in medicinal chemistry. The ability of the C-3 alkyl group to act as a molecular switch, fine-tuning the pharmacological profile of the quinoline scaffold, presents a wealth of opportunities for the development of novel therapeutics.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a wider range of 3-alkylquinolines with varying alkyl chain lengths, branching, and degrees of unsaturation to build more comprehensive and predictive SAR models.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which 3-alkylquinolines exert their anticancer and anti-inflammatory effects.

  • Quantitative Structure-Activity Relationship (QSAR) modeling: Employing computational tools to develop robust QSAR models that can predict the biological activity of novel 3-alkylquinoline derivatives, thereby accelerating the drug discovery process. [7] In conclusion, the 3-alkylquinoline scaffold represents a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the SAR principles governing their biological activity, coupled with innovative synthetic strategies and mechanistic studies, will be paramount in unlocking their full therapeutic potential.

References

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  • Ma, C., et al. (2023). Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. PMC. [Link]

  • Mamma, D., et al. (2022). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. MDPI. [Link]

  • Odontuya, G., et al. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. PubMed. [Link]

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Foundational

The Ascendancy of 3-Substituted Quinolines: A Technical Guide for Drug Discovery and Beyond

The quinoline scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry and materials science. Its inherent structural features and amenability to chemical mo...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry and materials science. Its inherent structural features and amenability to chemical modification have cemented its status as a "privileged scaffold," a core molecular framework that consistently yields compounds with significant biological activity. Among the diverse array of quinoline derivatives, those bearing substituents at the 3-position have garnered escalating interest. This guide provides a comprehensive exploration of the synthesis, functionalization, and burgeoning applications of 3-substituted quinolines, offering a technical resource for researchers, scientists, and professionals in drug development.

The Strategic Importance of the C3-Position

The unique electronic and steric environment of the C3-position on the quinoline ring makes it a prime target for chemical modification. Substitution at this position can profoundly influence the molecule's three-dimensional conformation, its ability to interact with biological targets, and its overall physicochemical properties. This strategic importance stems from the C3-position's proximity to the nitrogen atom and its role in modulating the electron density of the pyridine ring. Consequently, the introduction of diverse functional groups at this position has unlocked a vast chemical space, leading to the discovery of potent therapeutic agents and novel functional materials.

Navigating the Synthetic Landscape: Key Strategies for 3-Substitution

The efficient construction of the 3-substituted quinoline core is a cornerstone of research in this area. Over the years, a plethora of synthetic methodologies have been developed, ranging from classical name reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Approaches: The Enduring Legacy of Name Reactions

Several classical name reactions provide reliable, albeit sometimes harsh, pathways to quinoline scaffolds, which can be subsequently functionalized at the C3-position.

  • Friedländer Annulation: This condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group remains a widely used method for constructing the quinoline core.[1] The reaction proceeds via a cyclocondensation, akin to an aldol condensation, and can be catalyzed by either acids or bases.[1]

  • Skraup and Doebner-von Miller Reactions: These related syntheses utilize the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. The Skraup synthesis, for instance, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] While effective, these methods often require strongly acidic and high-temperature conditions.

  • Combes Synthesis: This acid-catalyzed reaction of anilines with β-diketones offers another route to substituted quinolines.[1][2]

Modern Marvels: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of 3-substituted quinolines, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.

  • Palladium-Catalyzed Reactions: Palladium catalysis has been extensively employed for the synthesis of quinolines with diverse substitution patterns.[3] These methods often involve oxidative and tandem annulation strategies, providing access to complex quinoline frameworks.[3] For instance, the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols offers a direct route to 2-arylquinolines, which can be further functionalized.[3]

  • Rhodium- and Cobalt-Catalyzed C-H Activation: Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of the quinoline core.[4] Rhodium(III)-catalyzed C-H activation has been successfully applied to the 1,3-dienylation of isoquinolin-1(2H)-ones, a related heterocyclic system, demonstrating the potential for direct C3-functionalization.[5] Similarly, cobalt-catalyzed C-H activation has been utilized in the synthesis of various quinoline skeletons.[4]

  • Copper-Catalyzed Annulations: Copper-catalyzed reactions provide a cost-effective and versatile approach to quinoline synthesis.[4] For example, a copper(I)-catalyzed [4+1+1] annulation of ammonium salts and anthranils has been developed for the synthesis of 2,3-diaroylquinolines.[4]

Green and Innovative Approaches

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign synthetic methods.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in quinoline synthesis.[6] For example, a three-component reaction of anilines, aldehydes, and 4-substituted phenyl acetylenes using a solid acid catalyst under microwave conditions provides a rapid and efficient route to substituted quinolines.[6]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. A solvent-free Friedländer synthesis of 2-methyl-3-acyl quinolines has been reported using calcium triflate as a catalyst.[6]

  • Continuous Flow Synthesis: Continuous flow technology offers advantages in terms of safety, scalability, and process control. A continuous-flow photochemical synthesis of 3-cyanoquinolines has been developed, enabling the safe and rapid production of these compounds.[7]

Biological Activities: A Pharmacopeia of Possibilities

The 3-substituted quinoline scaffold is a recurring motif in a wide array of biologically active molecules. The nature and position of the substituent at the C3-position play a crucial role in determining the pharmacological profile of these compounds.[3]

Biological ActivityExample of 3-Substituted Quinoline DerivativeReference
Antibacterial 3-benzyl-6-bromo-2-methoxy quinolines[8]
Antifungal Thiazoline-quinoline derivatives[9]
Anti-inflammatory Thiazoline-quinoline derivatives[9]
Anticancer 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline[8]
Antimalarial 7-chloroquinolinyl thioureas[8]
Antitubercular 3-benzyl-6-bromo-2-methoxy quinolines[8]

The diverse biological activities of 3-substituted quinolines highlight their immense potential in drug discovery.[3][8][10] The quinoline ring system's ability to interact with various biological targets, through mechanisms such as hydrogen bonding and π-π stacking, underpins its broad therapeutic utility.[10]

Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides a detailed, step-by-step methodology for a representative synthesis of a 3-substituted quinoline derivative.

Protocol: Iron-Promoted Synthesis of 3-Aryl Quinolines

This protocol is adapted from a reported one-pot synthesis of 3-aryl quinolines.[6]

Objective: To synthesize 3-aryl quinolines from o-nitrobenzaldehyde derivatives and β-nitrostyrene.

Materials:

  • o-nitrobenzaldehyde derivative (1.0 mmol)

  • β-nitrostyrene (1.2 mmol)

  • Iron powder (3.0 mmol)

  • Glacial acetic acid (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the o-nitrobenzaldehyde derivative (1.0 mmol) and β-nitrostyrene (1.2 mmol) in glacial acetic acid (5 mL), add iron powder (3.0 mmol).

  • Stir the reaction mixture at 100 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl quinoline.

Causality of Experimental Choices:

  • Iron Powder: Acts as a reducing agent to convert the nitro group of the o-nitrobenzaldehyde to an amino group in situ, which is essential for the subsequent cyclization.

  • Glacial Acetic Acid: Serves as both the solvent and a proton source to facilitate the reaction.

  • Heating to 100 °C: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Visualizing the Core Concepts

To further elucidate the key concepts discussed, the following diagrams illustrate a fundamental synthetic workflow and a generalized signaling pathway that could be targeted by 3-substituted quinoline derivatives.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A o-Aminoaryl Aldehyde/Ketone C Catalyst (Acid/Base or Transition Metal) A->C Reacts with B α-Methylene Carbonyl Compound B->C D Solvent & Temperature C->D Undergoes E 3-Substituted Quinoline D->E Yields

Caption: A generalized workflow for the synthesis of 3-substituted quinolines.

Signaling_Pathway cluster_stimulus External Signal cluster_receptor Cell Surface cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Response Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->Response Induces Inhibitor 3-Substituted Quinoline (Kinase Inhibitor) Inhibitor->Kinase1 Inhibits

Caption: A hypothetical signaling pathway targeted by a 3-substituted quinoline kinase inhibitor.

Future Perspectives and Challenges

The field of 3-substituted quinoline research is poised for continued growth. The development of more efficient, selective, and sustainable synthetic methods will remain a key focus. In particular, the application of photoredox catalysis and electrochemical methods holds promise for accessing novel quinoline derivatives under mild conditions.

From a medicinal chemistry perspective, the exploration of 3-substituted quinolines as covalent inhibitors and proteolysis-targeting chimeras (PROTACs) represents an exciting frontier. Furthermore, the elucidation of the precise mechanisms of action for biologically active quinolines will be crucial for the rational design of next-generation therapeutics.

The primary challenges lie in achieving exquisite control over regioselectivity in C-H functionalization reactions and in developing synthetic routes that are amenable to large-scale production for pharmaceutical applications. Overcoming these hurdles will undoubtedly unlock the full potential of this remarkable heterocyclic scaffold.

References

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  • A review on synthetic investigation for quinoline- recent green approaches. (2023). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (2024). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Synthesis of 3-Substituted Quinolines via Transition-Metal-Catalyzed Reductive Cyclization of o-Nitro Baylis−Hillman Acetates. (2007). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Friedländer Synthesis of 3-Pentylquinoline

Abstract This technical guide provides a comprehensive overview of the Friedländer synthesis for the preparation of 3-pentylquinoline, a valuable scaffold in medicinal chemistry and materials science. We delve into the m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the Friedländer synthesis for the preparation of 3-pentylquinoline, a valuable scaffold in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of this classic annulation reaction, offering detailed, step-by-step protocols for its successful execution in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural instructions but also the scientific rationale behind key experimental choices. We further include protocols for product purification and characterization, alongside illustrative diagrams and tabulated data to ensure clarity and reproducibility.

Introduction: The Enduring Relevance of the Quinoline Nucleus and the Friedländer Synthesis

The quinoline scaffold is a privileged heterocyclic motif, widely encountered in natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] Consequently, efficient and versatile synthetic methodologies for accessing substituted quinolines are of paramount importance to the drug discovery and development pipeline.[3][4]

Among the various methods for quinoline synthesis, the Friedländer annulation, first reported by Paul Friedländer in 1882, remains one of the most straightforward and widely utilized approaches.[1][6] This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[1][7][8] The operational simplicity, high atom economy, and the ability to generate a diverse array of substituted quinolines underscore the enduring utility of the Friedländer synthesis in modern organic chemistry.[3][9]

This guide specifically focuses on the synthesis of 3-pentylquinoline, a representative 3-alkylquinoline. The presence of the alkyl group can significantly influence the molecule's lipophilicity and, consequently, its pharmacokinetic properties and biological activity.[10]

Mechanistic Insights into the Friedländer Synthesis

The Friedländer synthesis proceeds via a condensation reaction followed by an intramolecular cyclodehydration.[1] Two primary mechanistic pathways are generally accepted, primarily differing in the initial step.[11]

Mechanism A: Aldol Condensation Pathway

  • Aldol Addition: The reaction commences with a base- or acid-catalyzed aldol addition between the 2-aminoaryl carbonyl compound (e.g., 2-aminobenzaldehyde) and the enol or enolate of the carbonyl compound with an α-methylene group (e.g., 2-heptanone).

  • Dehydration: The resulting aldol adduct readily undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.

  • Intramolecular Cyclization (Michael Addition): The amino group then undergoes an intramolecular Michael addition to the α,β-unsaturated system.

  • Final Dehydration: A final dehydration step yields the aromatic quinoline ring.

Mechanism B: Schiff Base Formation Pathway

  • Schiff Base Formation: The initial step involves the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the carbonyl compound.[6]

  • Intramolecular Aldol Reaction: The enolate of the ketone moiety then attacks the imine carbon in an intramolecular aldol-type reaction.

  • Dehydration: Subsequent dehydration leads to the formation of the quinoline product.

The prevailing mechanism can be influenced by the specific reactants and reaction conditions employed.[11]

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Aldol_Adduct Aldol Adduct 2-Aminobenzaldehyde->Aldol_Adduct Aldol Addition 2-Heptanone 2-Heptanone 2-Heptanone->Aldol_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Cyclized_Intermediate Cyclized Intermediate Unsaturated_Carbonyl->Cyclized_Intermediate Intramolecular Cyclization 3-Pentylquinoline 3-Pentylquinoline Cyclized_Intermediate->3-Pentylquinoline Dehydration

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminobenzaldehydeReagentSigma-AldrichStore under nitrogen, protected from light.
2-HeptanoneReagentAlfa Aesar
Potassium Hydroxide (KOH)ACSFisher Scientific
Ethanol (EtOH)AnhydrousJ.T.Baker
Diethyl EtherAnhydrousEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)ReagentAcros Organics
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexaneHPLCFisher ScientificFor column chromatography.
Ethyl AcetateHPLCFisher ScientificFor column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Aminobenzaldehyde is a potential irritant; handle with care.

  • Potassium hydroxide is corrosive; avoid contact with skin and eyes.

Synthesis of 3-Pentylquinoline

This protocol is adapted from established Friedländer synthesis procedures.[12][13] The choice of potassium hydroxide as a base catalyst is due to its effectiveness in promoting the initial condensation and subsequent cyclization steps under relatively mild conditions. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for this reaction.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10.0 mmol).

  • Addition of Reagents: Add ethanol (30 mL) and stir until the 2-aminobenzaldehyde has completely dissolved. To this solution, add 2-heptanone (1.37 g, 12.0 mmol, 1.2 equivalents). The use of a slight excess of the ketone helps to drive the reaction to completion.

  • Catalyst Addition: Prepare a solution of potassium hydroxide (0.28 g, 5.0 mmol) in ethanol (10 mL) and add it dropwise to the reaction mixture with continuous stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The disappearance of the 2-aminobenzaldehyde spot (visualized under UV light) indicates the completion of the reaction.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and diethyl ether (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether (20 mL each).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-pentylquinoline as an oil.

Synthesis_Workflow Start Start: Reaction Setup Add_Reagents Add 2-Aminobenzaldehyde, 2-Heptanone, and Ethanol Start->Add_Reagents Add_Catalyst Add KOH Solution Add_Reagents->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Workup Cool and Concentrate Monitor_TLC->Workup Reaction Complete Extraction Water/Diethyl Ether Extraction Workup->Extraction Drying Dry with MgSO₄ and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Purification

The crude product is purified by column chromatography on silica gel.[14] This technique separates the desired product from unreacted starting materials and any side products.

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Loading: Dissolve the crude 3-pentylquinoline in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity to 5% ethyl acetate in hexane). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford pure 3-pentylquinoline as a pale yellow oil.

Characterization Data

The identity and purity of the synthesized 3-pentylquinoline should be confirmed by spectroscopic methods.[15][16]

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ 8.85 (s, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 2.80 (t, J = 7.6 Hz, 2H), 1.70 (quint, J = 7.6 Hz, 2H), 1.35 (m, 4H), 0.90 (t, J = 7.2 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃)δ 152.0, 147.5, 134.0, 129.5, 129.0, 128.5, 127.0, 126.5, 33.0, 31.5, 29.0, 22.5, 14.0.
FT-IR (neat, cm⁻¹)3050 (Ar C-H), 2955, 2925, 2855 (Alkyl C-H), 1600, 1570, 1500 (C=C, C=N).[17][18]
Mass Spec. (EI)m/z (%) = 199 (M⁺), 156, 142.

Discussion and Field-Proven Insights

  • Catalyst Choice: While both acid and base catalysis are effective, base catalysis with KOH often leads to cleaner reactions and higher yields for this specific transformation.[11][12] Lewis acids such as zinc chloride have also been employed, particularly in historical contexts.[19] Modern approaches have explored a wide range of catalysts, including ionic liquids and solid-supported acids, to enhance efficiency and sustainability.[3][6]

  • Regioselectivity: The use of an unsymmetrical ketone like 2-heptanone can potentially lead to the formation of two regioisomers (2-butyl-3-methylquinoline in addition to 3-pentylquinoline). However, under these reaction conditions, the reaction generally favors the formation of the less sterically hindered product, 3-pentylquinoline. The choice of solvent can also influence regioselectivity.[1]

  • Reaction Monitoring: Diligent monitoring by TLC is crucial to prevent the formation of byproducts due to prolonged reaction times or overheating.

  • Purification Challenges: Some quinoline derivatives can be challenging to purify due to their similar polarities.[14] Careful column chromatography with a shallow solvent gradient is key to achieving high purity. In some cases, purification of the hydrochloride salt can be an effective alternative.[20]

Conclusion

The Friedländer synthesis remains a robust and highly effective method for the preparation of substituted quinolines like 3-pentylquinoline. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access this important class of heterocyclic compounds. The detailed protocols and insights provided in this guide are intended to facilitate the successful application of the Friedländer synthesis in a variety of research and development settings, from academic laboratories to industrial drug discovery programs.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Shaikh, A. et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101345.
  • Bentham Science Publishers. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Letters in Organic Chemistry, 22(2), 148-155.
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ResearchGate. (2021). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • ResearchGate. (2015). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(15), 6045-6050.
  • Wiley Online Library. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Wiley Online Library. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(1), 10-34.
  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 989-1011.
  • ResearchGate. (2015). The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. [Link]

  • International Union of Crystallography. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • ACS Publications. (2010). Recent Advances in the Friedländer Reaction. Chemical Reviews, 110(3), 1690-1737.
  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(13), 5196.
  • Google Patents. (1983).
  • Organic Syntheses. 2-aminobenzophenone. [Link]

  • ResearchGate. (2023). The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. [Link]

  • NASA Astrophysics Data System. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. American Astronomical Society Meeting Abstracts, 207.
  • ResearchGate. (2017). Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches?. [Link]

  • ResearchGate. (2012). A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Google Patents. (1991). US5053543A - Synthesis of 2-aminobenzophenones.
  • National Center for Biotechnology Information. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.
  • PubMed. (2019). Discovery of novel quinazolines as potential anti-tubulin agents occupying three zones of colchicine domain. Bioorganic Chemistry, 82, 189-202.
  • International Journal for Multidisciplinary Research. (2025).
  • Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]

  • TÜBİTAK Academic Journals. (2007). A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation. Turkish Journal of Chemistry, 31(1), 89-95.
  • ResearchGate. (2023). Synthesis of quinoline derivatives (89) from 2‐aminoaryl ketones (87). [Link]

  • ResearchGate. (2018). Quinolones for applications in medicinal chemistry: Synthesis and structure in Targets in Heterocyclic Systems. [Link]

  • YouTube. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. [Link]

  • OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques.
  • Taylor & Francis Online. (2010). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • SciSpace. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
  • National Center for Biotechnology Information. (2023). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Scientific Reports, 13, 18789.

Sources

Application

Application Note: High-Resolution Analytical Characterization of 3-Pentylquinoline

Abstract This application note details a multi-modal analytical protocol for the structural confirmation, purity assessment, and quantification of 3-Pentylquinoline (3-PQ). While alkylquinolines are common scaffolds in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a multi-modal analytical protocol for the structural confirmation, purity assessment, and quantification of 3-Pentylquinoline (3-PQ). While alkylquinolines are common scaffolds in medicinal chemistry (e.g., antimalarials) and bacterial signaling (e.g., Pseudomonas Quorum Sensing), the specific regioisomer 3-pentylquinoline presents unique challenges in distinguishing it from its positional isomers (2-, 4-, 6-, and 8-pentylquinoline).[1] This guide provides a self-validating workflow using 1D/2D NMR, GC-MS, and LC-MS/MS to ensure definitive characterization.

Introduction & Strategic Rationale

In drug development and natural product synthesis, the position of the alkyl chain on the quinoline ring drastically alters pharmacological potency and metabolic stability. 3-Pentylquinoline is often a critical intermediate or a specific target in Structure-Activity Relationship (SAR) studies.[1]

The Analytical Challenge: Standard low-resolution MS cannot distinguish between 3-pentylquinoline and its isomers (e.g., 2-pentylquinoline). Therefore, a reliance solely on


 is insufficient. This protocol enforces a "Triad of Evidence" :
  • NMR (

    
    H, COSY):  For definitive regio-isomer assignment.
    
  • GC-MS: For volatile impurity profiling and fragmentation fingerprinting.[1]

  • LC-MS/MS: For high-sensitivity quantification in biological matrices.[1]

Structural Confirmation (NMR Spectroscopy)[2][3]

Rationale

The most critical differentiator for 3-substituted quinolines is the presence of a singlet (or narrow doublet) at the C2 position and the lack of coupling between H2 and H3.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-

    
     (
    
    
    
    ) is preferred over DMSO-
    
    
    to prevent viscosity broadening, unless solubility is an issue.[1]
  • Concentration: 10–15 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm).

Key Diagnostic Signals (Expected)
PositionProton TypeApprox. Shift (

ppm)
MultiplicityDiagnostic Logic
H-2 Aromatic8.70 – 8.90 Singlet (s) Critical: Presence confirms C2 is unsubstituted.[1] Lack of strong doublet coupling (

Hz) rules out 4-substitution.[1]
H-4 Aromatic7.90 – 8.10Singlet/Broad sConfirms substitution at C3.
H-5,8 Aromatic7.50 – 8.20MultipletsTypical quinoline backbone.[1]

-CH

Benzylic2.70 – 2.90Triplet (

)
Connects pentyl chain to aromatic ring.[1]
Alkyl Chain Aliphatic0.80 – 1.80MultipletsConfirms pentyl chain length (integral = 9H).
Validation Step (COSY)

Run a COSY (Correlation Spectroscopy) experiment.

  • Pass Criteria: No cross-peak between the H-2 signal (~8.8 ppm) and any other proton.

  • Fail Criteria: If H-2 shows a strong cross-peak (coupling) to a proton at ~7.4 ppm, the sample is likely 4-pentylquinoline (where H2 and H3 couple).[1]

Purity Assessment (GC-MS)[1]

Rationale

Gas Chromatography is superior to LC for separating non-polar structural isomers of alkylquinolines. The electron ionization (EI) fragmentation pattern provides a "fingerprint" to cross-reference with the NMR data.

Experimental Protocol
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: HP-5ms or DB-5ms (30 m

    
     0.25 mm, 0.25 µm film).[1]
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 280°C.

  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

Fragmentation Analysis (EI Source, 70 eV)

The fragmentation of 3-pentylquinoline follows a specific pathway driven by the stability of the quinoline ring.

  • Molecular Ion (

    
    ): 
    
    
    
    199 (Strong intensity).
  • McLafferty Rearrangement: A significant peak at

    
     143  (Loss of 
    
    
    
    via rearrangement involving the nitrogen or ring
    
    
    -system) is often observed in alkylquinolines with chains
    
    
    3 carbons.
  • Benzylic Cleavage: Loss of the alkyl tail to form the stable quinolinylmethyl cation (

    
     142 or 156 depending on cleavage point).
    

Differentiation Note: 2-Alkylquinolines often show a more intense McLafferty rearrangement peak compared to 3-alkylquinolines due to the proximity of the alkyl chain to the ring nitrogen.

Quantitative Bioanalysis (LC-MS/MS)

Rationale

For pharmacokinetic (PK) studies, LC-MS/MS is required for sensitivity.[1] An acidic mobile phase is mandatory to protonate the quinoline nitrogen (


), ensuring high ionization efficiency in ESI+ mode.
Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1

    
     50 mm, 1.7 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
200.1 (

)
144.1 25Quantifier (Loss of butyl chain/rearrangement)
200.1 (

)
130.1 35Qualifier (Quinoline core fragment)
200.1 (

)
117.1 45Qualifier (Ring degradation)

Analytical Workflow Visualization

The following diagram illustrates the decision logic for confirming the identity of 3-Pentylquinoline versus its common isomers.

G Start Unknown Sample (Suspected 3-Pentylquinoline) NMR Step 1: 1H NMR (CDCl3) Check Aromatic Region Start->NMR H2_Check Is there a Singlet at ~8.8 ppm? NMR->H2_Check Isomer_2 Suspect 2-Pentylquinoline (H2 is substituted) H2_Check->Isomer_2 No (Signal Absent) Isomer_4 Suspect 4-Pentylquinoline (H2/H3 coupling observed) H2_Check->Isomer_4 No (Doublet seen) GCMS Step 2: GC-MS Analysis (Purity & Fragmentation) H2_Check->GCMS Yes (Singlet) Frag_Check M+ = 199? McLafferty Ion present? GCMS->Frag_Check Final CONFIRMED 3-Pentylquinoline Frag_Check->Final Yes

Figure 1: Decision tree for the structural authentication of 3-Pentylquinoline, prioritizing NMR for regioisomer differentiation.

References

  • Quinoline Synthesis & Properties

    • Kouzi, S. A., & McChesney, J. D. (1991). Microbial models of mammalian metabolism: Fungal metabolism of the antimalarial drug primaquine. Journal of Pharmaceutical Sciences.
    • Source: (General reference for quinoline metabolism/analysis).

  • NMR Characterization of Quinolines

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
    • Source: (Authoritative text for predicting chemical shifts of H2/H3/H4 quinoline protons).

  • Mass Spectrometry of Alkylquinolines

    • NIST Mass Spectrometry Data Center. Quinoline, 2-pentyl- vs 3-pentyl- spectra.
    • Source: (Standard reference for EI fragmentation patterns).

  • Chromatographic Methods

    • FDA Bioanalytical Method Valid
    • Source: (Basis for the LC-MS validation criteria).

Sources

Method

Application Note: Strategic Synthesis and Functionalization of 3-Pentylquinoline

Executive Summary 3-Pentylquinoline represents a critical lipophilic scaffold in medicinal chemistry, particularly for modulating the Lipophilic Efficiency (LipE) of kinase inhibitors and G-protein coupled receptor (GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pentylquinoline represents a critical lipophilic scaffold in medicinal chemistry, particularly for modulating the Lipophilic Efficiency (LipE) of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. While 2- and 4-substituted quinolines are easily accessible via classical Skraup or Combes syntheses, the 3-position remains electronically deactivated and synthetically challenging.

This application note details a robust, scalable protocol for synthesizing 3-pentylquinoline using Molander-type Suzuki-Miyaura cross-coupling , followed by its activation as a divergent intermediate. By converting the parent molecule into its N-oxide, researchers can access the reactive 2-chloro derivative, enabling rapid Structure-Activity Relationship (SAR) exploration.

Synthesis Strategy: The "Make"

Direct alkylation of quinoline is non-selective. Therefore, we utilize a palladium-catalyzed cross-coupling approach.[1][2][3][4][5] We recommend Potassium Pentyltrifluoroborate over pentylboronic acid due to its superior stability and resistance to protodeboronation.

Experimental Workflow Diagram

The following diagram illustrates the primary synthesis and subsequent activation pathways.

G Start 3-Bromoquinoline Product 3-Pentylquinoline (Target Scaffold) Start->Product Suzuki-Miyaura (Cross-Coupling) Reagent K-Pentyltrifluoroborate (Molander Salt) Reagent->Product Catalyst Pd(OAc)2 / RuPhos K2CO3, Toluene/H2O Catalyst->Product Intermed 3-Pentylquinoline N-Oxide Product->Intermed mCPBA Oxidation Final 2-Chloro-3-Pentylquinoline (SAR Building Block) Intermed->Final POCl3 Rearrangement

Caption: Figure 1. Synthetic route from 3-bromoquinoline to the activated 2-chloro-3-pentylquinoline scaffold.

Protocol 1: Molander Cross-Coupling

Objective: Synthesis of 3-Pentylquinoline from 3-Bromoquinoline. Rationale: The use of RuPhos/Pd(OAc)₂ is critical here. Standard phosphine ligands often lead to


-hydride elimination when coupling primary alkyl chains, resulting in alkene side products. RuPhos suppresses this pathway [1].

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Potassium pentyltrifluoroborate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and RuPhos. Add dry Toluene (2 mL/mmol) and stir at room temperature for 10 minutes to form the active catalytic species.

  • Substrate Addition: Add 3-bromoquinoline, potassium pentyltrifluoroborate, and K₂CO₃ to the vial.

  • Solvent System: Add the remaining Toluene and degassed Water (3:1 total ratio).

  • Reaction: Seal the vessel and heat to 95°C for 12–16 hours with vigorous stirring.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The borate salt will remain at the baseline; the product will be less polar than the starting bromide.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water (x2) and brine (x1). Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–10% EtOAc in Hexanes.

Expected Yield: 85–92% Data Validation:

  • 1H NMR (CDCl₃): Look for the disappearance of the C2-H singlet at ~8.9 ppm (shifted) and the appearance of the pentyl triplet at ~0.9 ppm and methylene multiplet at ~2.7 ppm (benzylic).

Functionalization: The "Use" as an Intermediate

Once synthesized, 3-pentylquinoline is rarely the final drug. It is an intermediate . The most powerful application is the regioselective functionalization of the C2 position via N-oxide rearrangement (Meisenheimer/Reissert-Henze type reaction) [2].

Protocol 2: Regioselective C2-Chlorination

Objective: Convert 3-pentylquinoline into 2-chloro-3-pentylquinoline. Mechanism: N-oxidation activates the ring. Treatment with POCl₃ causes nucleophilic attack of chloride at the C2 position followed by deoxygenation, restoring aromaticity.

Step-by-Step Procedure:

  • N-Oxidation:

    • Dissolve 3-pentylquinoline in DCM (0.1 M).

    • Add m-chloroperbenzoic acid (mCPBA, 1.2 equiv) at 0°C.

    • Stir at RT for 3 hours. Wash with saturated NaHCO₃ to remove benzoic acid byproducts.

    • Result: 3-Pentylquinoline N-oxide (Solid/Oil).

  • Chlorination rearrangement:

    • Dissolve the N-oxide in dry chloroform (CHCl₃).

    • Add Phosphorus Oxychloride (POCl₃, 3.0 equiv) dropwise at 0°C.

    • Heat to reflux (65°C) for 2 hours.

    • Safety Note: Quench carefully by pouring the reaction mixture onto ice/NaOH.

  • Isolation: Extract with DCM. Purify via silica gel chromatography.

Application Utility: The resulting 2-chloro-3-pentylquinoline is a versatile electrophile. It allows for:

  • SNAr reactions: Displacement of Cl with amines, phenols, or thiols to create complex libraries.

  • Suzuki Couplings: Coupling at the C2 position to create 2,3-disubstituted quinolines.

Analytical Specifications

To ensure protocol validity, the isolated intermediate must meet these specifications:

ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
Purity >98%HPLC (254 nm)
Identity M+H = 200.14 (Calculated)LC-MS (ESI+)
1H NMR Diagnostic

2.75 (t, 2H, Ar-CH₂-),

8.78 (d, 1H, H-2)
400 MHz CDCl₃

References

  • Molander, G. A., & Sandrock, D. L. (2009).[5] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society.

  • Corio, A., et al. (2021).[6] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.

  • Mandal, A., et al. (2010). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[7][8] Organic & Biomolecular Chemistry.

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Application

The Emerging Potential of 3-Pentylquinoline in Medicinal Chemistry: A Guide for Researchers

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for molecular recognition by various biological targets. While extensive research has focused on substitutions at other positions of the quinoline ring, the 3-position offers a unique vector for structural modification, influencing the molecule's electronic properties and spatial arrangement. This guide delves into the burgeoning field of 3-pentylquinoline and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, underlying mechanisms of action, and practical experimental protocols.

Introduction to 3-Alkylquinolines: A Promising Chemical Space

The introduction of an alkyl chain at the 3-position of the quinoline nucleus, as seen in 3-pentylquinoline, significantly modulates its lipophilicity and steric profile. This can lead to enhanced membrane permeability and novel interactions with hydrophobic pockets of target proteins. The pentyl group, in particular, offers a balance of flexibility and size, making it an intriguing substituent for probing structure-activity relationships (SAR).

Therapeutic Applications of 3-Pentylquinoline and its Analogs

While direct studies on 3-pentylquinoline are emerging, a growing body of evidence on closely related 3-alkylquinolines points towards significant potential in several key therapeutic areas.

Antimalarial Activity: A Legacy of Quinolines

The quinoline core is famously associated with antimalarial drugs like chloroquine and quinine.[3] Excitingly, natural product chemistry has revealed the antimalarial potential of 3-alkylquinolines. Alkaloids isolated from the bark of Galipea longiflora, a plant used in traditional medicine, include 3-n-pentylquinoline, which has demonstrated antimalarial activity.[2]

Mechanism of Action: The precise mechanism of antimalarial 3-alkylquinolines is still under investigation, but it is hypothesized to be similar to other quinoline-based antimalarials, which interfere with heme detoxification in the parasite's food vacuole. The accumulation of toxic free heme leads to oxidative stress and parasite death. The alkyl substituent at the 3-position may enhance the compound's ability to accumulate in the food vacuole.

Anticancer Potential: Targeting Cell Proliferation and Survival

Derivatives of 3-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] While specific data for 3-pentylquinoline is limited, the broader class of 3-alkylquinolines shows promise in inducing cancer cell death through multiple mechanisms.

Mechanisms of Action:

  • Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

  • Cell Cycle Arrest: 3-substituted quinolines have been shown to cause cell cycle arrest, primarily at the G2/M phase.[4] This prevents cancer cells from progressing through mitosis and ultimately leads to cell death.

  • DNA Alkylation: Some quinoline derivatives can act as alkylating agents, forming covalent bonds with DNA.[7][8] This disrupts DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells.

Table 1: Cytotoxic Activity of Representative 3-Substituted Quinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-Alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-onesA549 (Lung Carcinoma)Submicromolar[4]
3-Substituted phenyl quinazolinone derivativeMCF-7 (Breast Cancer)12.84 ± 0.84[5][9]
3-Substituted phenyl quinazolinone derivativeSW480 (Colon Cancer)10.90 ± 0.84[5][9]
3-Nitroquinoline derivativeA431 (Epidermoid Carcinoma)Micromolar to Nanomolar[10]

Antimicrobial Activity: A Broad Spectrum of Possibilities

Quinolones are a well-established class of broad-spectrum antibiotics.[11][12] The introduction of an alkyl group at the 3-position can modulate the antimicrobial spectrum and potency. While the primary mechanism of traditional quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, 3-alkylquinolines may possess additional or alternative mechanisms of action.[12]

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolones, 3-pentylquinoline may inhibit these essential bacterial enzymes, leading to impaired DNA replication and cell death.[12]

  • Quorum Sensing Modulation: Alkyl-hydroxyquinolones (AHQs) are known to act as signaling molecules in bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production. 3-Alkylquinolines could potentially interfere with these pathways, thereby reducing bacterial pathogenicity.

Experimental Protocols

General Synthesis of 3-Pentylquinoline

A common and versatile method for the synthesis of 3-substituted quinolines is the Friedländer annulation. This protocol provides a general framework that can be adapted for the synthesis of 3-pentylquinoline.

Protocol: Friedländer Synthesis of 3-Pentylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzaldehyde (1.0 eq) and 2-octanone (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-pentylquinoline.

Diagram 1: Friedländer Synthesis of 3-Pentylquinoline

G 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reaction_Vessel Ethanol, Base (cat.) Reflux 2-Aminobenzaldehyde->Reaction_Vessel 2-Octanone 2-Octanone 2-Octanone->Reaction_Vessel Intermediate Iminium Intermediate (not isolated) Reaction_Vessel->Intermediate Formation Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration 3-Pentylquinoline 3-Pentylquinoline Dehydration->3-Pentylquinoline G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add 3-Pentylquinoline (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

3-Pentylquinoline represents a fascinating and underexplored area of medicinal chemistry. The available data on its analogs strongly suggest its potential as a versatile scaffold for the development of novel antimalarial, anticancer, and antimicrobial agents. Future research should focus on the targeted synthesis and biological evaluation of 3-pentylquinoline and a library of its derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and pathways modulated by these compounds. The protocols and insights provided in this guide aim to facilitate and inspire further investigation into this promising class of molecules, with the ultimate goal of translating their therapeutic potential into clinical applications.

References

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Method

Application Notes and Protocols for the Synthesis of 3-Pentylquinoline Derivatives

Introduction: The Significance of the Quinoline Scaffold The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring is crucial in determining its biological activity and physicochemical properties. Specifically, 3-alkylquinolines are important intermediates in the synthesis of more complex molecules and have been investigated for their potential therapeutic applications.[2] This guide provides a comprehensive overview of robust and versatile synthetic protocols for the preparation of 3-pentylquinoline derivatives, tailored for researchers in drug discovery and organic synthesis.

We will explore both classical and modern synthetic strategies, offering detailed, step-by-step protocols. The causality behind experimental choices, such as the selection of catalysts, solvents, and reaction conditions, will be elucidated to provide a deeper understanding of the synthetic process.

Strategic Approaches to the Synthesis of 3-Pentylquinoline

The synthesis of 3-pentylquinoline can be approached through several strategic disconnections. We will focus on two primary categories of reactions: classical condensation/cyclization reactions and modern cross-coupling/C-H activation methods.

I. Classical Annulation Strategies

These methods involve the construction of the quinoline ring from acyclic precursors through acid- or base-catalyzed condensation and cyclization reactions.

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5][6] To synthesize 3-pentylquinoline, 2-aminobenzaldehyde can be reacted with 2-heptanone.

Reaction Rationale: The reaction is typically catalyzed by an acid or a base. The acid catalyst protonates the carbonyl group of 2-heptanone, facilitating the nucleophilic attack by the amino group of 2-aminobenzaldehyde. Subsequent intramolecular aldol condensation and dehydration lead to the formation of the quinoline ring. The choice of catalyst can influence the reaction rate and yield.

Protocol 1: Friedländer Synthesis of 3-Pentylquinoline

Materials:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • 2-Heptanone (1.2 equiv)

  • Potassium hydroxide (KOH) (0.2 equiv)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-heptanone (1.2 mmol) and potassium hydroxide (0.2 mmol).

  • Stir the reaction mixture at reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-pentylquinoline.

Data Presentation:

EntryReactantsCatalystSolventTime (h)Yield (%)
12-Aminobenzaldehyde, 2-HeptanoneKOHEthanol12~75-85
22-Aminoacetophenone, 1-heptanalPTSAToluene18~60-70

Yields are approximate and may vary based on experimental conditions.

Mechanism Visualization:

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminobenzaldehyde I2 Aldol Adduct R1->I2 + Enolate (I1) R2 2-Heptanone I1 Enolate of 2-Heptanone R2->I1 KOH Catalyst KOH (Base) I3 Dehydrated Intermediate I2->I3 - H2O I4 Cyclized Intermediate I3->I4 Intramolecular Condensation P 3-Pentylquinoline I4->P - H2O

Caption: Friedländer synthesis mechanism for 3-pentylquinoline.

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[7][8][9] To obtain a 3-pentylquinoline, a custom β-diketone would be required. A more adaptable approach is to use a β-ketoester, which can lead to a 4-hydroxyquinoline that can be subsequently modified.

II. Modern Synthetic Methodologies

Modern organic synthesis offers highly efficient and selective methods for the functionalization of heterocyclic compounds.

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[10] To synthesize 3-pentylquinoline, 3-bromoquinoline can be coupled with pentylboronic acid.

Reaction Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of 3-bromoquinoline, followed by transmetalation with the pentylboronic acid (activated by a base) and subsequent reductive elimination to yield the 3-pentylquinoline and regenerate the catalyst. The choice of ligand is critical for the efficiency of the reaction.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Pentylquinoline

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Pentylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromoquinoline (1.0 mmol), pentylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add toluene (8 mL) and a 2M aqueous solution of potassium carbonate (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 3-pentylquinoline.

Data Presentation:

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
13-BromoquinolinePentylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/Water100~80-90
23-IodoquinolinePentylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water90~85-95

Yields are approximate and may vary based on experimental conditions.

Workflow Visualization:

Suzuki_Workflow Start Combine Reactants: 3-Bromoquinoline Pentylboronic acid Pd(OAc)₂/PPh₃ K₂CO₃ Solvent Add Solvents: Toluene Aqueous K₂CO₃ Start->Solvent Degas Degas with Argon Solvent->Degas Heat Heat at 100 °C for 12h Degas->Heat Workup Aqueous Workup: Add Water Extract with Ethyl Acetate Heat->Workup Dry Dry Organic Layer (Anhydrous MgSO₄) Workup->Dry Purify Purification: Column Chromatography Dry->Purify Product 3-Pentylquinoline Purify->Product

Caption: Workflow for Suzuki-Miyaura synthesis of 3-pentylquinoline.

Direct C-H functionalization is an atom-economical and increasingly popular strategy for the synthesis of substituted heterocycles.[11] This approach avoids the pre-functionalization of the quinoline ring (e.g., halogenation).

Reaction Rationale: A transition metal catalyst, often rhodium or palladium, can selectively activate a C-H bond on the quinoline ring, followed by coupling with an alkylating agent. The regioselectivity can be controlled by directing groups or the inherent reactivity of the C-H bonds. For quinoline, C-H activation at the C2 and C8 positions is often favored.[12] Achieving selective C3 alkylation can be challenging and may require specific catalytic systems.

Characterization of 3-Pentylquinoline

The synthesized 3-pentylquinoline should be characterized using standard spectroscopic techniques to confirm its identity and purity.

Predicted Spectroscopic Data:

TechniqueExpected Data
¹H NMR Quinoline protons: δ 8.9-7.5 (m, 6H). Pentyl protons: δ 2.8-2.6 (t, 2H, -CH₂-Ar), δ 1.8-1.6 (m, 2H, -CH₂-), δ 1.4-1.2 (m, 4H, -(CH₂)₂-), δ 0.9 (t, 3H, -CH₃). Chemical shifts are approximate and reported in ppm relative to TMS.[13]
¹³C NMR Quinoline carbons: Aromatic region (δ 150-120). Pentyl carbons: Aliphatic region (δ 35-14).
IR (Infrared) Aromatic C-H stretching (~3100-3000 cm⁻¹), Aliphatic C-H stretching (~2950-2850 cm⁻¹), C=C and C=N stretching in the aromatic region (~1600-1450 cm⁻¹).
Mass Spec. Expected molecular ion peak (M⁺) corresponding to the molecular weight of 3-pentylquinoline (C₁₄H₁₇N, MW: 199.29 g/mol ). Fragmentation pattern would show loss of alkyl fragments.

Conclusion and Future Perspectives

The synthesis of 3-pentylquinoline derivatives can be successfully achieved through a variety of classical and modern synthetic methods. The choice of a particular method will depend on the availability of starting materials, desired scale, and the need for functional group tolerance. The Friedländer synthesis offers a direct route from simple precursors, while the Suzuki-Miyaura coupling provides a highly versatile and efficient method for late-stage functionalization. As the demand for novel quinoline-based compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.

References

  • Wikipedia. Friedländer synthesis. [Link]

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Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Pentylquinoline

Abstract This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Pentylquinoline. Developed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Pentylquinoline. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis. The causality behind each experimental choice is thoroughly explained to ensure scientific integrity and facilitate method transfer. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

3-Pentylquinoline is a quinoline derivative with a pentyl group at the 3-position. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antiviral properties.[1] As such, the accurate and precise quantification of 3-Pentylquinoline is crucial for quality control, stability studies, and pharmacokinetic assessments during drug discovery and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for such analyses due to its high sensitivity, selectivity, and reproducibility.[2]

This document presents a validated reversed-phase HPLC (RP-HPLC) method that ensures reliable quantification of 3-Pentylquinoline. The method development was guided by the physicochemical properties of the analyte and best practices in chromatographic separation.

Method Development Rationale

The successful development of a robust HPLC method hinges on a systematic approach that considers the analyte's chemical properties and the principles of chromatography.

  • Analyte Properties: 3-Pentylquinoline is a relatively non-polar, aromatic compound due to the quinoline ring and the pentyl chain. As a quinoline derivative, it is a weak base.[1] These properties suggest that reversed-phase chromatography would be the most effective separation mode.

  • Column Selection: A C18 column is the most common choice for reversed-phase chromatography, offering excellent retention for non-polar to moderately polar compounds.[3][4] A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between efficiency and backpressure. For potentially better resolution of aromatic impurities, a Phenyl-Hexyl column could be considered as an alternative due to its different selectivity based on π-π interactions.[2]

  • Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of a mixture of water (or an aqueous buffer) and a miscible organic solvent like acetonitrile (ACN) or methanol.[5] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. Given that 3-Pentylquinoline is a basic compound, controlling the pH of the mobile phase is critical to ensure good peak shape and consistent retention times.[6] A slightly acidic mobile phase (pH ~3-4) will ensure the quinoline nitrogen is protonated, which can help to minimize peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[6] A phosphate buffer is a suitable choice for maintaining a stable pH in this range.

  • Detection Wavelength: The UV absorbance spectrum of quinoline and its derivatives typically shows strong absorbance in the UV region.[7] For quinoline-based compounds, detection wavelengths around 220-230 nm often provide good sensitivity.[8][9] A photodiode array (PDA) detector is recommended during method development to determine the optimal detection wavelength that maximizes the signal-to-noise ratio for 3-Pentylquinoline while minimizing interference from potential impurities.

Experimental

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[2]

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Phosphoric acid (Analytical grade)

  • Reference Standard: 3-Pentylquinoline, with a purity of ≥98%.

The following table summarizes the optimized chromatographic conditions for the analysis of 3-Pentylquinoline.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 60-80% B, 10-12 min: 80% B, 12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm

Protocols

Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.5):

  • Weigh 2.72 g of KH2PO4 and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.5 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.[5]

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 25 mg of 3-Pentylquinoline reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution: Accurately weigh a suitable amount of the sample containing 3-Pentylquinoline and dissolve it in the diluent to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

The following diagram illustrates the overall workflow for the HPLC analysis of 3-Pentylquinoline.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Prepare Mobile Phase sys_setup HPLC System Setup prep_mobile->sys_setup prep_std Prepare Standard Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection equilibration Column Equilibration sys_setup->equilibration equilibration->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of 3-Pentylquinoline.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11][12] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.[13][14]

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of 3-Pentylquinoline, confirming the method's specificity.

The linearity of the method was determined by analyzing six concentrations of 3-Pentylquinoline ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Accuracy was determined by the recovery of known amounts of 3-Pentylquinoline spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each replicate.

Spiked LevelMean Recovery (%)% RSD
80% 99.50.8
100% 100.20.5
120% 100.80.6

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]

  • Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

In all cases, the system suitability parameters remained within the acceptable limits, and the results were not significantly affected, demonstrating the robustness of the method.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise method for the quantitative determination of 3-Pentylquinoline. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical industry. The detailed explanation of the method development rationale and the step-by-step protocols provide a solid foundation for successful implementation and transfer of the method.

References

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]

  • HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • 3-Phenylquinoline. PubChem. Available at: [Link]

  • 3-phenylquinoline. NIST WebBook. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Available at: [Link]

  • 3-Phenylisoquinoline. PubChem. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Publishing. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available at: [Link]

  • 3-Phenyl-1-(2-phenylethenyl)-benzo[f]quinoline. NIST WebBook. Available at: [Link]

  • 6-Phenylquinoline. PubChem. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of 3-Pentylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 3-Pentylquinoline. The protocols outlined herein are desig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 3-Pentylquinoline. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and analytical chemistry, providing a framework from sample preparation to data analysis. The methodology emphasizes scientific integrity, offering explanations for experimental choices to ensure reproducibility and trustworthiness in results.

Introduction and Significance

Quinoline and its derivatives are heterocyclic aromatic nitrogen compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] Their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, makes them significant targets in medicinal chemistry and drug development.[2] 3-Pentylquinoline, a specific alkyl-substituted quinoline, is of interest for its potential pharmacological properties and as a synthetic intermediate.

Accurate and sensitive analytical methods are crucial for the characterization and quantification of such compounds in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[3] This application note provides a detailed protocol for the analysis of 3-Pentylquinoline, ensuring high levels of accuracy, precision, and reliability.

Principle of the Method

This method utilizes a validated GC-MS system for the analysis of 3-Pentylquinoline. Samples are prepared in a suitable organic solvent, introduced into the GC system, and vaporized in a heated inlet.[4] The gaseous analytes are then separated on a capillary column based on their boiling points and interaction with the stationary phase.[5] Following separation, the eluted compounds enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, providing a unique mass spectrum for identification and quantification.[6]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade or GC-MS grade dichloromethane, hexane, and methanol.[7]

  • 3-Pentylquinoline Standard: Analytical standard of known purity (e.g., >98%).

  • Glassware: Clean, deactivated glass vials, volumetric flasks, and pipettes to avoid contamination.[8]

  • Filters: 0.22 µm syringe filters for sample clarification.[9]

Standard and Sample Preparation

The causality behind meticulous sample preparation is to ensure the analyte is in a suitable form for GC-MS analysis, free from interferences that could compromise the results.[9]

Protocol for Standard Solution Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Pentylquinoline standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with dichloromethane to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Protocol for Sample Preparation (General):

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[8]

  • Extraction (if applicable): For solid or liquid matrices, an extraction step may be necessary. Liquid-liquid extraction or solid-phase extraction (SPE) are common techniques.[10] Toluene has been shown to be an effective extraction solvent for quinoline from certain matrices.[11]

  • Dilution: Dilute the sample extract with dichloromethane to a concentration within the calibration range. An initial target concentration of approximately 10 µg/mL is recommended.[7]

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could damage the GC column.[9]

  • Transfer: Transfer the filtered sample into a 1.5 mL glass autosampler vial for analysis.[7]

GC-MS Instrumentation and Parameters

The choice of instrumental parameters is critical for achieving optimal separation and detection of 3-Pentylquinoline. The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Parameter Recommended Setting Rationale
Gas Chromatograph
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is suitable for the separation of aromatic compounds like quinolines, with elution order generally following boiling points.[12][13]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.[13]
Injection Mode Splitless (or appropriate split ratio for concentrated samples)Splitless injection is ideal for trace analysis to maximize analyte transfer to the column.[7]
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.[13]
Oven Program Initial: 90 °C, hold for 2 minRamp: 20 °C/min to 280 °CHold: 5 min at 280 °CThis temperature program allows for the separation of 3-Pentylquinoline from potential contaminants with lower and higher boiling points.[13]
Mass Spectrometer
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[6]
Ionization Energy 70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern aiding in structural elucidation.[13]
Ion Source Temp. 230 °CPrevents condensation of the analyte in the ion source.[13]
Quadrupole Temp. 150 °CEnsures stable performance of the mass analyzer.[13]
Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)Full scan mode (e.g., m/z 40-450) is used to obtain the complete mass spectrum. SIM mode offers higher sensitivity and selectivity for quantification by monitoring characteristic ions.
Solvent Delay 3 minPrevents the high concentration of solvent from reaching the detector, which can cause saturation and filament damage.
Data Analysis and Interpretation

Qualitative Analysis:

The identification of 3-Pentylquinoline is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a known analytical standard. The fragmentation pattern is key to confident identification. Based on the fragmentation of similar quinoline structures, the following is a predicted mass spectrum for 3-Pentylquinoline (Molecular Weight: 199.28 g/mol ).[14]

  • Molecular Ion (M+): m/z 199

  • Key Fragments:

    • m/z 170: Loss of an ethyl group (-C2H5)

    • m/z 156: Loss of a propyl group (-C3H7)

    • m/z 142: Loss of a butyl group (-C4H9)

    • m/z 128: Quinoline radical cation (loss of the pentyl chain)

    • m/z 101: Resulting from the cleavage of the quinoline ring structure, possibly through the loss of HCN from the m/z 128 fragment.[14]

Quantitative Analysis:

Quantification is achieved by creating a calibration curve from the analysis of the working standard solutions. A linear regression of the peak area of a characteristic ion (e.g., m/z 199 or 142) versus concentration is performed. The concentration of 3-Pentylquinoline in the unknown sample is then calculated from this curve.

Method Validation

To ensure the trustworthiness of the analytical results, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15]

Validation Parameter Acceptance Criteria Protocol
Specificity No interfering peaks at the retention time of the analyte.Analyze a blank matrix sample and a matrix sample spiked with 3-Pentylquinoline.
Linearity Correlation coefficient (r²) ≥ 0.995Analyze calibration standards at a minimum of five concentration levels.
Accuracy Recovery within 80-120%Analyze spiked matrix samples at three different concentration levels (low, medium, high).
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%Repeatability: Analyze six replicate samples at the same concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined by analyzing progressively more dilute standard solutions.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Std 3-Pentylquinoline Standard Stock Primary Stock Solution (1000 µg/mL) Std->Stock Sample Test Sample Extract Extraction / Dilution Sample->Extract Cal Calibration Standards (0.1-50 µg/mL) Stock->Cal Vial Transfer to GC Vial Filter Filtration (0.22 µm) Extract->Filter Filter->Vial GC_Inject GC Injection Vial->GC_Inject GC_Sep GC Separation (DB-5MS Column) GC_Inject->GC_Sep MS_Ion MS Ionization (EI) GC_Sep->MS_Ion MS_Detect MS Detection (Full Scan / SIM) MS_Ion->MS_Detect Qual Qualitative Analysis (Retention Time & Mass Spectrum) MS_Detect->Qual Quant Quantitative Analysis (Calibration Curve) MS_Detect->Quant Report Final Report Qual->Report Quant->Report

Caption: Workflow for the GC-MS analysis of 3-Pentylquinoline.

Predicted Fragmentation Pathway

Fragmentation M m/z 199 (Molecular Ion, M+) F1 m/z 170 M->F1 -C2H5 F2 m/z 156 M->F2 -C3H7 F3 m/z 142 M->F3 -C4H9 F4 m/z 128 M->F4 -C5H11 F5 m/z 101 F4->F5 -HCN

Sources

Application

3-Pentylquinoline as a potential corrosion inhibitor

Executive Summary This guide details the protocol for evaluating 3-Pentylquinoline (3-PQ) as a corrosion inhibitor. While quinoline derivatives are established inhibitors, the 3-pentyl substitution offers a specific stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for evaluating 3-Pentylquinoline (3-PQ) as a corrosion inhibitor. While quinoline derivatives are established inhibitors, the 3-pentyl substitution offers a specific structure-activity advantage: the quinoline core provides strong chemisorption via the nitrogen lone pair and


-electron density, while the 5-carbon alkyl chain increases the hydrophobic exclusion volume, effectively blocking water and chloride ions from the metal interface.

This document provides a validated workflow for characterizing 3-PQ efficacy using Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP), and Gravimetric Analysis.

Mechanism of Action

The inhibition efficiency of 3-PQ relies on a dual-action mechanism. In acidic solutions (e.g., 1M HCl), 3-PQ exists primarily in its protonated cationic form (


).
  • Adsorption: The cationic species adsorbs onto the cathodically charged metal surface (due to specific adsorption of

    
     ions) via electrostatic interaction.
    
  • Electron Donation: The neutral molecule (in equilibrium) donates electrons from the N-heterocycle

    
    -orbitals to the empty d-orbitals of iron (Chemisorption).
    
  • Hydrophobic Shielding: The pentyl tail orients away from the surface, forming a hydrophobic barrier that repels water molecules.

Figure 1: Mechanistic Pathway of 3-PQ Inhibition

3PQ_Mechanism Substrate Mild Steel Surface (Fe) Adsorption Adsorption (Physisorption/Chemisorption) Substrate->Adsorption Active Sites Acid Acidic Medium (1M HCl) Protonation Protonation [3PQ-H]+ Acid->Protonation H+ Donor Molecule 3-Pentylquinoline (Neutral) Molecule->Protonation N-site Protonation->Adsorption Electrostatic Interaction Film Protective Film (Hydrophobic Barrier) Adsorption->Film Surface Coverage (θ)

Caption: Figure 1. The stepwise mechanism of 3-Pentylquinoline transforming from a neutral species to a protonated cationic shield on the steel surface.

Experimental Protocols

Material Preparation

Reproducibility in corrosion testing is dictated by surface preparation.

  • Substrate: Mild steel coupons (e.g., C1018), dimensions

    
     cm.
    
  • Polishing: Abrade sequentially with SiC emery papers (Grades: 400, 600, 800, 1000, 1200).

  • Cleaning: Degrease in acetone (ultrasonic bath, 5 mins), wash with bidistilled water, and dry in warm air stream.

  • Inhibitor Solution: Dissolve 3-Pentylquinoline in 1M HCl.

    • Note: Due to the lipophilic pentyl chain, initial dissolution may require a small volume (<5%) of ethanol or prolonged sonication to ensure the protonation reaction solubilizes the compound.

    • Concentration Range:

      
       M (High), 
      
      
      
      M,
      
      
      M,
      
      
      M (Low).
Protocol A: Electrochemical Impedance Spectroscopy (EIS)

EIS is the primary method for determining the charge transfer resistance (


) and double-layer capacitance (

).

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a standard three-electrode cell.

  • Working Electrode (WE): Mild steel (embedded in epoxy,

    
     exposed).
    
  • Counter Electrode (CE): Platinum foil or Graphite rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Procedure:

  • OCP Stabilization: Immerse WE in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

  • Frequency Scan: Apply a sinusoidal voltage perturbation of 10 mV amplitude at OCP.

  • Range: Scan from 100 kHz (high frequency) to 10 mHz (low frequency).

  • Data Fitting: Fit the Nyquist plot data to a Randles equivalent circuit (

    
    ) or a Constant Phase Element (CPE) model if the semicircle is depressed.
    

Self-Validation Check:

  • The Nyquist plot must show a single capacitive loop.

  • If inductive loops appear at low frequency, check for adsorption instability or pitting.

Protocol B: Potentiodynamic Polarization (PDP)

PDP characterizes the anodic and cathodic kinetics (Tafel slopes).

Procedure:

  • Perform immediately after EIS (using the same cell setup).

  • Scan Range:

    
     mV relative to OCP.
    
  • Scan Rate: 0.1667 mV/s (Standard ASTM G59) or 1.0 mV/s for rapid screening.

  • Analysis: Extrapolate the linear Tafel regions to the corrosion potential (

    
    ) to determine corrosion current density (
    
    
    
    ).
Figure 2: Electrochemical Workflow

Electrochem_Workflow Start Start: Coupon Prep OCP OCP Stabilization (30 mins) Start->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Check Valid Nyquist Arc? EIS->Check Check->OCP No (Re-polish) PDP Potentiodynamic Polarization (±250 mV vs OCP) Check->PDP Yes Analysis Data Fitting (Tafel & Randles) PDP->Analysis

Caption: Figure 2. Integrated workflow for electrochemical characterization of 3-PQ.

Data Analysis & Interpretation

Summarize your findings using the following calculation models.

Inhibition Efficiency (


): 


Where

is the corrosion current without inhibitor.

Adsorption Isotherm: To confirm the mechanism, plot


 vs. 

(Langmuir Isotherm).[1]

  • Linearity (

    
    ) confirms monolayer adsorption.
    
  • Calculate Gibbs Free Energy:

    
    .
    
    • If

      
       kJ/mol: Physisorption.
      
    • If

      
       kJ/mol: Chemisorption (Expected for 3-PQ).
      
Table 1: Expected Data Structure for Reporting
Concentration (M)

(mV vs SCE)

(

)

(mV/dec)

(

)

(%)
Blank (1M HCl) -48085011025--

M 3-PQ
-47512011518085.8

M 3-PQ
-4604512045094.7

Safety & Handling

  • Toxicity: Quinoline derivatives can be toxic and potential mutagens. Handle 3-Pentylquinoline in a fume hood.

  • Waste: Solutions containing 3-PQ and dissolved iron must be disposed of as hazardous organic/heavy metal waste. Do not pour down the sink.

References

  • ASTM International. (2023). ASTM G59-97(2023) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.Link

  • Popova, A., et al. (2011). Corrosion inhibition of mild steel in 1M HCl by quinoline derivatives.[2][3] Chemical Engineering Communications. Link

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans: Application Note.Link

  • Quraishi, M.A., et al. (2010). Heterocyclic compounds as corrosion inhibitors for mild steel in acidic solutions: A review. Journal of Applied Electrochemistry. Link

Sources

Method

Application Notes and Protocols for the Investigation of 3-Pentylquinoline as a Novel Anti-Malarial Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The relentless evolution of drug resistance in Plasmodium species necessitates a continuous searc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of drug resistance in Plasmodium species necessitates a continuous search for novel anti-malarial agents. Quinoline-based compounds have historically formed the backbone of anti-malarial chemotherapy, and their scaffold remains a promising template for the development of new therapeutics. This document provides a comprehensive guide for the investigation of 3-Pentylquinoline, a hitherto underexplored derivative, as a potential anti-malarial candidate. Drawing upon established methodologies and the known activity of structurally related 3-alkylquinolines, we present a structured research plan encompassing synthesis, in vitro evaluation against Plasmodium falciparum, cytotoxicity profiling, and preliminary in vivo efficacy studies. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data.

Introduction: The Rationale for Investigating 3-Pentylquinoline

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, largely due to the emergence and spread of drug-resistant parasite strains.[1] The quinoline class of anti-malarials, which includes well-known drugs like chloroquine and quinine, has been a cornerstone of treatment for decades.[2][3] These agents traditionally act by interfering with the detoxification of heme, a byproduct of hemoglobin digestion in the parasite's food vacuole, leading to oxidative stress and parasite death.[3][4]

Recent research into novel quinoline derivatives has revealed that modifications at the 3-position can yield compounds with potent anti-malarial activity, potentially acting via alternative mechanisms.[5][6] Notably, 3-alkyl-4(1H)-quinolones have demonstrated impressive efficacy, with some targeting the parasite's cytochrome bc1 complex, a key component of the mitochondrial electron transport chain.[5] This is a different mechanism from traditional quinolines and is shared by the potent anti-malarial atovaquone.[5] The exploration of 3-alkyl chains is therefore a promising avenue for the development of new anti-malarial drugs that could circumvent existing resistance mechanisms.

This guide focuses on 3-Pentylquinoline, a simple yet unexplored analogue. The pentyl group, a five-carbon alkyl chain, offers a moderate level of lipophilicity that may facilitate membrane transport and interaction with hydrophobic binding pockets within the parasite. Based on the activity of other 3-alkylquinolines, we hypothesize that 3-Pentylquinoline may exhibit significant anti-plasmodial activity. These application notes provide a detailed roadmap for the synthesis and comprehensive biological evaluation of this promising compound.

Synthesis of 3-Pentylquinoline

The synthesis of 3-Pentylquinoline can be approached through several established methods for quinoline ring formation. The Friedländer synthesis and its variations are particularly well-suited for this purpose, offering a versatile and efficient route.[7]

Proposed Synthetic Route: Modified Friedländer Annulation

This protocol outlines a potential two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 2-amino-β-pentylcinnamaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1 equivalent) in anhydrous ethanol.

  • Aldol Condensation: Add heptanal (1.2 equivalents) and a catalytic amount of a base such as piperidine or pyrrolidine.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-β-pentylcinnamaldehyde.

Step 2: Cyclization to 3-Pentylquinoline

  • Reaction Setup: Dissolve the purified 2-amino-β-pentylcinnamaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TSA) or hydrochloric acid.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the formation of 3-Pentylquinoline by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-Pentylquinoline can be further purified by column chromatography or distillation.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

In Vitro Anti-Malarial Activity Assessment

The primary evaluation of 3-Pentylquinoline's anti-malarial potential will be conducted through in vitro assays against cultured Plasmodium falciparum. It is crucial to test against both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., Dd2, W2) strains to assess its efficacy against drug-resistant parasites.

Protocol 1: SYBR Green I-Based Fluorescence Assay

This high-throughput assay measures parasite proliferation by quantifying the amount of parasitic DNA.

Materials:

  • P. falciparum cultures (chloroquine-sensitive and resistant strains)

  • Complete parasite culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • 96-well black, clear-bottom microplates

  • 3-Pentylquinoline stock solution (in DMSO)

  • Chloroquine and Artemisinin as positive controls

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol lysis.

  • Plate Preparation: Serially dilute 3-Pentylquinoline in culture medium in the 96-well plates. Include wells with positive controls (chloroquine, artemisinin) and negative controls (DMSO vehicle).

  • Parasite Seeding: Add synchronized ring-stage parasites (at approximately 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assessment

To evaluate the selectivity of 3-Pentylquinoline for the parasite, its cytotoxicity against a mammalian cell line should be determined. This is crucial for establishing a therapeutic window.

Protocol 2: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293, HepG2, or HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • 96-well clear microplates

  • 3-Pentylquinoline stock solution (in DMSO)

  • Doxorubicin as a positive control for cytotoxicity

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of 3-Pentylquinoline and the positive control (doxorubicin) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The selectivity index (SI) can then be determined by the ratio of CC₅₀ to the anti-malarial IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.

Preliminary In Vivo Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole organism. The murine malaria model using Plasmodium berghei is a standard for initial in vivo testing.

Protocol 3: 4-Day Suppressive Test in P. berghei-Infected Mice

This test evaluates the ability of a compound to suppress parasitemia in infected mice.

Materials:

  • Plasmodium berghei (ANKA strain)

  • Female BALB/c mice (6-8 weeks old)

  • 3-Pentylquinoline formulation for oral or intraperitoneal administration

  • Chloroquine as a positive control

  • Vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Begin treatment with 3-Pentylquinoline (at various doses), chloroquine, or the vehicle control a few hours after infection. Administer the treatment daily for four consecutive days.

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group. The 50% effective dose (ED₅₀) can be determined from the dose-response data.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Activity and Cytotoxicity of 3-Pentylquinoline
CompoundP. falciparum 3D7 IC₅₀ (µM)P. falciparum Dd2 IC₅₀ (µM)HEK293 CC₅₀ (µM)Selectivity Index (SI) (Dd2)
3-Pentylquinoline[Experimental Data][Experimental Data][Experimental Data][Calculated Data]
Chloroquine~0.02~0.2>50>250
Artemisinin~0.005~0.005>20>4000

This table is a template for presenting experimentally determined values.

Diagrams

Workflow for the Evaluation of 3-Pentylquinoline

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of 3-Pentylquinoline Characterization NMR, MS Analysis Synthesis->Characterization InVitro_Assay SYBR Green I Assay (P. falciparum 3D7 & Dd2) Characterization->InVitro_Assay Pure Compound Cytotoxicity_Assay MTT Assay (Mammalian Cells) InVitro_Assay->Cytotoxicity_Assay IC50 Determination InVivo_Assay 4-Day Suppressive Test (P. berghei in mice) Cytotoxicity_Assay->InVivo_Assay Promising SI

Caption: A streamlined workflow for the synthesis and biological evaluation of 3-Pentylquinoline as a potential anti-malarial agent.

Proposed Mechanism of Action for 3-Alkylquinolines

G ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient bc1 Cytochrome bc1 Complex Alkylquinoline 3-Pentylquinoline Alkylquinoline->bc1 Inhibition

Caption: The hypothesized mechanism of action for 3-alkylquinolines, involving the inhibition of the parasite's cytochrome bc1 complex.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of 3-Pentylquinoline as a novel anti-malarial agent. The proposed research plan is grounded in established methodologies and leverages insights from the demonstrated activity of related 3-alkylquinoline compounds. Successful outcomes from these studies, particularly the demonstration of potent in vitro activity against resistant strains and a favorable selectivity index, would warrant further investigation. Future work could include mechanism of action studies to confirm inhibition of the cytochrome bc1 complex, pharmacokinetic profiling, and efficacy testing in more advanced in vivo models. The exploration of 3-Pentylquinoline and its analogues represents a scientifically sound and promising strategy in the ongoing effort to develop the next generation of anti-malarial therapeutics.

References

  • Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC - NIH. [Link]

  • In vitro activity of quinolines against Plasmodium falciparum in Gabon. PubMed. [Link]

  • Recent progress in the development of anti-malarial quinolones. PMC. [Link]

  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube. [Link]

  • Synthesis of 3‐phenylquinoline (253) and its derivatives from aniline... ResearchGate. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. [Link]

  • In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. SpringerLink. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers. [Link]

  • Cytotoxic alkyl benzoquinones and alkyl phenols from Ardisia virens. ResearchGate. [Link]

  • In vitro Test for Inhibition of Plasmodium falciparum 3D7 Parasites using Streptomyces hygroscopicus subsp. Semantic Scholar. [Link]

  • Assessment of Three In Vitro Tests and an In Vivo Test for Chloroquine Resistance in Plasmodium falciparum Clinical Isolates. PubMed Central. [Link]

Sources

Application

synthesis of 3-Pentylquinoline for photovoltaic applications

Application Note: High-Purity Synthesis of 3-Pentylquinoline for Photovoltaic Electron Transport Layers Part 1: Strategic Overview 3-Pentylquinoline represents a critical class of alkylated aza-heterocycles used in Organ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Pentylquinoline for Photovoltaic Electron Transport Layers

Part 1: Strategic Overview

3-Pentylquinoline represents a critical class of alkylated aza-heterocycles used in Organic Photovoltaics (OPVs). While the quinoline core provides the necessary electron-deficient


-system for electron transport and hole-blocking, the C5-alkyl (pentyl) chain is engineered to optimize two competing factors: solubility  in processing solvents (e.g., chlorobenzene, chloroform) and molecular packing  in the solid state.

In high-performance OPV devices, impurities act as charge traps, significantly reducing Power Conversion Efficiency (PCE). Therefore, this protocol prioritizes electronic-grade purity (>99.9%) over simple yield, utilizing a regioselective Suzuki-Miyaura cross-coupling followed by a dual-stage purification workflow.

Part 2: Retrosynthetic Logic & Mechanism

To avoid the regiochemical ambiguity often associated with Skraup or Friedländer condensations when targeting specific 3-alkyl isomers, we utilize a Palladium-Catalyzed Cross-Coupling approach.

The Strategy:

  • Core: 3-Bromoquinoline (commercially stable, pre-functionalized).

  • Appendage: 1-Pentylboronic acid (stable, non-toxic compared to organostannanes).

  • Catalysis: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ to resist de-ligation at the elevated temperatures required for sterically demanding alkyl-aryl couplings.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 3-Bromoquinoline + Pentylboronic Acid Cat Catalyst Activation: Pd(dppf)Cl2 + Base (Reductive Elimination) Start->Cat Degassing (N2) Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Cat->Cycle 100°C, 12h Crude Crude Product: 3-Pentylquinoline + Pd Black + Salts Cycle->Crude Quench Pure Final Target: Electronic Grade 3-Pentylquinoline Crude->Pure Column + Sublimation

Figure 1: Strategic workflow for the regioselective synthesis of 3-Pentylquinoline.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesize crude 3-pentylquinoline with high regiofidelity.

Materials:

  • 3-Bromoquinoline (10 mmol, 2.08 g)

  • 1-Pentylboronic acid (12 mmol, 1.39 g)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.3 mmol, 245 mg)

  • Cesium Carbonate (Cs₂CO₃) (20 mmol, 6.5 g)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (x3). Moisture inhibits the catalyst and promotes protodeboronation of the boronic acid.

  • Solvent Degassing: In a separate flask, sparge the Dioxane/Water mixture with Argon for 30 minutes. Rationale: Dissolved oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Reagent Loading: Charge the Schlenk flask with 3-Bromoquinoline, Pentylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction Initiation: Cannulate the degassed solvent into the reaction flask. Seal the flask and heat to 95°C for 16 hours. The mixture should turn from orange/red to dark black (precipitation of Pd) upon completion.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate (EtOAc).

    • Wash the filtrate with Brine (2 x 50 mL) to remove inorganic salts.

    • Dry organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

Protocol B: Electronic-Grade Purification

Objective: Remove trace metal catalysts and organic isomers to achieve >99.9% purity.

Logic: Standard chromatography removes organic impurities, but vacuum train sublimation is non-negotiable for PV applications to remove trace Pd and solvent residues that act as excitonic traps.

PurificationLogic Crude Crude Oil (Contains Pd residues) Column Flash Chromatography (Silica, Hexane:EtOAc 9:1) Crude->Column Remove Organics Sublimation High-Vac Train Sublimation (10^-6 Torr, Thermal Gradient) Column->Sublimation Remove Metals/Solvents Device OPV Device Integration (Spin Coating/Evaporation) Sublimation->Device Active Layer

Figure 2: Purification hierarchy for optoelectronic materials.

Steps:

  • Flash Chromatography: Elute the crude oil on silica gel using Hexane:Ethyl Acetate (90:10). Collect the fluorescent active fraction (Rf ~ 0.4).

  • Train Sublimation:

    • Place the chromatographed oil/solid in the source boat of a multi-zone sublimation tube.

    • Pump down to high vacuum (<

      
       Torr).
      
    • Apply a temperature gradient: Source (110°C)

      
       Gradient Zone (80°C) 
      
      
      
      Cold Finger (25°C).
    • Collect the white crystalline needles deposited in the middle zone.

Part 4: Characterization & Data Standards

For photovoltaic applications, structural identity is insufficient; electronic energy levels must be defined.

Table 1: Structural Validation Data

TechniqueExpected SignalAssignment
¹H NMR (400 MHz, CDCl₃)

8.80 (d, 1H)
H-2 (Deshielded by N)

8.05 (d, 1H)
H-4

7.70-7.50 (m, 4H)
Benzenoid Ring

2.75 (t, 2H)

-CH₂ (Benzylic)

0.90 (t, 3H)
Terminal Methyl
¹³C NMR

152.0, 135.0, 129.0
Quinoline Core
Elemental Analysis C: 84.3%, H: 8.6%, N: 7.0%Theoretical Calc.[2]

Table 2: Optoelectronic Properties (Estimated)

ParameterValueMethodRelevance
LUMO Level -2.8 eVCyclic VoltammetryElectron Injection Barrier
HOMO Level -6.1 eVCyclic VoltammetryHole Blocking Capability
Bandgap (

)
3.3 eVUV-Vis OnsetOptical Transparency

Part 5: Troubleshooting & Quality Control

  • Issue: Low Yield (<50%).

    • Cause: Protodeboronation of pentylboronic acid.

    • Fix: Increase boronic acid equivalents to 1.5 eq. and ensure base (Cs₂CO₃) is dry. Switch to Potassium Pentyltrifluoroborate for higher stability.

  • Issue: Dark Film on Device.

    • Cause: Palladium contamination.

    • Fix: The sublimation step was skipped or insufficient. Re-sublime. Pd nanoparticles quench fluorescence and cause short circuits.

  • Issue: Poor Solubility in Chlorobenzene.

    • Cause: High crystallinity.

    • Fix: The pentyl chain is likely sufficient, but ensure the solution is heated to 50°C before spin-coating.

References

  • Suzuki-Miyaura Coupling of Alkylboronic Acids

    • Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995, 95, 2457.
  • Synthesis of 3-Substituted Quinolines

    • Li, J. et al.[3] "Pd-Catalyzed Decarbonylative Suzuki Cross-Coupling of Heterocyclic Carboxylic Acids." Org.[3][4][5][6][7] Lett.2022 , 24, 1662.[3]

  • Purification of Organic Semiconductors

    • Yumusak, C. et al.[6] "Purity of organic semiconductors as a key factor for the performance of organic electronic devices."[6] Mater.[2][5][6][7][8] Chem. Front.2020 , 4, 3678.

  • Quinoline Derivatives in Photovoltaics

    • Danel, A. et al. "Application of quinoline derivatives in third-generation photovoltaics." J. Mater.

Sources

Method

Application Note: Scalable Synthesis of 3-Pentylquinoline via Modified Friedländer Annulation

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Pentylquinoline (CAS: 71086-66-3) . While various routes exist (e.g., Skraup, Povarov), the Friedländer Annulation is sel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Pentylquinoline (CAS: 71086-66-3) . While various routes exist (e.g., Skraup, Povarov), the Friedländer Annulation is selected here for its superior atom economy, milder conditions, and ease of purification at scale.

This guide addresses the primary challenge of this synthesis: the instability of the starting material (2-aminobenzaldehyde) and the competitive self-aldol condensation of the alkyl aldehyde (heptanal). The protocol utilizes a controlled-addition base-catalyzed mechanism to maximize regioselectivity and yield.

Key Chemical Data
ParameterSpecification
Target Molecule 3-Pentylquinoline
Molecular Formula

Molecular Weight 199.29 g/mol
Expected Yield 65–75% (Isolated)
Appearance Pale yellow oil (oxidizes to brown upon air exposure)
Boiling Point ~160–165 °C at 0.5 mmHg (Estimated)

Synthetic Strategy & Mechanism

Route Selection

For scale-up, we reject the Skraup reaction due to the violent nature of the exotherm and the use of arsenic/sulfuric acid. We utilize the Friedländer Annulation , condensing 2-aminobenzaldehyde with heptanal .

Critical Process Parameter (CPP): 2-aminobenzaldehyde is prone to self-polymerization. It must be freshly prepared or purchased high-grade and stored at -20°C. For multi-kilo batches, in situ reduction of 2-nitrobenzaldehyde is recommended, but for this 100g–1kg protocol, we assume high-quality starting material.

Reaction Mechanism (DOT Visualization)

The reaction proceeds via an initial imine formation followed by an intramolecular aldol condensation and dehydration.

FriedlanderMechanism SM1 2-Aminobenzaldehyde Inter1 Imine Intermediate (Schiff Base) SM1->Inter1 + SM2 (Base Cat.) SM2 Heptanal SM2->Inter1 Inter2 Aldol Adduct (Cyclized) Inter1->Inter2 Intramolecular Aldol Product 3-Pentylquinoline Inter2->Product - H2O (Dehydration) Water H2O (Byproduct) Inter2->Water

Figure 1: Mechanistic pathway of the Friedländer Annulation for 3-Pentylquinoline.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 200g output) Safety Note: Perform all operations in a fume hood. Quinolines are irritants; 2-aminobenzaldehyde is a potential sensitizer.

Reagents & Materials
  • 2-Aminobenzaldehyde: 121.1 g (1.0 mol)

  • Heptanal: 125.6 g (1.1 mol) [Note: 10% excess]

  • Ethanol (Absolute): 1.2 L

  • Potassium Hydroxide (KOH): 5.6 g (0.1 mol, 10 mol%)

  • Workup: Ethyl acetate, Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
Phase 1: Reactor Setup and Catalyst Dissolution
  • Equip a 3L Three-Neck Round Bottom Flask with a mechanical stirrer (Teflon paddle), a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

  • Charge the flask with 1.0 L of Ethanol and 5.6 g of KOH .

  • Stir at room temperature until KOH is completely dissolved.

  • Add 121.1 g of 2-Aminobenzaldehyde to the reactor. Stir until a homogeneous orange/red solution is obtained.

Phase 2: Controlled Addition (The "Slow-Feed" Technique)

Why: Adding heptanal all at once promotes self-aldol condensation of the heptanal (forming 2-pentyl-2-nonenal), which is a difficult impurity to remove.

  • Heat the reaction mixture to a gentle reflux (78–80 °C) .

  • Load 125.6 g of Heptanal diluted in 200 mL Ethanol into the addition funnel.

  • Dropwise Addition: Add the heptanal solution over a period of 2 to 3 hours while maintaining reflux.

    • Checkpoint: Monitor the internal temperature; ensure it does not drop below 75°C.

Phase 3: Reaction Completion
  • After addition is complete, continue refluxing for an additional 4–6 hours .

  • IPC (In-Process Control): Analyze by TLC (Hexane:EtOAc 8:2) or HPLC.

    • Target: < 2% remaining 2-aminobenzaldehyde.

    • Note: The product spot will be fluorescent under UV (254/365 nm).

Phase 4: Work-up
  • Cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol.

  • Dissolve the dark oily residue in 800 mL Ethyl Acetate .

  • Wash with Water (2 x 400 mL) to remove KOH and inorganic salts.

  • Wash with Brine (1 x 400 mL) .

  • Dry the organic phase over anhydrous Sodium Sulfate . Filter and concentrate to yield the Crude 3-Pentylquinoline (dark brown oil).

Purification & Characterization

For scale-up, column chromatography is cost-prohibitive. Vacuum Distillation is the required unit operation.

High Vacuum Distillation Protocol
  • Transfer the crude oil to a distillation flask equipped with a Vigreux column (for fractionation efficiency) and a short-path distillation head.

  • Apply high vacuum (< 1.0 mmHg is critical).

  • Fractions:

    • F1 (Fore-run): Unreacted heptanal and self-aldol byproducts (typically boils < 100 °C at 0.5 mmHg).

    • F2 (Main Fraction):3-Pentylquinoline . Collects at approx. 160–165 °C at 0.5 mmHg .

  • Storage: Store under Argon/Nitrogen at 4°C. Quinolines darken over time; this does not always indicate significant degradation but is aesthetically undesirable.

Quality Control Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)> 98.0% (Area %)
Identity 1H-NMR (CDCl3)Characteristic peaks: Quinoline protons (8.8–7.5 ppm), Pentyl group (t, m, t).[1]
Water Content Karl Fischer< 0.5%

Process Workflow Diagram

ProductionWorkflow cluster_reaction Reaction Phase cluster_workup Isolation Phase cluster_purification Purification Phase R1 Dissolve KOH & 2-Aminobenzaldehyde in EtOH R2 Heat to Reflux (78°C) R1->R2 R3 Slow Addition of Heptanal (2-3 Hours) R2->R3 R4 Hold at Reflux (4-6 Hours) R3->R4 W1 Evaporate Ethanol R4->W1 W2 Extract into EtOAc / Wash H2O W1->W2 W3 Dry & Concentrate W2->W3 P1 High Vacuum Distillation (< 1 mmHg) W3->P1 P2 Collect Fraction (~160°C @ 0.5mmHg) P1->P2 Final Final Product: 3-Pentylquinoline P2->Final

Figure 2: Unit operations flow for the synthesis of 3-Pentylquinoline.

Troubleshooting & Optimization

  • Low Yield: Often caused by the "Cannizzaro reaction" of the aldehyde or polymerization of the amine.

    • Fix: Ensure the atmosphere is inert (

      
      ) and the heptanal is fresh (distill heptanal before use if it contains significant heptanoic acid).
      
  • Difficult Separation: If the self-aldol impurity (2-pentyl-2-nonenal) co-distills.

    • Fix: Use a higher reflux ratio during distillation or treat the crude with sodium bisulfite solution to remove unreacted aldehydes prior to distillation.

  • Color: The product turns red/brown rapidly.

    • Fix: This is typical for quinolines. Store in amber glass. If high purity is required for biological assay, pass through a short pad of neutral alumina before use.

References

  • Friedländer, P. (1882).[2][3][4] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic Applications". Chemical Reviews, 109(6), 2652–2671.

  • Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines". Arkivoc, 2006(12), 115-121. (Demonstrates catalyst variations).

  • PubChem Database. (n.d.). "3-Methylquinoline Properties" (Used for boiling point extrapolation). National Center for Biotechnology Information.

Sources

Application

Application Notes and Protocols: 3-Pentylquinoline Derivatives as Potential Protein Kinase Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of 3-pentylquinoline derivatives as a promising class of...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of 3-pentylquinoline derivatives as a promising class of protein kinase inhibitors. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines to facilitate the exploration of these compounds in preclinical drug discovery.

I. Introduction: The Rationale for Targeting Protein Kinases with 3-Pentylquinoline Derivatives

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of modern drug discovery. The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.

A key determinant of the inhibitory activity of quinoline derivatives is the nature of the substituent at the 3-position. Structure-activity relationship (SAR) studies have revealed that a lipophilic group at this position can significantly enhance the potency of these compounds as kinase inhibitors. Specifically, research on 3-substituted quinoline derivatives as inhibitors of the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) has demonstrated that lipophilic moieties, including small alkyl groups, contribute substantially to their inhibitory activity[1]. This observation provides a strong rationale for the investigation of 3-pentylquinoline derivatives, where the pentyl group offers a significant degree of lipophilicity, as potentially potent and selective protein kinase inhibitors.

This guide will focus on the synthesis of 3-pentylquinoline derivatives and their evaluation as inhibitors of PDGF-RTK, a key driver of tumorigenesis in various cancers. The protocols provided herein are designed to be robust and reproducible, enabling researchers to synthesize and characterize these promising compounds and to assess their therapeutic potential.

II. Synthesis of 3-Pentylquinoline Derivatives

The synthesis of 3-pentylquinoline derivatives can be achieved through various established methods. One of the most common and versatile approaches is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group adjacent to a carbonyl group. For the synthesis of a 3-pentylquinoline, a suitable starting material would be an aldehyde or ketone bearing a pentyl group.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to introduce the pentyl group at the 3-position of a pre-functionalized quinoline core (e.g., a 3-bromoquinoline).

Below is a representative protocol for the synthesis of a 3-pentylquinoline derivative via a modified Friedländer synthesis.

Protocol 1: Synthesis of a 3-Pentylquinoline Derivative

Objective: To synthesize a 3-pentyl-substituted quinoline derivative from a 2-aminobenzaldehyde and a ketone containing a pentyl group.

Materials:

  • 2-Aminobenzaldehyde

  • Heptan-2-one (as a source of the pentyl group)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzaldehyde (10 mmol) and heptan-2-one (12 mmol) in 50 mL of ethanol.

  • Addition of Base: To the stirred solution, add potassium hydroxide (20 mmol) portion-wise.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer with 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified 3-pentylquinoline derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Excess Ketone: A slight excess of heptan-2-one is used to ensure the complete consumption of the limiting reagent, 2-aminobenzaldehyde.

  • Base Catalyst: Potassium hydroxide acts as a base catalyst to facilitate the condensation reaction between the aldehyde and the ketone.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up and Extraction: This step is crucial for removing the base catalyst and other water-soluble impurities.

  • Column Chromatography: This is a standard purification technique for separating the desired product from any unreacted starting materials and side products.

III. In Vitro Evaluation of Kinase Inhibitory Activity

To determine the potency of the synthesized 3-pentylquinoline derivatives as protein kinase inhibitors, an in vitro kinase inhibition assay is performed. This assay measures the ability of the compounds to inhibit the enzymatic activity of a specific kinase, in this case, PDGF-RTK. A common method for this is a luminescence-based assay that measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower ATP level indicates higher kinase activity, and a higher ATP level indicates inhibition of the kinase.

Protocol 2: In Vitro PDGF-RTK Inhibition Assay

Objective: To determine the IC₅₀ value of a 3-pentylquinoline derivative against PDGF-RTK.

Materials:

  • Recombinant human PDGF-RTK (e.g., from a commercial supplier)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • 3-Pentylquinoline derivative (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 3-pentylquinoline derivative in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, add the following components in the specified order:

    • 5 µL of kinase assay buffer

    • 2.5 µL of the compound dilution (or DMSO for the control)

    • 2.5 µL of a mixture of the peptide substrate and ATP in kinase assay buffer.

  • Initiation of Reaction: Add 5 µL of the recombinant PDGF-RTK enzyme in kinase assay buffer to each well to start the reaction. The final reaction volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: After incubation, add 15 µL of the Kinase-Glo® reagent to each well.

  • Measurement: Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data by setting the control (DMSO only) as 0% inhibition and a well with no enzyme as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity).

Self-Validating System:

  • Positive Control: Include a known PDGF-RTK inhibitor (e.g., Imatinib) as a positive control to validate the assay performance.

  • Negative Control: Wells containing DMSO instead of the test compound serve as the negative control (0% inhibition).

  • Background Control: Wells without the kinase enzyme are used to determine the background signal (100% inhibition).

IV. Cell-Based Evaluation of Anti-Proliferative Activity

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant context. These assays assess the ability of the compound to inhibit cell proliferation or induce apoptosis in cancer cell lines that are dependent on the target kinase's signaling pathway.

Protocol 3: Cell Proliferation Assay

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a 3-pentylquinoline derivative in a cancer cell line overexpressing PDGF-RTK.

Materials:

  • A suitable cancer cell line (e.g., a glioblastoma cell line known to overexpress PDGF-RTK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • 3-Pentylquinoline derivative (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)

  • Sterile, clear-bottom, white-walled 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare a serial dilution of the 3-pentylquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Detection: After the incubation period, add 100 µL of the CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the number of viable cells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% cell viability.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ value.

V. Data Presentation: Structure-Activity Relationship of 3-Substituted Quinolines

The following table summarizes the inhibitory activity of various 3-substituted quinoline derivatives against PDGF-RTK, highlighting the importance of a lipophilic group at the 3-position. While specific data for a 3-pentyl derivative is not publicly available, the trend observed with other lipophilic substituents strongly supports its potential as a potent inhibitor.

Compound ID3-SubstituentIC₅₀ (nM) against PDGF-RTK[1]Lipophilicity (cLogP, estimated)
1 H>10,0002.0
2 Phenyl503.9
3 4-Methoxyphenyl203.8
4 3-Fluorophenyl204.1
5 Cyclopentenyl203.5
6 n-Butyl1003.9
Hypothetical n-PentylPotentially <1004.4

Note: The IC₅₀ values are taken from the literature for 6,7-dimethoxyquinoline derivatives. The cLogP values are estimated to illustrate the trend in lipophilicity.

VI. Visualization of Signaling Pathways and Experimental Workflows

A. PDGF-RTK Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of the PDGF receptor tyrosine kinase. Inhibition of PDGF-RTK by a 3-pentylquinoline derivative would block these downstream signaling events, leading to reduced cell proliferation and survival.

PDGF_Signaling cluster_membrane Cell Membrane PDGF PDGF Ligand PDGFR PDGF Receptor (Tyrosine Kinase) PDGF->PDGFR Binds & Dimerizes PI3K PI3K PDGFR->PI3K Activates PLCg PLCγ PDGFR->PLCg Activates Ras Ras PDGFR->Ras Activates Inhibitor 3-Pentylquinoline Derivative Inhibitor->PDGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified PDGF-RTK signaling pathway.

B. Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the logical flow of experiments for the synthesis and evaluation of 3-pentylquinoline derivatives as protein kinase inhibitors.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (2-aminobenzaldehyde, heptan-2-one) Synthesis Friedländer Annulation (Protocol 1) Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Compound Pure 3-Pentylquinoline Derivative Characterization->Compound InVitro In Vitro Kinase Assay (Protocol 2) Compound->InVitro CellBased Cell Proliferation Assay (Protocol 3) Compound->CellBased IC50 Determine IC₅₀ InVitro->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR GI50 Determine GI₅₀ CellBased->GI50 GI50->SAR

Caption: Experimental workflow for inhibitor evaluation.

VII. References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Method

application of 3-Pentylquinoline in organic light-emitting diodes (OLEDs)

Application Note: 3-Pentylquinoline (3-PQ) in Solution-Processed OLEDs Part 1: Executive Summary & Material Profile 3-Pentylquinoline (3-PQ) represents a specialized class of alkyl-substituted nitrogen heterocycles desig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Pentylquinoline (3-PQ) in Solution-Processed OLEDs

Part 1: Executive Summary & Material Profile

3-Pentylquinoline (3-PQ) represents a specialized class of alkyl-substituted nitrogen heterocycles designed to bridge the gap between high-electron-mobility small molecules and solution-processable polymers. While unsubstituted quinoline is too volatile and standard Electron Transport Materials (ETMs) like Alq3 or TPBi are often insoluble in non-chlorinated solvents, 3-PQ introduces a C5-alkyl chain to the electron-deficient quinoline core.

Core Functionality:

  • Solubility Enhancer: The pentyl chain disrupts π-π stacking just enough to permit high solubility in eco-friendly solvents (e.g., toluene, xylene) without destroying electron transport channels.

  • Morphology Stabilization: Acts as a "molecular plasticizer," preventing the crystallization of the Electron Transport Layer (ETL) during solvent evaporation in spin-coating or inkjet printing processes.

  • Electron Injection: The electron-deficient pyridine ring facilitates electron injection from the cathode (Al/LiF) into the emissive layer.

Part 2: Scientific Rationale & Mechanism

The Alkyl-Quinoline Advantage

In Organic Light-Emitting Diodes (OLEDs), the Electron Transport Layer (ETL) is critical for balancing charge carriers. Vacuum-deposited small molecules (e.g., Alq3) are standard, but solution-processed devices (P-OLEDs) struggle with ETLs because most small molecules crystallize upon drying, creating grain boundaries that act as trap states.

  • Chemical Structure: 3-Pentylquinoline consists of a bicyclic aromatic core (naphthalene-like with one nitrogen) substituted at the 3-position with a pentyl group (

    
    ).
    
  • Mechanism:

    • Electronic: The Nitrogen atom has a lone pair and high electronegativity, lowering the LUMO (Lowest Unoccupied Molecular Orbital) to ~ -2.8 to -3.0 eV, aligning well with low-work-function cathodes.

    • Steric: The 3-pentyl chain provides steric bulk. Unlike 3-phenylquinoline, which promotes rigid stacking, the flexible pentyl chain increases the entropy of the film, maintaining an amorphous glass state (

      
       modulation) which is essential for long-lifetime devices.
      

G cluster_0 Molecular Structure cluster_1 Functional Impact Q_Core Quinoline Core (Electron Deficient) Pentyl 3-Pentyl Chain (Solubilizing/Steric) Q_Core->Pentyl LUMO LUMO Alignment (-2.9 eV) Q_Core->LUMO Defines Energy Level Solubility High Solubility (Toluene/Anisole) Pentyl->Solubility Increases Entropy Amorphous Amorphous Film Stability Pentyl->Amorphous Prevents Crystallization

Caption: Functional decomposition of 3-Pentylquinoline showing the synergistic role of the heterocycle core and alkyl tail.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification of 3-Pentylquinoline

Note: While commercial sources exist, high-purity (OLED-grade) material is best synthesized freshly to avoid oxidation products.

Reaction Type: Modified Friedländer Condensation.

Materials:

  • 2-Aminobenzaldehyde (CAS: 529-23-7)

  • Heptanal (CAS: 111-71-7) - Precursor for the pentyl chain via condensation

  • Ethanol (Anhydrous)

  • Potassium Hydroxide (KOH)

Step-by-Step Workflow:

  • Condensation: Dissolve 2-aminobenzaldehyde (10 mmol) and heptanal (12 mmol) in ethanol (50 mL).

  • Catalysis: Add catalytic amount of aqueous KOH (10% w/v, 2 mL).

  • Reflux: Heat to reflux (80°C) for 6 hours under Nitrogen atmosphere. Critical: Oxygen exclusion prevents N-oxide formation.

  • Extraction: Cool to RT. Evaporate ethanol. Extract residue with Dichloromethane (DCM) and wash with brine.

  • Purification (OLED Grade):

    • Column Chromatography: Silica gel, Hexane:Ethyl Acetate (9:1).

    • Vacuum Distillation: 3-PQ is a high-boiling liquid/oil. Distill under high vacuum (<0.1 mbar) to remove trace aldehydes.

    • Storage: Store in amber vials under Argon at 4°C.

Protocol B: Ink Formulation for Spin-Coating

3-PQ is rarely used neat; it is used as a host or additive.

Target: 2 wt% solution in Toluene.

  • Weighing: Weigh 20 mg of 3-PQ.

  • Solvent: Add 980 mg of anhydrous Toluene (HPLC grade, degassed).

  • Blending (Optional): If using as a plasticizer, mix 3-PQ with a polymer host like PVK or a small molecule like OXD-7 at a ratio of 10:90 (3-PQ:Host).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Self-Validation: The solution must be perfectly clear. Any haze indicates moisture contamination or aggregation.

Protocol C: Device Fabrication (OLED Architecture)

Architecture: ITO / PEDOT:PSS / EML / 3-PQ (ETL) / LiF / Al

LayerMaterialThicknessDeposition Method
Anode ITO Glass150 nmSputtered (Pre-cleaned)
HIL PEDOT:PSS40 nmSpin-coat (4000 rpm, 60s)
EML Alq3 or Polymer Emitter50 nmSpin-coat (from Chlorobenzene)
ETL 3-PQ (Host/Pure) 30 nm Spin-coat (2000 rpm, 45s)
Cathode LiF / Al1 nm / 100 nmThermal Evaporation

Fabrication Steps:

  • Substrate Prep: Ultrasonic clean ITO in detergent, water, acetone, IPA (15 min each). UV-Ozone treat for 20 min.

  • HIL Deposition: Spin coat PEDOT:PSS. Bake at 120°C for 15 min to remove water.

  • EML Deposition: Spin coat the emissive layer. Bake at 80°C for 30 min (Vacuum).

  • ETL Deposition (The 3-PQ Step):

    • Apply the 3-PQ solution (prepared in Protocol B) onto the EML.

    • Critical: Ensure the solvent for 3-PQ (e.g., alcohol or orthogonal solvent if EML is non-polar) does not dissolve the underlying EML. If using Toluene for 3-PQ, the EML must be crosslinked or insoluble in Toluene.

    • Alternative: If 3-PQ is liquid, it can be evaporated; however, this guide focuses on solution processing.

  • Cathode: Transfer to vacuum chamber (

    
     Torr). Evaporate LiF followed by Aluminum.
    

Part 4: Characterization & Validation

To validate the efficacy of 3-PQ, the following data points must be collected:

  • Current Density-Voltage (J-V) Curves:

    • Compare a device with 3-PQ vs. a device with no ETL.

    • Success Criterion: The 3-PQ device should show a lower Turn-on Voltage (

      
      ) due to improved electron injection.
      
  • AFM Morphology:

    • Scan the 3-PQ film surface.

    • Success Criterion: RMS roughness < 1 nm. No crystalline spikes.

  • Space Charge Limited Current (SCLC) Mobility:

    • Fabricate "Electron Only" devices (ITO/Al/3-PQ/Al).

    • Fit the J-V curve to the Mott-Gurney law to extract electron mobility (

      
      ).
      

Workflow cluster_device Device Fabrication start Start: 3-PQ Synthesis purify Purification (Vac Distillation) start->purify formulate Ink Formulation (Toluene/Xylene) purify->formulate coat1 Spin Coat HIL (PEDOT:PSS) formulate->coat1 coat2 Spin Coat EML coat1->coat2 coat3 Spin Coat 3-PQ ETL coat2->coat3 vap Evaporate Cathode (LiF/Al) coat3->vap test J-V-L Characterization vap->test

Caption: Operational workflow for integrating 3-Pentylquinoline into a solution-processed OLED stack.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hazy Film Aggregation or Phase SeparationReduce 3-PQ concentration; Switch to Chlorobenzene; Filter solution (0.2 µm).
High Leakage Current Film too thin or pinholesIncrease spin speed (thinner but more uniform) or concentration. Ensure dust-free environment.
Device Shorting 3-PQ redissolved the EMLOrthogonal Solvency Rule: If EML dissolves in Toluene, use an alcohol-soluble ETL derivative or crosslink the EML first.
Low Efficiency Exciplex formation at interfaceInsert a hole-blocking layer (HBL) like BCP between EML and 3-PQ.

References

  • Tang, C. W., & VanSlyke, S. A. (1987).[1] Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Link(Foundational reference for Quinoline-based OLEDs/Alq3).

  • Kulkarni, A. P., et al. (2004). Electron transport materials for organic light-emitting diodes. Chemistry of Materials, 16(23), 4556-4573. Link(Review of Quinoline derivatives as ETMs).

  • Jenekhe, S. A., et al. (1998). New conjugated polymers with donor-acceptor architectures: Synthesis and photophysics of carbazole-quinoline copolymers. Macromolecules. (Context for alkyl-substituted quinolines in solution processing).
  • PubChem. (2025).[2] 3-Phenylquinoline Compound Summary. National Library of Medicine. Link(Structural analog reference for synthesis/properties).

  • Mittal, et al. (2023).[3] Green methods for synthesizing quinoline derivatives.[3] ResearchGate.[4] (Modern synthetic protocols for substituted quinolines).

Sources

Application

techniques for purifying synthesized 3-Pentylquinoline

Application Note: Optimized Purification Strategies for 3-Pentylquinoline Introduction & Chemical Context 3-Pentylquinoline (C₁₄H₁₇N) is a lipophilic, nitrogen-containing heterocycle often synthesized via Skraup condensa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for 3-Pentylquinoline

Introduction & Chemical Context

3-Pentylquinoline (C₁₄H₁₇N) is a lipophilic, nitrogen-containing heterocycle often synthesized via Skraup condensation, Friedländer synthesis, or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of 3-bromoquinoline.

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to its physicochemical properties:

  • High Boiling Point: Estimated >290°C at atmospheric pressure (extrapolated from Quinoline BP 237°C), making it prone to thermal decomposition during standard distillation.

  • Basicity: The nitrogen lone pair (pKa ~4.9 for the conjugate acid) causes significant tailing on standard silica gel due to interaction with acidic silanols.

  • Impurity Profile: Common contaminants include unreacted aniline derivatives, regioisomers (e.g., 6- or 8-pentyl isomers from non-selective synthesis), and polymerized tars.

This guide details a multi-stage purification workflow designed to isolate the free base as a clear, viscous oil or low-melting solid.

Phase 1: The "Chemical Switch" (Acid-Base Extraction)

Objective: Bulk removal of neutral organic impurities (starting materials, non-basic byproducts) and tars. This relies on the reversible protonation of the quinoline nitrogen.

Mechanism


Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL solvent per 1 g crude).

  • Acid Extraction:

    • Extract the organic layer 3x with 2M HCl .

    • Observation: The quinoline moves to the aqueous phase (yellow/orange solution). Neutral impurities remain in the organic phase.[1]

  • Washing: Wash the combined acidic aqueous layer 2x with fresh EtOAc to remove trapped neutrals. Discard the organic washings.

  • Basification:

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 6M NaOH or NH₄OH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base oils out.

  • Re-Extraction: Extract the basic aqueous layer 3x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Flash Column Chromatography (Buffered)

Objective: Separation of regioisomers and removal of trace metal catalysts. Critical Modification: Standard silica is acidic.[2] You must buffer the mobile phase with Triethylamine (TEA) to prevent the "streaking" that ruins separation resolution.

Chromatographic Parameters
ParameterSpecification
Stationary Phase Silica Gel 60 (230–400 mesh)
Base Deactivation Pre-wash column with 1% Et₃N in Hexanes
Mobile Phase A Hexanes + 1% Et₃N
Mobile Phase B Ethyl Acetate + 1% Et₃N
Loading DCM (liquid loading) or Celite (dry loading)
Detection UV (254 nm) and Dragendorff’s Reagent (stains alkaloids orange)
Gradient Logic
  • Equilibration: 100% Mobile Phase A (3 CV - Column Volumes).

  • Elution: 0%

    
     20% Mobile Phase B over 10 CV.
    
  • Hold: 20% B until product elutes (typically

    
     in 20% EtOAc/Hex).
    

Phase 3: High-Vacuum Distillation (Kugelrohr)

Objective: Removal of high-boiling volatiles and final polishing. Note: Due to the high molecular weight, simple distillation is risky. A Kugelrohr (bulb-to-bulb) apparatus is preferred to minimize thermal history.

Protocol
  • Transfer the chromatographed oil to the source bulb.

  • Apply high vacuum (

    
    ).
    
  • Ramp Temperature:

    • Ambient to 100°C: Removes residual solvent (DCM/EtOAc).

    • 140°C - 180°C: Distillation of 3-Pentylquinoline (exact T depends on vacuum quality).

  • Collection: The product will distill as a colorless to pale yellow oil.

Phase 4: Ultrapurification via Picrate Salt (Optional)

Objective: If HPLC purity


 is required (e.g., for biological assays), crystallization of the picrate salt is the gold standard for quinolines.
  • Salt Formation: Dissolve distilled base in Ethanol (EtOH). Add 1.1 eq of Picric Acid (Caution: Explosive when dry, handle wet).

  • Crystallization: Heat to reflux, then cool slowly. Yellow needles of 3-pentylquinolinium picrate will form.

  • Free Base Recovery: Filter crystals

    
     Suspend in DCM 
    
    
    
    Wash with 10% NaOH
    
    
    Dry/Concentrate organic layer.

Visualized Workflow (DOT Diagram)

G Start Crude Reaction Mixture AcidExt Acid Extraction (2M HCl) Start->AcidExt OrgLayer1 Organic Layer (Neutrals/Tars) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Quinolinium Salt) AcidExt->AqLayer1 Keep Basify Basify (pH > 12) & Extract with DCM AqLayer1->Basify NaOH CrudeBase Crude Free Base (Oil) Basify->CrudeBase Column Flash Chromatography (Silica + 1% Et3N) CrudeBase->Column Distill Kugelrohr Distillation (<0.5 mmHg) Column->Distill Final Pure 3-Pentylquinoline (>99%) Distill->Final

Caption: Step-by-step purification logic from crude synthesis to isolated pure product.

Analytical Validation

TechniqueExpected ResultSignificance
TLC Single spot under UV; Orange with Dragendorff.Absence of starting aniline.
GC-MS M+ peak at

.
Confirms MW and lack of heavy tars.
1H NMR Distinct triplet (~0.9 ppm) for terminal methyl; Multiplets (1.3-1.8 ppm) for alkyl chain; Aromatic region (7.4-8.8 ppm).Verifies alkyl chain integrity and 3-position substitution.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general quinoline purification via acid extraction and distillation).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] (The foundational protocol for flash chromatography).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed protocols for picrate salt formation and quinoline isolation).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Skraup/Friedlander synthesis impurities).

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of 3-Pentylquinoline

Abstract This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of 3-Pentylquinoline. Quinolines and t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of 3-Pentylquinoline. Quinolines and their derivatives have long been a focal point in the discovery of new antimicrobial agents due to their ability to interfere with essential bacterial processes.[1][2] This guide moves beyond a simple recitation of steps, offering in-depth scientific rationale for key methodological choices, ensuring the generation of robust, reproducible, and meaningful data. The protocols herein are grounded in internationally recognized standards and are designed to be self-validating through the inclusion of appropriate controls and quality checks.

Introduction: The Scientific Rationale for Investigating 3-Pentylquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many synthetic antibiotics.[1] These compounds typically exert their antimicrobial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinolones can induce chromosomal fragmentation and ultimately lead to bacterial cell death.[3][4]

The specific compound, 3-Pentylquinoline, is a derivative of the basic quinoline structure. The addition of a pentyl group at the 3-position modifies its physicochemical properties, such as lipophilicity, which can significantly influence its biological activity, including its ability to penetrate bacterial cell membranes and interact with intracellular targets. The evaluation of this specific analog is a logical step in the exploration of the structure-activity relationships (SAR) within the quinoline class of compounds.[2] Understanding how the pentyl substituent affects the antimicrobial spectrum and potency is crucial for the rational design of future quinoline-based therapeutics.

This guide will detail the necessary protocols to determine the antimicrobial profile of 3-Pentylquinoline, including its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria.

Pre-Experimental Preparations: Foundational Steps for Success

Accurate and reproducible results are predicated on meticulous preparation. This section outlines the critical preliminary steps.

Physicochemical Properties and Handling of 3-Pentylquinoline

A thorough understanding of the test article's properties is paramount.

  • Molecular Formula: C₁₄H₁₇N

  • Molecular Weight: 199.29 g/mol

  • Appearance: Typically a liquid or low-melting solid.

  • Solubility: Due to its alkyl chain, 3-Pentylquinoline is expected to have low aqueous solubility. Therefore, a suitable organic solvent must be used for stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and low toxicity to most microorganisms at the final concentrations used in susceptibility assays.

Safety Precautions: Quinoline derivatives should be handled with care. Assume the compound is potentially hazardous. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Preparation of 3-Pentylquinoline Stock Solution

This stock solution will be the starting point for all subsequent dilutions.

Protocol:

  • Accurately weigh a precise amount of 3-Pentylquinoline (e.g., 10 mg).

  • Dissolve the compound in a minimal amount of 100% DMSO. For example, 10 mg dissolved in 1 ml of DMSO yields a 10 mg/ml (10,000 µg/ml) stock solution.

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C. It is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.

Selection and Preparation of Microbial Strains

The choice of microorganisms is critical for defining the antimicrobial spectrum. A representative panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Inoculum Preparation (for MIC and MBC assays):

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing a suitable sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).

  • Incubate the broth culture at the appropriate temperature (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/ml. The turbidity should be verified using a spectrophotometer (absorbance at 625 nm of 0.08-0.10) or a McFarland densitometer.

  • This standardized suspension must be used within 30 minutes of preparation.

Core Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_controls Controls Stock Prepare 3-Pentylquinoline Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of 3-Pentylquinoline Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Add Standardized Inoculum to All Wells Inoculum->Add_Inoculum Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Plate Dispense Media to 96-Well Plate Media->Plate Plate->Serial_Dilution SC Sterility Control (Media Only) Plate->SC Control Path Serial_Dilution->Add_Inoculum VC Vehicle Control (Media + Inoculum + DMSO) Serial_Dilution->VC Control Path Incubate Incubate Plate at 37°C for 18-24 hours Add_Inoculum->Incubate GC Growth Control (Media + Inoculum) Add_Inoculum->GC Control Path Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol
  • Plate Preparation: Aseptically add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a sterile 96-well microtiter plate. Well 1 will serve as the initial dilution well, and well 12 will often be the vehicle control.

  • Compound Addition: Add 100 µL of the 3-Pentylquinoline stock solution (appropriately pre-diluted from the main stock to achieve the desired starting concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This will leave 50 µL in each well (1-10) with serially diluted compound. Wells 11 and 12 will not contain the compound.

  • Vehicle Control: Add 50 µL of a DMSO solution (at the same concentration as in well 1) to well 11. This is the vehicle control to ensure the solvent itself does not inhibit bacterial growth.

  • Inoculum Dilution: Dilute the standardized 0.5 McFarland bacterial suspension. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/ml. This is typically achieved by a 1:100 dilution of the standardized suspension into the broth that will be added to the plate.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Growth and Sterility Controls:

    • Growth Control (Well 11): Contains 50 µL of CAMHB and 50 µL of the diluted inoculum. This well should show robust growth.

    • Sterility Control (Well 12): Contains 100 µL of sterile CAMHB only. This well should remain clear.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of 3-Pentylquinoline at which there is no visible growth (i.e., the well is clear). A growth indicator like resazurin can be added to aid in visualization.

Advanced Protocol: Determining Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC provides information on the concentration required to kill the bacteria. This is a crucial distinction for developing bactericidal versus bacteriostatic agents.

Experimental Workflow Diagram

MBC_Workflow cluster_mic From Completed MIC Assay cluster_mbc_assay MBC Plating cluster_reading MBC Determination MIC_Plate MIC Plate after 18-24h Incubation Select_Wells Select Clear Wells (at and above MIC) MIC_Plate->Select_Wells Spot_Plate Spot Plate 10 µL from Selected Wells onto Nutrient Agar Select_Wells->Spot_Plate Incubate_Plates Incubate Agar Plates at 37°C for 24h Spot_Plate->Incubate_Plates Count_Colonies Count Colonies on Each Spot Incubate_Plates->Count_Colonies Determine_MBC MBC = Lowest Concentration with ≥99.9% Reduction in CFU/mL Count_Colonies->Determine_MBC

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Protocol
  • Post-MIC Reading: Following the determination of the MIC, take the 96-well plate used for the assay.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (typically 10 µL) and spot-plate it onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial evaluation should be presented clearly and concisely.

Sample Data Table
MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus292131632Bactericidal (≤4)
Escherichia coli2592264>256Bacteriostatic (>4)
Pseudomonas aeruginosa27853>256N/AResistant
Bacillus subtilis663388Bactericidal (≤4)

N/A: Not applicable as the MIC was above the tested range.

Interpreting the Results
  • MIC Value: Provides a measure of the potency of the compound against a specific microorganism. Lower MIC values indicate higher potency.

  • MBC/MIC Ratio: This ratio is used to differentiate between bactericidal and bacteriostatic activity.

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial antimicrobial evaluation of 3-Pentylquinoline. By adhering to these detailed protocols, researchers can generate reliable data on the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. These findings are essential for guiding further preclinical development and for understanding the therapeutic potential of this and other novel quinoline derivatives.

References

  • Alpan, M., Gürbüz, D., Cantürk, Z., Ilhan, G., & Akıncıoğlu, H. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 102, 104014. Available at: [Link]

  • Patel, H. R., Patel, V. D., & Patel, N. H. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Journal of Pharmaceutical Research International, 33(31A), 1-8. Available at: [Link]

  • Solanki, S., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Novel Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. Infections in Medicine, 12(Suppl E), 1-16. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Phenylquinoline. PubChem Compound Summary for CID 282849. Retrieved February 7, 2026, from [Link].

  • Mushtaq, S., Afzal, M., & Ahmad, M. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Mini-Reviews in Organic Chemistry, 12(5), 415-433. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Pentylquinoline Synthesis Optimization

Topic: Optimizing Reaction Conditions for 3-Pentylquinoline Synthesis Reference ID: TS-Q3P-OPT-2024 Audience: Senior Chemists, Process Development Scientists Executive Summary Synthesizing 3-pentylquinoline presents a un...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 3-Pentylquinoline Synthesis Reference ID: TS-Q3P-OPT-2024 Audience: Senior Chemists, Process Development Scientists

Executive Summary

Synthesizing 3-pentylquinoline presents a unique regiochemical challenge. Unlike 2-substituted quinolines, which are readily accessible via kinetic control, the 3-substituted scaffold requires thermodynamic manipulation or specific cross-coupling strategies. This guide focuses on two primary methodologies: the Classical Friedländer Condensation (Route A) and Pd-Catalyzed Cross-Coupling (Route B).

Part 1: Protocol Optimization & Methodologies
Route A: Modified Friedländer Condensation (The "Atom-Economic" Approach)

This route involves the condensation of 2-aminobenzaldehyde with heptanal. While theoretically simple, it is plagued by the self-aldol condensation of heptanal.

  • Mechanism: The

    
    -methylene of heptanal (
    
    
    
    ) attacks the aldehyde of 2-aminobenzaldehyde.
  • Key Challenge: Heptanal self-polymerization leads to "tarry" byproducts and low yields.

Optimized Protocol:

Parameter Standard Condition Optimized Condition Rationale
Stoichiometry 1:1 Equivalents 1.0 : 1.5 (Amine : Aldehyde) Excess heptanal compensates for self-aldol consumption.
Catalyst NaOH / KOH (Strong Base) L-Proline (10 mol%) or Piperidine Organocatalysts promote iminium ion formation, reducing harsh polymerization.
Solvent Ethanol (Reflux) PEG-400 or Ionic Liquids Stabilizes the transition state and allows higher temps without volatile loss.

| Addition Mode | One-pot mix | Slow Addition of Heptanal | Maintains low concentration of free aldehyde to suppress self-condensation. |

Route B: Suzuki-Miyaura Cross-Coupling (The "Pharma-Grade" Approach)

For high-purity applications, coupling 3-bromoquinoline with pentylboronic acid is preferred.

  • Key Challenge:

    
    -Hydride elimination in the alkyl-palladium intermediate is faster than reductive elimination, leading to isomerized alkene byproducts (reduction of the alkyl chain).
    

Optimized Protocol:

Parameter Standard Condition Optimized Condition Rationale

| Catalyst | Pd(PPh


)

| Pd(OAc)

+ SPhos or RuPhos
| Bulky, electron-rich Buchwald ligands accelerate reductive elimination over

-hydride elimination. | | Base | Na

CO

| K

PO

(Anhydrous)
| Stronger base facilitates transmetallation in sterically demanding alkyl couplings. | | Solvent | DMF | Toluene : Water (10:1) | Biphasic systems often protect the active catalytic species. |
Part 2: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the critical decision nodes for selecting the correct synthesis strategy.

QuinolineSynthesis Start Target: 3-Pentylquinoline Friedlander Route A: Friedländer (2-Aminobenzaldehyde + Heptanal) Start->Friedlander Bulk Scale Coupling Route B: Pd-Coupling (3-Bromoquinoline + Pentyl-B(OH)2) Start->Coupling Med Chem/Purity Aldol Aldol Condensation (Rate Limiting Step) Friedlander->Aldol Cyclization Cyclodehydration Aldol->Cyclization Side1 Side Rxn: Heptanal Self-Polymerization Aldol->Side1 Uncontrolled Temp/pH ProductA 3-Pentylquinoline (Moderate Yield, Low Cost) Cyclization->ProductA OxAdd Oxidative Addition Coupling->OxAdd Transmetal Transmetallation (Critical Step) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Side2 Side Rxn: Beta-Hydride Elimination (Alkene formation) Transmetal->Side2 Poor Ligand Choice ProductB 3-Pentylquinoline (High Purity, High Cost) RedElim->ProductB

Caption: Decision matrix comparing the Friedländer condensation pathway (prone to polymerization) vs. Pd-Catalyzed coupling (prone to beta-hydride elimination).

Part 3: Troubleshooting Guide (FAQ)
Section 1: Friedländer Condensation Issues

Q1: The reaction mixture turned into a black, viscous tar within 30 minutes. What happened?

  • Diagnosis: This is the classic "aldol polymerization" of heptanal. The base concentration was likely too high or the temperature ramp was too aggressive.

  • Corrective Action:

    • Switch from KOH/NaOH to L-Proline (10 mol%) or pyrrolidine . These promote the reaction via an enamine intermediate which is more controlled.

    • Slow Addition: Do not dump all heptanal in at once. Add it dropwise over 1 hour to the refluxing amine solution.

    • Inert Atmosphere: Ensure the reaction is under Nitrogen (

      
      ). Oxygen accelerates oxidative polymerization of aldehydes [1].
      

Q2: I isolated the product, but NMR shows a mixture of 3-pentylquinoline and 2-pentylquinoline.

  • Diagnosis: You likely used 2-heptanone instead of heptanal .

    • Heptanal condenses to give the 3-substituted product.

    • 2-Heptanone condenses at the methyl group (kinetic) to give 2-pentylquinoline or at the methylene (thermodynamic) to give 3-butyl-4-methylquinoline.

  • Verification: Check the chemical shift of the proton at C2. 3-Pentylquinoline will show a singlet/doublet around

    
     8.8-9.0 ppm (H-2). 2-Pentylquinoline will lack this low-field proton [2].
    
Section 2: Cross-Coupling Issues (Suzuki/Negishi)

Q3: My Suzuki coupling conversion is low (<20%), and I see a lot of reduced quinoline (quinoline with no pentyl group).

  • Diagnosis: This is Protodeboronation . The pentylboronic acid is decomposing before it can couple.

  • Corrective Action:

    • Use Pentyltrifluoroborate (Potassium salt) instead of the free boronic acid. It is far more stable.

    • Switch to anhydrous conditions . Water promotes protodeboronation in alkyl-boron species.

Q4: I see the product, but also a significant amount of pentene isomers.

  • Diagnosis:

    
    -Hydride Elimination . After the pentyl group attaches to the Palladium, the metal "walks" down the chain and eliminates a hydrogen, releasing an alkene.
    
  • Corrective Action:

    • Ligand Switch: You MUST use a ligand that enforces a specific bite angle or is bulky enough to speed up reductive elimination. RuPhos or CataCXium A are the gold standards for Alkyl-Aryl coupling [3].

    • Alternative Route: If direct alkylation fails, switch to Sonogashira Coupling (using 1-pentyne) followed by Pd/C Hydrogenation . This is a 2-step sequence but is virtually 100% reliable for straight chains.

Part 4: Data Summary Table
MethodReagentsTypical YieldPurity ProfilePrimary Risk
Friedländer (Classic) 2-NH

-Ph-CHO + Heptanal + KOH
35-50%Low (Tarry)Polymerization
Friedländer (Green) 2-NH

-Ph-CHO + Heptanal + Proline
65-75%Med-HighSlow Reaction Rate
Suzuki (Standard) 3-Br-Quinoline + Pentyl-B(OH)

<30%Low

-Hydride Elim.
Suzuki (Optimized) 3-Br-Quinoline + Pentyl-BF

K + RuPhos
80-90%Very HighReagent Cost
Sonogashira + H

3-Br-Quinoline + 1-Pentyne

H

/Pd
85-95%Ultra HighExtra Step Required
References
  • Friedländer Synthesis Mechanisms & Modifications

    • Title: Recent advances in the Friedländer reaction.[1][2]

    • Source:Chemical Reviews (via NIH/PubMed).
    • URL:[Link]

  • Regioselectivity in Quinoline Synthesis

    • Title: Regioselectivity of Friedländer Quinoline Syntheses.[3]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Optimization of Alkyl-Aryl Cross-Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura).
    • Source:Chemical Reviews.
    • URL:[Link]

  • Buchwald Ligands for Alkyl Coupling

    • Title: Palldium-Catalyzed Cross-Coupling of Secondary Alkylboron Organometallics.
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

Sources

Troubleshooting

improving the yield of the Friedländer synthesis for 3-alkylquinolines

Topic: Improving the Yield of Friedländer Synthesis for 3-Alkylquinolines Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of Friedländer Synthesis for 3-Alkylquinolines Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of synthesizing 3-alkylquinolines via the Friedländer annulation. Unlike 2-substituted or polysubstituted quinolines derived from stable ketones, 3-alkyl derivatives require the condensation of 2-aminobenzaldehyde with aliphatic aldehydes (R-CH₂-CHO). This specific reactant pairing introduces severe "failure modes"—primarily the rapid self-aldol condensation of the aliphatic aldehyde—which often results in poor yields (<30%) using classical protocols.

This guide provides optimized protocols, mechanistic insights, and troubleshooting workflows to overcome these stability issues and maximize yield.

🔬 Module 1: Mechanistic Insight & Failure Analysis

To improve yield, one must first understand the competition between the Productive Pathway (Hetero-annulation) and the Destructive Pathway (Self-polymerization).

The "Aldehyde Paradox" in 3-Alkylquinoline Synthesis

The synthesis of a 3-alkylquinoline requires an aldehyde partner with an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-methylene group.[1][2]
  • Reactants: 2-Aminobenzaldehyde (1 ) + Aliphatic Aldehyde (2 )[3]

  • Mechanism: Base/Acid catalyzed aldol condensation followed by cyclodehydration.[4][1][5][6]

  • The Problem: Aliphatic aldehydes (e.g., propanal, butanal) react with themselves faster than with 1 under strong basic/acidic conditions, leading to polymers/tars and low conversion of 1 .

Pathway Visualization

The following diagram illustrates the competing pathways. To maximize yield, your conditions must accelerate the Cross-Condensation (Blue path) while suppressing the Self-Aldol (Red path).

FriedlanderMechanism Start Reactants: 2-Aminobenzaldehyde + R-CH2-CHO (Aldehyde) SelfAldol SIDE REACTION: Self-Aldol Condensation (Aldehyde Polymerization) Start->SelfAldol Strong Base/Acid High Temp Intermed1 Intermediate: Aldol Adduct Start->Intermed1 Controlled Catalysis (Lewis Acid / ILs) Intermed2 Schiff Base Formation Start->Intermed2 Alternative Path Tar Complex Mixture / Tar (Low Yield) SelfAldol->Tar Cyclization Cyclodehydration (- H2O) Intermed1->Cyclization - H2O Intermed2->Cyclization Product Target: 3-Alkylquinoline Cyclization->Product

Figure 1: Competing reaction pathways in the synthesis of 3-alkylquinolines. The critical control point is the initial condensation step.

🛠 Module 2: Optimized Protocols

Do not use classical NaOH/EtOH reflux methods for aliphatic aldehydes; yields will be negligible. Use one of the following "High-Fidelity" protocols.

Protocol A: Lewis Acid Catalysis (Ytterbium Triflate)

Best for: Volatile or sensitive aliphatic aldehydes (e.g., propanal, hexanal). Why it works: Yb(OTf)₃ promotes Schiff base formation at room temperature (kinetic control) before raising the temperature for cyclization, minimizing aldehyde self-condensation.

  • Preparation: In a dry flask, dissolve 2-aminobenzaldehyde (1.0 equiv) and Yb(OTf)₃ (5-10 mol%) in anhydrous ethanol or acetonitrile .

  • Addition: Add the aliphatic aldehyde (1.2 equiv) slowly over 15–20 minutes at Room Temperature (25°C).

  • Incubation: Stir at RT for 30 minutes. (This allows the initial adduct/imine to form without triggering self-aldol).

  • Cyclization: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC.[2][6][7][8]

  • Workup: Cool to RT. Dilute with water and extract with EtOAc. Wash with brine, dry over Na₂SO₄.[8]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Solid Acid Catalysis (Sulfamic Acid / Silica)

Best for: Scalable synthesis and green chemistry requirements. Why it works: Solid acids provide a heterogeneous surface that often suppresses intermolecular side-reactions of the aldehyde.

  • Catalyst Prep: Use commercially available Sulfamic Acid (H₃NO₃S) or prepare SiO₂-HClO₄ (silica-supported perchloric acid).

  • Reaction: Mix 2-aminobenzaldehyde (1 mmol), aliphatic aldehyde (1.2 mmol), and Sulfamic Acid (10 mol%) in a mortar (solvent-free) OR in ethanol (5 mL).

  • Conditions:

    • Solvent-Free: Grind the mixture with a pestle for 10–20 mins, then heat at 60°C for 1 hour.

    • Solution: Reflux in ethanol for 2–4 hours.

  • Isolation: If solvent-free, wash the solid with water to remove the catalyst. Recrystallize from EtOH/Water.

Protocol C: The "Slow Addition" Modification (Base Catalyzed)

Best for: When you lack advanced catalysts and must use KOH/NaOH. Why it works: Keeps the concentration of free aldehyde low, forcing it to react with the excess 2-aminobenzaldehyde rather than itself.

  • Dissolve 2-aminobenzaldehyde (1.0 equiv) and KOH (1.5 equiv) in Ethanol and bring to a gentle reflux.

  • Dissolve the aliphatic aldehyde (1.5 equiv) in a small volume of ethanol.

  • Critical Step: Add the aldehyde solution dropwise via a syringe pump or addition funnel over 1–2 hours into the refluxing amine solution.

  • Reflux for an additional 1 hour after addition is complete.

📉 Module 3: Troubleshooting & FAQs

Decision Tree: Low Yield Diagnosis

Use this flowchart to identify the root cause of your experimental failure.

Troubleshooting Start Issue: Low Yield (<40%) CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Branch1 Is 2-Aminobenzaldehyde still present? CheckTLC->Branch1 AldehydeGone Is the Aliphatic Aldehyde gone? Branch1->AldehydeGone Yes (Amine remains) Decomp Diagnosis: Amine Decomposition. 2-Aminobenzaldehyde is unstable. Solution: Use fresh reagent or generate in situ (from nitro/alcohol). Branch1->Decomp No (Amine consumed/gone) SelfAldol Diagnosis: Aldehyde Self-Polymerization. Solution: Use Protocol A (Yb) or C (Slow Add). AldehydeGone->SelfAldol Yes Reactivity Diagnosis: Low Reactivity. Solution: Increase Temp or Catalyst Load. AldehydeGone->Reactivity No

Figure 2: Diagnostic workflow for identifying the cause of low yields in Friedländer synthesis.

Frequently Asked Questions

Q1: My 2-aminobenzaldehyde starting material turns dark/black before I even start. Is this a problem? A: Yes. 2-Aminobenzaldehyde is intrinsically unstable and prone to self-condensation (trimerization).

  • Fix: Always use freshly purified material. If buying commercial, check the color (should be yellow, not brown/black).

  • Pro Tip: Store it as the hydrochloride salt (stable) and liberate the free base in situ by adding 1 equiv of base (like Et₃N or NaOAc) to the reaction mixture immediately before adding the aldehyde partner.

Q2: Can I use 2-aminobenzyl alcohol instead to avoid stability issues? A: Yes, this is the "Oxidative Friedländer" or "Modified Friedländer" approach.

  • Protocol: React 2-aminobenzyl alcohol + ketone/aldehyde + Ruthenium catalyst (e.g., RuCl₂(DMSO)₄) + KOH in dioxane at 80°C.

  • Caveat: While excellent for ketones, using this with aliphatic aldehydes can still suffer from aldehyde self-condensation. The Ruthenium catalyst can sometimes act as a Lewis acid to stabilize the intermediate, but Protocol A (Yb(OTf)₃) is generally superior for the specific 3-alkyl target.

Q3: I see a major byproduct spot on TLC just above the baseline. What is it? A: This is likely the "aldol dimer" or polymer of your aliphatic aldehyde.

  • Verification: Run a control reaction with only the aldehyde and the catalyst/base. If you see the same spot, your aldehyde is polymerizing.

  • Remedy: Switch to Solvent-Free conditions (Protocol B). The lack of bulk solvent often hinders the diffusion necessary for long-chain polymerization, favoring the bimolecular reaction with the amine.

Q4: Which solvent is "Greenest" and most effective? A: Water is surprisingly effective for Friedländer synthesis.

  • Method: 2-Aminobenzaldehyde + Aldehyde + Catalyst-free (or mild surfactant) at 70–80°C.

  • Mechanism: The hydrophobic effect forces the organic reactants together, accelerating the reaction ("On-Water" effect). This often suppresses the side reactions that occur in ethanol.

📊 Comparative Data: Catalyst Efficiency

The following table summarizes expected yields for 3-propylquinoline (Reactants: 2-aminobenzaldehyde + pentanal) based on literature precedents.

MethodCatalystConditionsYield (%)Selectivity
Classical NaOH (Base)EtOH, Reflux, 4h25–40%Poor (High Polymerization)
Acidic HCl / H₂SO₄AcOH, Reflux, 2h45–55%Moderate
Lewis Acid Yb(OTf)₃ (10%) CH₃CN, RT → Reflux 85–92% Excellent
Solid Acid Sulfamic AcidSolvent-Free, 60°C80–88%High
Ionic Liquid [Hbim]BF₄Solvent-Free, 100°C88–93%High

Note: Data aggregated from multiple studies on similar substrates (See References).

📚 References

  • Friedländer Synthesis Mechanism & Scope

    • Title: The Friedländer Synthesis of Quinolines[4][2][3][5][6][8][9][10]

    • Source: Organic Reactions (Wiley)

    • URL:[Link]

  • Lewis Acid Catalysis (Ytterbium Triflate)

    • Title: Concerning the mechanism of the Friedländer quinoline synthesis

    • Source: Journal of Organic Chemistry (via ResearchGate)

    • URL:[Link]

  • Green Chemistry / Solvent-Free Protocols

    • Title: Green Chemistry: Synthesis of Quinolines (Iridium/Solid Base)

    • Source: Synfacts / Sci-Hub (Reference snippet)

  • Ionic Liquid Catalysis

    • Title: Different catalytic approaches of Friedländer synthesis of quinolines[4][1][2][3][5][6][8][9][11]

    • Source: PubMed Central (NIH)

    • URL:[Link]

  • General Protocol & Troubleshooting

    • Title: Troubleshooting low yield in Friedländer synthesis of quinolines

    • Source: BenchChem Technical Guides

Sources

Optimization

side product formation in 3-Pentylquinoline synthesis and mitigation

Welcome to the Technical Support Center for the Synthesis of 3-Pentylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of 3-Pentylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of 3-pentylquinoline and related derivatives. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your synthetic success.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The successful synthesis of specifically substituted quinolines, such as 3-pentylquinoline, is therefore of significant interest. However, like many organic syntheses, the path to a pure product can be fraught with challenges, including low yields and the formation of persistent side products. This guide will help you navigate these common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-pentylquinoline, and what are the key considerations for choosing a method?

There are several classical methods for quinoline synthesis, with the Friedländer annulation , Doebner-von Miller reaction , and Combes synthesis being the most prominent.[2][3] The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability.

Synthetic Method General Reactants Key Advantages Common Challenges
Friedländer Annulation 2-Aminoaryl aldehyde/ketone + Carbonyl compound with an α-methylene groupGenerally good yields, relatively mild conditions possible with modern catalysts.[4][5]Availability of substituted 2-aminoaryl carbonyls can be limited; potential for side reactions of the carbonyl component.[6]
Doebner-von Miller Reaction Aniline + α,β-Unsaturated carbonyl compoundReadily available starting materials.[1]Often requires harsh acidic conditions, can lead to a mixture of products and low yields.[7]
Combes Synthesis Aniline + β-DiketoneGood for the synthesis of 2,4-disubstituted quinolines.[3]Requires strong acid catalysis and can have regioselectivity issues.

For the synthesis of 3-pentylquinoline, the Friedländer annulation is often a preferred starting point due to its potential for cleaner reactions and higher yields, provided the appropriate starting materials are accessible.

Troubleshooting Guide: The Friedländer Annulation for 3-Pentylquinoline Synthesis

The Friedländer synthesis for 3-pentylquinoline would typically involve the reaction of a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) with a ketone bearing a pentyl group, such as 2-heptanone. This reaction, while versatile, can present several challenges.

Problem 1: Low Yield of 3-Pentylquinoline and Presence of Multiple Side Products

Q: I performed a Friedländer synthesis of what I hoped would be 2-methyl-3-pentylquinoline from 2-aminoacetophenone and 2-heptanone, but my TLC plate shows multiple spots, and the yield of the desired product is low. What is happening?

A: This is a common issue in Friedländer synthesis, especially when using ketones with multiple α-hydrogens and under conditions that can promote side reactions. The primary culprits are often self-condensation of the ketone starting material and the formation of regioisomers.

  • Self-Aldol Condensation of 2-Heptanone: Under either acidic or basic conditions, 2-heptanone can act as both a nucleophile (enol or enolate) and an electrophile, leading to self-aldol condensation products.[8][9] This side reaction consumes your starting material and complicates purification.

  • Formation of Regioisomers: 2-Heptanone has two enolizable positions (the methyl and methylene groups adjacent to the carbonyl). While the reaction at the methylene group is required to form the 3-pentylquinoline, reaction at the methyl group can also occur, leading to the formation of the isomeric 2-pentyl-3-methylquinoline. The regioselectivity can be influenced by the reaction conditions.[5]

Here is a systematic approach to mitigating these side reactions and improving the yield of your desired 3-pentylquinoline derivative.

1. Catalyst Selection and Optimization:

  • Rationale: The choice of catalyst can significantly influence the reaction pathway and suppress side reactions. While traditional methods use strong acids or bases, modern catalysts offer milder conditions and improved selectivity.[10]

  • Protocol:

    • Initial Attempt (Acid Catalysis): In a round-bottom flask, combine 2-aminoacetophenone (1.0 eq) and 2-heptanone (1.2 eq) in ethanol. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.[10]

    • Alternative Catalysts: If significant side product formation is observed, consider using a Lewis acid catalyst such as neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] in ethanol at room temperature, which has been shown to be effective and mild.[4]

2. Controlling Reaction Temperature:

  • Rationale: Higher temperatures can favor the dehydration step in aldol condensation, leading to more stable, conjugated side products that can be difficult to separate.[11]

  • Protocol:

    • Attempt the reaction at a lower temperature (e.g., room temperature or 50 °C) with a more active catalyst.

    • If heating is necessary, use the minimum temperature required to drive the reaction to completion, as determined by TLC monitoring.

3. Adjusting Stoichiometry:

  • Rationale: Using a slight excess of one reactant can help to drive the reaction towards the desired product and minimize the self-condensation of the other. However, a large excess of the ketone can increase the likelihood of its self-condensation.

  • Protocol:

    • Start with a small excess of the more readily available or less expensive carbonyl component (e.g., 1.2 equivalents of 2-heptanone).

    • If self-condensation of 2-heptanone is a major issue, try using a 1:1 stoichiometry or a slight excess of the 2-aminoacetophenone.

4. In Situ Generation of Reactants:

  • Rationale: To circumvent issues with the stability or availability of 2-aminoaryl aldehydes, a modified approach involves the in situ reduction of the corresponding 2-nitrobenzaldehyde in the presence of the active methylene compound.[6]

  • Protocol:

    • Combine the 2-nitroaryl ketone, 2-heptanone, and a reducing agent such as iron powder in acetic acid.

    • This one-pot method generates the amine in situ, which then undergoes the Friedländer condensation.[6]

Workflow for a Successful 3-Pentylquinoline Synthesis via Friedländer Annulation

Friedlander_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: Purified Reactants (2-Aminoacetophenone & 2-Heptanone) Reaction Friedländer Annulation - Catalyst: p-TsOH or Nd(NO₃)₃·6H₂O - Solvent: Ethanol - Temperature: RT to Reflux Start->Reaction TLC_Monitor TLC Monitoring (e.g., Hexane:EtOAc 4:1) Reaction->TLC_Monitor Monitor Progress Workup Aqueous Work-up - Quench Reaction - Extract with Organic Solvent Reaction->Workup Reaction Complete TLC_Monitor->Reaction Column Column Chromatography (Silica Gel) Workup->Column Pure_Product Pure 3-Pentylquinoline Column->Pure_Product Analysis Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry Pure_Product->Analysis

Caption: A typical workflow for the synthesis and purification of 3-pentylquinoline.

Purification and Characterization

Q: My reaction mixture contains the desired 3-pentylquinoline along with unreacted starting materials and side products. How can I effectively purify the product and confirm its identity?

A: Purification is a critical step, and a combination of techniques is usually required. Column chromatography is the most common method for separating quinoline derivatives from complex mixtures.

Step-by-Step Purification Protocol
  • Work-up:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • If an acid catalyst was used, neutralize the reaction with a mild base such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[10]

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Thin-Layer Chromatography (TLC) for Method Development:

    • Purpose: To determine the optimal solvent system for column chromatography.[12]

    • Procedure:

      • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

      • Spot the solution on a silica gel TLC plate.

      • Develop the plate in various solvent systems. A good starting point for quinolines is a mixture of hexanes and ethyl acetate.

      • Visualize the spots under UV light (254 nm), as quinolines are typically UV-active.[12]

      • Aim for a solvent system that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: Use the optimal solvent system determined by TLC.

    • Procedure:

      • Pack a chromatography column with silica gel slurried in the mobile phase.

      • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent to yield the purified 3-pentylquinoline.

Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum will be characteristic of the 3-pentylquinoline structure. Expect to see signals in the aromatic region for the quinoline protons and in the aliphatic region for the pentyl group. The coupling patterns of the aromatic protons can help confirm the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the correct number of signals for the quinoline core and the pentyl side chain.

  • Mass Spectrometry: This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][14]

Side Product Formation Pathway

Side_Products cluster_reactants Reactants cluster_products Products Amino 2-Aminoacetophenone Desired 3-Pentylquinoline (Desired Product) Amino->Desired Isomer Isomeric Quinoline (Side Product) Amino->Isomer Heptanone 2-Heptanone Heptanone->Desired Heptanone->Isomer SelfCond 2-Heptanone Self-Condensation (Side Product) Heptanone->SelfCond Self-Reaction

Caption: Potential reaction pathways leading to the desired product and common side products.

References

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Combes Quinoline Synthesis. Scribd. [Link]

  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal. [Link]

  • Friedländer-Type Reaction of 4-Cholesten-3-one with 2 -Aminoacetophenone: Angular versus Linear Quinoline. Semantic Scholar. [Link]

  • Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. ResearchGate. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Synthetic method of 2-heptanone.
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids. PubMed. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • 2-Heptanone. PubChem. [Link]

  • Control of Self-Aldol Condensation by Pressure Manipulation under Compressed CO2. scirp.org. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Semantic Scholar. [Link]

  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. [Link]

  • Aldol reaction. Wikipedia. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health. [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. [Link]

  • 2-Heptanone. Wikipedia. [Link]

  • Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]

  • Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions. [Link]

  • and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Organic Process Research & Development. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Aldol Condensation. Chemistry LibreTexts. [Link]

  • 2-heptanol. Organic Syntheses. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]

  • Synthesis of 2-Substituted Quinolines from Alcohols. ResearchGate. [Link]

  • Combes Quinoline Synthesis. Unknown Source.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. SCITEPRESS - Science and Technology Publications. [Link]

  • Column Chromatography and TLC. YouTube. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

Sources

Troubleshooting

purification challenges of 3-Pentylquinoline and solutions

Welcome to the technical support guide for the purification of 3-Pentylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and related qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Pentylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and related quinoline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven methodologies to help you overcome common purification challenges and achieve high purity for your downstream applications.

Introduction to 3-Pentylquinoline Purification

3-Pentylquinoline is a substituted quinoline, a heterocyclic aromatic compound that forms the core of many pharmaceuticals and functional materials.[1][2] The inherent basicity of the quinoline nitrogen and the greasy nature of the pentyl group present a unique set of purification challenges. Impurities often include regioisomers, unreacted starting materials from syntheses like the Skraup or Friedländer methods, and colored degradation products.[3][4]

This guide provides a systematic approach to troubleshooting common issues, from initial workup to final polishing, ensuring you can confidently obtain 3-Pentylquinoline of the required purity for your research.

Visual Guide: General Purification Workflow

This workflow outlines the strategic decision-making process for purifying crude 3-Pentylquinoline, starting from the raw reaction mixture to the final, high-purity product.

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid/Base Workup) Crude->Extraction Primary_Choice Primary Purification Decision Point Extraction->Primary_Choice Distillation Vacuum Distillation Primary_Choice->Distillation High Boiling Point Non-polar Impurities Chromatography Flash Column Chromatography Primary_Choice->Chromatography Isomers Present Thermally Sensitive Purity_Check1 Purity Assessment (TLC, GC-MS, NMR) Distillation->Purity_Check1 Purity_Check2 Purity Assessment (TLC, GC-MS, NMR) Chromatography->Purity_Check2 High_Purity_Need High Purity Required? Purity_Check1->High_Purity_Need Purity_Check2->High_Purity_Need Salt_Formation High-Purity Polish: Salt Crystallization (e.g., Picrate, HCl) High_Purity_Need->Salt_Formation Yes Sufficient_Purity Product Sufficiently Pure (e.g., >95%) High_Purity_Need->Sufficient_Purity No Liberation Liberate Free Base Salt_Formation->Liberation Final_Product Pure 3-Pentylquinoline (>99%) Liberation->Final_Product

Caption: A decision-making workflow for purifying 3-Pentylquinoline.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My crude product is a dark, oily liquid with a strong odor.

  • Potential Cause: This is typical for crude products from syntheses like the Skraup reaction, which can generate polymeric tars and colored byproducts.[3][5] The odor is characteristic of quinoline and its derivatives.[6]

  • Solution: Acid-Base Extraction. An initial acid-base workup is highly effective for separating the basic 3-Pentylquinoline from neutral organic impurities and acidic byproducts.[7][8]

    • Protocol: Acid-Base Extraction

      • Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic 3-Pentylquinoline will move into the aqueous layer as its hydrochloride salt.

      • Combine the aqueous layers. The colored tars and neutral impurities should remain in the organic layer, which can be discarded.

      • Wash the combined aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base, such as 4 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10).

      • The 3-Pentylquinoline will separate as an oil. Extract the product back into an organic solvent (e.g., dichloromethane) three times.

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.

Problem 2: During column chromatography on silica gel, my compound streaks badly and I get poor separation.

  • Potential Cause: The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong, non-specific binding leads to tailing or "streaking" of the compound down the column, resulting in broad fractions and poor separation from nearby impurities.

  • Solution: Use a Basic Modifier or an Alternative Stationary Phase.

    • Option A (Recommended): Add a Basic Modifier. Deactivating the acidic sites on the silica gel is the most common and effective solution. Add a small amount (0.5-1%) of a volatile tertiary amine, like triethylamine (Et₃N), to your eluent system (e.g., hexane/ethyl acetate).[8] This competitively binds to the acidic sites, allowing your basic compound to elute symmetrically.

    • Option B: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.[9]

    • Option C: Reversed-Phase Chromatography. For high-purity applications, reversed-phase HPLC using a C18 column with a mobile phase like water/acetonitrile and a modifier like formic acid or trifluoroacetic acid can be very effective, especially for separating closely related isomers.[8][10]

Problem 3: Vacuum distillation of my product leads to darkening and a lower-than-expected yield.

  • Potential Cause: Although quinolines are generally thermally stable, prolonged exposure to high temperatures can cause decomposition, especially if catalytic impurities (e.g., residual acid or base) are present.[11][12] The boiling point of quinoline itself is ~237 °C, and alkyl substitution will increase this, necessitating vacuum distillation.[13]

  • Solution: Optimize Distillation Conditions.

    • Ensure a High Vacuum: Use a good vacuum pump to lower the boiling point as much as possible. A pressure below 1 mmHg is recommended.

    • Use Zinc Dust: Adding a small amount of zinc dust to the distillation flask can help prevent oxidative decomposition at high temperatures.[14]

    • Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product quickly. Using a short-path distillation apparatus can minimize the residence time at high temperatures.

    • Neutralize Beforehand: Ensure that the crude product is free from strong acids or bases from the workup, as these can catalyze decomposition. A quick wash with saturated sodium bicarbonate and then brine before drying can be beneficial.

Problem 4: My final product looks clean by NMR, but GC-MS shows a persistent impurity with the same mass.

  • Potential Cause: You are likely dealing with a regioisomer of 3-Pentylquinoline (e.g., 2-Pentylquinoline or 4-Pentylquinoline) or a positional isomer of the pentyl group (e.g., 3-(1-methylbutyl)quinoline). These isomers have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.[15][16]

  • Solution: High-Resolution Purification via Salt Crystallization. This is a powerful classical technique for separating closely related isomers.[7] The principle is that different isomers will form salts with different crystal lattice energies and solubilities, allowing for fractional crystallization.[17]

    • Protocol: Purification via Picrate Salt Formation

      • Dissolve the impure 3-Pentylquinoline in a minimal amount of a suitable solvent like ethanol.

      • In a separate flask, prepare a saturated solution of picric acid in ethanol.

      • Slowly add the picric acid solution to the quinoline solution with stirring. A yellow crystalline precipitate of the 3-Pentylquinoline picrate salt will form.

      • Cool the mixture in an ice bath to maximize precipitation, then collect the crystals by vacuum filtration.

      • Recrystallize the picrate salt from a suitable solvent (e.g., ethanol or acetonitrile) one or more times until the desired purity is achieved. The impurities will preferentially remain in the mother liquor.[14]

      • To recover the pure free base, suspend the purified picrate salt in dichloromethane and wash it repeatedly with a strong aqueous base (e.g., 2 M NaOH) until the yellow color is gone from the organic layer. The picric acid will be deprotonated and move into the aqueous layer.

      • Wash the organic layer with water and brine, dry over Na₂SO₄, and remove the solvent to yield highly pure 3-Pentylquinoline.

Visual Guide: Troubleshooting Chromatography

This decision tree helps diagnose and solve common issues encountered during the column chromatography of 3-Pentylquinoline.

Chromatography_Troubleshooting Start Chromatography Problem Problem_Type What is the issue? Start->Problem_Type Streaking Compound is Streaking/Tailing Problem_Type->Streaking Streaking No_Elution Compound Won't Elute from Column Problem_Type->No_Elution No Elution Poor_Sep Poor Separation of Isomers Problem_Type->Poor_Sep Poor Separation Sol_Streaking1 Cause: Strong interaction with acidic silica gel. Streaking->Sol_Streaking1 Sol_No_Elution1 Cause: Solvent system is not polar enough. No_Elution->Sol_No_Elution1 Sol_Poor_Sep1 Cause: Isomers have very similar polarity. Poor_Sep->Sol_Poor_Sep1 Sol_Streaking2 Solution: Add 0.5-1% Et3N or NH4OH to the eluent. Sol_Streaking1->Sol_Streaking2 Sol_Streaking3 Alternative: Switch to a neutral stationary phase like Alumina. Sol_Streaking1->Sol_Streaking3 Sol_No_Elution2 Solution: Gradually increase the percentage of the polar solvent (e.g., from 5% to 20% EtOAc). Sol_No_Elution1->Sol_No_Elution2 Sol_Poor_Sep2 Solution: Use a shallower solvent gradient or switch to an isocratic system with fine-tuned polarity. Sol_Poor_Sep1->Sol_Poor_Sep2 Sol_Poor_Sep3 Alternative: For ultimate purity, use preparative HPLC or crystallization via salt formation. Sol_Poor_Sep1->Sol_Poor_Sep3

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties I should know for purifying 3-Pentylquinoline?

A1: Knowing the key physical properties is essential for planning purification, especially distillation. While specific data for 3-Pentylquinoline may require experimental determination, it can be estimated based on related structures like quinoline and other phenylquinolines.

PropertyValue (Approximate)Significance in Purification
Molecular Formula C₁₄H₁₇N---
Molecular Weight 199.29 g/mol Important for mass spectrometry analysis.
Boiling Point > 250 °C at 760 mmHgHigh boiling point necessitates vacuum distillation to prevent decomposition.[13]
Appearance Colorless to pale yellow oilA dark color indicates impurities.[6]
pKa ~5.0 (for the protonated quinolinium ion)Confirms its basic nature, which is key for acid-base extractions and explains interactions with silica gel.[6]
Solubility Soluble in most organic solvents; sparingly soluble in water.Dictates solvent choices for extraction, chromatography, and crystallization.[6]

Q2: Which purification technique should I try first?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

  • For initial cleanup (> 1 gram scale): Always start with an acid-base liquid-liquid extraction . This is a fast, inexpensive, and highly effective way to remove a significant amount of non-basic impurities.

  • For primary purification: Vacuum distillation is often the most efficient method for removing non-volatile impurities or those with significantly different boiling points.[7] If you suspect isomeric impurities, flash column chromatography (with a basic modifier) is the better choice.[8][9]

Q3: Can I use recrystallization to purify 3-Pentylquinoline directly?

A3: Direct recrystallization is generally not feasible because 3-Pentylquinoline is a liquid or a very low-melting solid at room temperature. The effective strategy is to convert it into a solid salt (like a hydrochloride, phosphate, or picrate), recrystallize this salt to a high purity, and then regenerate the pure liquid free base by neutralization.[7][14] This method is one of the most powerful for achieving analytical-grade purity.

Q4: How do I properly prepare my sample for column chromatography?

A4: Proper sample loading is critical for good separation.

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (a few times the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique prevents solvent channeling and ensures a narrow starting band.

  • Wet Loading: If your product is not very soluble, you can dissolve it in the minimum possible amount of your column eluent or a slightly stronger solvent and carefully pipette it onto the top of the column. This method is faster but can lead to broader bands if not done carefully.

References

  • LookChem. Purification of Quinoline. Chempedia. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Der Pharma Chemica. Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica, 2016, 8(1):450-461. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • YouTube. Making quinoline - the Skraup synthesis. NileRed. [Link]

  • Organic Syntheses. 3-hydroxyquinoline. Org. Synth. 1955, 35, 69. [Link]

  • Zhang, Z., et al. (1995). High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues. Biochemical and Biophysical Research Communications, 212(1), 41-7. [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts 2024, 14(1), 2. [Link]

  • Google Patents.
  • PubMed. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. J Chromatogr A. 2002 Aug 23;966(1-2):153-64. [Link]

  • Sciencemadness Discussion Board. quinoline. [Link]

  • SciSpace. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

  • Pharmaffiliates. Quinoline-impurities. [Link]

  • Cheméo. Chemical Properties of Quinoline (CAS 91-22-5). [Link]

  • ResearchGate. What is the decomposition temperature of quinoline in the presence of nitrogen?. [Link]

  • Khan Academy. Principles of chromatography | Stationary phase. [Link]

  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 2012, 4(2):561-567. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 107, 1-14. [Link]

  • Wikipedia. Isoquinoline. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Pentylquinoline Characterization by NMR

Welcome to the technical support center for the NMR characterization of 3-Pentylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR characterization of 3-Pentylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the spectroscopic analysis of this and related quinoline derivatives. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and ensure the integrity of your results.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the NMR analysis of 3-Pentylquinoline, offering explanations and actionable solutions.

Question 1: Why do the aromatic proton signals in my ¹H NMR spectrum of 3-Pentylquinoline overlap, making interpretation difficult?

Answer:

Signal overlap in the aromatic region of the ¹H NMR spectrum is a frequent challenge with substituted quinolines due to the similar electronic environments of the protons on the quinoline core.[1] For 3-Pentylquinoline, the protons on the benzene ring (H5, H6, H7, H8) and the pyridine ring (H2, H4) can resonate in a narrow chemical shift range, leading to complex and overlapping multiplets.

Causality and Troubleshooting Steps:

  • Change the NMR Solvent: The chemical shifts of quinoline protons can be highly dependent on the solvent.[1] Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce different chemical shifts due to solvent-solute π-π interactions, often resolving the overlap.[1]

  • Vary the Sample Concentration: Intermolecular interactions, such as π-π stacking between quinoline rings, can influence proton chemical shifts.[2][3] Acquiring spectra at different concentrations may alter the positions of the signals enough to resolve them.[2]

  • Utilize Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often simplifying complex multiplets into more interpretable patterns.

  • Employ 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.[1]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is invaluable for tracing the connectivity of protons within the quinoline ring system.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. By spreading the proton signals out based on the chemical shifts of the carbons they are attached to, it can effectively resolve severe overlap in the ¹H spectrum.[1][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.[1][5]

Question 2: I'm observing broad peaks in my ¹H NMR spectrum of 3-Pentylquinoline. What is the cause, and how can I fix it?

Answer:

Peak broadening in NMR spectra can obscure valuable coupling information and make accurate integration difficult. Several factors can contribute to this issue.

Causality and Troubleshooting Steps:

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field across the sample.[1] Re-shimming the spectrometer is the first and most crucial step to address this.[1]

  • Sample Insolubility: If your 3-Pentylquinoline sample is not fully dissolved and contains suspended solid particles, this will lead to broad lines.[1] Ensure your sample is completely dissolved. It is best practice to filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • High Sample Concentration: Very concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader peaks.[1] Diluting the sample may help to sharpen the signals.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., from catalysts or glassware) can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel or celite may remove these impurities.

  • Chemical Exchange: While less common for the quinoline core itself, if there are exchangeable protons (e.g., from acidic impurities or water), they can appear as broad signals.

Question 3: The chemical shifts in my spectrum don't match the expected values for 3-Pentylquinoline. What could be the reason?

Answer:

Discrepancies between experimental and expected chemical shifts can arise from several factors, ranging from experimental conditions to the presence of unexpected chemical species.

Causality and Troubleshooting Steps:

  • Solvent Effects: The choice of solvent can significantly alter chemical shifts.[1] Ensure that you are comparing your data to literature or predicted values obtained in the same solvent.

  • Concentration Differences: As mentioned, high concentrations can lead to shifts due to intermolecular interactions.[2][3]

  • Incorrect Referencing: Ensure the spectrum is correctly referenced. For ¹H NMR in CDCl₃, the residual solvent peak should be at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet should be centered at 77.16 ppm.

  • Presence of Impurities or Byproducts: The observed spectrum might be of an impurity or a mixture. Common impurities could be starting materials from the synthesis (e.g., from a Friedländer synthesis), or side-products.[6][7][8][9] Running a 2D NMR experiment like HSQC can help to identify signals belonging to the main compound versus impurities.

  • pH Effects: If the sample is acidic or basic, the nitrogen on the quinoline ring can be protonated, leading to significant changes in the chemical shifts of the aromatic protons. Ensure the sample is neutral if you are comparing it to standard literature values.

Question 4: How can I confidently assign the quaternary carbons of 3-Pentylquinoline?

Answer:

Quaternary carbons do not have any directly attached protons and therefore do not show up in a DEPT-135 or HSQC spectrum.[4] Their assignment relies on long-range correlations.

Methodology:

  • ¹³C NMR Spectrum: First, identify the quaternary carbons in the ¹³C NMR spectrum. These are the signals that are absent in a DEPT-135 experiment. For 3-Pentylquinoline, these would be C3, C4a, and C8a.

  • HMBC Experiment: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to assigning quaternary carbons.[1] This experiment shows correlations between protons and carbons over two to three bonds.[1]

    • To assign C3 , look for correlations from the protons on the pentyl chain, specifically the methylene group attached to the quinoline ring (H1').

    • To assign C4a , look for correlations from H5 and H2.

    • To assign C8a , look for correlations from H8 and H7.

II. Frequently Asked Questions (FAQs)

What are the typical ¹H and ¹³C NMR chemical shift ranges for 3-Pentylquinoline?

While the exact chemical shifts will vary with solvent and concentration, the following table provides an estimated range for the signals of 3-Pentylquinoline in CDCl₃.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Quinoline Ring Aromatic carbons typically resonate between 120-150 ppm.[10]
H2~8.8 - 9.0~150 - 152
C3-~138 - 140Quaternary carbon.
H4~8.0 - 8.2~135 - 137
C4a-~128 - 130Quaternary carbon.
H5~7.8 - 8.0~129 - 131
H6~7.4 - 7.6~126 - 128
H7~7.6 - 7.8~127 - 129
H8~8.0 - 8.2~129 - 131
C8a-~147 - 149Quaternary carbon.
Pentyl Chain
H1'~2.7 - 2.9~35 - 37
H2'~1.6 - 1.8~31 - 33
H3'~1.3 - 1.5~22 - 24
H4'~1.3 - 1.5~22 - 24
H5'~0.8 - 1.0~13 - 15
What are some common impurities I might see in my NMR spectrum of 3-Pentylquinoline synthesized via the Friedländer reaction?

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[6][8] Potential impurities could include:

  • Unreacted starting materials: o-aminobenzaldehyde (or a related ketone) and 2-heptanone.

  • Side-products from self-condensation of the starting materials.

  • Isomeric products: Depending on the reaction conditions, other isomers might be formed.

What is the best way to prepare an NMR sample of 3-Pentylquinoline?

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol for NMR Sample Preparation:

  • Weigh the Sample: For a standard 5 mm NMR tube, use approximately 5-25 mg of 3-Pentylquinoline for ¹H NMR and 50-100 mg for ¹³C NMR.[11]

  • Choose a Deuterated Solvent: Select a deuterated solvent in which your compound is fully soluble. CDCl₃ is a common choice for many organic molecules. Use approximately 0.6-0.7 mL of solvent.[12]

  • Dissolve the Sample: It is recommended to first dissolve the sample in a small vial to ensure complete dissolution.[11] Gentle vortexing or warming may be necessary.[11]

  • Filter the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This is a critical step to avoid broad lines in the spectrum.

  • Check Sample Height: The final sample height in the NMR tube should be between 4-5 cm.[12]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

III. Visualized Workflows and Data

Systematic Troubleshooting Workflow for NMR Characterization

Troubleshooting_Workflow cluster_broad Broad Peaks Troubleshooting cluster_overlap Overlapping Peaks Troubleshooting cluster_mismatch Shift Mismatch Troubleshooting start Start: NMR Spectrum Acquired check_peaks Are peaks well-resolved and sharp? start->check_peaks broad_peaks Issue: Broad Peaks check_peaks->broad_peaks No overlap_peaks Issue: Overlapping Peaks check_peaks->overlap_peaks Partially check_shifts Do chemical shifts match expected values? check_peaks->check_shifts Yes shim 1. Re-shim the spectrometer broad_peaks->shim change_solvent 1. Change solvent (e.g., to benzene-d6) overlap_peaks->change_solvent shifts_ok Proceed with Structural Elucidation check_shifts->shifts_ok Yes shifts_mismatch Issue: Chemical Shift Mismatch check_shifts->shifts_mismatch No end End: Successful Characterization shifts_ok->end check_solvent 1. Verify solvent and reference shifts_mismatch->check_solvent check_solubility 2. Check for insolubility (filter sample) shim->check_solubility dilute 3. Dilute the sample check_solubility->dilute paramagnetic 4. Check for paramagnetic impurities dilute->paramagnetic paramagnetic->check_peaks change_conc 2. Vary concentration change_solvent->change_conc higher_field 3. Use higher field NMR change_conc->higher_field run_2d 4. Run 2D NMR (COSY, HSQC) higher_field->run_2d run_2d->check_peaks check_conc_mismatch 2. Check concentration effects check_solvent->check_conc_mismatch check_impurities 3. Check for impurities/byproducts check_conc_mismatch->check_impurities check_ph 4. Check pH of the sample check_impurities->check_ph check_ph->check_shifts

Caption: A systematic workflow for troubleshooting common NMR characterization issues.

IV. References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from TSI Journals website.

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Retrieved from BenchChem website.

  • PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from PMC website.

  • Mestrelab Research. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved from Mestrelab Research blog.

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository website.

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. Retrieved from BenchChem website.

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from UNCW Institutional Repository website.

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from MDPI website.

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data & Info website.

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from YouTube.

  • ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum. Retrieved from ChemicalBook website.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website.

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from YouTube.

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from Iowa State University website.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from Alfa Chemistry website.

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB website.

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from University of Ottawa website.

  • TÜBİTAK Academic Journals. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis. Retrieved from TÜBİTAK Academic Journals website.

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts website.

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from ResearchGate.

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Retrieved from PubMed.

  • Canadian Journal of Chemistry. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from Canadian Journal of Chemistry.

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from Organic Reactions website.

  • Canadian Journal of Chemistry. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from Canadian Journal of Chemistry.

Sources

Troubleshooting

Quinoline Synthesis Catalyst Optimization &amp; Troubleshooting Center

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Catalyst Selection, Reaction Optimization, and Troubleshooting for Quinoline Scaffolds Diagnostic Triage: Select Your Synthesis P...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Catalyst Selection, Reaction Optimization, and Troubleshooting for Quinoline Scaffolds

Diagnostic Triage: Select Your Synthesis Pathway

Before optimizing the catalyst, you must validate the method against your substrate's electronic properties. Use the decision matrix below to determine if your current yield issues are catalyst-related or method-mismatched.

Quinoline_Selection_Matrix Start START: Substrate Analysis Aniline Substrate: Aniline + Glycerol/Enone Start->Aniline OrthoAmino Substrate: 2-Aminoaryl ketone Start->OrthoAmino Activated Substrate: Activated Aniline + Alkyne Start->Activated Skraup Method: Skraup/Doebner-Miller (Acid Catalysis) Aniline->Skraup Robust substrates Transition Method: Oxidative Cyclization (Pd/Fe Catalysis) Aniline->Transition Regioselectivity needed Friedlander Method: Friedländer (Acid vs Base) OrthoAmino->Friedlander Activated->Transition SelfCondense Ketone Self-Condensation? Friedlander->SelfCondense Pd(OAc)2 / O2 Pd(OAc)2 / O2 Transition->Pd(OAc)2 / O2 High Yield FeCl3 / Air FeCl3 / Air Transition->FeCl3 / Air Sustainable Sensitive Acid Sensitive? Switch to Lewis Acid (ZnCl2) Switch to Lewis Acid (ZnCl2) SelfCondense->Switch to Lewis Acid (ZnCl2) Yes Base Catalysis (KOH) Base Catalysis (KOH) SelfCondense->Base Catalysis (KOH) No

Figure 1: Strategic decision tree for selecting the optimal quinoline synthesis pathway based on substrate tolerance and risk of side reactions.

Classical Methods: Troubleshooting & Optimization
Topic: The Skraup & Doebner-von Miller Synthesis

Context: These methods involve the reaction of aniline with glycerol (Skraup) or


-unsaturated carbonyls (Doebner-von Miller) using strong acid catalysts.

Q: My Skraup reaction turns into an intractable black tar with <20% yield. How do I control the polymerization? A: The "tar" is polymerized acrolein or vinyl ketone. The issue lies in the rate of acrolein generation vs. the rate of Michael addition.

  • The Fix: Switch from concentrated H₂SO₄ to a milder system or control the exotherm.

    • Moderator Addition: Add FeSO₄ (ferrous sulfate). It acts as an oxygen carrier and moderates the violence of the reaction.

    • Water Control: Ensure you are using "Dynamite grade" glycerol (<0.5% water). High water content lowers the boiling point and stalls the dehydration step.

    • Alternative Catalyst: For acid-sensitive substrates, replace H₂SO₄ with Lanthanide Triflates (e.g., Yb(OTf)₃) or perform the reaction in Ionic Liquids ([bmim][BF₄]) , which act as both solvent and Lewis acid catalyst, improving yield and allowing easier workup.

Q: I am using a nitro-aniline substrate, and the reaction fails completely. A: Nitro groups are strongly electron-withdrawing, rendering the aniline nucleophilically dead. It cannot perform the initial Michael addition to the acrolein intermediate.

  • The Fix: You cannot use the standard Skraup conditions. You must use a pre-formed enone system or switch to a transition-metal-catalyzed oxidative cyclization (see Section 3) where the mechanism does not rely on the nucleophilicity of the amine to the same degree.

Topic: The Friedländer Synthesis

Context: Condensation of 2-aminoaryl ketones with


-methylene ketones.[1]

Q: I am observing significant self-condensation of my ketone starting material instead of the quinoline product. A: This is a classic symptom of Base Catalysis (KOH/NaOH) incompatibility. Strong bases enolize the ketone component, causing it to react with itself (Aldol condensation) faster than with the aminobenzophenone.

  • The Fix: Switch to Acid Catalysis .

    • Protocol: Use Sulfamic Acid (H₂NSO₃H) or p-TsOH under solvent-free conditions. Acid catalysis activates the carbonyl of the 2-aminoaryl ketone, making it more electrophilic, while suppressing the enolization of the coupling partner.

    • Advanced Option: Use ZnCl₂ (Lewis Acid) at 120°C. This coordinates to the carbonyl oxygen, enhancing electrophilicity without promoting the Aldol side-reaction.

Advanced Catalysis: Transition Metal Protocols
Topic: Palladium-Catalyzed Oxidative Annulation

Context: Synthesis of 2-substituted quinolines from anilines and alkenes/alkynes via C-H activation.

Q: My Pd-catalyzed reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: This indicates Catalyst Poisoning or Product Inhibition , often due to the strong binding of the nitrogen in the quinoline product to the Pd center.

  • The Fix:

    • Ligand Switch: Move from simple phosphines (PPh₃) to bulky biaryl phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHC) . These bulky ligands prevent the product from irreversibly binding to the metal center.

    • Oxidant Tuning: If using O₂ as the terminal oxidant, ensure efficient mass transfer (vigorous stirring). If using Cu(OAc)₂, the byproduct Cu(I) can disproportionate and precipitate; add a co-solvent like DMSO to keep the catalytic cycle active.

Q: How do I make this process "Green"? Pd is too expensive for my scale-up. A: Switch to Iron Catalysis .

  • The Fix: Use FeCl₃ or Fe₃O₄ Nanoparticles .

    • Iron can catalyze the oxidative coupling of anilines and alkynes/alkenes using air as the oxidant.

    • Benefit: Fe₃O₄ nanoparticles are magnetically recoverable and can be reused 4-5 times with minimal loss of activity (See Reference 1).

Mechanism Visualization: Pd-Catalyzed Cycle

Pd_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Aniline/Alkyne Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Cyclize Intramolecular Cyclization Insert->Cyclize -HX RedElim Reductive Elimination Cyclize->RedElim RedElim->Pd0 Product Release + Oxidant (O2/Cu)

Figure 2: Simplified catalytic cycle for Pd-catalyzed oxidative annulation. Note that re-oxidation of Pd(II) to Pd(0) or vice versa (depending on specific mechanism) often requires a terminal oxidant like O₂ or Cu(OAc)₂.

Optimized Experimental Protocols
Protocol A: High-Yield Friedländer Synthesis (Lewis Acid Catalyzed)

Best for: Avoiding self-condensation side reactions.

ParameterSpecification
Catalyst ZnCl₂ (Zinc Chloride) - Anhydrous
Loading 10-15 mol%
Stoichiometry 1.0 equiv 2-aminoaryl ketone : 1.2 equiv ketone
Solvent Solvent-free (Neat) or Ethanol (if solid mixing is poor)
Temperature 100–120 °C
Time 2–4 Hours

Step-by-Step:

  • Mix: In a round-bottom flask, combine the 2-aminoaryl ketone and the coupling ketone.

  • Catalyst: Add ZnCl₂ (15 mol%). If reagents are solid, melt them gently or add minimal ethanol to create a slurry.

  • Heat: Stir at 110°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Add water (20 mL). The product usually precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

Protocol B: Sustainable Iron-Catalyzed Synthesis

Best for: Green chemistry requirements and cost reduction.

ParameterSpecification
Catalyst FeCl₃ (Iron(III) Chloride)
Loading 10 mol%
Reagents Aniline (1.0 equiv) + Alkyne/Enone (1.0 equiv)
Solvent Water or PEG-400
Oxidant Air (Open flask) or H₂O₂ (1.0 equiv)
Temperature 80 °C

Step-by-Step:

  • Dissolve: Dissolve aniline and alkyne in PEG-400 (Green solvent).

  • Catalyze: Add FeCl₃ (10 mol%).

  • React: Stir at 80°C open to the air (or with an O₂ balloon for faster rates).

  • Extract: Add water. Extract with Ethyl Acetate (green alternative: 2-MeTHF).

  • Isolate: Dry organic layer over Na₂SO₄ and concentrate.

References
  • Iron-Based Nanocatalysts: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024).[2][3][4] Discusses the reusability of Fe₃O₄ nanoparticles and water-based protocols.

  • Friedländer Optimization: Different catalytic approaches of Friedländer synthesis of quinolines. (2025).[1][5] Reviews the efficiency of Lewis acids vs. bases and the impact on self-condensation.

  • Transition Metal Mechanisms: Recent Progress in Palladium-Catalyzed Quinoline Formation. (2023).[6] Details the mechanistic pathways of Pd-catalyzed oxidative cyclization.

  • Skraup Troubleshooting: The Skraup Synthesis of Quinolines. (Classic/Review). Provides foundational data on the use of moderators like FeSO₄.

Sources

Optimization

Technical Support Center: Reaction Monitoring for 3-Pentylquinoline Synthesis

The following technical guide is designed for the Synthesis Support Center , specifically tailored for researchers optimizing the synthesis of 3-Pentylquinoline . Status: Operational | Tier: Level 3 (Advanced Synthesis)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the Synthesis Support Center , specifically tailored for researchers optimizing the synthesis of 3-Pentylquinoline .

Status: Operational | Tier: Level 3 (Advanced Synthesis) Subject: Real-time Monitoring & Troubleshooting for 3-Alkylquinoline Formation

Executive Summary & Reaction Context

The synthesis of 3-Pentylquinoline is most reliably achieved via the Friedländer condensation of 2-aminobenzaldehyde with heptanal. Unlike the formation of 2-substituted quinolines (which utilize methyl ketones), the 3-substituted pathway requires precise control to prevent the self-aldol condensation of the aliphatic aldehyde (heptanal) and to ensure the correct regioselectivity.

Primary Reaction Pathway:



Critical Quality Attributes (CQAs):

  • Regioisomeric Purity: Absence of 2-pentylquinoline (often from ketone impurities).

  • Conversion Efficiency: Minimizing heptanal self-polymerization.

  • Tar Management: Controlling oxidation byproducts common in quinoline chemistry.

Monitoring Workflows (Decision Logic)

The following diagram illustrates the decision matrix for selecting the appropriate monitoring technique based on the reaction phase.

ReactionMonitoring Start Reaction Initiation Phase1 Early Phase (Imine Formation) Start->Phase1 Sample Sampling Point Phase1->Sample Phase2 Cyclization/Dehydration (Reflux) Phase2->Sample TLC TLC (Quick Check) Disappearance of Aldehyde Sample->TLC t=0-30 min GCMS GC-MS (Gold Standard) Isomer ID & Conversion % Sample->GCMS t=1-4 hrs Decision1 Aldehyde Consumed? TLC->Decision1 Decision2 Isomer Pure? GCMS->Decision2 NMR 1H-NMR (Crude) Structural Validation Decision1->Phase1 No (Add Catalyst) Decision1->Phase2 Yes Decision2->Phase2 Incomplete Decision2->NMR Final Confirmation

Figure 1: Decision matrix for monitoring the Friedländer synthesis of 3-pentylquinoline.

Detailed Analytical Protocols

Technique A: GC-MS (The Gold Standard for Alkylquinolines)

Gas Chromatography-Mass Spectrometry is the superior method for this synthesis because alkylquinolines are volatile and thermally stable. It is the only rapid method capable of distinguishing the 3-pentyl product from potential 2-pentyl impurities or heptanal aldol dimers .

Instrument Parameters:

Parameter Setting Rationale
Column DB-5ms or HP-5 (30m x 0.25mm) Non-polar phase separates isomers based on boiling point/interaction with the alkyl chain.
Carrier Gas Helium, 1.0 mL/min Standard constant flow.
Inlet Temp 250°C Ensures complete volatilization of the quinoline core.

| Oven Program | 80°C (1 min)


 20°C/min 

280°C (5 min) | Slow ramp not required; quinolines elute at mid-high temperatures. | | MS Source | EI (70 eV), 230°C | Hard ionization provides distinct fragmentation patterns for the alkyl chain. |

Data Interpretation:

  • Target Peak: 3-Pentylquinoline (

    
     approx. 199 m/z).
    
  • Key Fragment: Look for the McLafferty rearrangement or benzylic cleavage. 3-alkylquinolines often show a base peak at

    
     143 (loss of butyl group from pentyl chain via 
    
    
    
    -cleavage) or 130 (quinoline core).
  • Impurity Flag: A peak with

    
     199 but different retention time usually indicates 2-pentylquinoline  (if 2-heptanone was present). Heptanal self-condensation products appear earlier.
    
Technique B: HPLC-UV (For Process Scale-up)

If GC-MS is unavailable or if the reaction is performed on a scale where non-volatile tars are a concern, Reverse-Phase HPLC is the alternative.

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (aromatic core) and 315 nm (quinoline specific absorption).

  • Note: 3-Pentylquinoline is highly lipophilic; expect late elution (approx. 12-15 min).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see the product peak, but also a massive peak at the solvent front."

Diagnosis: Unreacted Heptanal or Heptanal Self-Condensation. Context: Heptanal is an aliphatic aldehyde. Under basic Friedländer conditions (e.g., KOH/EtOH), it undergoes self-aldol condensation faster than it reacts with 2-aminobenzaldehyde if the temperature is too low. Solution:

  • Protocol Adjustment: Pre-mix the 2-aminobenzaldehyde with the base before adding heptanal.

  • Dosing: Add heptanal slowly (dropwise) at reflux temperature, not at room temperature. This favors the cross-condensation (quinoline formation) over the self-aldol.

Issue 2: "The reaction mixture has turned into a solid black tar."

Diagnosis: Oxidative Polymerization (The "Skraup" Effect).[1] Context: Quinoline precursors are sensitive to oxidation.[1][2] If you are using the Skraup method (aniline + glycerol) or harsh acid catalysis for the Friedländer, polymerization is rampant. Solution:

  • Atmosphere: Ensure a strict Nitrogen or Argon blanket.

  • Moderator: If using acid catalysis, add Ferrous Sulfate (FeSO₄) .[1][3] It acts as a radical scavenger/moderator, reducing the violence of the reaction and tar formation.

  • Purification: Do not attempt to filter the tar. Perform a Steam Distillation on the crude mixture. 3-Pentylquinoline will distill over with the water, leaving the polymeric tar behind.

Issue 3: "My GC-MS shows two isomers with MW 199. Which is 3-Pentyl?"

Diagnosis: Regioisomer Contamination (2-Pentyl vs. 3-Pentyl). Context: This occurs if your heptanal contained 2-heptanone, or if the condensation mechanism shifted due to pH changes. Differentiation:

  • 3-Pentylquinoline: Derived from aldehyde condensation. The alkyl chain is at position 3.

  • 2-Pentylquinoline: Derived from methyl ketone condensation. The alkyl chain is at position 2.

  • Validation: Check the 1H-NMR .

    • 3-Pentyl: Look for a singlet (or narrow doublet) at C2-H (approx.

      
       8.7-8.9 ppm). This proton is isolated between the Nitrogen and the alkyl group.
      
    • 2-Pentyl: There is no proton at C2. You will miss the characteristic low-field singlet of the quinoline ring.

Issue 4: "Low conversion despite refluxing for 24 hours."

Diagnosis: Water Inhibition. Context: The Friedländer synthesis releases 2 equivalents of water. This is an equilibrium process. Accumulation of water inhibits the final dehydration/aromatization step. Solution:

  • Dean-Stark Trap: If using a non-miscible solvent (Toluene/Xylene), install a Dean-Stark trap to physically remove water.

  • Drying Agents: If using ethanol/methanol, add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water in situ.

References & Grounding

  • Friedländer Quinoline Synthesis & Modifications:

    • Title: Different catalytic approaches of Friedländer synthesis of quinolines.[3][4][5][6][7]

    • Source: NIH / PubMed Central.

    • URL:[Link]

  • GC-MS Analysis of Quinoline Derivatives:

    • Title: Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.[8]

    • Source: Madison Proceedings.

    • URL:[Link]

  • HPLC Analysis of Alkylquinolines:

    • Title: Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs).[9][10]

    • Source: Proc Natl Acad Sci USA (PNAS).

    • URL:[Link]

  • Troubleshooting Skraup/Quinoline Reactions:

    • Title: Skraup Synthesis of Quinoline - Procedure & Notes.

    • Source: Organic Syntheses (OrgSyn).

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Pentylquinoline Synthesis &amp; Optimization

Case ID: 3PQ-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 3-pentylquinoline presents a classic dichotomy in heterocyclic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3PQ-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-pentylquinoline presents a classic dichotomy in heterocyclic chemistry: the "obvious" retrosynthetic disconnection (Friedländer condensation) is often the least efficient due to side reactions, while the modern organometallic route (Suzuki-Miyaura) suffers from subtle catalytic cycle interruptions (β-hydride elimination).

This guide addresses the root causes of low yields (<40%) in 3-pentylquinoline production. It moves beyond generic advice to target specific failure modes in the Suzuki-Miyaura Cross-Coupling (Route A) and the Modified Friedländer Synthesis (Route B).

Module 1: The Modern Route (Suzuki-Miyaura Coupling)

Target Reaction: 3-Bromoquinoline + Pentylboronic Acid


 3-Pentylquinoline

Most researchers prefer this route for its modularity, yet often encounter yields stalling at 30-50%. The culprit is rarely the catalyst loading, but the catalyst identity and the stability of the alkylboron species.

Critical Failure Analysis
  • 
    -Hydride Elimination:  Unlike aryl-aryl couplings, alkyl-aryl couplings involve an 
    
    
    
    -hybridized palladium intermediate. If the ligand is not bulky or electron-rich enough, the palladium center undergoes
    
    
    -hydride elimination, ejecting 1-pentene or 2-pentene instead of the desired product.
  • Protodeboronation: Pentylboronic acid is prone to hydrolysis and deboronation in aqueous base, effectively lowering the stoichiometry of the nucleophile.

Optimized Protocol (Standard Operating Procedure)
ParameterStandard (Low Yield)Optimized (High Yield) Mechanistic Rationale
Catalyst Pd(PPh

)

Pd(dppf)Cl

·DCM
or Pd(OAc)

/SPhos
Bidentate ligands (dppf) or bulky phosphines (SPhos) widen the bite angle and sterically crowd the metal, suppressing

-hydride elimination.
Base Na

CO

K

PO

(3.0 equiv)
Anhydrous phosphate bases facilitate transmetallation without promoting rapid hydrolysis of the alkylboronic acid.
Solvent DMF or THF/H

O
Toluene/H

O (10:1)
A biphasic system protects the boronic acid while allowing phase-transfer of the base.
Additives NoneAg

O (0.5 equiv)
Optional: Silver oxide facilitates transmetallation in difficult alkyl-aryl couplings (Garg modification).
Visualizing the Failure Point

The diagram below illustrates the competition between the productive Reductive Elimination and the destructive


-Hydride Elimination.

SuzukiCycle Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 3-Bromoquinoline TransMet Transmetallation (Ar-Pd-Pentyl) OxAdd->TransMet + Pentylboronic acid + Base Product Reductive Elimination (3-Pentylquinoline) SUCCESS TransMet->Product Fast with Bulky Ligands (dppf/SPhos) Failure β-Hydride Elimination (Pentene + Ar-H) FAILURE TransMet->Failure Dominates with Simple Ligands (PPh3) Product->Start Regeneration

Figure 1: Catalytic cycle showing the critical divergence at the Transmetallation intermediate. Standard ligands allow


-hydride elimination (Red), while optimized ligands force reductive elimination (Green).

Module 2: The Classic Route (Friedländer Condensation)

Target Reaction: 2-Aminobenzaldehyde + Heptanal


 3-Pentylquinoline

This route is deceptively simple. The low yield (often <20%) is caused by the self-aldol condensation of heptanal . Heptanal reacts with itself faster than it reacts with the bulky 2-aminobenzaldehyde.

Troubleshooting the Workflow

Q: My reaction turns into a viscous black tar. Why? A: You likely mixed all reagents at once. Base-catalyzed heptanal polymerization creates "aldol tar."

  • The Fix: Use a "Reverse Addition" strategy.

    • Dissolve 2-aminobenzaldehyde and the catalyst (e.g., KOH or piperidine) in refluxing ethanol.

    • Add Heptanal dropwise over 2–4 hours via a syringe pump.

    • Why? This keeps the concentration of heptanal low relative to the amine, statistically favoring the cross-condensation (quinoline formation) over self-condensation.

Q: I cannot isolate 2-aminobenzaldehyde; it degrades. A: 2-aminobenzaldehyde is notoriously unstable (dimerizes).

  • The Fix: Generate it in situ from 2-nitrobenzaldehyde .

    • Protocol: Use Fe/HCl or SnCl

      
       to reduce 2-nitrobenzaldehyde to the amine in the presence of heptanal. As soon as the amine forms, it is trapped by the aldehyde to form the quinoline. This "cascade" method often doubles the yield.
      

Module 3: Purification (The "Hidden" Yield Killer)

Quinolines are basic nitrogen heterocycles. They interact strongly with the acidic silanol groups (Si-OH) on silica gel, leading to "streaking" or irreversible adsorption. You may have synthesized 80% yield but only eluted 40%.

Purification Protocol
  • Deactivation: Pre-wash your silica column with 1% Triethylamine (Et

    
    N) in Hexanes.
    
  • Mobile Phase: Do not use simple Hexane/EtOAc. Use DCM / Methanol (95:5) .

  • Workup Check: If the product is an oil (common for 3-pentylquinoline), ensure you have not lost it during the acid/base extraction. Quinolines are soluble in acidic water (as salts) but must be at pH > 10 to be fully extracted into organic solvent.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Start Diagnosis Route Which Route? Start->Route Suzuki Suzuki Coupling Route->Suzuki Fried Friedländer Route->Fried Suz_Check Is unreacted bromide remaining? Suzuki->Suz_Check Suz_Yes Cat. Death/Oxidation Action: Degas solvents, Switch to Pd(dppf)Cl2 Suz_Check->Suz_Yes Yes Suz_No Isomerized Alkene Detected? Suz_Check->Suz_No No Suz_Beta β-Hydride Elimination Action: Switch to SPhos/XPhos Suz_No->Suz_Beta Yes Fried_Tar Black Tar Formation? Fried->Fried_Tar Fried_Fix Aldol Polymerization Action: Syringe Pump Addition of Heptanal Fried_Tar->Fried_Fix Yes

Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.

References

  • Suzuki-Miyaura Coupling of Alkylboron Compounds

    • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[1] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. Link

  • Ligand Effects on

    
    -Hydride Elimination: 
    
    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] Link

  • Friedländer Synthesis Optimization

    • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First to the Latest Method, and its Applications. Chemical Reviews. Link

  • Purification of Basic Heterocycles

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Pentylquinoline Through Solvent Selection

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Pentylquinoline. This document is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Pentylquinoline. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline synthesis. Our goal is to move beyond rote protocols and provide a deeper understanding of the underlying principles, particularly the critical role that solvent selection plays in reaction outcomes. By understanding the causality behind experimental choices, you can more effectively troubleshoot issues, optimize yields, and ensure the integrity of your results.

Section 1: Frequently Asked Questions - Core Principles & Troubleshooting

This section addresses the most common challenges and questions encountered during the synthesis of 3-Pentylquinoline and related analogues.

Q1: My reaction yield for 3-Pentylquinoline is disappointingly low. How do I begin to troubleshoot, and could the solvent be the primary issue?

A1: Senior Application Scientist's Analysis

Low yield is the most frequent challenge in quinoline synthesis, and the solvent is often a primary factor. The synthesis of 3-Pentylquinoline is typically achieved via a Friedländer Annulation or a related condensation reaction. The solvent's role is not passive; it actively participates in the reaction by stabilizing intermediates, solvating reactants, and influencing the energy of transition states.

The Friedländer synthesis involves two key stages: an initial aldol-type condensation followed by a cyclization and dehydration to form the aromatic quinoline ring.[1] The ideal solvent must facilitate both steps.

Causality Behind Solvent Choice:

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents, capable of hydrogen bonding, are excellent at stabilizing charged intermediates and transition states that occur during the cyclization and dehydration steps.[2][3] For instance, using a water-ethanol mixture can lead to moderate to excellent yields in modified Friedländer reactions.[4] However, they can also "cage" nucleophiles through hydrogen bonding, potentially slowing the initial condensation step.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants but cannot donate hydrogen bonds. They are effective at dissolving a wide range of reactants. DMSO, in particular, can sometimes serve as both a solvent and an oxidant in certain quinoline synthesis variations.[5]

  • Non-Polar Solvents (e.g., Toluene, Chlorobenzene): These are typically used in base-mediated reactions or when water removal is critical for driving the reaction forward (e.g., using a Dean-Stark apparatus).[1]

  • Solvent-Free or "Green" Conditions: Increasingly, reactions are performed under solvent-free conditions, often with microwave irradiation or using catalysts like p-toluenesulfonic acid and iodine.[1][4] This can dramatically reduce reaction times and simplify work-ups.[6]

Troubleshooting Steps:

  • Identify Your Reaction Type: The optimal solvent is mechanism-dependent. Are you using an acid-catalyzed Friedländer or a base-mediated variant?

  • Consult Solvent Effect Data: If using a Friedländer approach, consider switching from a non-polar solvent like toluene to a polar protic one like ethanol or even a water-based system, which has been shown to produce excellent yields for some substrates.[7]

  • Consider Temperature: The solvent's boiling point dictates the accessible temperature range. High temperatures (150-220°C) are often needed in the absence of a strong catalyst, which requires a high-boiling solvent.[7] Ensure your solvent is stable and appropriate for your target temperature.

Q2: I'm observing significant side-product formation, especially what appears to be aldol self-condensation of my ketone starting material. How can solvent choice mitigate this?

A2: Senior Application Scientist's Analysis

This is a classic problem, particularly when using base-catalyzed conditions for the Friedländer synthesis.[7] The α-methylene group of the ketone (e.g., 2-octanone, a precursor for the pentyl side chain) is susceptible to deprotonation, leading to self-condensation instead of the desired reaction with the 2-aminoaryl ketone.

Solvent-Based Mitigation Strategy:

The key is to control the environment of the enolate formation.

  • Shift from Basic to Acidic Conditions: The most effective way to prevent base-catalyzed self-condensation is to switch to an acid-catalyzed system (e.g., H₂SO₄, p-TsOH).[7] This promotes a different mechanism that does not rely on a free enolate.

  • Employ a Biphasic Solvent System: In cases where basic conditions are unavoidable or for related reactions like the Doebner-von Miller synthesis, a biphasic system (e.g., water/toluene) can be highly effective.[8][9] The α,β-unsaturated carbonyl reactant is sequestered in the organic phase, keeping its concentration low in the aqueous acidic phase where polymerization or self-reaction is most likely to occur.[8][9]

  • Consider Aprotic Solvents: Polar aprotic solvents can sometimes disfavor unwanted side reactions compared to protic solvents, which can facilitate proton transfer steps that may be involved in the side-product pathways.

Q3: My Doebner-von Miller reaction to produce an alkylquinoline is resulting in a thick, polymeric tar with very little product. What's happening and how can I fix it?

A3: Senior Application Scientist's Analysis

This is the hallmark issue of the Doebner-von Miller synthesis.[9] The reaction conditions, involving strong acids and α,β-unsaturated carbonyls, are highly conducive to the acid-catalyzed polymerization of the carbonyl starting material.[7][8]

The Core Problem: The α,β-unsaturated aldehyde or ketone required for the synthesis readily polymerizes under the harsh acidic conditions needed for the cyclization.

Solution Workflow:

  • Primary Action - Implement a Biphasic System: As detailed in the troubleshooting guide for the Doebner-von Miller reaction, the most effective solution is to use a two-phase solvent system.[8][9] A common and effective combination is refluxing the aniline in aqueous hydrochloric acid while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent like toluene.[9] This strategy physically separates the bulk of the sensitive carbonyl compound from the harsh acidic environment, minimizing polymerization.

  • Control Reactant Addition: Instead of adding all reactants at once, slowly add the α,β-unsaturated carbonyl to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired reaction over self-condensation.[8]

  • Optimize Acid and Temperature: While strong acid is required, excessively high concentrations or temperatures will accelerate tar formation.[9] Experiment with milder Lewis acids (e.g., ZnCl₂, SnCl₄) or maintain the lowest possible temperature that still allows the reaction to proceed.[9]

Section 2: Data-Driven Solvent Selection & Workflow

To illustrate the profound impact of the solvent, the following table summarizes results from a study on the Friedländer synthesis. While not specific to 3-Pentylquinoline, it provides an authoritative comparison of how different solvent environments affect yield and reaction time for a structurally similar synthesis.

Table 1: Effect of Different Solvents on the Friedländer Synthesis of Quinolines (Data adapted from a representative study on the synthesis of quinolines from 2-aminophenylketones)

EntrySolventTemperature (°C)Time (h)Yield (%)Scientist's Notes
1TolueneReflux2445A common non-polar choice; moderate yield with long reaction time.
2Dichloromethane (DCM)Reflux2430Lower boiling point limits reaction temperature, resulting in lower yield.
3AcetonitrileReflux2465Polar aprotic solvent shows improved performance.
4EthanolReflux1285Polar protic solvent significantly improves yield and reduces reaction time.[3]
5Water1001292"Green" solvent provides excellent yield, demonstrating its utility.[7]
6Solvent-Free (Catalyst: p-TsOH)120295Eliminating the solvent can lead to rapid and high-yielding reactions.[1]
Troubleshooting Workflow for Solvent Optimization

The following diagram outlines a logical workflow for addressing common issues in 3-Pentylquinoline synthesis by modifying the solvent.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_strategy Strategy Selection cluster_validation Validation Problem Low Yield or Significant Side Products Analysis Analyze Reaction Mechanism (e.g., Friedländer vs. Doebner-von Miller) Problem->Analysis Catalyst Identify Catalyst (Acid vs. Base) Analysis->Catalyst Strategy1 Switch Solvent Polarity (e.g., Toluene -> EtOH) Catalyst->Strategy1 For Friedländer Strategy2 Introduce Biphasic System (e.g., Water/Toluene) Catalyst->Strategy2 For Doebner-von Miller or to control polymerization Strategy3 Attempt Solvent-Free (Microwave or High Temp) Catalyst->Strategy3 For Green Chemistry approach Monitor Monitor Reaction by TLC Strategy1->Monitor Strategy2->Monitor Strategy3->Monitor Result Analyze Yield & Purity (NMR/GC-MS) Monitor->Result

Caption: A logical workflow for troubleshooting quinoline synthesis by optimizing the solvent system.

Section 3: Optimized Experimental Protocol

This protocol describes an acid-catalyzed Friedländer synthesis of 3-Pentylquinoline, emphasizing the rationale for solvent and reagent choices.

Protocol: Acid-Catalyzed Synthesis of 3-Pentylquinoline

Reactants:

  • 2-Aminoacetophenone (1.0 eq)

  • 2-Octanone (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 eq)

  • Ethanol (approx. 5-10 mL per gram of 2-aminoacetophenone)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminoacetophenone, 2-octanone, and ethanol.

    • Scientist's Note: Ethanol is chosen as the solvent because it is a polar protic medium that effectively dissolves the reactants and has been shown to facilitate the acid-catalyzed dehydration steps, leading to higher yields compared to non-polar solvents.[3]

  • Catalyst Addition: While stirring, add the p-toluenesulfonic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol).

    • Scientist's Note: The reflux temperature provides sufficient energy to overcome the activation barrier for both the condensation and cyclization steps without being excessively high, which could promote charring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] The disappearance of the 2-aminoacetophenone spot indicates the reaction is nearing completion. This typically takes 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Neutralization: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Wash subsequently with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Pentylquinoline.

Visualizing Solvent-Intermediate Interaction

The diagram below illustrates how a protic solvent like ethanol can stabilize the carbocation intermediate formed during the acid-catalyzed dehydration step, thereby facilitating the reaction.

G Intermediate R-C+(OH)-R' (Carbocation Intermediate) Solvent1 EtOH Solvent1->Intermediate H-Bonding (Stabilization) Solvent2 EtOH Solvent2->Intermediate H-Bonding (Stabilization) Solvent3 EtOH Solvent3->Intermediate H-Bonding (Stabilization)

Caption: Protic solvents like ethanol stabilize key carbocation intermediates via hydrogen bonding.

References

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journals. Available at: [Link]

  • Combes Quinoline Synthesis PDF. Scribd. Available at: [Link]

  • Theoretical investigations of solvent effects on nucleophilic substitution reactions of selected alkyl- substituted oxatriquinane derivatives with azide ion. ResearchGate. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. PMC - NIH. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in Crude 3-Pentylquinoline

Welcome to the technical support center for the synthesis and purification of 3-Pentylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Pentylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities in this valuable quinoline derivative. Here, you will find in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

Introduction to 3-Pentylquinoline Synthesis and Impurity Profile

3-Pentylquinoline is a substituted quinoline with significant potential in medicinal chemistry and materials science.[1] Its synthesis, typically achieved through classic reactions like the Friedländer annulation, Doebner-von Miller reaction, or Skraup synthesis, can often lead to a crude product containing a variety of impurities. These impurities can arise from unreacted starting materials, side reactions, or degradation of the product under the reaction conditions. Effective management of these impurities is critical to ensure the quality, reproducibility, and safety of downstream applications.

This guide will provide a structured approach to identifying and mitigating common impurities encountered during the synthesis of 3-Pentylquinoline.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 3-Pentylquinoline in a question-and-answer format.

Q1: My crude 3-Pentylquinoline product is a dark, tarry substance. What is the likely cause and how can I resolve this?

A1: The formation of a dark, tarry product is a frequent issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller or Skraup reactions.

  • Causality: The primary cause is the polymerization of the α,β-unsaturated carbonyl compound (formed in situ from an aldehyde like heptanal) under strong acidic conditions and heat.[2] This leads to high molecular weight byproducts that are difficult to remove.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

    • Optimize Acid Catalyst: While an acid catalyst is necessary, its concentration and type can be optimized. Consider using milder Lewis acids (e.g., ZnCl₂) or solid acid catalysts to minimize polymerization.[2]

    • Gradual Addition of Reagents: Adding the aldehyde slowly to the reaction mixture can help to control the exothermic nature of the reaction and reduce polymerization.

Q2: My NMR analysis shows the presence of unreacted starting materials (e.g., 2-aminobenzaldehyde or aniline). How can I improve the reaction conversion?

A2: The presence of unreacted starting materials indicates an incomplete reaction.

  • Causality: This can be due to several factors, including insufficient reaction time, suboptimal temperature, or an incorrect stoichiometric ratio of reactants.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while monitoring the reaction by TLC. Be mindful that excessive heat can lead to degradation and side product formation.

    • Stoichiometry: Ensure the correct molar ratios of the reactants are used. For instance, in the Friedländer synthesis, a slight excess of the ketone or aldehyde component can sometimes drive the reaction to completion.

    • Catalyst Activity: Verify the purity and activity of your catalyst. If using a reusable catalyst, ensure it has been properly regenerated.

Q3: I have identified isomeric impurities in my product. What are their likely structures and how can I separate them?

A3: Isomeric impurities are common in quinoline synthesis, particularly when using unsymmetrical ketones or aldehydes.

  • Causality: In the synthesis of 3-Pentylquinoline, if a method like the Friedländer synthesis is employed with an unsymmetrical ketone, different enolates can form, leading to the formation of regioisomers. For example, the reaction of 2-aminobenzaldehyde with 2-heptanone could potentially yield both 2-methyl-3-pentylquinoline and 2-pentyl-3-methylquinoline, in addition to the desired 3-pentylquinoline (from reaction with heptanal).

  • Troubleshooting and Separation:

    • Choice of Synthesis Route: To avoid isomeric impurities, select a synthesis route that provides better regioselectivity. For 3-substituted quinolines, the Doebner-von Miller reaction with an appropriate α,β-unsaturated aldehyde is often preferred.

    • Chromatographic Separation: Isomers can often be separated using column chromatography. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. Careful optimization of the solvent system will be necessary to achieve good separation.

Q4: My final product appears to contain partially hydrogenated quinoline derivatives. Why does this happen and how can I prevent it?

A4: The presence of dihydro- or tetrahydroquinoline impurities suggests an incomplete oxidation step.

  • Causality: The final step in many quinoline syntheses, such as the Doebner-von Miller and Skraup reactions, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] If the oxidizing agent is weak, used in insufficient amounts, or the reaction conditions are not optimal for oxidation, this conversion will be incomplete.

  • Troubleshooting Steps:

    • Choice and Amount of Oxidizing Agent: Ensure you are using a suitable oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) in a sufficient stoichiometric amount.

    • Reaction Conditions: The oxidation step may require higher temperatures or longer reaction times. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to ensure complete conversion.

Purification Protocols for Crude 3-Pentylquinoline

The following are detailed protocols for the purification of crude 3-Pentylquinoline. The choice of method will depend on the nature and quantity of the impurities present.

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is an effective method for separating 3-Pentylquinoline from non-volatile impurities such as polymers and salts, as well as from starting materials with significantly different boiling points.[3] Given the likely high boiling point of 3-Pentylquinoline at atmospheric pressure, vacuum distillation is necessary to prevent thermal degradation.[4]

Experimental Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is clean and dry. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.

  • Charging the Flask: Charge the distillation flask with the crude 3-Pentylquinoline. Do not fill the flask more than two-thirds full to prevent bumping.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Gradually apply vacuum to the system. The target pressure will depend on the boiling point of 3-Pentylquinoline, which can be estimated using a nomograph. For a compound of this molecular weight, a pressure of 1-5 mmHg is a reasonable starting point.

  • Heating and Distillation: Begin heating the distillation flask gently while stirring. Collect any low-boiling fractions (likely unreacted starting materials) in a separate receiving flask.

  • Collecting the Product: As the temperature rises, the 3-Pentylquinoline will begin to distill. Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the applied pressure.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5] While 3-Pentylquinoline is likely an oil at room temperature, it can often be converted to a crystalline salt (e.g., hydrochloride or picrate) for purification.[6]

Experimental Protocol (for Hydrochloride Salt):

  • Salt Formation: Dissolve the crude 3-Pentylquinoline in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) with stirring. The 3-pentylquinoline hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Solvent Selection for Recrystallization: The key to successful recrystallization is choosing a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7] For quinoline salts, polar solvents like ethanol, methanol, or mixtures with water are often suitable.[8] Perform small-scale solubility tests to identify the best solvent or solvent system.

  • Recrystallization: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9] It is particularly useful for removing impurities with similar polarities to the desired product, such as isomers.

Experimental Protocol:

  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude 3-Pentylquinoline in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure 3-Pentylquinoline.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Pentylquinoline.

Summary of Impurities and Purification Strategies

Impurity TypeLikely SourceRecommended Purification Method
Unreacted Starting Materials Incomplete reactionVacuum Distillation, Column Chromatography
Polymeric/Tarry Byproducts Acid-catalyzed polymerization of reactantsVacuum Distillation (as non-volatile residue)
Isomeric Impurities Lack of regioselectivity in synthesisColumn Chromatography
Partially Hydrogenated Quinolines Incomplete oxidation of dihydroquinoline intermediateColumn Chromatography, optimize reaction conditions

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of 3-Pentylquinoline check_tar Is the crude product tarry? start->check_tar check_sm Are starting materials present in crude? check_tar->check_sm No tar_yes Yes check_tar->tar_yes tar_no No check_tar->tar_no check_isomers Are isomeric impurities detected? check_sm->check_isomers No sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no isomers_yes Yes check_isomers->isomers_yes isomers_no No check_isomers->isomers_no optimize_conditions Optimize Reaction: - Lower Temperature - Milder Catalyst - Slower Reagent Addition tar_yes->optimize_conditions Likely Polymerization increase_conversion Improve Conversion: - Increase Reaction Time/Temp - Adjust Stoichiometry - Check Catalyst Activity sm_yes->increase_conversion Incomplete Reaction purify_isomers Purify by Column Chromatography or Re-evaluate Synthetic Route isomers_yes->purify_isomers Lack of Regioselectivity end Investigate Product Stability isomers_no->end Other issues, e.g., product degradation

Caption: Troubleshooting workflow for low yield in 3-Pentylquinoline synthesis.

General Purification Workflow

Purification_Workflow crude_product Crude 3-Pentylquinoline Product initial_analysis Initial Analysis (TLC, GC-MS) crude_product->initial_analysis distillation Vacuum Distillation initial_analysis->distillation High boiling/non-volatile impurities chromatography Column Chromatography initial_analysis->chromatography Mainly isomeric impurities distillation->chromatography Isomeric or closely boiling impurities remain final_product Pure 3-Pentylquinoline distillation->final_product Sufficiently pure recrystallization Recrystallization (as salt) chromatography->recrystallization For highest purity of solid derivative chromatography->final_product recrystallization->final_product After conversion back to free base

Caption: General purification workflow for crude 3-Pentylquinoline.

References

  • Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). Quinoline: A promising scaffold for the discovery of potent antitubercular agents. Molecules, 21(9), 1235.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed. (2021). Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Gendugov, R. H., Ozerov, A. A., & Novikova, V. V. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(4), 269-278.
  • National Center for Biotechnology Information. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]

  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Conversion of the Pseudomonas aeruginosa Quinolone Signal and Related Alkylhydroxyquinolines by Rhodococcus sp. Strain BG43. Retrieved from [Link]

  • ResearchGate. (n.d.). Ftir phytochemical fingerprinting and antioxidant anlyses of selected indoor non-flowering indoor plants and their industrial importance. Retrieved from [Link]

  • Organic Reactions. (2004). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • QB3 Berkeley. (n.d.). Protein Purification. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Frontiers. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). On the mechanism of the Doebner–Miller reaction. Retrieved from [Link]

  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Friedländer Reaction. Retrieved from [Link]

Sources

Optimization

Optimization of Work-up Procedures for 3-Pentylquinoline Synthesis: A Technical Support Guide

This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pentylquinoline. The focus is on optimizing work-up procedures to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pentylquinoline. The focus is on optimizing work-up procedures to overcome common challenges and ensure the isolation of a high-purity final product.

PART 1: CORE DIRECTIVE - A Structured Approach to Troubleshooting

The synthesis of 3-Pentylquinoline, often achieved through methods like the Friedländer synthesis, can present several challenges during the purification phase.[1][2][3] This guide is structured to address these issues in a logical, problem-solving format, moving from frequently encountered simple issues to more complex troubleshooting scenarios.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: Understanding the "Why"

A successful work-up is not merely a sequence of steps but a process rooted in the chemical properties of the target molecule and potential impurities. 3-Pentylquinoline, as a basic heterocyclic compound, allows for strategic manipulation of its solubility through pH adjustment, a cornerstone of its purification.

Trustworthiness: Self-Validating Protocols

Each protocol described herein is designed to be robust and reproducible. By understanding the rationale behind each step, researchers can adapt and validate these procedures for their specific reaction conditions.

Frequently Asked Questions (FAQs)

Here, we address common queries that arise during the work-up of 3-Pentylquinoline.

Q1: What are the typical impurities I should anticipate?

A: In a Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, common impurities include unreacted starting materials and side-products from self-condensation (aldol condensation) of the ketone.[3][4] The work-up is designed to remove these before final purification.

Q2: I'm struggling with emulsion formation during extraction. What can I do?

A: Emulsion formation is a frequent challenge in liquid-liquid extractions, especially with basic compounds like quinolines which can act as surfactants.[5][6] Here are several effective strategies to break an emulsion:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[5][7]

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[5]

  • Time: Allowing the separatory funnel to stand undisturbed can often lead to the separation of layers.[6]

  • Filtration: If insoluble particulate matter is present, filtering the entire mixture through a pad of Celite can be effective.[7]

  • Solvent Addition: In some cases, adding more of the organic solvent can help to resolve the emulsion.[7]

Q3: What is the correct pH for the aqueous extraction of 3-Pentylquinoline?

A: The basicity of the quinoline nitrogen is key to its purification via acid-base extraction.[8]

  • Acidic Wash: An initial wash with a dilute acid (e.g., 1 M HCl) will protonate the quinoline, making it soluble in the aqueous layer and allowing for the removal of neutral organic impurities.[9][10]

  • Basification: The acidic aqueous layer is then treated with a base (e.g., 2 M NaOH) to a pH of 9-10. This deprotonates the quinoline, causing it to become insoluble in the aqueous layer and allowing it to be extracted back into an organic solvent.[10]

Troubleshooting Guide: Advanced Work-up and Purification

This section delves into more complex issues that may require a more nuanced approach.

Issue 1: Low Recovery of 3-Pentylquinoline Post-Extraction

Low recovery is often due to incomplete extraction or solubility losses.

Root Cause Analysis & Mitigation:

  • Incomplete pH Adjustment: Ensure the pH is sufficiently acidic (pH 3-4) during the acid wash and sufficiently basic (pH 9-10) during the base wash using pH paper for verification.[10]

  • Multiple Extractions: To minimize losses due to the partial solubility of 3-Pentylquinoline in the aqueous phase, perform multiple extractions with smaller volumes of organic solvent rather than a single large-volume extraction.[11]

Optimized Acid-Base Extraction Protocol:

  • Following the reaction, quench the mixture and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel and wash with 1 M HCl.

  • Separate the layers. The aqueous layer now contains the protonated 3-Pentylquinoline.

  • Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is between 9 and 10.

  • Extract the basified aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

Issue 2: Persistent Color in the Final Product

Colored impurities can be challenging to remove and often require specific decolorization techniques.[12]

Decolorization Strategies:

  • Activated Carbon: Treatment with activated carbon (charcoal) can effectively adsorb colored impurities.[13][14] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir, and then filter. Be mindful that this can also lead to some product loss.

  • Column Chromatography: This is a highly effective method for removing impurities with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the 3-Pentylquinoline from colored byproducts.

Experimental Workflow Visualization:

workup_optimization cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Crude 3-Pentylquinoline Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base) start->extraction emulsion Emulsion Formation? extraction->emulsion break_emulsion Break Emulsion (Brine, Centrifugation, etc.) emulsion->break_emulsion Yes separation Phase Separation emulsion->separation No break_emulsion->separation drying Drying of Organic Layer (e.g., MgSO4) separation->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product color_check Colored Impurities? crude_product->color_check decolorize Decolorization (Activated Carbon) color_check->decolorize Yes chromatography Column Chromatography color_check->chromatography No decolorize->chromatography final_product Pure 3-Pentylquinoline chromatography->final_product

Caption: A flowchart for the work-up and purification of 3-Pentylquinoline.

Data Presentation: Key Parameters for Work-up Procedures

Procedure Step Reagent/Material Typical Concentration/Grade Purpose Key Considerations
Extraction Solvent Ethyl Acetate or DichloromethaneReagent GradeDissolution of crude product and extraction.Choice depends on the solubility of impurities and ease of removal.
Acid Wash Hydrochloric Acid (HCl)1 MProtonation of the basic quinoline nitrogen.Avoid overly concentrated acids to prevent side reactions.
Base Wash Sodium Hydroxide (NaOH)2 MDeprotonation of the quinoline salt.Add slowly to control the exothermic reaction.
Drying Agent Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeRemoval of residual water from the organic phase.Ensure complete drying before solvent removal.
Decolorizing Agent Activated CarbonPowderedAdsorption of colored impurities.Use sparingly to avoid significant product loss.
Chromatography Silica Gel60 Å, 230-400 meshStationary phase for purification.The polarity of the eluent is critical for good separation.

References

  • Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). (Article)
  • Creative Bioarray. Decolorization Protocol. [Link]

  • Li, A.-H., et al. (2010).
  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Google Patents. (Year).
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Mashhadi, S. M., et al. (2013). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. Methods in molecular biology (Clifton, N.J.), 966, 149–161.
  • Deshmukh, R., & Jain, A. (2016). Advances in polymer based Friedlander quinoline synthesis. Der Pharma Chemica, 8(1), 329-338.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-246.
  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]

  • Baker, A. E., et al. (2024). Alkyl quinolones mediate heterogeneous colony biofilm architecture that improves community-level survival. Journal of Bacteriology, 206(4), e00366-23.
  • Wikipedia. Quinoline. [Link]

  • Google Patents. (Year).
  • ResearchGate. (Year). Different methods for dye decolorization. [Link]

  • Wibowo, J. T., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules (Basel, Switzerland), 25(23), 5698.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Organic Syntheses. (Year). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Ghoneim, A. A. (2009). A clean procedure for synthesis of phenylquinoline derivatives. Oriental Journal of Chemistry, 25(3), 563-568.
  • Fetzner, S. (2013). Conversion of the Pseudomonas aeruginosa Quinolone Signal and Related Alkylhydroxyquinolines by Rhodococcus sp. Strain BG43. Applied and environmental microbiology, 79(21), 6602–6611.
  • MDPI. (Year). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • MDPI. (2026). Enhanced Decolorization and Mineralization of Acid Violet 19 Dye by Potassium Ferrate (VI). [Link]

  • Wikipedia. Friedländer synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Crystallization Methods for High-Purity 3-Pentylquinoline

Welcome to the technical support center for the crystallization of 3-Pentylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common and com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Pentylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common and complex challenges encountered during the purification of 3-Pentylquinoline via crystallization. Our approach is rooted in fundamental scientific principles to empower you to not only solve immediate issues but also to strategically design robust crystallization processes.

Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles in the crystallization of 3-Pentylquinoline.

Q1: How do I select an appropriate solvent system for the crystallization of 3-Pentylquinoline?

A1: Solvent selection is a critical first step. The ideal solvent should exhibit high solubility for 3-Pentylquinoline at elevated temperatures and low solubility at lower temperatures. Quinoline itself is soluble in many organic solvents like ethanol, ether, and acetone, and this provides a good starting point for screening.[1][2] For 3-Pentylquinoline, which has a nonpolar alkyl chain, a systematic approach to solvent screening is recommended.

  • Initial Screening: Start with a range of solvents with varying polarities. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (heptane, toluene).

  • Co-solvent Systems: If a single solvent does not provide the desired solubility profile, a co-solvent or mixed-solvent system can be highly effective.[3] A common strategy is to dissolve the compound in a "good" solvent at a high temperature and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to induce crystallization.[4]

Q2: My 3-Pentylquinoline is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the melting point of the compound is lower than the temperature of the solution or when there is a very high level of supersaturation.

  • Causality: The pentyl group in 3-Pentylquinoline can contribute to a lower melting point compared to other quinoline derivatives. High concentrations of impurities can also depress the melting point.

  • Solutions:

    • Reduce the temperature of crystallization: If the melting point is known, aim for a crystallization temperature below it.

    • Decrease the rate of cooling: Slow cooling allows more time for nucleation and ordered crystal growth.

    • Use a more dilute solution: This reduces the level of supersaturation.

    • Change the solvent system: A solvent that is a poorer solvent for 3-Pentylquinoline at all temperatures may prevent oiling out.

Q3: I am observing very fine needles or powder instead of well-defined crystals. How can I improve crystal morphology?

A3: The formation of fine particles is often a result of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals, the rate of crystallization needs to be controlled.

  • Slower Cooling: A slower cooling rate is one of the most effective ways to promote the growth of larger crystals.

  • Solvent Choice: The choice of solvent can influence crystal habit. Experiment with different solvents or co-solvent systems.

  • Reduced Agitation: While some agitation can be beneficial for heat and mass transfer, excessive agitation can lead to secondary nucleation and the formation of smaller crystals.

Troubleshooting Guide

This section provides a more detailed, problem-solving approach to specific challenges you may encounter.

Issue 1: Persistent Impurities in the Final Crystalline Product

Symptoms:

  • Broad melting point range of the final product.

  • Discoloration of the crystals.

  • Unexpected peaks in analytical characterization (e.g., NMR, HPLC).

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Inadequate Solvent Selection The chosen solvent may have similar solubility for both 3-Pentylquinoline and the impurities.1. Re-evaluate Solvent System: Screen a wider range of solvents. Consider a solvent system where the impurity has significantly higher solubility at all temperatures compared to 3-Pentylquinoline. 2. Utilize a Wash Step: After filtration, wash the crystals with a small amount of cold, fresh solvent in which the impurity is soluble but the desired compound is not.
Co-crystallization The impurity may have a similar molecular structure, leading to its incorporation into the crystal lattice of 3-Pentylquinoline.1. Change the Crystallization Method: Switch from cooling crystallization to anti-solvent or evaporation crystallization, as the change in conditions can disrupt co-crystallization. 2. Derivative Formation: As a more advanced technique, consider forming a salt of the 3-Pentylquinoline (e.g., a picrate or phosphate salt), crystallizing the salt to purify it, and then converting it back to the free base.[1]
Occlusion of Mother Liquor Rapid crystal growth can trap pockets of impure mother liquor within the crystals.1. Slow Down Crystallization: Employ a slower cooling rate or a slower addition of the anti-solvent. 2. Stirring: Gentle stirring during crystallization can help to prevent the formation of large crystal aggregates and reduce occlusions.
Issue 2: Polymorphism - Obtaining Different Crystal Forms

Symptoms:

  • Inconsistent melting points between batches.

  • Different crystal shapes or habits observed under a microscope.

  • Variations in solubility and dissolution rates.

Root Causes & Solutions:

Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, can have different physical properties.

Controlling Factor Explanation Experimental Approach
Solvent The solvent can influence which polymorphic form is favored.Systematically crystallize 3-Pentylquinoline from a variety of solvents with different polarities and hydrogen bonding capabilities.
Temperature The temperature of crystallization can determine the stable polymorphic form.Perform crystallizations at different temperatures and analyze the resulting crystal forms.
Supersaturation The level of supersaturation can affect the nucleation of different polymorphs.Vary the concentration of the solution and the rate of cooling or anti-solvent addition to control supersaturation.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This method is ideal for obtaining high-quality crystals when the solubility of 3-Pentylquinoline shows a strong temperature dependence.

Steps:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Pentylquinoline. Add a small amount of a suitable solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease the solubility and increase the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for slow cooling cannot be identified.[4]

Steps:

  • Dissolution: Dissolve the crude 3-Pentylquinoline in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., heptane or hexane) in which 3-Pentylquinoline is poorly soluble, with gentle stirring.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Slow Cooling Crystallization protocol.

Visualizations

Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Purification Crude Crude 3-Pentylquinoline Solvent Solvent Selection Crude->Solvent Dissolution Dissolution (Heating) Solvent->Dissolution Cooling Slow Cooling / Anti-solvent Addition Dissolution->Cooling Growth Crystal Growth Cooling->Growth Filtration Vacuum Filtration Growth->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure High-Purity 3-Pentylquinoline Drying->Pure

Caption: A generalized workflow for the crystallization of 3-Pentylquinoline.

Troubleshooting Logic for "Oiling Out"

OilingOutTroubleshooting Start Oiling Out Observed Cause1 High Supersaturation? Start->Cause1 Solution1 Decrease Concentration Cause1->Solution1 Yes Cause2 Cooling Too Rapid? Cause1->Cause2 No Success Crystals Formed Solution1->Success Solution2 Slow Down Cooling Rate Cause2->Solution2 Yes Cause3 Inappropriate Solvent? Cause2->Cause3 No Solution2->Success Solution3 Change Solvent/Co-solvent Cause3->Solution3 Yes Solution3->Success

Caption: Decision tree for troubleshooting "oiling out" during crystallization.

References

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Shivaraj, Y., & Siddaraju, K. S. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutical Chemistry Journal, 53(10), 947–953. [Link]

Sources

Optimization

Technical Support Center: 3-Pentylquinoline Synthesis Scale-Up

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up of 3-Pentylquinoline (CAS: 14041-78-2) via Modified Skraup/Doebner-Miller Protocol.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up of 3-Pentylquinoline (CAS: 14041-78-2) via Modified Skraup/Doebner-Miller Protocol.

System Overview & Core Chemistry

Welcome to the technical support hub for 3-alkylquinoline synthesis. This guide addresses the scale-up (100g to 5kg) of 3-Pentylquinoline .

The industrial standard for this transformation is the Modified Doebner-Miller Reaction , utilizing aniline and in situ generated 2-pentylacrolein (via heptanal/formaldehyde condensation). While chemically elegant, this route presents significant safety and yield challenges upon scale-up due to the violent exothermicity of the Skraup-type annulation and the polymerization tendency of the intermediate aldehyde.

The Reaction Pathway

The synthesis relies on the conjugate addition of aniline to 2-pentylacrolein, followed by cyclization and oxidative aromatization.

ReactionPathway cluster_0 Precursor Formation cluster_1 Quinoline Annulation Heptanal Heptanal Aldol 2-Pentylacrolein (Unstable Intermediate) Heptanal->Aldol Mannich/Aldol (Cat. Acid) Formaldehyde Formaldehyde Formaldehyde->Aldol ConjAdd Michael Adduct Aldol->ConjAdd + Aniline Aniline Aniline Aniline->ConjAdd Cycliz Dihydroquinoline ConjAdd->Cycliz - H2O Product 3-Pentylquinoline Cycliz->Product Oxidation (- 2H)

Figure 1: Mechanistic pathway for 3-Pentylquinoline synthesis highlighting the instability of the acrolein intermediate.

Critical Process Parameters (CPP) Data

Before troubleshooting, verify your parameters against these baseline standards for a 1kg scale reaction.

ParameterRecommended RangeRisk of Deviation
Aniline Equivalents 1.05 - 1.10 eqExcess aniline complicates purification (azeotropes).
Acid Catalyst 6M HCl or H₂SO₄ (aq)Too conc: Charring/Tars. Too dilute: Stalled reaction.
Dosing Temperature 95°C - 105°C<90°C: Accumulation of reagents (Runaway risk).
Oxidant I₂ (cat) or NitrobenzeneLack of oxidant leads to disproportionation (max 50% yield).
Addition Time 2 - 4 HoursFast addition causes polymerization of 2-pentylacrolein.

Troubleshooting Modules

Module A: Reaction Safety & Thermal Management

Issue: "I am observing a delayed exotherm or 'runaway' temperature spikes during addition."

Diagnosis: Reagent Accumulation. In Skraup/Doebner-Miller chemistries, the reaction rate must be instantaneous relative to the addition rate. If the temperature is too low (<90°C) during addition, the aldehyde and aniline accumulate without reacting. Once the threshold temperature is reached, the accumulated mass reacts simultaneously, exceeding cooling capacity.

Corrective Protocol:

  • The "Heel" Method: Start with the acid catalyst and 10% of the aniline/aldehyde mixture in the reactor. Heat to reflux before starting the main feed.

  • Validation: Ensure reflux is visible and steady before engaging dosing pumps.

  • Emergency Quench: Have a dedicated quench vessel (cold water) ready. Do not attempt to cool a runaway Skraup reaction with jacket cooling alone; the heat transfer is too slow.

Warning: Never scale up this reaction >3x in a single step. The heat generation is non-linear due to viscosity changes.

Module B: Yield Optimization & Polymerization

Issue: "My crude yield is low (<50%), and the reactor contains significant black tar/polymer."

Diagnosis: Polymerization of 2-Pentylacrolein. The intermediate 2-pentylacrolein is highly prone to polymerization under acidic conditions if it does not immediately react with aniline.

Corrective Protocol:

  • Biphasic System: Use a biphasic solvent system (e.g., Toluene/Aq. Acid).[1][2] The toluene protects the formed quinoline and aldehyde precursors from the harsh acid phase until the moment of reaction.

  • Co-Oxidant Selection: If you are relying on "disproportionation" (where the Schiff base acts as its own oxidant), your theoretical max yield is 50%. You must add an oxidant.

    • Recommendation: Add Iodine (1-2 mol%) or mild nitro-compounds (e.g., m-nitrobenzenesulfonic acid, water-soluble) to drive the dehydrogenation of the dihydroquinoline intermediate.

  • Steam Distillation Check: Tars are non-volatile. If your crude is tarry, do not attempt solvent extraction immediately. Perform a steam distillation first to separate the volatile quinoline from the polymer matrix.

Module C: Purification & Isolation

Issue: "I cannot separate the product from unreacted aniline. They co-distill."

Diagnosis: Azeotrope Formation / Similar Boiling Points. 3-Pentylquinoline (BP ~300°C est.) and Aniline (BP 184°C) can be difficult to separate if the aniline content is high, as they form emulsions and drag during distillation.

Corrective Protocol:

  • Chemical Scavenging:

    • After the reaction, treat the organic layer with acetic anhydride (1.1 eq relative to residual aniline). This converts aniline to acetanilide (non-volatile, high BP).

    • Proceed to distill.[1][2][3][4] The 3-pentylquinoline will distill over, leaving the acetanilide in the pot.

  • Zinc Chloride Complexation (The "Old School" Trick):

    • Quinolines form solid complexes with ZnCl₂.

    • Add ZnCl₂ solution to the crude oil. Filter the solid complex. Wash with solvent to remove impurities.[3]

    • Release the free base 3-pentylquinoline by treating the solid with dilute NaOH.

Decision Logic for Troubleshooting

Use this logic tree to diagnose the root cause of failure in your specific batch.

TroubleshootingTree Start Identify Failure Mode Yield Low Yield (<50%) Start->Yield Purity Low Purity / Separation Issues Start->Purity Safety Exotherm / Pressure Spike Start->Safety Tar Is the reactor fouled with tar? Yield->Tar Aniline Contaminant: Aniline? Purity->Aniline Accum Did temp drop during addition? Safety->Accum TarYes Aldehyde Polymerization. Action: Dilute feed or use Biphasic Cond. Tar->TarYes Yes TarNo Incomplete Oxidation. Action: Add oxidant (Iodine/Nitro-comp). Tar->TarNo No AnilineYes Action: Acetic Anhydride scavenge prior to distillation. Aniline->AnilineYes Yes AnilineNo Isomer Contamination (2-pentyl)? Action: Check aldehyde precursor purity. Aniline->AnilineNo No AccumYes Reagent Accumulation. CRITICAL: Stop feed, wait for exotherm. Accum->AccumYes Yes AccumNo Addition too fast. Action: Reduce feed rate. Accum->AccumNo No

Figure 2: Logic tree for diagnosing synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use pre-formed 2-pentylacrolein instead of generating it in situ? A: Yes, but with caution. 2-Pentylacrolein is unstable and polymerizes upon storage. If you synthesize it separately (e.g., via Mannich reaction of heptanal/formaldehyde), use it immediately. Distilling the acrolein intermediate is hazardous; it is safer to use the crude organic layer from the Mannich reaction directly in the Doebner-Miller step.

Q: Why is the product turning red/brown upon storage? A: Quinolines are photosensitive and prone to N-oxide formation. Store the purified 3-pentylquinoline under Argon/Nitrogen in amber glass. If the color deepens, a simple filtration through a short pad of basic alumina usually restores the pale yellow color.

Q: Can I use a Lewis Acid (e.g., Yb(OTf)₃) instead of HCl to improve yield? A: At milligram scale, yes. At kilogram scale, this is cost-prohibitive and difficult to remove. For scale-up, Brønsted acids (HCl, H₂SO₄, or p-TsOH) are preferred. If acid sensitivity is an issue, consider using Iodine (5 mol%) as a mild Lewis acid-catalyst-oxidant hybrid, which has shown success in modern "greener" quinoline syntheses.

References

  • Doebner-Miller Reaction Mechanism & Scale-up

    • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Link

  • Safety in Exothermic Heterocycle Synthesis

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[5] (Context: General Skraup Safety).

    • ACS Division of Chemical Health and Safety. (2014).[6] Managing Hazards for Scale Up of Chemical Manufacturing Processes. Link

  • Eisch, J. J., & Dluzniewski, T. (1989).
  • Green Synthesis Alternatives (Iodine Catalysis)

    • Wu, X., et al. (2018). Iodine-Catalyzed Synthesis of Quinolines. Advanced Synthesis & Catalysis. Link

Sources

Troubleshooting

enhancing the stability of 3-Pentylquinoline for experimental use

This is the Technical Support Center for 3-Pentylquinoline . This guide is designed for researchers utilizing 3-Pentylquinoline (CAS: 17692-04-5 / 23443-59-6 related) in medicinal chemistry (e.g., TLR8 agonist developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 3-Pentylquinoline .

This guide is designed for researchers utilizing 3-Pentylquinoline (CAS: 17692-04-5 / 23443-59-6 related) in medicinal chemistry (e.g., TLR8 agonist development) or physical organic chemistry (e.g., mass spectrometry standards).[1] It prioritizes field-proven protocols to mitigate the compound's susceptibility to oxidative degradation and photolysis.[1]

Quick Reference: Stability Profile

ParameterSpecificationCritical Note
Chemical Formula C₁₄H₁₇NLipophilic alkyl-heterocycle
Physical State Viscous Oil / Low-Melting SolidOften supercools; handle as liquid >25°C
Primary Threat Oxidative Degradation Benzylic oxidation at the pentyl chain (C1')
Secondary Threat Photolysis Turns yellow/brown upon UV/Vis exposure
Storage Temp -20°C Essential for long-term (>1 month) storage
Atmosphere Argon or NitrogenStrictly required (See Module 1)

Module 1: Storage & Handling Protocols

Q: What is the absolute "Gold Standard" for storing 3-Pentylquinoline?

A: To maximize shelf-life and prevent the formation of N-oxides or alkyl-chain ketones, follow this "Triple-Barrier" protocol:

  • Thermal Barrier: Store at -20°C . At room temperature, the activation energy for benzylic oxidation is easily overcome, leading to slow degradation.[1]

  • Photic Barrier: Use Amber Borosilicate Vials . If amber glass is unavailable, wrap clear vials in aluminum foil. Quinolines are chromophores; photon absorption generates radical species that accelerate degradation.[1]

  • Atmospheric Barrier: Purge the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.[1] Use a Parafilm M® seal over the cap to prevent oxygen diffusion.[1]

Q: My sample is an oil. Can I store it in plastic (polypropylene) tubes?

A: No.

  • Reasoning: 3-Pentylquinoline is highly lipophilic.[1] It can leach plasticizers (phthalates) from standard PP tubes, contaminating your sample.[1] Furthermore, the compound itself may diffuse into the plastic matrix over time.[1]

  • Solution: Always use Glass (Type I Borosilicate) or Teflon (PTFE) lined caps.

Q: How do I handle the compound if it has solidified?

A: 3-Pentylquinoline has a melting point near room temperature.[1]

  • Do NOT use a heat gun (creates hot spots >100°C, risking degradation).[1]

  • Protocol: Place the vial in a water bath at 30–35°C for 5–10 minutes. This gentle heating is sufficient to liquefy the sample without thermal stress.[1]

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture, which can introduce water into the hydrophobic oil.[1]

Module 2: Troubleshooting Degradation

Q: My clear/pale yellow oil has turned dark brown. Is it still usable?

A: Likely No.

  • Diagnosis: The "browning" of quinolines is a hallmark of oxidative polymerization and N-oxide formation .[1] The color comes from conjugated quinone-like impurities formed via photo-oxidation.[1]

  • Action: Run a TLC (Thin Layer Chromatography).[1]

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]

    • Observation: If you see a baseline spot (polar N-oxides) or a smear (polymers), purification is required.[1]

  • Recovery: Flash column chromatography on silica gel can typically recover the pure amine.[1] Pre-treat the column with 1% Triethylamine to prevent acid-catalyzed decomposition during purification.[1]

Q: I see an extra peak in my LC-MS at M+16. What is this?

A: This is the N-Oxide (3-Pentylquinoline-N-oxide) .[1]

  • Cause: Exposure to air (oxygen) at room temperature.[1]

  • Prevention: This confirms a breach in your inert atmosphere.[1] Re-purify and switch to Argon storage.

Q: Can I convert it to a salt to improve stability?

A: Yes, this is highly recommended for long-term archiving. [1]

  • Protocol: Dissolve the free base in diethyl ether. Add 1.1 equivalents of HCl (in dioxane or ether) dropwise.[1]

  • Result: The 3-Pentylquinoline Hydrochloride salt will precipitate.[1]

  • Benefit: The salt form locks the nitrogen lone pair, preventing N-oxidation and significantly raising the melting point, making it a stable solid that is easier to handle.[1]

Module 3: Mechanism of Instability (Visualized)

Understanding why the compound degrades allows for better prevention.[1] The diagram below illustrates the two primary failure modes: Benzylic Oxidation (attacking the alkyl chain) and N-Oxidation (attacking the ring).[1]

G Start 3-Pentylquinoline (Active Reagent) Oxidation Pathway A: Benzylic Oxidation (Trigger: O2 + Heat) Start->Oxidation Slow (RT) NOxide Pathway B: N-Oxidation (Trigger: Peroxides/Air) Start->NOxide Fast (in solution) ProdA 1-(3-Quinolyl)-1-pentanone (Ketone Impurity) Oxidation->ProdA PrevA PREVENTION: Store -20°C Argon Purge Oxidation->PrevA ProdB 3-Pentylquinoline-N-oxide (Polar Impurity) NOxide->ProdB PrevB PREVENTION: Convert to HCl Salt NOxide->PrevB

Figure 1: Degradation pathways of 3-Pentylquinoline showing the vulnerability of the benzylic carbon and the ring nitrogen.[1]

Module 4: Experimental Workflow for Salt Formation

If your experiments allow, converting the free base to the Hydrochloride (HCl) salt is the most effective stabilization method.[1]

Workflow Step1 1. Dissolve Free Base Solvent: Anhydrous Diethyl Ether Step2 2. Add Acid Source Reagent: 2M HCl in Diethyl Ether Step1->Step2 Step3 3. Precipitation Observation: White/Off-white solid forms Step2->Step3 Step4 4. Filtration & Wash Wash with cold Ether to remove impurities Step3->Step4 Step5 5. Vacuum Dry Remove solvent traces Step4->Step5

Figure 2: Step-by-step workflow for converting 3-Pentylquinoline oil into a stable Hydrochloride salt.

References

  • Synthesis and Characterization

    • Yan, X.[1] (2014).[1][2] Differentiation of Seven Isomeric n-Pentylquinoline Radical Cations Based on Energy-Resolved Medium-Energy Collision-Activated Dissociation. Purdue University Graduate School.[1]

    • Source:

  • Biological Applications (TLR8 Agonists)

    • Shukla, N. M., et al. (2011).[1] Structure-activity relationships of adenine-based Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for alkylquinoline scaffolds in TLR research).

    • Source:

  • General Quinoline Stability

    • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][3] (Authoritative text on N-heterocycle oxidation).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3-Pentylquinoline: A Comparative Guide to X-Ray Crystallography

Executive Summary For researchers in medicinal chemistry and drug development, the precise structural characterization of alkyl-substituted quinolines is a critical checkpoint. While 3-Pentylquinoline (CAS 5961-33-1) ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and drug development, the precise structural characterization of alkyl-substituted quinolines is a critical checkpoint. While 3-Pentylquinoline (CAS 5961-33-1) serves as a valuable scaffold in the synthesis of antimalarials and flavoring agents, its structural validation presents a unique challenge: distinguishing the 3-alkyl regioisomer from its 2-, 4-, or 6-isomers using standard spectroscopic methods alone.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . We establish that while NMR is faster, SC-XRD is the only method capable of providing absolute regio-chemical certainty for 3-pentylquinoline, particularly when synthesized via ambiguous pathways like the Skraup or Friedländer reactions.

Part 1: The Structural Challenge

The synthesis of 3-pentylquinoline often yields a mixture of isomers or oily products that resist standard purification. The core difficulty lies in the "silent" nature of the alkyl chain positioning in 1D NMR:

  • Ambiguity: The pentyl group's methylene protons (

    
    ) often overlap with other aliphatic signals.
    
  • Coupling Limitations: In 1D

    
     NMR, the coupling constants (
    
    
    
    ) between the quinoline ring protons can be subtle, making it difficult to definitively place the substituent at the C3 position versus C2 or C4 without complex 2D NOESY/HMBC experiments.
The Solution: Derivatization & Crystallography

Since 3-pentylquinoline is typically a viscous oil at room temperature, direct X-ray analysis is impossible. The validation protocol requires the formation of a crystalline salt—typically 3-Pentylquinoline Hydrochloride or a Picrate derivative —to create a lattice suitable for diffraction.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary validation techniques for 3-pentylquinoline.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

/

/2D)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packingMagnetic environment of nucleiMolecular mass & fragmentation
Regioisomer Certainty Absolute (100%) High (80-90% requires 2D analysis)Low (Isomers have identical mass)
Sample State Single Crystal (Solid/Salt)Solution (CDCl

, DMSO-

)
Solution/Gas Phase
Time to Result 24–72 Hours (includes crystallization)15–30 Minutes< 5 Minutes
Material Requirement ~10–20 mg (recoverable)~5–10 mg (recoverable)< 1 mg (destructive)
Cost Efficiency High Setup / Moderate per runLowLow
Why X-Ray Wins for This Application

While NMR is the daily workhorse, it relies on inference based on coupling patterns. SC-XRD provides a direct image of the molecule. For a drug candidate where the binding pocket affinity depends on the exact angle of the pentyl tail, only X-ray data (bond angles, torsion angles) can validate the pharmacophore model.

Part 3: The Validation Protocol (Step-by-Step)

This protocol is designed to convert the oily 3-pentylquinoline into a crystalline solid suitable for high-resolution X-ray diffraction.

Phase 1: Salt Formation (Crystallization)
  • Objective: Convert the oil into a lattice-forming salt.

  • Reagents: 3-Pentylquinoline (crude oil), HCl (etherial or conc. aqueous), Ethanol/Diethyl Ether.

  • Dissolve 50 mg of 3-pentylquinoline in 2 mL of absolute ethanol.

  • Dropwise add 1.2 equivalents of concentrated HCl or HCl in diethyl ether.

  • Allow the solution to stand at 4°C. If precipitation is too rapid, reheat to dissolve and cool slowly (0.5°C/min) to encourage single crystal growth.

  • Target: Colorless prisms or needles of 3-pentylquinoline

    
    HCl.
    
Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     or Cu K
    
    
    
    source).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the flexible pentyl chain).

  • Refinement: Use SHELXL for least-squares refinement.

  • Critical Check: Verify the nitrogen position.[1] In the HCl salt, the protonation at N1 confirms the quinoline core, and the electron density map will unambiguously show the pentyl chain attached to C3.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and experimental workflow for validating 3-pentylquinoline.

ValidationWorkflow Start Crude 3-Pentylquinoline (Viscous Oil) Check Initial Purity Check (TLC / LC-MS) Start->Check Decision Is Regiochemistry Ambiguous? Check->Decision NMR_Route 1D/2D NMR Analysis (HMBC/NOESY) Decision->NMR_Route No (Routine) XRay_Route Derivatization (HCl Salt Formation) Decision->XRay_Route Yes (Critical) NMR_Result Probable Structure (Inferred) NMR_Route->NMR_Result NMR_Result->XRay_Route If Inconclusive Cryst Slow Evaporation (EtOH/Ether) XRay_Route->Cryst DataCol SC-XRD Data Collection (100 K) Cryst->DataCol Refine Structure Refinement (SHELXL) DataCol->Refine Final Absolute Configuration Confirmed Refine->Final

Figure 1: Strategic workflow for the structural validation of alkylquinolines, prioritizing X-ray crystallography for ambiguous regioisomers.

Part 5: Expected Crystallographic Parameters

When analyzing the X-ray data for a quinoline derivative, the following parameters serve as quality control benchmarks. These values are derived from analogous structures (e.g., 3-phenylquinoline, quinolinium salts) found in the literature.

ParameterExpected Range/ValueSignificance
Space Group

or

(Monoclinic/Triclinic)
Common packing for planar heterocycles.
C-N Bond Length 1.32 – 1.36 ÅIndicates aromaticity of the pyridine ring.
C3-C(Pentyl) Bond 1.50 – 1.54 ÅTypical

-

single bond; confirms alkyl attachment.
R-Factor (

)
< 5.0% (0.05)Indicates a high-quality model fit to experimental data.
Disorder Pentyl chain terminal carbonsThe flexible tail may show high thermal motion; requires low temp (100 K).

Expert Insight: The presence of the chloride counter-ion in the salt lattice often facilitates hydrogen bonding (N–H···Cl), which rigidifies the structure and prevents the disorder often seen in neutral alkyl chains.

References

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, and Hirshfeld Surface Analysis of Quinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Crystal and Molecular Structure Studies of Quinoline-2-Carboxylate Derivatives. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 3-Pentylquinoline Samples

For researchers, scientists, and drug development professionals, the purity of a chemical compound is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical compound is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. In the realm of pharmaceutical research, where even trace impurities can lead to unforeseen biological activity or toxicity, the rigorous validation of compound purity is paramount. This guide provides an in-depth comparison of analytical techniques for validating the purity of 3-Pentylquinoline, a quinoline derivative with potential applications in medicinal chemistry.

The choice of analytical methodology is a critical decision that directly impacts the confidence in the reported purity of a 3-Pentylquinoline sample. This guide will explore three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices for each method, provide self-validating protocols, and present a comparative analysis to empower researchers to select the most appropriate technique for their specific needs.

The Importance of Purity in 3-Pentylquinoline Research

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1] 3-Pentylquinoline, a member of this family, is a subject of interest for its potential pharmacological properties. The integrity of any biological or chemical study involving this compound is directly contingent on its purity. Potential impurities, arising from the synthetic route or degradation, could include starting materials, intermediates, by-products, or isomers, each with the potential to confound experimental results.

Common synthetic routes to 3-alkylquinolines, such as the Friedländer or Doebner-von Miller reactions, can lead to specific impurities.[1][2] For instance, in a Friedländer synthesis involving the condensation of an o-aminobenzaldehyde or ketone with a ketone containing an α-methylene group, potential impurities could include unreacted starting materials, side-products from self-condensation of the ketone, or regioisomers if the ketone is unsymmetrical.[3][4] Therefore, a robust analytical strategy must be capable of separating and identifying these potential contaminants.

Comparative Analysis of Purity Validation Techniques

The selection of an analytical technique for purity determination should be guided by the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the need for structural confirmation. The following table provides a high-level comparison of HPLC, GC-MS, and NMR for the purity analysis of 3-Pentylquinoline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Quantification of the main component and known/unknown impurities.Identification and quantification of volatile impurities.Structural elucidation and absolute quantification (qNMR).
Strengths - High resolution and sensitivity.- Applicable to a wide range of compounds.- Well-established for purity determination.- Excellent for volatile and semi-volatile compounds.- High sensitivity and specificity (with MS detection).- Provides detailed structural information.- qNMR offers absolute purity determination without a specific reference standard for the analyte.- Non-destructive.
Limitations - Requires a chromophore for UV detection.- Co-eluting impurities can be missed.- Relative quantification unless a certified reference standard is used.- Limited to thermally stable and volatile compounds.- Derivatization may be required for non-volatile compounds.- Lower sensitivity compared to HPLC and GC-MS.- Complex spectra for mixtures.- Requires a relatively pure sample for accurate quantification.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[5] For 3-Pentylquinoline, a reversed-phase HPLC method is generally suitable.

  • Column Selection: A C18 column is a common first choice for non-polar to moderately polar compounds like 3-Pentylquinoline, offering good retention and separation based on hydrophobicity. For potentially challenging separations involving structurally similar impurities, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions.[6]

  • Mobile Phase: A mixture of acetonitrile or methanol and water is a standard mobile phase for reversed-phase chromatography. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape for basic compounds like quinolines by suppressing the ionization of silanol groups on the stationary phase.[7]

  • Detection: UV detection is appropriate for 3-Pentylquinoline due to the chromophoric nature of the quinoline ring system. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-80% B

    • 15-17 min: 80% B

    • 17-18 min: 80-30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 3-Pentylquinoline)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the 3-Pentylquinoline sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak purity analysis using the PDA detector should be performed to check for co-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and dissolve 3-Pentylquinoline sample dilute Dilute to working concentration prep->dilute inject Inject sample onto C18 column dilute->inject separate Gradient elution inject->separate detect PDA detection separate->detect integrate Integrate peak areas detect->integrate purity_check Assess peak purity (PDA) detect->purity_check calculate Calculate area % purity integrate->calculate

Caption: Workflow for HPLC purity validation of 3-Pentylquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] It is particularly useful for identifying trace impurities that may not be readily detectable by HPLC.

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-polysiloxane, is generally suitable for the analysis of quinoline derivatives. The choice of column length and film thickness will depend on the required resolution and analysis time.

  • Injection Mode: Split injection is typically used for purity analysis to avoid overloading the column. A splitless injection may be employed for trace impurity analysis to enhance sensitivity.

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS, providing reproducible mass spectra that can be compared to spectral libraries for compound identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 40-500

Sample Preparation:

  • Prepare a solution of the 3-Pentylquinoline sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Analysis:

  • The total ion chromatogram (TIC) is used to assess the overall purity.

  • Mass spectra of the main peak and any impurity peaks are compared with a spectral library (e.g., NIST) for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve 3-Pentylquinoline in volatile solvent inject Inject into GC prep->inject separate Temperature-programmed separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass analysis ionize->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic spectra Identify impurities via mass spectral library search tic->spectra

Caption: Workflow for GC-MS impurity profiling of 3-Pentylquinoline.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]

  • Internal Standard: A certified internal standard with a known purity is used. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard is required. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled, including a long relaxation delay (D1) to allow for full relaxation of all nuclei between scans.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a known amount of the 3-Pentylquinoline sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl3).

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment

  • Relaxation Delay (D1): ≥ 5 x T1 (where T1 is the longest spin-lattice relaxation time of the signals of interest)

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32)

  • Spectral Width: Appropriate to cover all signals of interest

  • Acquisition Time: ≥ 3 s

Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of the 3-Pentylquinoline and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Accurately weigh 3-Pentylquinoline dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire ¹H NMR spectrum with quantitative parameters dissolve->acquire process Process spectrum acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for qNMR absolute purity determination of 3-Pentylquinoline.

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and robust validation of the purity of 3-Pentylquinoline samples, a multi-faceted approach employing orthogonal analytical techniques is recommended. HPLC provides excellent quantitative information on the main component and impurities with chromophores. GC-MS is invaluable for the identification of volatile and semi-volatile impurities that may be present at trace levels. Finally, qNMR offers a powerful method for determining the absolute purity of the material, serving as an independent verification of the results obtained from chromatographic techniques.

By understanding the principles, strengths, and limitations of each technique, and by implementing well-designed, self-validating experimental protocols, researchers can ensure the quality and integrity of their 3-Pentylquinoline samples, thereby fostering confidence in their scientific findings and accelerating the drug development process.

References

  • Doebner, O., & von Miller, W. (1881). Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Lee, K., Kim, S., & Kim, J. (2019). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 15, 1349–1354. [Link]

  • Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770–775. [Link]

  • De la Cruz, J. N., et al. (2018). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ACS Omega, 3(11), 15729-15735. [Link]

  • Shrout, J. D., et al. (2024). Alkyl quinolones mediate heterogeneous colony biofilm architecture that improves community-level survival. Journal of Bacteriology, e0032123. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. [Link]

  • Wikipedia. (n.d.). Quinine total synthesis. Retrieved from [Link]

  • Scott, T. L., & You, Z. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984. [Link]

  • de la Hoz, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 468-476. [Link]

  • Cliffe, I. A., & Ife, R. J. (1995). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synthetic Communications, 25(16), 2469-2479. [Link]

  • Singh, S. K., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • CN103808828A. (2014). HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. (n.d.). SlideShare. Retrieved from [Link]

  • de la Hoz, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 468-476. [Link]

  • Singh, R., & Kumar, A. (2016). Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Farias, I. V. M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201. [Link]

  • Patel, P., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. Journal of Chromatographic Science, 54(10), 1731-1737. [Link]

  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 705. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3899. [Link]

  • Stoyanov, N., & Antonov, L. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. [Link]

  • Popović, G., Čakar, M., & Vladimirov, S. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Journal of the Serbian Chemical Society, 72(11), 1085-1092. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Li, L., et al. (2020). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Journal of Proteome Research, 19(7), 2829–2837. [Link]

  • Supplementary Information. (2018). The Royal Society of Chemistry. [Link]

  • Burgé, G., Flourat, A. L., Pollet, B., & Allais, F. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Advances, 5(104), 85859-85866. [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Beck, A. (2015). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

Technical Comparison: Synthetic Architectures for 3-Pentylquinoline

Executive Summary 3-Pentylquinoline represents a specific alkylated heteroaromatic scaffold often utilized in medicinal chemistry (as a lipophilic core for receptor binding) and flavor chemistry. Its synthesis presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pentylquinoline represents a specific alkylated heteroaromatic scaffold often utilized in medicinal chemistry (as a lipophilic core for receptor binding) and flavor chemistry. Its synthesis presents a classic dichotomy in organic process design: Ring Construction (building the heterocycle around the alkyl chain) versus Ring Functionalization (attaching the alkyl chain to a pre-formed heterocycle).

This guide compares the two most robust methodologies: the Modified Friedländer Annulation and the Suzuki-Miyaura Cross-Coupling .

  • Friedländer Annulation: Offers high atom economy and scalability but requires unstable starting materials (2-aminobenzaldehyde).

  • Suzuki-Miyaura: Provides modularity and high functional group tolerance but suffers from higher reagent costs and the technical challenge of

    
    -
    
    
    
    coupling.

Part 1: Strategic Retrosynthesis

To understand the causality behind route selection, we first visualize the disconnection strategies.

Retrosynthesis Target 3-Pentylquinoline RouteA_Node Route A: Condensation RouteA_Node->Target Cyclodehydration PrecursorA1 2-Aminobenzaldehyde PrecursorA1->RouteA_Node PrecursorA2 Heptanal PrecursorA2->RouteA_Node RouteB_Node Route B: Cross-Coupling RouteB_Node->Target Pd(0) Catalysis PrecursorB1 3-Bromoquinoline PrecursorB1->RouteB_Node PrecursorB2 Pentylboronic Acid PrecursorB2->RouteB_Node

Figure 1: Retrosynthetic analysis showing the convergent nature of Cross-Coupling vs. the constructive nature of Friedländer synthesis.

Part 2: Detailed Synthetic Routes

Route A: The Modified Friedländer Annulation

This route is the "Constructive" approach. It involves the condensation of 2-aminobenzaldehyde with heptanal.

  • Mechanism: Base-catalyzed aldol condensation between the ketone/aldehyde

    
    -methylene and the benzaldehyde carbonyl, followed by Schiff base formation and cyclodehydration.
    
  • Critical Challenge: 2-aminobenzaldehyde is unstable and prone to self-condensation (polymerization).

  • Solution: The "Tricky" reagent is often generated in situ from 2-nitrobenzaldehyde or protected forms, or used immediately upon liberation from its hydrochloride salt.

Experimental Protocol (Self-Validating System)

Reagents:

  • 2-Aminobenzaldehyde (freshly liberated or commercial): 10 mmol

  • Heptanal (freshly distilled): 12 mmol (1.2 equiv)

  • KOH (Ethanolic solution, 10%): 20 mL

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in 15 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add heptanal (1.37 g, 12 mmol) slowly at room temperature. Note: Slow addition prevents the "self-aldol" of heptanal.

  • Catalysis: Add 1.0 mL of 10% ethanolic KOH. The solution should turn deep yellow/orange, indicating imine formation.

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the polar amine spot and the appearance of a fluorescent quinoline spot.

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Redissolve residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove base and unreacted aldol byproducts.

  • Purification: Dry organic layer over

    
    . Concentrate and purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).
    

Mechanistic Pathway:

Friedlander Step1 2-Aminobenzaldehyde + Heptanal Step2 Aldol Intermediate (C-C Bond Formation) Step1->Step2 OH- Step3 Schiff Base (C-N Bond Formation) Step2->Step3 - H2O Step4 3-Pentylquinoline (- 2 H2O) Step3->Step4 Cyclization

Figure 2: Base-catalyzed Friedländer mechanism. Note that for aldehydes (heptanal), the alpha-carbon attacks the benzaldehyde carbonyl.

Route B: Suzuki-Miyaura Cross-Coupling

This route is the "Functionalization" approach. It couples a pre-existing quinoline ring with an alkyl chain.

  • Mechanism: Pd(0) cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.

  • Critical Challenge:

    
    -
    
    
    
    couplings are notoriously difficult due to slow transmetallation and rapid
    
    
    -hydride elimination of the alkyl-palladium intermediate.
  • Solution: Use of specific ligands (e.g., dppf) and bases (e.g.,

    
     or 
    
    
    
    ) to accelerate the cycle.
Experimental Protocol

Reagents:

  • 3-Bromoquinoline: 1.0 mmol

  • Pentylboronic acid: 1.5 mmol

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 mmol)
    
  • Solvent: Toluene/Water (10:1) degassed.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon x3.

  • Loading: Add 3-bromoquinoline (208 mg, 1 mmol), pentylboronic acid (174 mg, 1.5 mmol),

    
     (978 mg, 3 mmol), and 
    
    
    
    (41 mg, 0.05 mmol).
  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Note: Water is crucial for the boronic acid activation.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Validation: Check TLC. 3-Bromoquinoline is less polar than the product. If starting material remains, add 2 mol% more catalyst.

  • Workup: Filter through a Celite pad (removes Pd black). Wash with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Catalytic Cycle:

Suzuki Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoquinoline TransMet Transmetallation (Ar-Pd-Pentyl) OxAdd->TransMet + Pentylboronic acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 3: Suzuki catalytic cycle. The transmetallation step is rate-limiting for alkylboronic acids.

Part 3: Comparative Analysis

The choice between these routes depends on the project phase (Discovery vs. Process Development).

FeatureRoute A: FriedländerRoute B: Suzuki Coupling
Primary Utility Large-scale manufacturingLibrary generation / SAR studies
Step Count 1 (Convergent)1 (from commercial bromide)
Yield Moderate (50-70%)High (75-90%)
Atom Economy High (Byproduct:

)
Low (Byproducts: Boron salts, Bromides)
Reagent Cost Low (Aldehydes are cheap)High (Pd catalyst, Boronic acids)
Purification Difficult (Polymeric side products)Easy (Distinct Rf values)
Scalability Excellent (No heavy metals)Poor (Pd removal required)
Expert Insight:

For Medicinal Chemistry (SAR) , use Route B . The ability to keep a stock of 3-bromoquinoline and couple various alkyl/aryl boronic acids allows for rapid analoging. The cost of Palladium is negligible on a milligram scale.

For Process Chemistry (Kilo lab) , use Route A . Palladium removal (ppm levels) is a regulatory nightmare. The Friedländer route, while requiring careful handling of the amino-aldehyde, is far more cost-effective and "green" at scale.

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Suzuki Coupling of Alkylboronic Acids

    • Littke, A. F., Dai, C., & Fu, G. C. (2000).[1] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Chlorides under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.

  • Specific Synthesis of 3-Alkylquinolines

    • Muscia, G. C., Bollini, M., Carnevale, J. P., Bruno, A. M., & Asís, S. E. (2006). Microwave-assisted Friedländer synthesis of substituted quinolines. Tetrahedron Letters, 47(50), 8811-8815.

Sources

Comparative

A Comparative Spectroscopic Guide to 3-Pentylquinoline and Isoquinoline

In the landscape of heterocyclic chemistry, quinoline and its isomer, isoquinoline, form the backbone of numerous pharmacologically active compounds and functional materials. The strategic placement of substituents on th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, quinoline and its isomer, isoquinoline, form the backbone of numerous pharmacologically active compounds and functional materials. The strategic placement of substituents on these core structures allows for the fine-tuning of their electronic, steric, and physicochemical properties. This guide provides a detailed spectroscopic comparison of 3-Pentylquinoline, a representative of alkyl-substituted quinolines, and the foundational isoquinoline.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of how structural differences manifest in various spectroscopic techniques. We will delve into the nuances of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, providing both experimental insights and the theoretical underpinnings for the observed spectral characteristics.

Molecular Structures and Their Spectroscopic Implications

At a fundamental level, the key distinction between 3-Pentylquinoline and isoquinoline lies in the position of the nitrogen atom within the bicyclic aromatic system and the presence of an alkyl substituent. Isoquinoline features the nitrogen at the 2-position, while quinoline has it at the 1-position. In 3-Pentylquinoline, the pentyl group at the C-3 position introduces an aliphatic component to the otherwise aromatic scaffold. These differences profoundly influence the electronic distribution and molecular vibrations, leading to distinct spectroscopic fingerprints.

G cluster_0 3-Pentylquinoline cluster_1 Isoquinoline 3pq_structure isoq_structure

Figure 1: Molecular structures of 3-Pentylquinoline and Isoquinoline.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated π-electron systems of these molecules. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Expected Observations:

  • Isoquinoline : Typically exhibits multiple absorption bands corresponding to π → π* transitions. The spectrum is characterized by fine vibrational structure, a hallmark of rigid aromatic systems.

  • 3-Pentylquinoline : The addition of the pentyl group, an electron-donating alkyl substituent, is expected to cause a slight red shift (bathochromic shift) of the absorption maxima (λmax) compared to unsubstituted quinoline. This is due to the raising of the HOMO energy level. The overall spectral profile will be similar to that of quinoline, but with subtle shifts.

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Isoquinoline~217, ~266, ~317Data VariesEthanol
3-PentylquinolinePredicted ~225-235, ~270-280, ~310-320Data Not AvailableEthanol

Table 1: Typical UV-Vis Absorption Maxima for Isoquinoline and Predicted Maxima for 3-Pentylquinoline.

Experimental Protocol: UV-Vis Spectroscopy

G prep Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M in ethanol) blank Record baseline spectrum with pure solvent prep->blank sample Measure absorbance of sample solutions from 200-400 nm blank->sample analyze Identify λmax and calculate molar absorptivity sample->analyze G background Collect background spectrum of the clean ATR crystal sample Place a small amount of sample directly on the crystal background->sample collect Acquire the sample spectrum (e.g., 4000-400 cm⁻¹) sample->collect process Perform baseline correction and peak picking collect->process

Figure 3: Workflow for ATR-IR spectroscopy.

Methodology:

  • Background Scan: Ensure the ATR crystal is clean and collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental artifacts.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹. [1]4. Data Processing: The resulting spectrum is typically processed to correct for baseline drift and the frequencies of the absorption maxima are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

¹H NMR Spectroscopy

Comparative Insights:

  • Aromatic Region (7.0-9.5 ppm): Both compounds will display a series of signals in this region.

    • Isoquinoline: Exhibits a characteristic set of doublets and triplets. The proton at C1 is typically the most deshielded due to its proximity to the nitrogen atom.

    • 3-Pentylquinoline: The absence of a proton at C3 will simplify the spectrum in that region. The signals for the remaining aromatic protons will be influenced by the electronic effects of the pentyl group. Protons on the pyridine ring are generally more deshielded than those on the benzene ring. [2]* Aliphatic Region (0.5-3.0 ppm):

    • Isoquinoline: This region will be empty.

    • 3-Pentylquinoline: A distinct set of signals corresponding to the pentyl group will be observed. This will include a triplet for the terminal methyl group, and a series of multiplets for the methylene groups. The methylene group attached directly to the quinoline ring will be the most deshielded.

Proton EnvironmentIsoquinoline (δ ppm)3-Pentylquinoline (δ ppm) (Proxy: 3-Isobutylquinoline)
Aromatic Protons~7.5 - 9.2~7.25 - 8.1
Aliphatic ProtonsAbsent~1.0 - 2.9

Table 3: Comparison of ¹H NMR Chemical Shift Regions. Data for 3-Pentylquinoline is approximated from data for 3-isobutylquinoline.</p>

¹³C NMR Spectroscopy

Comparative Insights:

  • Aromatic Region (120-160 ppm):

    • Isoquinoline: Shows nine distinct signals for the nine carbon atoms. The carbons adjacent to the nitrogen (C1 and C3) are significantly deshielded. [3] * 3-Pentylquinoline: Will also show signals in this region for the nine aromatic carbons. The C3 signal will be shifted due to the direct attachment of the pentyl group. The other aromatic carbon signals will also experience smaller shifts.

  • Aliphatic Region (10-40 ppm):

    • Isoquinoline: No signals in this region.

    • 3-Pentylquinoline: Will display signals corresponding to the five carbons of the pentyl chain.

Carbon EnvironmentIsoquinoline (δ ppm)3-Pentylquinoline (δ ppm) (Proxy: 3-Isobutylquinoline)
Aromatic Carbons~120 - 152~122 - 162
Aliphatic CarbonsAbsent~22 - 48

Table 4: Comparison of ¹³C NMR Chemical Shift Regions. Data for 3-Pentylquinoline is approximated from data for 3-isobutylquinoline.<[3]/p>

Experimental Protocol: NMR Spectroscopy

G dissolve Dissolve sample in a deuterated solvent (e.g., CDCl₃) transfer Transfer solution to an NMR tube dissolve->transfer acquire Acquire spectrum on an NMR spectrometer transfer->acquire process Process the FID (Fourier Transform, phase and baseline correction) acquire->process analyze Analyze chemical shifts, integration, and coupling patterns process->analyze

Figure 4: General procedure for NMR sample preparation and analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of an internal standard like tetramethylsilane (TMS) if desired.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are then applied.

  • Spectral Analysis: Chemical shifts are referenced to the solvent peak or TMS. For ¹H NMR, the integrals of the signals are determined, and the coupling constants (J-values) are measured from the splitting patterns.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure.

Key Differentiators:

  • Molecular Ion Peak (M⁺•):

    • Isoquinoline: The molecular formula is C₉H₇N, giving a molecular weight of 129.16 g/mol . The mass spectrum will show a prominent molecular ion peak at m/z = 129. [4] * 3-Pentylquinoline: The molecular formula is C₁₄H₁₇N, resulting in a molecular weight of 199.30 g/mol . The molecular ion peak will be observed at m/z = 199.

  • Fragmentation:

    • Isoquinoline: Being a stable aromatic system, the molecular ion is relatively intense. Fragmentation may involve the loss of HCN (m/z 27) to give a peak at m/z = 102.

    • 3-Pentylquinoline: The pentyl side chain provides a site for characteristic fragmentation pathways. A prominent fragmentation will be the benzylic cleavage, leading to the loss of a butyl radical (•C₄H₉) to form a stable quinolinemethyl cation at m/z = 142. Another common fragmentation is the McLafferty rearrangement if the geometry is favorable.

SpeciesIsoquinoline (m/z)3-Pentylquinoline (m/z)
Molecular Ion [M]⁺•129199
[M - HCN]⁺•102-
[M - C₄H₉]⁺-142

Table 5: Expected Key Fragments in the Mass Spectra of Isoquinoline and 3-Pentylquinoline.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

G introduce Introduce sample into the ion source (e.g., via GC or direct probe) ionize Ionize the sample with a high energy electron beam (70 eV) introduce->ionize accelerate Accelerate the resulting ions into the mass analyzer ionize->accelerate separate Separate ions based on their mass-to-charge ratio accelerate->separate detect Detect the ions and generate the mass spectrum separate->detect

Figure 5: Fundamental steps in EI-MS analysis.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron to form a radical cation (the molecular ion).

  • Acceleration: The positively charged ions are accelerated by an electric field.

  • Mass Analysis: The accelerated ions are directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a plot of ion intensity versus m/z is generated.

Conclusion

The spectroscopic comparison of 3-Pentylquinoline and isoquinoline reveals a clear and predictable relationship between molecular structure and spectral output. The isomeric position of the nitrogen atom in the core ring system and the presence of the aliphatic side chain in 3-Pentylquinoline are the primary drivers of the observed differences. While isoquinoline serves as a benchmark for the fundamental benzopyridine system, the analysis of 3-Pentylquinoline demonstrates how alkyl substitution introduces characteristic signals in IR, NMR, and MS, and subtly perturbs the electronic transitions observed in UV-Vis spectroscopy. A thorough understanding of these spectroscopic signatures is indispensable for the unambiguous identification, characterization, and quality control of these important classes of heterocyclic compounds in research and development.

References

  • Bernstein, M. P., Mattioda, A. L., Sandford, S. A., & Hudgins, D. M. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. ResearchGate. [Link]

  • TSI Journals. (2015). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8405, Isoquinoline. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. [Link]

  • Astrochemistry Laboratory, NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 282849, 3-Phenylquinoline. [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • SlideShare. (2017). Isoquinoline.pptx. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline IR Spectrum. In NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71545, 2-Phenylquinoline. [Link]

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Validation

A Comparative Guide to the Validation of an Analytical Method for 3-Pentylquinoline Quantification

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. The objective of validating an analytical procedure i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide provides an in-depth, comparative analysis of validating a quantitative method for 3-Pentylquinoline, a heterocyclic aromatic compound representative of many novel chemical entities in the pharmaceutical pipeline.

We will explore the validation process through the lens of two common yet distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will not only detail the "how" but, more critically, the "why" behind each experimental choice, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4].

The Analytical Landscape: Choosing the Right Technique

The selection of an analytical technique is the first critical decision. 3-Pentylquinoline, as a quinoline derivative, possesses a chromophore, making it suitable for UV detection. However, the complexity of the sample matrix and the required sensitivity often dictate the best approach.

  • HPLC-UV: This technique is a robust and cost-effective workhorse for routine quality control and quantification of active pharmaceutical ingredients (APIs) in high-concentration samples. Its reliability and ease of validation make it a staple in many pharmaceutical labs[5].

  • LC-MS/MS: When high sensitivity and specificity are paramount—such as for impurity analysis, metabolite identification, or bioanalysis in complex matrices like plasma—LC-MS/MS is the superior choice. It can distinguish compounds not just by their retention time but by their unique mass-to-charge ratio (m/z), providing an extra layer of certainty[5][6]. LC-MS/MS is often significantly more sensitive than LC-UV, capable of detecting analytes at parts-per-trillion levels[5][7].

This guide will proceed with validation protocols applicable to both, highlighting key differences in expected performance and acceptance criteria.

The Validation Master Plan: A Step-by-Step Workflow

Analytical method validation is not a single experiment but a series of interconnected studies. The logical flow ensures that each parameter builds upon the last, creating a comprehensive and self-validating data package.

G A Method Development & Optimization B System Suitability (SST) A->B Define SST Criteria C Specificity / Selectivity B->C Confirm System Performance D Linearity & Range C->D Establish Identity E Accuracy D->E Define Concentration Range F Precision (Repeatability & Intermediate) E->F Confirm Trueness G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G Assess Variability H Robustness G->H Determine Method Sensitivity I Validated Method for Routine Use H->I Assess Reliability

Caption: Workflow for Analytical Method Validation.

Deep Dive into Validation Parameters

Each validation characteristic addresses a specific question about the method's performance. The protocols described below are based on the principles outlined in the ICH Q2(R1) guidance[3][4].

System Suitability Testing (SST)

Objective: To verify that the analytical system is performing adequately before and during sample analysis. SST is a crucial quality control measure that ensures the equipment is ready to produce reliable data[8][9][10][11].

Methodology:

  • Prepare a standard solution of 3-Pentylquinoline at a concentration in the middle of the expected range.

  • Make at least five replicate injections of this standard.

  • Calculate key chromatographic parameters.

Acceptance Criteria (Typical for HPLC-UV):

  • Peak Area Reproducibility (%RSD): ≤ 2.0%

  • Retention Time Reproducibility (%RSD): ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Causality: A high RSD in peak area could indicate pump or injector issues, while retention time variability might point to an unstable mobile phase or column temperature. The tailing factor and plate count are direct measures of column performance and peak quality[12].

Specificity

Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest (3-Pentylquinoline) and is not affected by the presence of other components like impurities, degradation products, or matrix components.

G cluster_1 Chromatogram cluster_2 Chromatogram A Blank (Matrix) C 3-Pentylquinoline Standard X No interfering peaks at the analyte's retention time A->X B Placebo (Matrix + Excipients) D Spiked Sample (Analyte + Impurities) Y Single, sharp peak confirms retention time C->Y Z Analyte peak is well-resolved from all potential interferents D->Z

Caption: Demonstrating Specificity in a Chromatographic Method.

Methodology:

  • Blank Analysis: Analyze a sample of the matrix (e.g., diluent, placebo formulation) to ensure no interfering peaks are present at the retention time of 3-Pentylquinoline.

  • Forced Degradation (for stability-indicating methods): Subject a sample of 3-Pentylquinoline to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis of Stressed Sample: Run the stressed sample to ensure that the peak for intact 3-Pentylquinoline is well-resolved from any degradation product peaks. For LC-MS/MS, specificity is further confirmed by monitoring unique mass transitions for the analyte.

Linearity and Range

Objective: To demonstrate a proportional relationship between the concentration of 3-Pentylquinoline and the analytical signal over a defined range.

Methodology:

  • Prepare a series of at least five calibration standards of 3-Pentylquinoline, spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area (or response) against the known concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r) or Coefficient of Determination (R²): ≥ 0.995

Accuracy

Objective: To determine the closeness of the measured value to the true value. Accuracy is a measure of the method's trueness.

Methodology:

  • Prepare a placebo (matrix) and spike it with known amounts of 3-Pentylquinoline at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision reflects the random error of the method.

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results of each set of measurements.

Acceptance Criteria:

  • Repeatability (%RSD): ≤ 2.0%

  • Intermediate Precision (%RSD): ≤ 3.0%

Limits of Detection (LOD) and Quantitation (LOQ)

Objective: To determine the lowest concentration of 3-Pentylquinoline that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Methodology (Signal-to-Noise Approach):

  • Determine the magnitude of the baseline noise by analyzing a blank sample.

  • Prepare and inject samples with decreasing concentrations of 3-Pentylquinoline.

  • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1[12]. The LOQ must also be subsequently verified for accuracy and precision.

Comparative Performance Summary: HPLC-UV vs. LC-MS/MS

The choice between these two powerful techniques often comes down to a trade-off between the required performance and practical considerations like cost and complexity.

Validation ParameterHPLC-UVLC-MS/MSRationale for Difference
Specificity Good; relies on chromatographic separation.Excellent; relies on both separation and mass-to-charge ratio. Highly specific even with co-eluting peaks.Mass spectrometry adds a second dimension of separation, drastically reducing the chance of interference[6].
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.995UV detectors often have a wider linear dynamic range. MS detectors can be prone to saturation or ion suppression at high concentrations.
Accuracy (% Recovery) 98-102%95-105% (wider range often accepted for trace analysis)Both are highly accurate. LC-MS/MS may be more susceptible to matrix effects, which can influence recovery.
Precision (%RSD) ≤ 2.0%≤ 5.0% (for assays) to ≤ 15% (for bioanalysis at LOQ)HPLC-UV is generally more precise for high-concentration assays. The complexity of the MS interface can introduce more variability[5].
LOQ ppm range (µg/mL)ppb to ppt range (ng/mL to pg/mL)LC-MS/MS is inherently a more sensitive technique, making it the only choice for trace-level quantification[7][13].
Robustness HighModerateHPLC-UV methods are generally more rugged. LC-MS/MS performance is highly sensitive to mobile phase composition, source cleanliness, and matrix effects[5].

Conclusion

The validation of an analytical method for quantifying 3-Pentylquinoline is a systematic process governed by internationally recognized guidelines. The objective is always to prove that the method is fit for its intended purpose[1][2].

  • For routine analysis of the bulk drug substance or formulated product where concentration levels are high, a well-validated HPLC-UV method provides a reliable, robust, and cost-effective solution.

  • For the quantification of trace-level impurities, degradation products, or for bioanalytical studies in complex matrices, the superior sensitivity and specificity of an LC-MS/MS method are indispensable.

Ultimately, the data generated through this rigorous validation process provides the unshakeable confidence required for critical decision-making in drug development, from early-stage research to final product quality control.

References

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS. Chemyx Inc. [Link]

  • LCGC International. (2020). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. MJH Life Sciences. [Link]

  • Mawssi, A. M., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • PubMed. (2012). Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • Assay Analytica. (2024). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. [Link]

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Comparative

A Comparative Guide to 3-Alkylquinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its adaptable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its adaptable bicyclic aromatic structure allows for extensive chemical modifications, leading to a broad spectrum of biological activities.[1] Within oncology, quinoline derivatives have become a significant class of compounds with potent anticancer properties, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1]

A particularly compelling strategy in modern cancer therapy involves the targeted inhibition of key signaling pathways that are frequently dysregulated in cancer cells.[1] The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that controls cell growth, proliferation, survival, and metabolism.[1] Its abnormal activation is a characteristic of many human cancers, making it a primary target for the development of new drugs.[1][2]

This technical guide offers an in-depth comparative study of 3-alkylquinoline derivatives, with a focus on their potential as anticancer agents targeting the PI3K/Akt/mTOR pathway. We will explore the structure-activity relationships, compare the cytotoxic effects of different derivatives, and provide detailed experimental protocols for their evaluation.

The Critical Role of the 3-Alkyl Substitution: A Structure-Activity Relationship (SAR) Perspective

The substitution at the 3-position of the quinoline ring has been shown to be crucial for the cytotoxic activity of these compounds.[3] The nature of the substituent at this position can significantly influence the compound's interaction with its biological target. For instance, the presence of an electron-donating methyl group at the 3-position has been suggested to enhance anticancer activity.[3]

The lipophilicity of the molecule, which can be modulated by the length of the alkyl chain at the 3-position, is another critical factor. Generally, an optimal level of lipophilicity is required for effective passage through the cell membrane to reach intracellular targets. However, excessively high lipophilicity can lead to decreased solubility and potential off-target toxicity. Therefore, the systematic variation of the alkyl chain length (e.g., methyl, ethyl, propyl) at the 3-position is a key strategy in the optimization of these derivatives as anticancer agents.

Comparative Cytotoxicity of 3-Alkyl-4-hydroxyquinolin-2(1H)-ones

To illustrate the comparative anticancer potential of 3-alkylquinoline derivatives, we will examine a series of 3-alkyl-4-hydroxyquinolin-2(1H)-ones. The following table summarizes their cytotoxic activity (IC50 values) against various cancer cell lines.

CompoundR (Alkyl Group)MCF-7 (Breast Cancer) IC50 (µM)NCI-H460 (Lung Cancer) IC50 (µM)
1a -CH3> 50> 50
1b -CH2CH325.310.1
1c -CH2CH2CH315.12.7
Doxorubicin (Reference Drug)0.80.1

Data synthesized from multiple sources for illustrative purposes.[4]

From this comparative data, a clear trend emerges. The cytotoxic activity of the 3-alkyl-4-hydroxyquinolin-2(1H)-ones against both MCF-7 and NCI-H460 cancer cell lines increases with the length of the alkyl chain from methyl to propyl. The 3-propyl derivative (1c ) demonstrates the most potent activity in this series. This suggests that the increased lipophilicity and potential for enhanced van der Waals interactions of the longer alkyl chain contribute to its improved anticancer efficacy. However, it is important to note that even the most active compound in this series is less potent than the standard chemotherapeutic drug, doxorubicin. This highlights the ongoing need for further optimization of these quinoline derivatives.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a common event in many cancers.[5] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting this critical pathway.[5]

The proposed mechanism of action for many 3-alkylquinoline derivatives involves the inhibition of one or more key kinases in this pathway, such as PI3K, Akt, or mTOR. By blocking the signaling cascade, these compounds can induce apoptosis and inhibit the proliferation of cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by 3-alkylquinoline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of Translation Initiation Inhibitor 3-Alkylquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the anticancer properties of 3-alkylquinoline derivatives.

Synthesis of 3-Alkyl-4-hydroxyquinolin-2(1H)-ones

This protocol describes a general method for the synthesis of 3-alkyl-4-hydroxyquinolin-2(1H)-ones.

Synthesis_Workflow Start Start Step1 Mix Aniline and Diethyl Malonate Derivative Start->Step1 Step2 Reflux for 4-6 hours Step1->Step2 Step3 Cyclization in Diphenyl Ether at 250°C Step2->Step3 Step4 Cool and precipitate with Hexane Step3->Step4 Step5 Filter and wash the solid product Step4->Step5 Step6 Recrystallize from Ethanol Step5->Step6 End Pure 3-Alkyl-4-hydroxy- quinolin-2(1H)-one Step6->End

Caption: Synthesis workflow for 3-alkyl-4-hydroxyquinolin-2(1H)-ones.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine one equivalent of the appropriate aniline with 1.1 equivalents of the corresponding diethyl alkylmalonate.

  • Initial Reaction: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial reaction is complete, add the reaction mixture to a larger flask containing diphenyl ether. Heat the mixture to 250°C for 30-60 minutes to induce cyclization.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 3-alkyl-4-hydroxyquinolin-2(1H)-one. The final product should be characterized by NMR and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-alkylquinoline derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the 3-alkylquinoline derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both Annexin V-FITC and PI.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect the expression levels of specific proteins in a cell lysate, including the phosphorylated (activated) forms of kinases in the PI3K/Akt/mTOR pathway.

Western_Blot_Workflow Start Start Step1 Cell Lysis and Protein Quantification Start->Step1 Step2 SDS-PAGE Gel Electrophoresis Step1->Step2 Step3 Protein Transfer to PVDF Membrane Step2->Step3 Step4 Blocking with 5% BSA Step3->Step4 Step5 Primary Antibody Incubation (e.g., p-Akt) Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Chemiluminescent Detection Step6->Step7 End Protein Expression Analysis Step7->End

Caption: Western blot workflow for PI3K/Akt/mTOR pathway analysis.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the 3-alkylquinoline derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the protein expression levels.[6][7]

Conclusion and Future Directions

This guide provides a comparative overview of 3-alkylquinoline derivatives as a promising class of anticancer agents. The structure-activity relationship studies indicate that the nature of the alkyl substituent at the 3-position significantly influences their cytotoxic activity. The primary mechanism of action for many of these compounds appears to be the inhibition of the critical PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and the suppression of cancer cell proliferation.

The provided experimental protocols offer a robust framework for the synthesis and evaluation of new 3-alkylquinoline derivatives. Future research should focus on the synthesis of a wider range of analogues with varying alkyl chain lengths and branching to further refine the structure-activity relationship. Moreover, detailed mechanistic studies are required to identify the specific kinase targets within the PI3K/Akt/mTOR pathway and to explore potential off-target effects. Ultimately, the goal is to develop novel 3-alkylquinoline derivatives with improved potency, selectivity, and drug-like properties for clinical translation as effective cancer therapeutics.

References

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Validation

A Senior Application Scientist's Guide to Cross-Validation of 3-Pentylquinoline Analytical Results

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 3-Pentylquinoline, a quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 3-Pentylquinoline, a quinoline derivative with potential applications in medicinal chemistry, requires robust analytical methods to ensure its quality and consistency. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of 3-Pentylquinoline. Beyond a simple outline of methodologies, this document delves into the causality behind experimental choices and presents a framework for the cross-validation of results, ensuring the trustworthiness and integrity of the data generated.

The principles and protocols outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a comprehensive resource for establishing a self-validating system for the analysis of 3-Pentylquinoline and similar molecules.[1][2]

The Importance of Orthogonal Analytical Methods and Cross-Validation

Relying on a single analytical technique can introduce unforeseen biases. Each method has its own inherent selectivity and potential interferences. By employing orthogonal methods—techniques that rely on different physicochemical principles of separation and detection—we can gain a more comprehensive and reliable understanding of the analyte. Cross-validation is the formal process of comparing the results from these different validated methods to ensure their agreement and to identify any potential systematic differences.[3][4] This is a critical step in method transfer between laboratories and in ensuring the long-term consistency of analytical results.[5]

Physicochemical Properties of 3-Pentylquinoline: A Foundation for Method Development

Predicted Physicochemical Properties of 3-Pentylquinoline:

PropertyPredicted ValueImplication for Analytical Method
Molecular Weight199.29 g/mol Suitable for both GC-MS and HPLC-MS.
Boiling Point~300-320 °CVolatile enough for GC analysis with appropriate inlet temperature.
Water SolubilityLowSuggests reversed-phase HPLC is a suitable approach. Good solubility in organic solvents is expected.
logP~4.5Indicates high lipophilicity, further supporting the use of reversed-phase HPLC.

These predicted properties guide our choice of analytical techniques and the starting parameters for method development. The expected low water solubility and high logP make reversed-phase HPLC an excellent candidate. The predicted boiling point is within a suitable range for GC analysis, offering an orthogonal separation mechanism. qNMR, being a primary ratio method, provides an independent measure of purity and concentration without the need for a chemically identical reference standard.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a balance of performance characteristics, sample throughput requirements, and the specific information needed.

FeatureHPLC-UV/DADGC-MSqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.
Strengths High precision, robust, widely available, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity (with MS), excellent for volatile and semi-volatile compounds.Primary ratio method, highly accurate, no analyte-specific reference standard needed for purity, provides structural information.
Limitations Requires chromophores for UV detection, potential for co-elution.Not suitable for non-volatile or thermally labile compounds, potential for matrix effects.Lower sensitivity than chromatographic methods, requires highly pure internal standard, potential for signal overlap.
Typical Use Case Routine purity and assay determination in quality control.Identification and quantification of volatile impurities, trace analysis.Purity assessment of reference standards, accurate quantification without a specific reference material.

Experimental Protocols

The following protocols are designed as robust starting points for the analysis of 3-Pentylquinoline and should be validated according to ICH guidelines to demonstrate their fitness for purpose.[2]

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

Rationale: The aromatic quinoline core of 3-Pentylquinoline is expected to have strong UV absorbance, making HPLC with UV detection a suitable quantitative technique. A C18 column is chosen due to the non-polar nature of the molecule.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 3-Pentylquinoline reference standard in the diluent to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the 3-Pentylquinoline sample in the diluent to a nominal concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • DAD Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient Program:

      Time (min) %B
      0 40
      15 90
      17 90
      17.1 40

      | 20 | 40 |

  • Data Analysis: Integrate the peak corresponding to 3-Pentylquinoline. Construct a calibration curve from the working standards and determine the concentration of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: The predicted volatility of 3-Pentylquinoline makes it amenable to GC analysis. The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum.

Instrumentation and Materials:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Solvent: Dichloromethane or Ethyl Acetate.

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-Pentylquinoline reference standard in the chosen solvent at 1 mg/mL. Create a series of working standards by dilution (e.g., 0.1-10 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to a nominal concentration of 5 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Extract the ion chromatogram for the molecular ion and characteristic fragment ions of 3-Pentylquinoline. Create a calibration curve and quantify the sample.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary analytical method that allows for the determination of purity and concentration without the need for an identical reference standard.[8][10][14] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[15][16]

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Certified internal standard (e.g., Maleic Anhydride, 1,2,4,5-Tetrachloro-3-nitrobenzene). The internal standard should be soluble in the same solvent, not react with the analyte, and have signals that do not overlap with the analyte's signals.[17][18]

  • High-precision analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 3-Pentylquinoline sample into a vial.[15][16]

    • Accurately weigh a known amount of the internal standard into the same vial. An equimolar amount is often a good starting point.[18]

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis:

      • Long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • Sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).

      • A 90° pulse angle.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of 3-Pentylquinoline and a signal from the internal standard.

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Cross-Validation of Analytical Results

Once each method has been individually validated for parameters such as linearity, accuracy, precision, and specificity, a cross-validation study should be performed to ensure the methods produce comparable results.[3][4]

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Comparison cluster_3 Conclusion A Prepare Homogeneous 3-Pentylquinoline Samples B Analyze by Validated HPLC Method A->B Aliquots C Analyze by Validated GC-MS Method A->C Aliquots D Analyze by Validated qNMR Method A->D Aliquots E Statistical Analysis (e.g., Bland-Altman, Passing-Bablok) B->E C->E D->E F Assess Method Agreement and Bias E->F

Caption: Workflow for the cross-validation of analytical methods for 3-Pentylquinoline.

Statistical Analysis for Cross-Validation

A robust statistical analysis is essential to objectively compare the results from the different analytical methods.[19][20]

1. Passing-Bablok Regression: This is a non-parametric method for linear regression that is robust to outliers and does not assume a normal distribution of errors.[2][14][21][22][23] It is particularly useful for comparing two methods where both have measurement errors.

  • Procedure: Plot the results from one method against the other. The regression analysis will yield a slope and an intercept with their 95% confidence intervals.

  • Interpretation:

    • If the 95% confidence interval for the intercept includes 0, there is no significant constant systematic difference between the methods.

    • If the 95% confidence interval for the slope includes 1, there is no significant proportional systematic difference.

2. Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[24][25][26][27][28]

  • Procedure: For each sample, calculate the mean of the results from the two methods and the difference between them. Plot the differences against the means.

  • Interpretation:

    • The mean of the differences represents the estimated bias.

    • The limits of agreement (mean difference ± 1.96 * standard deviation of the differences) provide a range within which 95% of the differences between the two methods are expected to lie.

Hypothetical Performance Data Comparison

The following table presents hypothetical but realistic performance data for the three analytical methods, as would be determined during method validation.

Validation ParameterHPLC-UV/DADGC-MSqNMR
Linearity (r²) > 0.999> 0.998N/A (primary method)
Range 1 - 100 µg/mL0.1 - 10 µg/mL1 - 20 mg/mL
LOD 0.3 µg/mL0.03 µg/mL~0.1 mg/mL
LOQ 1 µg/mL0.1 µg/mL~0.3 mg/mL
Precision (%RSD) < 1.0%< 2.0%< 0.5%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%

Conclusion

The choice of an analytical method for 3-Pentylquinoline depends on the specific requirements of the analysis. HPLC-UV/DAD offers a robust and precise method for routine quality control. GC-MS provides excellent sensitivity and selectivity, making it ideal for impurity profiling and trace analysis. qNMR stands out as a primary method for the accurate determination of purity and for the certification of reference materials without the need for a specific standard of the analyte.

A comprehensive understanding and implementation of cross-validation are crucial for ensuring the reliability and comparability of analytical data. By employing orthogonal methods and rigorous statistical comparison, researchers and drug development professionals can have high confidence in the quality of their results, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93–138.
  • Emery Pharma. (2024, February 9).
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  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • ICH. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Mestrelab Research. (2012, December 18).
  • Wegener, J. W., et al. (2017). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • NCSS. (n.d.). Passing-Bablok Regression for Method Comparison.
  • Giavarina, D. (2015). Bland-Altman methods for comparing methods of measurement and response to criticisms.
  • Wikipedia. (n.d.).
  • ICH. (2023, November 30).
  • XLSTAT. (n.d.). Method comparison (Bland Altman, …).
  • Kim, S., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • Bergström, C. A. S., et al. (2014). Prediction of Physicochemical Properties.
  • European Bioanalysis Forum. (2017, September).
  • Simundic, A. M. (2013). Comparison of methods: Passing and Bablok regression. Biochemia Medica, 23(3), 279–285.
  • MedCalc. (n.d.). Comparison of multiple methods.
  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
  • Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • Bland, J. M., & Altman, D. G. (1999). Measuring agreement in method comparison studies. Statistical Methods in Medical Research, 8(2), 135–160.
  • Agilent Technologies, Inc. (2011, April 8).
  • Avdeef, A. (2018).
  • Simundic, A. M. (2013). Comparison of methods: Passing and Bablok regression.
  • Wikipedia. (n.d.). Bland–Altman plot.
  • Li, Y., et al. (2024). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis.
  • Analyse-it Software, Ltd. (n.d.). Passing-Bablok regression.
  • Kim, H., et al. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv.
  • ICH. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • Poater, A., et al. (2024).
  • PubChem. (n.d.). Boiling Point | Periodic Table of Elements.

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Comparative

A Researcher's Guide to the Electrochemical Properties of Quinoline Derivatives

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are found in a wide array of pharmacologically active compounds, fro...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are found in a wide array of pharmacologically active compounds, from antimalarials to anticancer agents.[1] The biological activity and material properties of these compounds are often intimately linked to their ability to participate in electron transfer reactions. Therefore, a thorough understanding of their electrochemical properties is not merely an academic exercise but a critical component of rational drug design and materials development.

This guide provides an in-depth comparison of the electrochemical behavior of various quinoline derivatives. We will explore how different functional groups modulate the redox properties of the quinoline core, explain the causality behind experimental choices for characterizing these molecules, and provide actionable protocols for researchers in the field.

The Quinoline Core: An Electrochemical Overview

The electrochemical signature of the parent quinoline molecule is defined by its aromatic, electron-deficient heterocyclic nature. The nitrogen atom lends the pyridine ring a lower electron density compared to its benzene counterpart, making the molecule susceptible to reduction.[2][3] The specific oxidation and reduction potentials are, however, highly sensitive to the chemical environment, including the solvent, electrolyte, and pH. In aprotic media, the reduction can proceed through two reversible one-electron transfer steps, forming a radical anion and then a dianion.[4] In the presence of proton sources (protic media), the mechanism often shifts to a single two-electron process generating dihydroquinolines.[4]

The true versatility of quinoline chemistry lies in the functionalization of its core structure. The strategic placement of electron-donating or electron-withdrawing groups allows for the fine-tuning of the molecule's redox potentials, tailoring it for specific applications.

Caption: The fundamental quinoline ring structure with numbered positions.

Comparative Analysis: The Decisive Role of Substituents

The electrochemical properties of quinoline derivatives are profoundly dictated by the electronic nature of their substituents. A strong correlation exists between the chemical structure and the resulting oxidation and reduction potentials.[5][6]

Derivatives with Electron-Donating Groups (EDGs)

Electron-donating groups, such as hydroxyl (-OH), amino (-NH2), and alkyl groups (e.g., -CH3), increase the electron density on the quinoline ring system. This electronic "push" makes it easier to remove an electron, thereby facilitating oxidation and lowering the oxidation potential (making it less positive).

A prime example is 8-hydroxyquinoline (Oxine) . This derivative is a potent antioxidant, a property directly linked to its reducing capabilities.[7] Cyclic voltammetry studies confirm that it is more easily oxidized than flavonoids like catechin and quercetin, underscoring its efficiency as a free radical scavenger.[7] Similarly, the introduction of a dimethylamino group has been shown to facilitate oxidation.[5]

Table 1: Comparative Oxidation Potentials of Quinoline Derivatives with Electron-Donating Groups

Derivative Substituent(s) Key Electrochemical Feature Application Insight
8-Hydroxyquinoline 8-OH Strong antioxidant activity, readily oxidized.[7] Its reducing properties are central to its role in mitigating oxidative stress.[8]
8-Aminoquinoline 8-NH2 Anodic (oxidation) behavior is strongly pH-dependent.[4][9] Redox stability in different biological compartments can be predicted.
6-Aminoquinoline 6-NH2 Undergoes single-electron oxidation at lower potentials.[10] Can form dimers/polymers upon oxidation, relevant for materials science.

| Methylated Quinolines | -CH3 | The presence of a methyl group facilitates oxidation.[5][6] | Can be used to tune the redox potential for applications like corrosion inhibition.[11] |

Derivatives with Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, most notably the nitro (-NO2) group, decrease the electron density of the aromatic system. This electronic "pull" makes the quinoline core more receptive to accepting electrons, thus facilitating reduction and making the reduction potential less negative.

Studies on various quinoline derivatives have consistently shown that those bearing a nitro group are the easiest to reduce.[12] For instance, 6-nitro-4-phenylquinoline exhibits multistep reversible reduction waves at significantly less negative potentials than its unsubstituted counterparts.[12] This property is crucial in the context of medicinal chemistry, where bioreduction can be an activation step for certain drugs. Nitroxoline (8-hydroxy-5-nitroquinoline), for example, acts by chelating metal ions and disrupting the redox balance in pathogens.[13]

Table 2: Comparative Reduction Potentials of Quinoline Derivatives with Electron-Withdrawing Groups

Derivative Substituent(s) Key Electrochemical Feature Application Insight
6-Nitro-4-phenylquinoline 6-NO2, 4-Phenyl Easiest to reduce among a series of tested derivatives.[12] Potential for applications requiring facile reduction, such as hypoxia-activated prodrugs.
Quinolinium Salts N-alkylated (positive charge) Reduction potentials range from -0.43 to -1.08 V.[14] The positive charge makes the ring highly electron-deficient and easier to reduce.

| Quinolinequinones | Quinone moiety | Undergo redox cycling, which can produce reactive oxygen species.[15] | Important mechanism for the cytotoxicity of certain anticancer quinolinequinones.[15] |

Experimental Design: A Protocol for Cyclic Voltammetry Analysis

Cyclic Voltammetry (CV) is the workhorse technique for probing the electrochemical behavior of new compounds.[14] A properly executed CV experiment provides a wealth of information, including redox potentials and insights into reaction mechanisms and electron transfer kinetics. A self-validating protocol ensures that the data is reliable and reproducible.

Causality in Experimental Choices:
  • Three-Electrode System: Using a working electrode (where the reaction occurs), a reference electrode (providing a stable potential), and a counter electrode (completing the circuit) is essential to accurately measure the potential at the working electrode without being affected by the bulk solution resistance.[16]

  • Supporting Electrolyte: An electrochemically inert salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is added at a high concentration (~0.1 M) to ensure the solution is conductive and to minimize the migration of the charged analyte in the electric field.[17] This ensures that diffusion is the primary mode of mass transport to the electrode.

  • Solvent Choice: The solvent must dissolve the analyte and the electrolyte and have a large potential window (a range of potentials where the solvent itself is not oxidized or reduced). Acetonitrile and dimethylformamide (DMF) are common choices for organic electrochemistry.[18]

  • Scan Rate Variation: Performing scans at different rates helps determine if the redox process is diffusion-controlled and can reveal the kinetics of coupled chemical reactions.[19]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Analyte Solution (1-5 mM Quinoline Derivative) e1 Assemble 3-Electrode Cell p1->e1 p2 Prepare Electrolyte Solution (0.1 M TBAPF6 in Acetonitrile) p2->e1 p3 Polish Working Electrode (e.g., Glassy Carbon) p3->e1 e2 Deoxygenate Solution (Purge with N2 or Ar) e1->e2 e3 Run Cyclic Voltammogram (Set Potential Window & Scan Rate) e2->e3 a1 Identify Peak Potentials (Epa, Epc) e3->a1 a4 Vary Scan Rate & Re-analyze e3->a4 Mechanistic Study a2 Measure Peak Currents (Ipa, Ipc) a1->a2 a3 Assess Reversibility (ΔEp, Ipa/Ipc ratio) a1->a3 a2->a3 a4->a3

Caption: Experimental workflow for Cyclic Voltammetry analysis of quinolines.

Step-by-Step Protocol for Cyclic Voltammetry:
  • Electrode Preparation:

    • Polish the working electrode (e.g., a 3 mm diameter glassy carbon electrode) on a polishing pad with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and the chosen solvent (e.g., acetonitrile) between each polishing step.

    • Sonication in the solvent for 2-3 minutes can help remove any embedded polishing material. Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a stock solution of the quinoline derivative (e.g., 1-5 mM) in the chosen solvent.

    • Prepare the supporting electrolyte solution (e.g., 0.1 M TBAPF6 in acetonitrile). The final solution for the experiment will contain both the analyte and the electrolyte.

  • Cell Assembly and Measurement:

    • Assemble the three-electrode cell: place the polished working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag+ reference) into the electrochemical cell containing the analyte/electrolyte solution.[16]

    • Deoxygenate the solution by bubbling an inert gas (high-purity nitrogen or argon) through it for at least 10-15 minutes. Oxygen is electroactive and its reduction can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Set the experimental parameters: define a potential window that is wide enough to observe the redox events of interest but not so wide as to cause solvent breakdown. Start with a typical scan rate of 100 mV/s.

    • Initiate the potential scan and record the resulting voltammogram (current vs. potential).

  • Data Interpretation:

    • From the voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (Ipa and Ipc).

    • For an electrochemically reversible process, the separation between the anodic and cathodic peaks (ΔEp = Epa - Epc) should be close to (59/n) mV at room temperature, where 'n' is the number of electrons transferred. The ratio of peak currents (Ipa/Ipc) should be approximately 1.[19]

    • Repeat the experiment at different scan rates (e.g., 50, 200, 500 mV/s) to gain further mechanistic insights.

Conclusion

The electrochemical properties of quinoline derivatives are a direct reflection of their molecular structure. By rationally modifying the quinoline core with electron-donating or electron-withdrawing substituents, researchers can precisely tune the redox behavior of these molecules. This guide has demonstrated the strong correlation between substituent effects and electrochemical potentials, providing a framework for predicting and understanding these properties. The provided experimental protocol for cyclic voltammetry serves as a robust starting point for researchers seeking to characterize novel quinoline derivatives, ensuring data integrity and fostering deeper insights into the electron transfer processes that govern their function in both biological and material systems.

References

  • Kowalski, D., et al. (2020). Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. ResearchGate. Available at: [Link]

  • Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: [Link]

  • Petrovic, M., et al. (2023). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Available at: [Link]

  • Singh, A., et al. (2016). An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solution. ResearchGate. Available at: [Link]

  • Chobot, V., et al. (2011). Redox properties of 8-quinolinol and implications for its mode of action. PubMed. Available at: [Link]

  • Ghag, A. D., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Future Medicinal Chemistry. Available at: [Link]

  • Honde, B. S., & Kunkulol, R. R. (2019). Review of Quinoline Derivatives. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Kumar, S., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. Available at: [Link]

  • Guzsvány, V., et al. (2020). Electrochemical determination of 8-hydroxyquinoline in a cosmetic product on a glassy carbon electrode modified with 1-amino-2-naphthol-4-sulfonic acid. Journal of the Serbian Chemical Society. Available at: [Link]

  • Wang, P., et al. (2022). The electrochemically selective C3-thiolation of quinolines. Organic Chemistry Frontiers. Available at: [Link]

  • Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed. Available at: [Link]

  • Robles-Vargas, F., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules. Available at: [Link]

  • Shumba, M., et al. (2023). Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids on Glassy Carbon Electrode. Journal of The Electrochemical Society. Available at: [Link]

  • Karki, K., et al. (1995). Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. PubMed. Available at: [Link]

  • Maji, R., et al. (2022). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry. Available at: [Link]

  • Petrovic, M., et al. (2023). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Available at: [Link]

  • Kopchuk, D. S., et al. (2019). Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotecting Properties. ResearchGate. Available at: [Link]

  • Evtyugin, G. A., & Porfir'eva, A. V. (2021). Determination of Organic Compounds in Aqueous–Organic and Dispersed Media Using Electrochemical Methods of Analysis. ResearchGate. Available at: [Link]

  • Penketh, P. G., et al. (2016). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules. Available at: [Link]

  • Grygar, T., et al. (2001). The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Jolit, A., et al. (2019). The structures of the substituted quinolines. ResearchGate. Available at: [Link]

  • Maji, R., et al. (2022). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry. Available at: [Link]

  • Huo, Z., et al. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry. Available at: [Link]

  • Author, N/A. (N/A). Synthesis of nitroquinoline derivatives 9. ResearchGate. Available at: [Link]

  • Francke, R., & Schille, B. (2021). Electrochemical organic reactions: A tutorial review. ACS Central Science. Available at: [Link]

  • Lee, H. J., & Schanze, K. S. (2004). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. The Journal of Organic Chemistry. Available at: [Link]

  • Stahl, S. S., & Waldhart, K. A. (2020). "How Should I Think About Voltage? What is Overpotential?" – Establishing an Organic Chemistry Intuition for Electrochemistry. OSTI.gov. Available at: [Link]

  • Liu, Z. Q., et al. (2001). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. PubMed. Available at: [Link]

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Validation

validation of in-silico models for predicting 3-Pentylquinoline activity

Topic: Validation of In-Silico Models for Predicting 3-Pentylquinoline Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Alkylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of In-Silico Models for Predicting 3-Pentylquinoline Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Alkylquinoline Scaffold

3-Pentylquinoline (3-PQ) represents a privileged structural motif within the alkylquinoline family. Originally identified in marine proteobacteria (e.g., Pseudoalteromonas spp.) and specific rutaceous plants (Galipea longiflora), this scaffold exhibits versatile bioactivity ranging from quorum sensing modulation to topoisomerase inhibition .

However, the lipophilic nature of the pentyl side chain introduces flexibility that challenges standard rigid-receptor docking protocols. This guide provides a rigorous validation framework to ensure your computational models—whether for antimicrobial or anticancer applications—are not merely generating data, but predicting physical reality.

Comparative Framework: Choosing the Right In-Silico Engine

For 3-PQ, the choice of modeling software significantly impacts predictive accuracy due to the rotational freedom of the C5-alkyl chain.

FeatureAutoDock Vina (Open Source) Schrödinger Glide (Commercial) Gold (CCDC)
Scoring Function Empirical + Knowledge-basedEmpirical (GlideScore)Force-field based (GoldScore)
Lipophilic Handling Moderate; often underestimates hydrophobic enclosure penalty.Superior ; XP (Extra Precision) mode specifically rewards hydrophobic enclosure.Good; ChemScore function handles lipophilicity well.
Side-Chain Flexibility Rigid receptor (standard); Flexible residues computationally expensive.Induced Fit Docking (IFD) protocol efficiently handles receptor flexibility.Partial flexibility allowed; robust for small active sites.
3-PQ Suitability High Utility for Screening. Best for initial large-library filtering.High Accuracy for Lead Opt. Best for predicting binding pose of the pentyl tail.Balanced. Good alternative if specific metal-coordination is involved.

Recommendation: Use AutoDock Vina for initial decoy screening (enrichment validation) and Schrödinger Glide (IFD) for final binding mode confirmation to account for the steric bulk of the pentyl group.

Core Validation Workflow: The "Self-Validating" Protocol

Scientific integrity demands that a model is proven guilty until proven innocent. Follow this three-stage validation protocol.

Phase 1: Structural Preparation & Redocking (The "RMSD Check")

Before docking 3-PQ, you must reproduce the crystallographic reality.

  • Target Selection: Retrieve a high-resolution crystal structure of a homologous target (e.g., DNA Gyrase PDB: 1AJ6 or Topoisomerase I PDB: 1T8I) co-crystallized with a quinoline-like ligand.

  • Sanitization: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.

  • Redocking: Extract the native ligand and re-dock it into the empty active site.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.

    • Fail: RMSD > 2.0 Å (Indicates the scoring function cannot replicate the native interaction).

Phase 2: The Decoy Challenge (Enrichment Analysis)

A model that docks everything "well" is useless. It must distinguish active 3-PQ analogs from inactive look-alikes.

  • Active Set: Compile 10–20 known active alkylquinolines (IC50 < 10 µM).

  • Decoy Set: Generate 500+ property-matched decoys using the DUD-E (Directory of Useful Decoys) generator. These possess similar MW and LogP but different topology.

  • Screening: Dock both sets blindly.

  • Metric: Plot the ROC (Receiver Operating Characteristic) curve. A valid model for 3-PQ should achieve an AUC (Area Under Curve) > 0.7 .

Phase 3: Prospective Experimental Validation

The final tier is "wet-lab" confirmation.

  • Assay: Microdilution Assay (for antimicrobial) or MTT Assay (for anticancer).

  • Correlation: Plot Predicted Binding Energy (

    
    ) vs. Experimental 
    
    
    
    . A Pearson correlation coefficient (
    
    
    ) > 0.6 is required for a quantitative model.

Visualizing the Validation Logic

The following diagram illustrates the critical decision gates in validating a 3-PQ model.

ValidationWorkflow Start Start: 3-PQ Model Design TargetPrep Target Prep (PDB: 1AJ6/1T8I) Start->TargetPrep Redocking Redocking Validation (Native Ligand) TargetPrep->Redocking RMSD_Check Is RMSD < 2.0 Å? Redocking->RMSD_Check DecoyGen Decoy Generation (DUD-E Database) RMSD_Check->DecoyGen Yes Fail Refine Force Field / Change Algorithm RMSD_Check->Fail No Screening Virtual Screening (Actives vs. Decoys) DecoyGen->Screening ROC_Check Is ROC AUC > 0.7? Screening->ROC_Check Production Production Run: Docking 3-Pentylquinoline ROC_Check->Production Yes (Model Validated) ROC_Check->Fail No (False Positives High)

Figure 1: Decision tree for validating molecular docking protocols. Note the strict "Go/No-Go" gates at RMSD and ROC analysis.

Mechanistic Insight: 3-PQ at the Target Site

Understanding why 3-PQ works is crucial for interpreting docking scores. In the context of DNA Gyrase inhibition (a common target for quinolines), the mechanism involves stabilizing the cleaved DNA-enzyme complex.

Mechanism PQ 3-Pentylquinoline Complex Cleavable Complex (Stabilized) PQ->Complex Intercalates/Binds Gyrase DNA Gyrase (Subunit A/B) DNA Bacterial DNA Gyrase->DNA Binds Gyrase->Complex DNA->Complex Death Double-Strand Breaks (Cell Death) Complex->Death Replication Fork Collision

Figure 2: Mechanistic pathway of Quinoline-based DNA Gyrase inhibition. The 3-PQ molecule stabilizes the "cleavable complex," preventing DNA religation.

Experimental Data Benchmarks

Use the following representative data ranges to benchmark your in-silico predictions. If your docking scores deviate significantly from these ranges, re-evaluate your ligand parameterization (specifically the alkyl chain flexibility).

Table 1: Representative Validation Data for Alkylquinolines

MetricAcceptable RangeInterpretation
Binding Energy (

)
-7.5 to -9.5 kcal/molValues weaker than -6.0 suggest non-specific binding; stronger than -11.0 often indicate force-field artifacts for this MW.
Ligand Efficiency (LE) 0.30 – 0.45 kcal/mol/atom3-PQ is a small fragment-like molecule; high LE is expected.
Hydrogen Bonds 1 – 2 InteractionsUsually via the Quinoline Nitrogen (N1) or C4-substituents.
Hydrophobic Enclosure HighThe pentyl chain should reside in a hydrophobic pocket (e.g., Val/Leu rich regions).
Experimental IC50 5 – 50 µMTypical range for moderate 3-PQ analogs against bacterial targets.

Detailed Experimental Protocol (The "Ground Truth")

To validate your computational predictions, perform this standard Resazurin-based Microdilution Assay .

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 3-PQ against S. aureus or E. coli.

  • Preparation:

    • Dissolve 3-Pentylquinoline in DMSO to create a 10 mM stock solution.

    • Prepare Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of 3-PQ (Range: 1000 µM to 1.95 µM).

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL (0.5 McFarland standard).
      
    • Add 100 µL of inoculum to each well.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution.

    • Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition); Pink = Growth (Active Metabolism).

  • Validation: The MIC value obtained here is the "Ground Truth" used to calibrate your docking scores.

References

  • Biological Activity of Quinolines: Musiol, R. (2017).[1][2][3][4][5][6][7][8] "Biological activities of quinoline derivatives." Bioorganic & Medicinal Chemistry. [Link]

  • In-Silico Docking Targets (Gyrase): Eswaran, S., et al. (2010). "Novel quinoline derivatives: Synthesis, antimicrobial activity and molecular docking studies." European Journal of Medicinal Chemistry. [Link]

  • Validation Protocols (DUD-E/RMSD): Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. [Link]

  • Alkylquinolines in Nature: Wratten, S. J., et al. (1977). "Antibiotic metabolites from a marine pseudomonad." Antimicrobial Agents and Chemotherapy. [Link]

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Comparative

A Head-to-Head Comparison: 3-Pentylquinoline Versus Standard Corrosion Inhibitors

A Technical Guide for Researchers in Materials Science and Chemical Engineering In the relentless battle against corrosion, which silently degrades critical infrastructure and industrial equipment, the development and se...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Materials Science and Chemical Engineering

In the relentless battle against corrosion, which silently degrades critical infrastructure and industrial equipment, the development and selection of effective corrosion inhibitors are paramount. While standard inhibitors like those based on triazoles and imidazolines have long been the industry's first line of defense, the quest for more efficient and environmentally benign alternatives has led researchers to explore novel molecular architectures. Among these, quinoline and its derivatives have emerged as a promising class of corrosion inhibitors. This guide provides a detailed head-to-head comparison of a specific alkylquinoline, 3-Pentylquinoline, with established standard corrosion inhibitors, offering insights into their mechanisms of action, performance under various conditions, and the experimental methodologies used for their evaluation.

The Pervasive Threat of Corrosion and the Role of Inhibitors

Corrosion is an electrochemical process that involves the gradual destruction of a material, typically a metal, due to its reaction with its environment. This process leads to significant economic losses and safety hazards. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[1] They function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents.[2]

Unveiling the Contestants: 3-Pentylquinoline and Standard Inhibitors

This guide focuses on a comparative analysis of 3-Pentylquinoline against two widely used classes of standard corrosion inhibitors: triazoles (represented by Benzotriazole) and imidazolines.

3-Pentylquinoline: A Promising Challenger

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are known to be effective corrosion inhibitors due to the presence of a nitrogen atom and the planar aromatic ring system.[3] These features facilitate strong adsorption onto metal surfaces. The introduction of an alkyl group, such as a pentyl group at the 3-position, is expected to enhance the inhibitive properties of the quinoline molecule. The alkyl chain can increase the surface area coverage and create a more compact and hydrophobic protective layer, further impeding the ingress of corrosive species. While specific performance data for 3-Pentylquinoline is not extensively available in publicly accessible literature, the performance of other quinoline derivatives provides a strong indication of its potential, with many exhibiting inhibition efficiencies well above 90% in acidic media.[4][5][6]

Standard Inhibitors: The Established Benchmarks

  • Benzotriazole (BTA): A well-established corrosion inhibitor, particularly for copper and its alloys, BTA is also effective for steel in various environments.[7][8] It forms a protective polymeric film on the metal surface through coordination bonds between its nitrogen atoms and the metal atoms.[9] Inhibition efficiencies for benzotriazole on steel in acidic solutions have been reported in the range of 80-85%.[10]

  • Imidazoline Derivatives: These are widely used in the oil and gas industry and are effective in acidic environments.[11] Their mechanism involves the adsorption of the imidazoline ring onto the metal surface, with the hydrophobic tail orienting away from the surface to form a protective barrier.[12] Imidazoline-based inhibitors have demonstrated high inhibition efficiencies, often exceeding 90% in acidic conditions.[3][13]

Mechanism of Action: A Tale of Adsorption

The primary mechanism by which 3-Pentylquinoline and standard corrosion inhibitors protect metals is through adsorption onto the metal surface. This adsorption can be classified as physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.

  • Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (like nitrogen in quinoline, benzotriazole, and imidazoline) and the vacant d-orbitals of the metal atoms.

The presence of the nitrogen atom and the π-electrons of the aromatic ring in 3-Pentylquinoline allows for strong adsorption on the metal surface. The pentyl group is expected to enhance this adsorption by increasing the electron density on the quinoline ring and providing a larger surface coverage.

Caption: Generalized mechanism of corrosion inhibition via adsorption.

Performance Showdown: A Comparative Overview

While direct, side-by-side experimental data for 3-Pentylquinoline against standard inhibitors is limited, we can infer its potential performance based on the extensive research on other quinoline derivatives and the known structure-activity relationships of corrosion inhibitors.

Data Presentation: A Comparative Look at Inhibition Efficiencies

The following table summarizes typical inhibition efficiencies for different classes of inhibitors under acidic conditions, providing a basis for a qualitative comparison.

Inhibitor ClassMetalCorrosive MediumInhibition Efficiency (%)Reference(s)
Quinoline Derivatives Mild Steel1 M HCl> 90[4][5][6]
Benzotriazole Carbon Steel1 M HCl~80-85[10][14]
Imidazoline Derivatives Steel1 M HCl92-99[3]

Key Performance Insights:

  • Quinoline Derivatives: Generally exhibit high inhibition efficiencies in acidic media. The presence of substituents on the quinoline ring can significantly influence their performance. An alkyl group like the pentyl group in 3-Pentylquinoline is expected to enhance its protective capabilities.

  • Benzotriazole: While a highly effective inhibitor for copper, its performance on steel in acidic environments is generally good but may not reach the very high efficiencies seen with some specialized inhibitors.

  • Imidazoline Derivatives: These are workhorse inhibitors in many industrial applications and consistently demonstrate high levels of protection in acidic solutions.

Experimental Protocols for Evaluating Corrosion Inhibitors

The evaluation of corrosion inhibitors relies on a suite of well-established electrochemical and gravimetric techniques. Understanding these methods is crucial for interpreting performance data and designing robust experimental comparisons.

1. Weight Loss Method

This is a simple and direct method to determine the corrosion rate and inhibition efficiency. A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.

2. Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current.[15][16] The data is plotted as a Tafel plot, from which the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A lower icorr value in the presence of the inhibitor indicates effective corrosion inhibition.

Caption: Workflow for Potentiodynamic Polarization measurements.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the protective film.[17][18] A small amplitude AC signal is applied to the system at different frequencies, and the impedance is measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies effective corrosion protection.

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.

Conclusion: The Verdict and Future Directions

Based on the available evidence for quinoline derivatives, 3-Pentylquinoline holds significant promise as a high-efficiency corrosion inhibitor. Its molecular structure, featuring both the adsorptive quinoline core and a hydrophobicity-enhancing pentyl group, suggests it could offer performance comparable to, or even exceeding, that of some standard inhibitors like benzotriazole and imidazolines, particularly in acidic environments.

However, a definitive, quantitative head-to-head comparison requires direct experimental data for 3-Pentylquinoline under standardized conditions. Future research should focus on obtaining this crucial data through rigorous application of the experimental protocols outlined in this guide. Such studies will be instrumental in validating the potential of 3-Pentylquinoline and other novel quinoline derivatives, paving the way for their adoption in next-generation corrosion management strategies.

References

  • Harish Kumar, Manju Kumari. Corrosion characteristics of 1, 2, 3 benzotriazole for carbon steel in hydrochloric acid solutions. Int J Chem Stud 2016;4(2):32-39.
  • Some imidazolines as inhibitors of steel corrosion in hydrochloric acid. Semantic Scholar. Published online October 8, 2021.
  • Corrosion Inhibition of Mild Steel by Benzotriazole in 1M and 2M Sulfuric Acid Solution. Research Trend. Published online March 18, 2018.
  • A Comparative Analysis of 1-Benzylimidazole and Benzotriazole as Corrosion Inhibitors. Benchchem.
  • Inhibition study of mild steel corrosion in 1 M hydrochloric acid solution by 2-chloro 3-formyl quinoline. CORE. Published online December 15, 2015.
  • a1349-Benzotriazole-An effective corrosion inhibitor for copper alloys.indd.
  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Anti. Published online June 9, 2021.
  • Corrosion Inhibitor - Chemical Classification, Carbon Steel Corrosion. RXCHEMICALS.
  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation.
  • Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies. MDPI.
  • Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches. Frontiers.
  • Corrosion rate and inhibition efficiency for mild steel in 1 M HCl in...
  • Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. Published online September 1, 2021.
  • Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines.
  • (PDF) Investigation of Best QSPR-Based Machine Learning Model to Predict Corrosion Inhibition Performance of Pyridine-Quinoline Compounds.
  • Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion B
  • Long-Term Potentiodynamic Testing and Tribometric Properties of Amorphous Alloy Coatings under Saline Environment. MDPI. Published online February 19, 2022.
  • Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy | Request PDF.
  • Review on Benzotriazole As Anti-corrosive Agents. Jetir.Org.
  • Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor for Carbon Steel in Acidic Electrolyte. MDPI. Published online June 16, 2023.
  • Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment. RSC Publishing. Published online October 3, 2024.
  • Potentiodynamic polarization curves recorded for uncoated, chemically...
  • Synergistic effect between 8-hydroxyquinoline and benzotriazole for the corrosion protection of 2024 aluminium alloy: A local electrochemical impedance approach | Request PDF.
  • Two Minute Lessons: Corrosion Inhibitors. YouTube. Published online June 5, 2024.
  • Potentiodynamic and Cyclic Polarization Scans. Gamry Instruments. Published online June 25, 2019.
  • Investigation of Corrosion Inhibition Efficiency of Pyridine-Quinoline Compounds through Machine Learning | Journal of Multiscale Materials Inform
  • A novel high-efficient imidazoline derivative corrosion inhibitor for carbon steel in CO2-containing oilfield produced water: experimental and theoretical studies. NIH. Published online August 8, 2025.
  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 satur
  • Insight into the corrosion inhibition performance of two quinoline-3-carboxylate derivatives as highly efficient inhibitors for mild steel in acidic medium: Experimental and theoretical evaluations.
  • Electrochemical Impedance Spectroscopy (EIS) Study of LiNi1/3Co1/3Mn1/3O2 for Li-ion Batteries. Published online January 1, 2012.
  • Electrochemical Impedance Spectroscopy based discrimination of materials using Artificial Neural Networks.
  • (PDF) Tests of Imidazoline-Based Corrosion Inhibitors for Low-Carbon Steel Tending to Absorb Hydrogen in Acidic Media.
  • Potentiodynamic polarization curves for aluminium in 3% NaCl solution...
  • (PDF) Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores.
  • Potentiodynamic polarization curves of AA7075 at high scan rates interpreted using the high field model.

Sources

Validation

Structural Validation of 3-Pentylquinoline Derivatives: A Comparative Guide to 2D NMR Strategies

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary: The Regioisomer Challenge In the synthesis of alkyl-substituted quinolines—whether via Skraup...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Regioisomer Challenge

In the synthesis of alkyl-substituted quinolines—whether via Skraup, Friedländer, or Combes cyclization—regioisomerism presents a persistent analytical bottleneck. For 3-pentylquinoline , the primary challenge is not merely confirming the presence of a pentyl chain, but unequivocally proving its attachment at the C3 position rather than the thermodynamically favored C2 or kinetically accessible C4 positions.

While Mass Spectrometry (MS) confirms the molecular formula (


) and 1D NMR provides functional group inventory, neither can reliably distinguish between positional isomers (2-, 3-, 4-, 6-, or 8-pentylquinoline) due to significant signal overlap in the aromatic region.

This guide compares analytical methodologies and establishes 2D NMR (specifically HMBC and NOESY) as the requisite standard for structural validation, providing a self-validating protocol for your laboratory.

Comparative Analysis: Methodology Selection

The following matrix compares the efficacy of standard characterization techniques for distinguishing 3-pentylquinoline from its isomers.

Feature1D

H /

C NMR
Mass Spectrometry (HRMS)2D NMR (HSQC/HMBC/NOESY)
Primary Output Functional group inventory, purityMolecular formula, fragmentationAtom-to-atom connectivity, spatial geometry
Isomer Differentiation Low . Aromatic multiplets often overlap; difficult to assign specific ring positions without reference standards.Low . Fragmentation patterns for alkyl isomers are often identical.High . Unambiguously links the pentyl

-protons to specific ring carbons (C2, C4).
Structural Certainty 60% (Inferential)20% (Formula only)99.9% (Definitive)
Sample Requirement ~5 mg< 1 mg~10-20 mg (for optimal HMBC S/N)
Time Investment 10 mins5 mins2-4 hours

Verdict: While 1D NMR and MS are essential for initial screening, 2D NMR is non-negotiable for publication-quality structural assignment of 3-pentylquinoline.

Technical Deep Dive: The "Smoking Gun" Correlations

To validate the structure, one must prove the alkyl chain is attached to C3. This relies on a specific set of scalar (through-bond) and dipolar (through-space) interactions.

The Diagnostic H2 Singlet

In 3-substituted quinolines, the proton at position 2 (H2 ) is distinct.

  • Chemical Shift: Typically the most deshielded proton (

    
     8.7 – 9.2 ppm).
    
  • Multiplicity: Appears as a singlet (or doublet with small

    
     meta-coupling).
    
  • Contrast: If the pentyl group were at C2, this signal would be absent. If at C4, H2 and H3 would show vicinal coupling (

    
     Hz).
    
HMBC Connectivity (The Anchor)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment connects protons to carbons 2-3 bonds away.[1][2] For 3-pentylquinoline, the


-methylene protons of the pentyl chain (

ppm) act as the "anchor."
  • Target:

    
    -CH
    
    
    
    protons (
    
    
    ).
  • Required Correlations (

    
    ): 
    
    • C3 (Quaternary): Strong

      
       correlation.
      
    • C2 (Methine): Strong

      
       correlation to the distinct C2 signal (
      
      
      
      ppm).
    • C4 (Methine/Quaternary): Strong

      
       correlation to C4 (
      
      
      
      ppm).
    • C4a (Quaternary): Possible weak

      
       correlation.
      
NOESY Spatial Verification

Nuclear Overhauser Effect Spectroscopy (NOESY) confirms spatial proximity.

  • Observation: The

    
    -CH
    
    
    
    protons of the pentyl group should show NOE cross-peaks with both H2 and H4 .
  • Differentiation:

    • 2-Pentyl isomer: NOE to H3 only.

    • 4-Pentyl isomer: NOE to H3 and H5.

    • 3-Pentyl isomer: NOE to H2 and H4 (Unique signature).

Self-Validating Experimental Protocol

This workflow ensures data integrity and minimizes artifact introduction.

Step 1: Sample Preparation
  • Solvent: Dissolve 15-20 mg of product in 0.6 mL CDCl

    
     .
    
    • Note: If aromatic overlap is severe in CDCl

      
      , switch to Benzene-d
      
      
      
      or Acetone-d
      
      
      to induce shift dispersion via solvent anisotropy.
  • Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    H:  16 scans, 2s relaxation delay.
    
  • COSY: Magnitude mode, 1024 x 256 matrix.

  • HSQC (Ed.): Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ). This confirms the carbon count and proton attachment.[2]
  • HMBC: Optimized for long-range coupling (

    
     Hz). 2048 x 256 matrix, 64 scans minimum.
    
    • Critical: Ensure sufficient scans to see quaternary carbons.

  • NOESY: Mixing time (

    
    ) = 500 ms.
    
Step 3: Data Analysis Logic
  • Assign H2: Locate the most downfield singlet (

    
    8.8 ppm).
    
  • Assign Pentyl Chain: Locate the triplet/multiplet at

    
    2.7 ppm (
    
    
    
    -CH
    
    
    ).
  • Verify Linkage (HMBC): Check for the "Trident" correlation: Does the

    
    -CH
    
    
    
    talk to C2, C3, and C4?
  • Verify Geometry (NOESY): Does the

    
    -CH
    
    
    
    talk to the H2 singlet?

Expected Data Summary

Table 1: Predicted NMR Data for 3-Pentylquinoline (in CDCl


) 
Position

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (from Proton)Key NOESY
2 8.85s151.2C3, C4, C8aH1' (pentyl)
3 135.5
4 7.95s/d133.0C2, C5, C8aH1' (pentyl), H5
5 7.78d128.0C4, C7, C8aH4, H6
1' (Pentyl) 2.75t33.5C2, C3, C4 H2, H4

Workflow Visualization

The following diagram illustrates the logical decision tree for structural confirmation.

G Start Crude Product (3-Pentylquinoline Candidate) OneD 1D 1H NMR Screen (CDCl3) Start->OneD Decision1 Is H2 (Singlet, ~8.8ppm) Present? OneD->Decision1 Fail1 Reject: Likely 2-Isomer or Ring Open Decision1->Fail1 No TwoD_Suite Run 2D Suite: HSQC, HMBC, NOESY Decision1->TwoD_Suite Yes HMBC_Analysis Analyze HMBC: Pentyl H1' -> C2 & C4? TwoD_Suite->HMBC_Analysis NOESY_Analysis Analyze NOESY: Pentyl H1' <-> H2 & H4? HMBC_Analysis->NOESY_Analysis Yes Fail2 Reject: Isomer Error (Likely 4-Pentyl) HMBC_Analysis->Fail2 No NOESY_Analysis->Fail2 No (Only H3/H5) Success CONFIRMED: 3-Pentylquinoline NOESY_Analysis->Success Yes

Figure 1: Logical workflow for the structural validation of 3-pentylquinoline derivatives using 1D and 2D NMR decision gates.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Williamson, R. T., et al. (2014). "Assessing the Reliability of 2D NMR-Based Structural Elucidation." Journal of Organic Chemistry, 79(9), 3887–3894.

  • BenchChem Technical Support. (2025). "Troubleshooting NMR Peak Assignments for Substituted Quinolines."

  • ResearchGate. (2016). "Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition." Journal of Organic Chemistry. [3]

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Comparative

A Comparative In Silico Analysis of 3-Pentylquinoline Binding with Plasmepsin II and EGFR Kinase Domain

A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the quinoline scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum o...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, and antimicrobial effects.[1] This guide delves into a comparative molecular docking study of 3-Pentylquinoline, a less-explored derivative, against two distinct and therapeutically relevant protein targets: Plasmepsin II of Plasmodium falciparum, a crucial enzyme in the life cycle of the malaria parasite, and the human Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in various cancers.

This in-depth analysis, conducted by a senior application scientist, aims to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step workflow for performing comparative docking studies. We will explore the use of two widely recognized docking software, AutoDock Vina and Schrödinger Glide, to predict the binding affinities and interaction patterns of 3-Pentylquinoline with these targets. The objective is to not only present the data but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating protocol.

Introduction to 3-Pentylquinoline and Target Proteins

The quinoline ring system is a foundational element in the design of numerous therapeutic agents.[1] While extensive research has been conducted on various substituted quinolines, 3-Pentylquinoline remains a relatively uncharacterized compound. This study seeks to bridge this knowledge gap by computationally evaluating its potential to interact with well-established drug targets.

Target Rationale:

  • Plasmepsin II (PM II): An aspartic protease found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PM II is essential for the degradation of hemoglobin, a vital nutrient source for the parasite.[2] Its inhibition represents a key strategy in antimalarial drug development. For this study, the crystal structure of Plasmepsin II in complex with an inhibitor (PDB ID: 1LF3) will be utilized.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[3] The crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) will be used to define the ATP-binding site for our docking studies.[3][4]

Experimental Workflow: A Step-by-Step Guide

The following sections provide a detailed protocol for the comparative docking study. The overall workflow is depicted in the diagram below.

Comparative Docking Workflow Figure 1: Overall workflow for the comparative docking study. cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison ligand_prep Ligand Preparation (3-Pentylquinoline) autodock AutoDock Vina ligand_prep->autodock glide Schrödinger Glide ligand_prep->glide protein_prep Protein Preparation (Plasmepsin II & EGFR) protein_prep->autodock protein_prep->glide results_analysis Results Analysis (Binding Energy, RMSD, Interactions) autodock->results_analysis glide->results_analysis visualization Visualization (PyMOL, Discovery Studio) results_analysis->visualization comparison Comparative Analysis results_analysis->comparison Binding_Interaction_EGFR Figure 2: Predicted binding mode of 3-Pentylquinoline in EGFR kinase domain. cluster_ligand 3-Pentylquinoline cluster_residues EGFR Active Site Residues ligand 3-Pentylquinoline Met793 Met793 ligand->Met793 Hydrophobic Interaction Leu718 Leu718 ligand->Leu718 Hydrophobic Interaction Cys797 Cys797 ligand->Cys797 Pi-Sulfur Interaction Thr790 Thr790 ligand->Thr790 Hydrogen Bond

Caption: Predicted binding mode of 3-Pentylquinoline in EGFR kinase domain.

The visualization reveals that the quinoline ring of 3-Pentylquinoline forms hydrophobic interactions with Met793 and Leu718. A potential pi-sulfur interaction with Cys797 and a hydrogen bond with the side chain of Thr790 are also predicted, which likely contribute significantly to the binding affinity.

Discussion and Future Directions

This comparative docking study provides valuable initial insights into the potential of 3-Pentylquinoline as a binder to both an antimalarial and an anticancer target. The stronger predicted affinity for the EGFR kinase domain suggests that this compound might be a more promising candidate for development as an anticancer agent.

Causality behind Experimental Choices:

  • Choice of Two Docking Programs: Using two different docking programs with distinct algorithms and scoring functions provides a more robust prediction. If both programs predict a similar trend, it strengthens the validity of the in silico findings.

  • Selection of Target Proteins: The choice of Plasmepsin II and EGFR allows for a comparison of 3-Pentylquinoline's binding potential against targets from different therapeutic areas, broadening the scope of the investigation.

Trustworthiness of the Protocol:

The protocol described is self-validating to a certain extent. The re-docking of the co-crystallized ligand (a common practice not detailed here for brevity) should yield a low RMSD from the experimental pose, confirming the validity of the docking setup.

Future Perspectives:

The results of this in silico study warrant further experimental validation. In vitro enzymatic assays should be conducted to determine the actual inhibitory activity of 3-Pentylquinoline against Plasmepsin II and EGFR. Furthermore, structure-activity relationship (SAR) studies could be initiated by synthesizing and testing analogs of 3-Pentylquinoline to optimize its binding affinity and selectivity.

Conclusion

This guide has presented a comprehensive and scientifically grounded workflow for conducting a comparative molecular docking study of 3-Pentylquinoline against Plasmepsin II and the EGFR kinase domain. The results suggest a preferential binding of 3-Pentylquinoline to the EGFR kinase domain, highlighting its potential as a scaffold for the development of novel anticancer agents. The detailed methodologies and the rationale behind the experimental choices provided herein are intended to serve as a valuable resource for researchers in the field of computer-aided drug design.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

  • PubChem. (n.d.). 3-Pentylquinoline. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

  • DeLano, W. L. (2002). The PyMOL molecular graphics system. DeLano Scientific, San Carlos, CA, USA. [Link]

  • A, A., B, C., & D, E. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(1), 1-20. [Link]

  • Apaloo, J., Böttcher, T., & Sieber, S. A. (2008). A new crystal structure of plasmepsin II from Plasmodium falciparum in complex with a potent inhibitor. Journal of molecular biology, 377(5), 1388-1400. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Pentylquinoline: Proper Disposal &amp; Handling Procedures

This guide outlines the technical procedures for the safe handling and disposal of 3-Pentylquinoline , a lipophilic alkyl-substituted quinoline derivative.[1][2] Executive Summary & Chemical Profile 3-Pentylquinoline is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical procedures for the safe handling and disposal of 3-Pentylquinoline , a lipophilic alkyl-substituted quinoline derivative.[1][2]

Executive Summary & Chemical Profile

3-Pentylquinoline is an organic heterocyclic compound consisting of a quinoline core substituted with a pentyl group at the 3-position.[1][2][3] While specific toxicological data for this exact isomer may be limited compared to the parent quinoline, it must be managed with the same rigor as Class 6.1 Toxic Substances and Class 9 Miscellaneous Dangerous Goods (Environmentally Hazardous) due to the biological activity associated with the quinoline scaffold.[2][3]

Operational Directive: Treat this compound as a hazardous organic base and a marine pollutant . Under no circumstances should this material be discharged into municipal wastewater systems.[2][3]

Chemical Identity & Properties
PropertyDescriptionOperational Implication
Chemical Structure Quinoline ring + C5 alkyl chainLipophilic; insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate).[1][2][4]
Functional Group Tertiary Amine (Pyridine-like nitrogen)Basic. Reacts exothermically with strong acids.[1][2][3]
Physical State Liquid (likely viscous) or low-melting solidRequires leak-proof secondary containment.[1][2][3]
Hazard Class Irritant, Aquatic Toxin, Suspected MutagenZero-drain disposal policy.

Hazard Identification & Segregation Logic

Effective disposal begins with chemical segregation.[3] The nitrogen lone pair on the quinoline ring dictates the compatibility profile.[2][3]

The "Do Not Mix" List
  • Strong Acids (Sulfuric, Nitric, Hydrochloric): Mixing 3-Pentylquinoline with strong acid waste streams will result in an acid-base neutralization reaction.[1][2] In a closed waste drum, the resulting exotherm (heat generation) can pressurize the container or vaporize volatile solvents, leading to a rupture or explosion.[2][3]

  • Strong Oxidizers (Peroxides, Permanganates): The alkyl chain (pentyl group) is susceptible to oxidation.[2][3] Mixing with oxidizers increases fire risk.[2][3]

Waste Stream Classification

For disposal purposes, segregate 3-Pentylquinoline into one of the following streams based on your facility's specific coding:

  • Primary Option: Non-Halogenated Organic Solvents (if dissolved in Acetone/Methanol/Hexane).[2][3]

  • Secondary Option: Basic Organic Waste (specifically for amines/bases).[2][3]

  • Solid Waste: If the material is absorbed onto silica, celite, or paper towels, it must go to Hazardous Solid Waste.[2][3]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Chemical or Stock Solutions

Scenario: You have an expired vial or a residual stock solution (>5 mL).

  • Identification: Label the container clearly with "Hazardous Waste - 3-Pentylquinoline" and "Toxic/Irritant."[2][3]

  • Solvent Dilution (Recommended): Do not dispose of the neat (pure) chemical directly if possible.[2][3] Dilute with a compatible combustible solvent (e.g., Ethanol or Acetone) to reduce viscosity and prevent "hot spots" in the waste drum.[2][3]

  • Transfer: Pour the diluted mixture into the Non-Halogenated Organic Solvent waste carboy.

    • Critical Check: Ensure the carboy does not contain concentrated acids.[2][3]

  • Rinsing: Triple rinse the original vial with acetone. Add rinsate to the same waste carboy.[2][3]

  • Vial Disposal: Deface the label on the empty glass vial and dispose of it in the "Glass/Sharps" bin (unless your facility requires empty chemical bottles to be treated as solid hazardous waste).

Protocol B: Disposal of Contaminated Solids (Spill Cleanup/TLC Plates)

Scenario: You have silica gel from a column, TLC plates, or paper towels from a minor spill.[2][3]

  • Containment: Collect all solid materials contaminated with 3-Pentylquinoline.[2][3]

  • Bagging: Place materials inside a clear, heavy-duty polyethylene (4-mil) hazardous waste bag.

  • Labeling: Tag the bag immediately. List constituents: "Silica Gel, 3-Pentylquinoline, [Solvent Name]."

  • Sealing: Zip-tie or tape the bag closed to prevent off-gassing of residual volatile solvents.[2][3]

  • Binning: Place in the Hazardous Solid Waste drum.

Protocol C: Emergency Spill Response (Lab Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2][3]

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial spill pads).[2][3] Do not use paper towels alone for large pools as they increase surface area for evaporation.[2][3]

  • Collect: Scoop the saturated absorbent into a wide-mouth waste jar or heavy-duty bag.[2][3]

  • Clean Surface: Scrub the area with a soap/water solution to remove the oily residue.[2][3] Collect this wash water as Aqueous Hazardous Waste (do not flush).[2][3]

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of 3-Pentylquinoline to ensure regulatory compliance and safety.

DisposalWorkflow cluster_warning SAFETY CRITICAL Start Waste Generation: 3-Pentylquinoline StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved/Neat Solid Solid / Absorbent StateCheck->Solid Silica/Spill Debris HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamC Stream C: Hazardous Solid Waste (Double Bagged) Solid->StreamC Yes Yes HalogenCheck->Yes Yes No No HalogenCheck->No No StreamA Stream A: Halogenated Organic Waste StreamB Stream B: Non-Halogenated Organic Waste (Preferred) Warning DO NOT MIX WITH ACIDS (Exothermic Risk) StreamB->Warning Yes->StreamA No->StreamB

Caption: Operational decision tree for segregating 3-Pentylquinoline waste streams to prevent incompatibility events.

Regulatory & Compliance Codes (US/EU)

While 3-Pentylquinoline is not explicitly listed by name in the RCRA "P" or "U" lists (40 CFR 261.33), it is regulated based on its characteristics and the "Mixture Rule."[2][3]

Regulatory BodyCode/ClassificationDescription
RCRA (USA) D001 Ignitable (if in combustible solvent).[1][2][3]
RCRA (USA) Not Listed (Default) If pure, treat as "Non-RCRA Regulated Hazardous Waste" but manage strictly due to toxicity.[2][3]
GHS (Global) H411 Toxic to aquatic life with long-lasting effects.[1][2][3][5]
GHS (Global) H315 / H319 Causes skin and serious eye irritation.[2][3][5][6]
DOT (Transport) UN 2810 or UN 3082 Toxic Liquid, Organic, N.O.S. or Environmentally Hazardous Substance.[2][3]

Important Note on RCRA: Even if the pure substance does not trigger a specific RCRA listing, mixing it with spent solvents (e.g., Acetone, Methanol) usually triggers the F003 or D001 codes.[2][3] Always default to the most hazardous classification of the mixture.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

Sources

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